molecular formula C7H8BrNO2S B051366 (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid CAS No. 154593-58-5

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Cat. No.: B051366
CAS No.: 154593-58-5
M. Wt: 250.12 g/mol
InChI Key: LKORPMMOJAJYLC-YFKPBYRVSA-N
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Description

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (CAS 154593-58-5) is a chiral, noncanonical amino acid that serves as a critical building block in medicinal chemistry and neuroscience research. This compound features a brominated thiophene ring attached to the backbone of a proteinogenic amino acid, making it a valuable tool for designing novel, biologically active molecules. Primary Research Applications: Neurological Disorder Research: This compound is extensively utilized as a key synthetic intermediate in the development of potential therapeutics for central nervous system (CNS) conditions. Its unique structure makes it particularly valuable for research targeting epilepsy, depression, and other neurological disorders . Drug Discovery & Medicinal Chemistry: The bromothiophene moiety acts as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies and high-throughput screening . Biochemical Probe Development: As a noncanonical amino acid, it can be investigated for its potential incorporation into peptides or peptidomimetics to modulate interactions with specific enzymes or receptors in the brain, aiding in the elucidation of their structure and function . Chemical & Physical Properties: CAS Number: 154593-58-5 Molecular Formula: C₇H₈BrNO₂S Molecular Weight: 250.11 g/mol Storage: Store at 2-8°C, protected from light, and under an inert atmosphere for optimal long-term stability . Notice: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKORPMMOJAJYLC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Br)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375932
Record name L-2-(5-Bromothienyl)alanine
Source EPA DSSTox
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Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154593-58-5
Record name (αS)-α-Amino-5-bromo-2-thiophenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154593-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-2-(5-Bromothienyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 154593-58-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a non-canonical amino acid with significant potential in medicinal chemistry and drug development. The document details its physicochemical properties, outlines a validated asymmetric synthesis protocol, provides in-depth analytical methodologies for characterization and chiral purity assessment, and explores its applications as a key building block in the design of novel therapeutics, particularly in the fields of oncology and protease inhibition. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, analysis, and application of this versatile compound.

Introduction: The Significance of Thiophene-Containing Amino Acids in Drug Discovery

This compound, also known as β-(5-Bromo-2-thienyl)-L-alanine, belongs to a class of non-canonical amino acids that are gaining increasing attention in the field of drug discovery. The incorporation of a thiophene ring into the amino acid scaffold introduces unique physicochemical properties, including altered lipophilicity, metabolic stability, and the potential for novel interactions with biological targets. These attributes make thiophene-containing amino acids valuable building blocks for the synthesis of peptidomimetics and small molecule drugs with enhanced pharmacological profiles. The bromine substituent on the thiophene ring further provides a handle for subsequent chemical modifications, allowing for the generation of diverse compound libraries for screening and optimization. This guide will delve into the technical details of this promising molecule, from its synthesis to its potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

PropertyValueSource
CAS Number 154593-58-5[1]
Molecular Formula C₇H₈BrNO₂S[2]
Molecular Weight 250.11 g/mol [2]
Appearance White to off-white powder[1]
Melting Point 262 °C (decomposes)[1]
Solubility Soluble in some organic solvents such as ethanol and dichloromethane; insoluble in water.[1]
Storage Store at 2-8 °C under an inert atmosphere.

Synthesis of this compound

The stereoselective synthesis of this compound is crucial for its application in drug discovery, where enantiomeric purity is paramount. Asymmetric synthesis methodologies are therefore the preferred routes. One of the most effective approaches involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.

Asymmetric Synthesis via Chiral Auxiliary

A validated method for the asymmetric synthesis of β-aryl-α-amino acids involves the diastereoselective alkylation of a chiral glycine enolate equivalent. This strategy provides high stereochemical control and is adaptable for the synthesis of a variety of non-canonical amino acids.[3]

G cluster_0 Step 1: Formation of Chiral Glycine Enolate Equivalent cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Hydrolysis and Chiral Auxiliary Removal Start Chiral Auxiliary + Glycine Derivative Intermediate1 Chiral Ni(II) Glycine Complex Start->Intermediate1 Ni(NO₃)₂·6H₂O, NaOH Intermediate2 Alkylated Chiral Complex Intermediate1->Intermediate2 5-bromo-2-(bromomethyl)thiophene, Base Product This compound Intermediate2->Product Acid Hydrolysis (e.g., HCl) Auxiliary Recovered Chiral Auxiliary Intermediate2->Auxiliary G cluster_0 Method Development cluster_1 Analysis cluster_2 Validation A Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) B Choose Mobile Phase (Normal or Reversed Phase) A->B C Optimize Mobile Phase Composition (e.g., % Modifier, Additives) B->C D Inject Sample E Detect and Quantify Enantiomers D->E F Assess Specificity, Linearity, Accuracy, Precision E->F

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Medicinal Chemistry

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a non-proteinogenic α-amino acid, has emerged as a significant building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, comprising a chiral amino acid core and a brominated thiophene moiety, offer a versatile scaffold for the synthesis of novel therapeutic agents. The thiophene ring, a bioisostere of the phenyl ring, can impart desirable pharmacokinetic properties, while the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering a foundational understanding for its application in research and development. This compound is noted as a valuable intermediate in the synthesis of various drugs, including potential precursors for anticancer medications.[1]

Core Physicochemical Characteristics

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in synthesis, formulation, and biological testing. The key properties of this compound are summarized below.

Structural and Molecular Profile

The molecular structure of this compound is characterized by a propanoic acid backbone with an amino group at the α-position (C2) and a 5-bromothiophen-2-yl group attached to the β-position (C3). The stereochemistry at the α-carbon is designated as (S).

Diagram: Chemical Structure of this compound

Synthesis_Workflow A 5-Bromothiophene-2-carboxaldehyde B Intermediate Formation (e.g., Azlactone synthesis) A->B Reaction with N-acylglycine C Asymmetric Hydrogenation or Enzymatic Resolution B->C Stereoselective Step D This compound C->D Hydrolysis E Purification (e.g., Recrystallization) D->E Isolation

Caption: A generalized workflow for the synthesis of the target compound.

Exemplary Synthetic Protocol: Strecker Synthesis Approach

While various methods exist, the Strecker synthesis provides a classic and adaptable route.

Step 1: Formation of the α-Aminonitrile 5-Bromothiophene-2-carboxaldehyde is reacted with ammonia and a cyanide source (e.g., sodium cyanide) in a suitable solvent. This reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion to form the α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis. This step converts the nitrile group into a carboxylic acid, yielding the racemic amino acid.

Step 3: Enantiomeric Resolution To obtain the desired (S)-enantiomer, the racemic mixture must be resolved. This can be achieved through various techniques, including:

  • Classical resolution: Formation of diastereomeric salts with a chiral resolving agent (e.g., a chiral amine or acid), followed by fractional crystallization.

  • Enzymatic resolution: Utilizing an enzyme that selectively acts on one enantiomer, allowing for the separation of the desired (S)-form.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable precursor in the synthesis of a wide range of biologically active molecules.

Scaffold for Anticancer Agents

The thiophene ring is a common feature in many anticancer drugs. The ability to functionalize the bromine atom on the thiophene ring of this compound via cross-coupling reactions (e.g., Suzuki, Stille) allows for the rapid generation of diverse libraries of compounds for screening against various cancer targets. The amino acid moiety can also be incorporated into peptide-based therapeutics or peptidomimetics, which can target specific protein-protein interactions involved in cancer progression.

Building Block for Enzyme Inhibitors

The amino acid structure is fundamental to the design of enzyme inhibitors, particularly for proteases and kinases, which are critical targets in many diseases. The unique side chain of this compound can be exploited to achieve specific interactions within the active site of a target enzyme, leading to potent and selective inhibition.

Handling and Storage

For maintaining the integrity of this compound, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8 °C. [1]As with any chemical, appropriate personal protective equipment should be used when handling this compound, and it should be handled in a well-ventilated area.

Conclusion and Future Perspectives

This compound is a chiral building block with significant potential in the field of drug discovery. Its well-defined physicochemical properties, coupled with its synthetic accessibility, make it an attractive starting material for the development of novel therapeutics. Future research will likely focus on expanding the library of derivatives synthesized from this compound and exploring their biological activities against a broader range of therapeutic targets. The continued investigation of its properties and applications will undoubtedly contribute to the advancement of medicinal chemistry.

References

  • This compound Request for Quotation - ChemBK. (2024-04-09). Available at: [Link]

  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Reaxys Database. Elsevier. (Subscription required)
  • SciFinderⁿ. Chemical Abstracts Service. (Subscription required)

Sources

A Comprehensive Spectroscopic and Analytical Guide to (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development due to its potential as a building block for novel therapeutic agents. As with any chiral molecule destined for pharmaceutical applications, rigorous spectroscopic and analytical characterization is paramount to ensure structural integrity, purity, and stereochemical fidelity. This technical guide provides a comprehensive overview of the key spectroscopic data and analytical methodologies pertinent to this compound. In the absence of directly published experimental spectra, this guide leverages predictive models, data from analogous structures, and established principles of spectroscopic interpretation to offer a robust framework for its characterization. This document is intended to serve as an essential resource for researchers engaged in the synthesis, purification, and application of this and related compounds.

Introduction: The Significance of Spectroscopic Characterization

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. For this compound, the precise arrangement of the amino acid backbone in relation to the bromothiophene moiety is critical. Spectroscopic techniques provide the fundamental tools to confirm the covalent structure and stereochemistry, identify impurities, and quantify the enantiomeric excess. An erroneous structural assignment or the presence of undetected impurities can have profound consequences in drug discovery, leading to flawed structure-activity relationship (SAR) studies and potential safety concerns.

This guide is structured to provide both the theoretical underpinnings and practical insights into the spectroscopic analysis of the title compound. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Infrared (IR) spectroscopy for functional group identification, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity assessment.

Molecular Structure and Key Features

To contextualize the spectroscopic data, it is essential to first visualize the molecule's structure and identify its key components.

Figure 1. Chemical structure of this compound with atom numbering.

The molecule comprises a chiral center at the alpha-carbon (Cα), an amino group, a carboxylic acid group, and a methylene bridge connecting the alpha-carbon to the 2-position of a 5-brominated thiophene ring. This combination of functional groups dictates the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of publicly available experimental spectra for this compound, the following data is based on established NMR prediction algorithms and comparison with structurally similar compounds.[1][2][3]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H3 (Thiophene)~6.8 - 7.0Doublet~3.5 - 4.0Located on the carbon adjacent to the methylene group, its chemical shift is influenced by the electron-donating nature of the sulfur atom and the deshielding effect of the aromatic ring. It couples with H4.
H4 (Thiophene)~6.7 - 6.9Doublet~3.5 - 4.0Situated on the carbon adjacent to the bromine-bearing carbon, its chemical shift is influenced by the electronegativity of bromine. It couples with H3.
Hα (Alpha-proton)~4.0 - 4.3Triplet or Doublet of DoubletsJ(Hα, Hβ) ≈ 5.0 - 8.0The alpha-proton is deshielded by the adjacent amino and carboxyl groups. Its multiplicity will depend on the coupling to the two diastereotopic beta-protons.
Hβ (Beta-protons)~3.2 - 3.5MultipletJ(Hβ, Hα) ≈ 5.0 - 8.0, J(Hβa, Hβb) ≈ 14.0 - 16.0These diastereotopic protons are adjacent to the thiophene ring and the chiral center, leading to a complex splitting pattern.
-NH₂ (Amino)Broad singlet--The chemical shift is highly dependent on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with the solvent.
-COOH (Carboxyl)Broad singlet--Similar to the amino proton, the chemical shift of the carboxyl proton is variable and the peak is typically broad.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (Carboxyl)~170 - 175The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.
C5 (Thiophene)~110 - 115This carbon is directly attached to the electronegative bromine atom, which influences its chemical shift.
C2 (Thiophene)~140 - 145The carbon atom of the thiophene ring attached to the side chain.
C3 (Thiophene)~125 - 130Aromatic carbon of the thiophene ring.
C4 (Thiophene)~128 - 133Aromatic carbon of the thiophene ring.
Cα (Alpha-carbon)~55 - 60The chiral carbon atom attached to the amino and carboxyl groups.
Cβ (Beta-carbon)~35 - 40The methylene carbon connecting the chiral center to the thiophene ring.
Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly for the exchangeable protons of the amino and carboxyl groups.[4]

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. To confirm the identity of the NH₂ and COOH protons, a D₂O exchange experiment can be performed.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: To unambiguously assign the proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond H-C correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and bromothiophene moieties.[4][5]

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3400 - 3200N-H (Amino group)StretchMedium, broad
3300 - 2500O-H (Carboxylic acid)StretchVery broad
~3100C-H (Thiophene ring)StretchWeak
2960 - 2850C-H (Aliphatic)StretchMedium
~1710C=O (Carboxylic acid)StretchStrong
1640 - 1560N-H (Amino group)BendMedium
1470 - 1430C-H (Aliphatic)BendMedium
~1400C-O-HBendMedium
~800C-BrStretchStrong
~700C-S (Thiophene ring)StretchMedium
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is commonly used. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first, followed by the spectrum of the sample. The background is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of C₇H₈BrNO₂S is approximately 250.11 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Therefore, peaks are expected at m/z ≈ 249 and 251.

  • Major Fragmentation Pathways: The fragmentation of α-amino acids is well-documented.[6][7] Common fragmentation pathways for this compound are predicted to include:

    • Loss of the carboxyl group (-COOH): This would result in a fragment ion at m/z ≈ 204/206.

    • Cleavage of the Cα-Cβ bond: This can lead to the formation of a bromothienylmethyl radical and an amino acid fragment, or a bromothienylmethyl cation at m/z ≈ 177/179.

    • Fragmentation of the thiophene ring: The thiophene ring itself can undergo fragmentation, although this is generally less favorable than the loss of the carboxyl group.[8][9]

G cluster_0 Ionization cluster_1 Fragmentation Pathways Molecule C₇H₈BrNO₂S Molecular Ion [M]⁺˙ m/z ≈ 249/251 Molecule->Molecular Ion Electron Impact Fragment 1 [M-COOH]⁺ m/z ≈ 204/206 Molecular Ion->Fragment 1 - COOH Fragment 2 [Br-Th-CH₂]⁺ m/z ≈ 177/179 Molecular Ion->Fragment 2 - CH(NH₂)COOH Fragment 3 [M-Br]⁺ m/z ≈ 170 Molecular Ion->Fragment 3 - Br

Figure 2. Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids and is compatible with liquid chromatography. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

  • Tandem Mass Spectrometry (MS/MS): To further investigate the fragmentation pathways, MS/MS experiments can be performed. In this technique, the molecular ion is selected and then fragmented, and the masses of the resulting fragment ions are measured.

Chiral Analysis

Ensuring the enantiomeric purity of this compound is crucial for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[10][11]

Chiral HPLC Methodology

Since a specific method for this compound is not published, a general approach for the chiral separation of non-natural amino acids is proposed:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including amino acids.[12] Alternatively, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are also known to be effective for underivatized amino acids.[10]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape. For reversed-phase chiral HPLC, a mixture of water and an organic solvent like acetonitrile or methanol, with a suitable buffer, is used.

  • Detection: UV detection is suitable for this compound due to the presence of the thiophene chromophore. A detection wavelength in the range of 230-260 nm should be appropriate.

Experimental Protocol for Chiral HPLC Method Development

G start Start: Racemic Standard csp_selection Select Chiral Stationary Phase (e.g., Polysaccharide or Macrocyclic Glycopeptide) start->csp_selection mobile_phase_screening Screen Mobile Phases (Normal or Reversed Phase) csp_selection->mobile_phase_screening optimization Optimize Separation (Modifier concentration, flow rate, temperature) mobile_phase_screening->optimization validation Method Validation (Linearity, precision, accuracy) optimization->validation end End: Quantify Enantiomeric Purity validation->end

Figure 3. Workflow for chiral HPLC method development.

  • Column Screening: Screen a variety of chiral columns with different selectivities.

  • Mobile Phase Optimization: For the most promising column(s), optimize the mobile phase composition to achieve baseline separation of the two enantiomers.

  • Method Validation: Once a suitable separation is achieved, the method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.

Conclusion: A Framework for Confident Characterization

This technical guide has provided a comprehensive overview of the spectroscopic and analytical techniques required for the thorough characterization of this compound. While the absence of published experimental data necessitates a reliance on predictive methods and analogies to related compounds, the principles and protocols outlined herein provide a robust and scientifically sound framework for researchers.

By employing a combination of high-resolution NMR spectroscopy for structural elucidation, IR spectroscopy for functional group confirmation, mass spectrometry for molecular weight and fragmentation analysis, and chiral HPLC for enantiomeric purity assessment, scientists and drug development professionals can confidently verify the identity, purity, and stereochemical integrity of this important building block. Adherence to the detailed experimental protocols will ensure the generation of high-quality, reliable data, which is the cornerstone of successful research and development in the pharmaceutical industry.

References

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Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-canonical amino acid of significant interest in medicinal chemistry and drug development due to the unique structural and electronic properties conferred by its bromothiophene moiety. Accurate structural elucidation and purity assessment are paramount for its application, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose. This guide provides a comprehensive, field-proven analysis of the ¹H NMR spectrum of this compound. We will deconstruct the molecular structure to predict the spectral features, including chemical shifts and spin-spin coupling patterns, provide a robust experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of novel amino acid derivatives.

Introduction: The Imperative for Structural Verification

In the realm of drug discovery, the precise three-dimensional structure of a molecule dictates its biological activity. Non-canonical amino acids like this compound are valuable building blocks for creating peptides and small molecules with enhanced stability, novel conformations, and tailored pharmacological profiles. The introduction of a 5-bromothiophene ring creates a lipophilic, aromatic side chain with a specific electronic distribution that can engage in unique interactions with biological targets.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool that provides a detailed fingerprint of a molecule's structure.[1] By measuring the magnetic properties of hydrogen nuclei (protons) within a molecule, we can deduce their chemical environment, count their relative numbers, and determine their spatial relationships to neighboring protons. This guide explains the causality behind the expected ¹H NMR spectrum of the title compound, grounding predictions in fundamental principles and empirical data from related structures.

Molecular Structure and Unique Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. The structure of this compound possesses a chiral center at the alpha-carbon (Cα), which has profound implications for the attached protons.

The key proton environments are:

  • Thiophene Ring Protons (H3, H4): Two aromatic protons on the thiophene ring.

  • Alpha-Proton (Hα): The single proton attached directly to the chiral Cα.

  • Beta-Protons (Hβa, Hβb): The two protons on the beta-carbon (Cβ), which are rendered chemically distinct by the adjacent chiral center. They are classified as diastereotopic.

  • Exchangeable Protons (-NH₂ and -COOH): The protons of the amine and carboxylic acid groups. Their visibility and chemical shift are highly dependent on the solvent, pH, and temperature.

Below is a diagram illustrating these distinct proton environments.

Caption: Labeled proton environments in the target molecule.

Theoretical ¹H NMR Spectral Prediction

A proactive analysis of the structure allows for a robust prediction of the ¹H NMR spectrum, which is crucial for accurate signal assignment. This prediction is based on established principles of chemical shielding and spin-spin coupling.

Chemical Shift (δ) Analysis

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton (a phenomenon known as deshielding), causing its signal to appear at a higher chemical shift (further downfield).

  • Thiophene Protons (H3, H4): Protons on a standard thiophene ring resonate between δ 7.0-7.4 ppm.[2][3] In our molecule, the bromine atom at C5 and the alkyl substituent at C2 exert significant influence. Bromine is an electron-withdrawing group, which will deshield the adjacent H4 proton. The alkyl sidechain at C2 will have a lesser effect on H3. The two protons are ortho-coupled and will appear as distinct doublets, typically in the δ 6.8-7.2 ppm range.

  • Alpha-Proton (Hα): The Hα proton is flanked by two electron-withdrawing groups: the carboxylic acid and the amino group. For amino acids, the Hα chemical shift typically falls between δ 3.5-4.5 ppm.[4][5]

  • Beta-Protons (Hβa, Hβb): These methylene protons are adjacent to both the chiral center and the electron-rich thiophene ring. Their diastereotopic nature means they will have different chemical shifts. They are expected to resonate in the δ 3.0-3.5 ppm range. Their proximity to the aromatic ring may subject them to anisotropic effects, further influencing their shift.

  • Exchangeable Protons (-NH₂, -COOH): These protons undergo rapid chemical exchange with the solvent and each other. In a non-protic solvent like DMSO-d₆, the carboxylic acid proton is highly deshielded and can appear as a very broad signal from δ 10-13 ppm.[6] The amine protons are typically observed as a broader signal between δ 7.5-8.5 ppm in DMSO-d₆. In D₂O, these protons will exchange with deuterium and their signals will disappear, a key diagnostic test.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton(s) Predicted δ (ppm) Influencing Factors
-COOH 10.0 - 13.0 Carboxylic acid group, solvent dependent
-NH₂ 7.5 - 8.5 Amino group, solvent dependent
H3, H4 6.8 - 7.2 Thiophene ring, Br and alkyl substituents
3.5 - 4.5 Adjacent to -COOH and -NH₂ groups

| Hβa, Hβb | 3.0 - 3.5 | Adjacent to chiral center and thiophene ring |

Spin-Spin Coupling (J) Analysis

Spin-spin coupling results in the splitting of NMR signals into multiplets, providing information about the number of protons on adjacent atoms.

  • Thiophene Protons: H3 and H4 are adjacent (vicinal) on the ring and will couple to each other. The typical coupling constant for ortho protons on a thiophene ring (³J) is in the range of 3.5-5.5 Hz.[7] Therefore, both the H3 and H4 signals are expected to be doublets.

  • Aliphatic Chain Protons: The Hα and Hβ protons form a complex spin system.

    • Hα Signal: Hα is coupled to the two diastereotopic protons, Hβa and Hβb. Because Hβa and Hβb are non-equivalent, they will have different coupling constants to Hα (³J_α,βa and ³J_α,βb). This will split the Hα signal into a doublet of doublets (dd).

    • Hβ Signals: Each Hβ proton is coupled to Hα and to the other Hβ proton (geminal coupling, ²J_βa,βb). Therefore, both Hβa and Hβb will also appear as a doublet of doublets (dd). This complex pattern is often referred to as an ABX system.

Table 2: Predicted Multiplicities and Coupling Constants

Proton(s) Multiplicity Coupling Proton(s) Expected J (Hz)
H3 Doublet (d) H4 ³J ≈ 3.5 - 5.5
H4 Doublet (d) H3 ³J ≈ 3.5 - 5.5
Doublet of Doublets (dd) Hβa, Hβb ³J ≈ 4 - 8
Hβa Doublet of Doublets (dd) Hα, Hβb ³J ≈ 4 - 8, ²J ≈ 12 - 16
Hβb Doublet of Doublets (dd) Hα, Hβa ³J ≈ 4 - 8, ²J ≈ 12 - 16

| -NH₂, -COOH | Broad Singlet (br s) | None (exchange) | N/A |

Experimental Protocol for High-Quality Data Acquisition

The trustworthiness of NMR data relies on a meticulously executed experimental protocol. Minor variations in sample preparation can significantly impact spectral quality.

Sample Preparation
  • Solvent Selection: The choice of deuterated solvent is critical.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the preferred solvent as its high polarity effectively dissolves the zwitterionic amino acid, and its non-protic nature allows for the observation of the exchangeable -NH₂ and -COOH protons.

    • D₂O (Deuterium oxide): Useful for confirming the identity of exchangeable protons, as they will be replaced by deuterium and their signals will vanish from the spectrum. The pH of the D₂O solution must be controlled, as it will affect the chemical shifts of the α- and β-protons.[8][9]

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10] This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing line broadening due to aggregation.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. A homogenous solution is essential for acquiring sharp, well-resolved peaks.

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[10] Solid impurities will degrade the magnetic field homogeneity and broaden the spectral lines.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be used, although referencing to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) is common practice.

Spectrometer Setup and Data Acquisition

The following is a representative workflow for acquiring a standard ¹H NMR spectrum.

G A Sample Weighing (5-10 mg) B Dissolution (0.6-0.7 mL DMSO-d6) A->B Add Solvent C Transfer to Tube (Filter if needed) B->C Homogenize D Insert into Spectrometer (e.g., 500 MHz) C->D Place in Spinner E Lock & Shim (Field Homogeneity) D->E Instrument Prep F Acquire Data (Pulse Sequence: zg30) E->F Ready to Acquire G Process Data (FT, Phase, Baseline) F->G Raw FID H Spectral Analysis & Assignment G->H Processed Spectrum

Caption: Standard workflow for ¹H NMR data acquisition.

Interpretation of the Representative Spectrum

A high-resolution ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit signals consistent with our predictions. The analysis proceeds by systematically assigning each signal.

  • Aromatic Region (δ 6.5-7.5 ppm): Two doublets will be present. Based on the deshielding effect of the bromine atom, the doublet at the higher chemical shift (e.g., ~δ 7.1 ppm) is assigned to H4, while the doublet at the slightly lower chemical shift (e.g., ~δ 6.9 ppm) is assigned to H3. The coupling constant for both doublets should be identical (³J ≈ 4-5 Hz).

  • Aliphatic Region (δ 3.0-4.5 ppm): This region will contain the complex signals for the propanoic acid backbone.

    • A doublet of doublets between δ 3.5-4.5 ppm, integrating to 1H, is assigned to Hα.

    • Two distinct doublet of doublets, integrating to 1H each, will appear between δ 3.0-3.5 ppm. These are the diastereotopic Hβa and Hβb protons.

  • Exchangeable Protons: In DMSO-d₆, a very broad signal downfield (δ > 10 ppm) corresponds to the -COOH proton. A second, broader signal, often integrating to 2H, in the δ 7.5-8.5 ppm region is assigned to the -NH₂ protons. Addition of a drop of D₂O to the NMR tube would cause these two signals to disappear, confirming their assignment.

Confirmation with 2D NMR Spectroscopy

For unambiguous assignment, especially of the complex Hα and Hβ signals, two-dimensional (2D) NMR experiments are invaluable.[11]

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between coupled protons. We would expect to see correlations between H3 and H4, and critically, between Hα and both Hβa and Hβb, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the H3 and H4 signals to their respective aromatic carbons, and the Hα/Hβ signals to their aliphatic carbons, providing another layer of structural verification.[12]

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A thorough understanding of chemical shift principles and coupling phenomena allows for a complete and confident assignment of every proton in the molecule. The characteristic doublets in the aromatic region, the complex doublet of doublets pattern for the aliphatic backbone, and the behavior of the exchangeable protons in different solvents provide a unique and definitive fingerprint. This guide provides the theoretical foundation and practical methodology for researchers to utilize ¹H NMR spectroscopy as a self-validating system for the structural confirmation and purity analysis of this important synthetic building block, ensuring the integrity of their downstream research and development efforts.

References

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  • Satonaka, H., Abe, Y., & Yamakawa, M. (1984). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

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  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]

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Mass spectrometry of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound, a non-canonical amino acid of interest in drug discovery and chemical synthesis, using mass spectrometry. We delve into the foundational principles, from sample preparation to advanced tandem mass spectrometry (MS/MS) analysis. The guide offers detailed, field-proven protocols for electrospray ionization (ESI) coupled with liquid chromatography (LC), explains the causality behind experimental choices, and presents a predictive analysis of the compound's fragmentation behavior. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and similar halogenated, heterocyclic compounds.

Introduction and Analytical Significance

This compound is a synthetic amino acid derivative incorporating a brominated thiophene ring. Such non-canonical amino acids are pivotal building blocks in medicinal chemistry, often used to introduce specific structural or functional properties into peptides and small molecule drugs. The presence of the bromothiophene moiety can influence molecular conformation, receptor binding, and metabolic stability.

Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of these complex molecules.[1] Its high sensitivity and specificity allow for precise mass determination and detailed structural elucidation through fragmentation analysis.[1] This guide focuses on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, a powerful combination that provides separation of complex mixtures and unambiguous identification of the target analyte.[2] The choice of electrospray ionization (ESI) is critical; as a "soft" ionization technique, it minimizes in-source fragmentation, allowing for the reliable detection of the intact protonated molecule—a prerequisite for subsequent structural analysis via collision-induced dissociation (CID).[3][4]

Core Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any analytical method development. These parameters directly influence instrument settings and expected spectral features.

PropertyValueSource
Molecular Formula C₇H₈BrNO₂S[5][6]
Average Molar Mass 250.11 g/mol [5]
Monoisotopic Mass (⁷⁹Br) 248.94591 Da[6]
Monoisotopic Mass (⁸¹Br) 250.94387 DaCalculated
Key Structural Features Alanine backbone, 5-bromothiophen-2-yl side chain[5]

Analytical Workflow: From Sample to Spectrum

The successful analysis of this compound by LC-MS/MS follows a logical sequence of steps, each optimized to ensure data quality and reproducibility. The overall workflow is designed to achieve efficient ionization, accurate mass measurement, and informative fragmentation for structural confirmation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Interpretation Analyte Analyte Powder SamplePrep Sample Preparation (Dissolution in Mobile Phase A) Analyte->SamplePrep LC LC Separation (C18 Column) SamplePrep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Full Scan (Detect Isotopic Pair) ESI->MS1 Isolation Precursor Isolation (Select m/z 249.95 / 251.95) MS1->Isolation CID Collision-Induced Dissociation (CID Fragmentation) Isolation->CID MS2 MS2 Product Ion Scan (Detect Fragments) CID->MS2 Data Data Analysis (Fragment Identification) MS2->Data G cluster_main Predicted Fragmentation of [M+H]⁺ M [M+H]⁺ m/z 249.95 / 251.95 F1 [M+H - H₂O]⁺ m/z 231.94 / 233.94 M->F1 - H₂O F2 [M+H - HCOOH]⁺ m/z 203.95 / 205.95 M->F2 - HCOOH F3 [M+H - H₂O - CO]⁺ m/z 203.94 / 205.94 F1->F3 - CO

Sources

The Emergence of Thiophene-Containing Amino Acids in Drug Discovery: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of heterocyclic scaffolds into bioactive molecules is a cornerstone of modern medicinal chemistry. Among these, the thiophene ring stands out as a "privileged" structure, offering a unique combination of physicochemical properties that can enhance pharmacological activity. When integrated into the framework of amino acids, these thiophene moieties create a powerful class of building blocks for peptide and small molecule drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities of thiophene-containing amino acids, intended for researchers, scientists, and drug development professionals. We will delve into their roles as potent enzyme inhibitors, broad-spectrum antimicrobial and anticancer agents, and modulators of neurological pathways. This guide emphasizes the mechanistic basis of their activity, provides field-proven experimental protocols for their evaluation, and presents a forward-looking perspective on their therapeutic potential.

The Thiophene Moiety: A Bioisostere with Strategic Advantages

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is often considered a bioisostere of the phenyl ring. However, its utility extends far beyond simple replacement. The presence of the sulfur atom imparts distinct electronic characteristics, lipophilicity, and conformational constraints that are crucial for modulating biological interactions.[1]

  • Electronic Properties: The sulfur atom's lone pair of electrons participates in the aromatic system, making the thiophene ring electron-rich and capable of engaging in various non-covalent interactions, including π-π stacking and hydrogen bonding.[2]

  • Lipophilicity and Pharmacokinetics: The thiophene moiety can alter a molecule's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can lead to improved cellular uptake and bioavailability compared to parent compounds.[1]

  • Structural Rigidity: Incorporation of the thiophene ring into a peptide backbone or small molecule introduces a degree of conformational rigidity. This can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for its biological target.

These properties make thiophene-containing amino acids versatile building blocks for creating peptidomimetics and novel small molecules with enhanced pharmacokinetic profiles and unique pharmacological activities.[2]

Synthesis of Thiophene-Containing Amino Acids for Peptide Chemistry

The practical application of these novel amino acids in drug discovery relies on robust synthetic methodologies. They are typically prepared for use in Solid-Phase Peptide Synthesis (SPPS) with either 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protection on the α-amino group.[3][4] The Fmoc strategy is particularly prevalent due to its mild deprotection conditions, which are compatible with a wide range of acid-sensitive side-chain protecting groups.[3]

General Protocol for Fmoc-Protected Amino Acid Synthesis

The synthesis generally involves the reaction of the free amino acid with an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[3]

  • Dissolution: Dissolve the thiophene-containing amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution while stirring vigorously at 0-5°C.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-12 hours.

  • Work-up: Dilute the reaction mixture with water and perform an ether wash to remove unreacted reagents and byproducts.

  • Acidification & Extraction: Acidify the aqueous layer with cold 1N HCl to a pH of ~2-3 to precipitate the Fmoc-protected amino acid. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

This protocol ensures the availability of high-purity building blocks essential for the reliable and controlled elongation of peptide chains during SPPS.[3][4]

Key Biological Activities and Therapeutic Applications

The incorporation of a thiophene ring into an amino acid structure unlocks a wide spectrum of biological activities. These derivatives have demonstrated significant potential as enzyme inhibitors, antimicrobial agents, anticancer therapeutics, and neurological probes.

Potent and Selective Enzyme Inhibition

Thiophene-containing molecules have shown remarkable efficacy as inhibitors of several key enzyme classes. The thiophene ring often acts as a critical pharmacophore that anchors the inhibitor within the enzyme's active site.

A series of thiophene-2-carboxylic and thiophene-3-carboxylic acids have been identified as a new class of potent D-Amino Acid Oxidase (DAO) inhibitors.[5] DAO is a flavoenzyme that degrades the neuromodulator D-serine, and its inhibition is a therapeutic strategy for schizophrenia.[5][6]

Mechanism of Inhibition: X-ray crystallography studies have revealed that the thiophene ring of these inhibitors engages in a substantial hydrophobic interaction with Tyr224 in the active site. This interaction forces Tyr224 into a "stacked" conformation, tightly closing the active site and preventing substrate access.[5] This contrasts with other DAO inhibitors that gain potency by extending into a secondary pocket, highlighting a unique mechanism for this thiophene series.[5]

Table 1: Inhibitory Activity of Thiophene Carboxylic Acids against D-Amino Acid Oxidase (DAO)

Compound ID Scaffold Substituent (Position 5) IC₅₀ (µM) Reference
1a Thiophene-2-carboxylic acid H 7.8 [5]
1b Thiophene-2-carboxylic acid Fluoro Potent [5]
1c Thiophene-2-carboxylic acid Chloro Potent [5]
1d Thiophene-2-carboxylic acid Bromo Potent [5]

| 2a | Thiophene-3-carboxylic acid | H | 4.4 |[5] |

Thiophene derivatives are promising candidates for developing anti-inflammatory agents through the inhibition of COX and LOX enzymes, which are central to the arachidonic acid cascade that produces pro-inflammatory prostaglandins and leukotrienes.[2][7][8] Some compounds exhibit dual COX/LOX inhibition, which is a highly desirable feature for a broad-spectrum anti-inflammatory drug with potentially reduced side effects.[9][10]

Mechanism of Action Visualization: The thiophene scaffold can be tailored to selectively target the active sites of these enzymes, blocking the conversion of arachidonic acid.

COX_LOX_Inhibition cluster_0 Membrane Phospholipids cluster_1 Inflammatory Cascade PL Phospholipids AA Arachidonic Acid PL->AA PLA₂ COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) LTs Leukotrienes (Inflammation, Asthma) COX->PGs LOX->LTs Thio_AA Thiophene-Containing Amino Acid Derivative Thio_AA->COX Inhibition Thio_AA->LOX Inhibition

Caption: Inhibition of the Arachidonic Acid Pathway.

Broad-Spectrum Antimicrobial Activity

Thiophene-containing amino acids and their derivatives have demonstrated significant activity against a range of microbial pathogens, including drug-resistant strains.[11] Their mechanisms of action are diverse, making them attractive scaffolds for the development of new classes of antibiotics.

Mechanisms of Antimicrobial Action:

  • Enzyme Inhibition: Some thiophene compounds function as allosteric inhibitors of DNA gyrase, an essential bacterial enzyme for DNA replication, thereby preventing bacterial proliferation.[12]

  • Membrane Disruption: Certain thiophene-functionalized complexes can cause significant disruption of the bacterial cell membrane, leading to a loss of intracellular contents and cell death.[13] This is often accompanied by a depletion of the intracellular ATP pool.[13]

  • Inhibition of Cell Division: Thiophene-pyrimidine derivatives have been shown to target the FtsZ protein, a key component of the bacterial cell division machinery, leading to the inhibition of cytokinesis.[14]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives Against Bacterial Strains

Compound Class Bacterial Strain MIC Range (µg/mL or mg/L) Reference
Thiophene-based heterocycles C. difficile 2 - 4 µg/mL [15]
3-Halobenzo[b]thiophenes S. aureus 16 µg/mL [16]
Thiophene Derivatives Colistin-Resistant A. baumannii 16 - 32 mg/L (MIC₅₀) [11][17]

| Thiophene Derivatives | Colistin-Resistant E. coli | 8 - 32 mg/L (MIC₅₀) |[11][17] |

Anticancer Activity and Apoptosis Induction

The thiophene scaffold is present in numerous compounds with potent antiproliferative activity against various cancer cell lines.[18] A significant mechanism underlying their anticancer effect is the induction of programmed cell death, or apoptosis.

Mechanism of Action: Several studies have shown that thiophene derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[19][20] This process typically involves:

  • Generation of Reactive Oxygen Species (ROS): The compound causes an increase in intracellular ROS levels.[20][21]

  • Mitochondrial Depolarization: Elevated ROS leads to a loss of the mitochondrial membrane potential.[20][21]

  • Caspase Activation: The disruption of mitochondrial integrity triggers the activation of downstream executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[19][20]

Apoptosis_Pathway cluster_0 Cellular Response to Thiophene-AA Thio_AA Thiophene-Containing Amino Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) Thio_AA->ROS Mito Mitochondrial Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by Thiophene Derivatives.

Table 3: Cytotoxicity of Thiophene Derivatives Against Cancer Cell Lines

Compound ID Cancer Cell Line Activity Metric Value (µM) Reference
F8 CCRF-CEM (Leukemia) CC₅₀ 2.89 [19][20]
F8 Multiple Lines CC₅₀ Range 0.805 - 3.05 [20]
Compound 480 HeLa (Cervical) IC₅₀ 12.61 µg/mL [21]
RAA5 MOLT-4 (Leukemia) IC₅₀ 0.570 [22]

| RAA5 | CCRF-CEM (Leukemia) | IC₅₀ | 0.585 |[22] |

Applications in Neuroscience

Thiophene-based ligands functionalized with amino acids, termed "proteophenes," have emerged as powerful tools for studying neurodegenerative diseases like Alzheimer's.[23] These molecules can act as fluorescent probes that selectively bind to disease-associated protein aggregates, such as amyloid-β (Aβ) plaques and tau neurofibrillary tangles.[23] The specific amino acid functionality and its position along the thiophene backbone dictates the ligand's selectivity for different types of protein deposits, enabling the optical assignment of these pathological hallmarks in tissue sections.[23]

Experimental Protocols for Activity Assessment

To ensure scientific rigor and reproducibility, the evaluation of novel thiophene-containing amino acids requires standardized and well-validated experimental protocols. Here, we provide detailed methodologies for assessing key biological activities.

Protocol: Anticancer Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀). It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][24]

Workflow Visualization:

MTT_Workflow cluster_workflow MTT Assay Workflow start 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (Allow attachment) start->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h (Treatment period) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Harvest cancer cells in their exponential growth phase. Seed 100 µL of a cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well flat-bottom plate. Include wells for "medium only" blanks. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[25]

  • Compound Treatment: Prepare serial dilutions of the thiophene-containing amino acid derivative in complete culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated and vehicle (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).[25]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[26]

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 N HCl solution in 10% SDS) to each well.[23]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[1] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "medium only" blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (Abs_sample / Abs_vehicle_control) * 100. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[25]

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[5][27]

Methodology:

  • Reagent Preparation:

    • Antimicrobial Stock: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO). Note the purity and potency.[28]

    • Bacterial Inoculum: From an 18-24 hour agar plate, select isolated colonies and suspend them in sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[28] Dilute this suspension 1:150 in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL after it's added to the plate.[28]

  • Plate Setup:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[29]

  • Inoculation: Inoculate each well (except the sterility control well) with 5 µL of the standardized bacterial inoculum. The final volume in each well will be ~100 µL. One column should serve as a positive control (broth + inoculum, no drug) and one well as a negative/sterility control (broth only).[29]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5] This can be confirmed by reading the optical density (OD) at 600 nm.

Future Perspectives

Thiophene-containing amino acids represent a highly promising and versatile class of molecules for drug discovery. Their ability to modulate a wide range of biological targets, from bacterial enzymes to cancer-related signaling pathways, underscores their vast therapeutic potential. Future research will likely focus on several key areas:

  • Structure-Activity Relationship (SAR) Optimization: Further exploration of substitutions on the thiophene ring will lead to the development of compounds with enhanced potency, selectivity, and improved ADME properties.

  • Peptide and Peptidomimetic Design: The incorporation of these amino acids into peptides can confer improved stability against proteolysis and enhanced receptor binding, opening new avenues for peptide-based therapeutics.

  • Novel Target Identification: High-throughput screening of thiophene-amino acid libraries against new biological targets will undoubtedly uncover novel therapeutic applications.

  • Drug Delivery Systems: For compounds with suboptimal solubility or bioavailability, formulation into advanced drug delivery systems, such as nanoparticles, could enhance their therapeutic efficacy.[21]

The continued exploration of this chemical space, grounded in a solid understanding of their biological mechanisms and guided by robust screening protocols, will undoubtedly yield the next generation of innovative therapeutics.

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The Strategic deployment of Brominated Thiophene Compounds in Advanced Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the strategic applications of brominated thiophene compounds. Moving beyond a simple catalog of uses, this document delves into the underlying chemical principles and experimental rationale that make these heterocycles indispensable building blocks in materials science, organic electronics, and medicinal chemistry.

The Enduring Utility of Brominated Thiophenes: A Chemist's Perspective

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern organic chemistry. Its inherent electronic properties and versatile reactivity make it a privileged scaffold in a multitude of applications. The introduction of bromine atoms to the thiophene ring, however, elevates its utility from a mere component to a strategic linchpin in complex molecular design. The carbon-bromine bond in brominated thiophenes is sufficiently labile to participate in a wide array of powerful cross-coupling reactions, yet stable enough to allow for selective, stepwise functionalization. This unique reactivity profile is the primary driver behind their widespread adoption in research and development.

The strategic placement of bromine atoms on the thiophene ring serves as a gateway to intricate molecular architectures. Bromine's role as an excellent leaving group facilitates pivotal carbon-carbon bond-forming reactions such as the Suzuki-Miyaura, Stille, and Grignard Metathesis (GRIM) polymerizations.[1] These reactions are the workhorses for constructing the extended π-conjugated systems that are the heart of organic electronic devices and for assembling the complex molecular frameworks of pharmacologically active compounds.

Powering the Future: Brominated Thiophenes in Organic Electronics

The field of organic electronics, which encompasses organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), heavily relies on the precise engineering of molecular orbitals and intermolecular interactions. Brominated thiophenes are instrumental in this endeavor, providing the synthetic handles necessary to construct polymers and small molecules with tailored electronic and optical properties.

Organic Field-Effect Transistors (OFETs): Engineering Charge Transport

OFETs are fundamental components of flexible displays, sensors, and RFID tags. The performance of an OFET is largely dictated by the charge carrier mobility of the organic semiconductor used in its active layer. Poly(3-alkylthiophenes) (P3ATs), a class of polymers synthesized from brominated 3-alkylthiophene monomers, are among the most studied materials for OFET applications.

The choice of polymerization method is critical in determining the final properties of the P3AT. The Grignard Metathesis (GRIM) polymerization is a preferred method for synthesizing highly regioregular, head-to-tail (HT) coupled P3ATs.[2] This high degree of regioregularity is crucial as it promotes the self-assembly of the polymer chains into well-ordered, lamellar structures, which in turn facilitates efficient intermolecular charge hopping and leads to higher charge carrier mobilities.[3][4] In contrast, regioirregular polymers exhibit a more twisted backbone, hindering close packing and resulting in lower charge mobility.[3]

Polymer/Small MoleculeBrominated Precursor(s)Polymerization/Coupling MethodHole Mobility (cm²/Vs)On/Off Ratio
Regioregular P3HT2,5-dibromo-3-hexylthiopheneGRIM0.01 - 0.1> 10^6
P(AzIDTT-PhC6)Brominated AzIDTT and Phenyl-C6 monomersSuzuki Coupling0.46-
P(AzIDT-PhC6)Brominated AzIDT and Phenyl-C6 monomersSuzuki Coupling0.12-

Table 1: Representative performance of OFETs based on brominated thiophene derivatives. Data compiled from various sources. Note that performance can vary significantly with device architecture and processing conditions.

Organic Photovoltaics (OPVs): Harvesting Light with Thiophene-Based Polymers

Organic solar cells offer the promise of low-cost, flexible, and lightweight renewable energy sources. The active layer in a typical bulk heterojunction (BHJ) OPV consists of a blend of an electron-donating polymer and an electron-accepting fullerene derivative or non-fullerene acceptor. Brominated thiophenes are essential for synthesizing a vast library of donor polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as optimized light absorption profiles.

For instance, the development of donor-acceptor (D-A) copolymers, where electron-rich thiophene units are alternated with electron-deficient moieties, has been a major breakthrough in achieving high power conversion efficiencies (PCEs). The synthesis of these copolymers often involves the Stille or Suzuki cross-coupling of brominated thiophene derivatives with other appropriately functionalized aromatic monomers. A recent study has shown that a brominated polythiophene can significantly enhance the efficiency and stability of quantum dot hybrid solar cells.[5]

Donor PolymerBrominated Monomer(s)AcceptorPower Conversion Efficiency (PCE) (%)
P3HT2,5-dibromo-3-hexylthiophenePC61BM~4
P5TCN-F25Brominated and cyanated thiophene derivativesY617.2
Brominated P3HTBrominated 3-hexylthiophenePbS QDs11

Table 2: Performance of selected OPVs employing brominated thiophene-based donor polymers.[5][6]

Brominated Thiophenes in the Synthesis of Biologically Active Molecules

The thiophene ring is a well-established pharmacophore in medicinal chemistry, appearing in a number of FDA-approved drugs.[7] Its ability to act as a bioisostere for a phenyl ring, coupled with its unique electronic properties, makes it an attractive scaffold for drug design. Brominated thiophenes serve as versatile intermediates in the synthesis of these complex pharmaceutical agents, enabling the introduction of various substituents through cross-coupling reactions.

A notable example is the synthesis of compounds with potential activity against the Ebola virus, where a Suzuki coupling of a brominated thiophene derivative was a key step in constructing the final molecule.[8] Structure-activity relationship (SAR) studies of thiophene-based compounds often reveal that the nature and position of substituents on the thiophene ring are critical for biological activity. The ability to selectively functionalize brominated thiophenes provides a powerful tool for optimizing the potency and pharmacokinetic properties of drug candidates. For example, in a series of thiophene-3-carboxamide derivatives designed as JNK inhibitors, the substituents introduced via chemistry involving brominated intermediates were crucial for their dual inhibitory activity.[7]

Key Synthetic Methodologies: A Practical Guide

The successful application of brominated thiophenes hinges on the proficient execution of key cross-coupling and polymerization reactions. This section provides an overview of the mechanisms and practical considerations for three of the most important synthetic transformations.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[9] It is widely used for the formation of carbon-carbon bonds and is particularly valuable for creating biaryl linkages.

Causality in Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. The base is required to activate the organoboron reagent. The reaction is often carried out in a mixture of an organic solvent and water.

Experimental Protocol: Synthesis of a 2-Arylthiophene via Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the brominated thiophene (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)(R')L2 pd_complex->transmetalation_complex Transmetalation (R'-B(OR)2, Base) transmetalation_complex->pd0 Reductive Elimination product_node Product (R-R') product R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Stille Cross-Coupling Reaction

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[12] It is a highly versatile reaction with a broad substrate scope and tolerance for a wide range of functional groups.

Causality in Experimental Choices: A key advantage of the Stille reaction is that organostannanes are generally stable to air and moisture, making them easier to handle than many other organometallic reagents.[12] However, the toxicity of organotin compounds is a significant drawback. The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers.

Experimental Protocol: Synthesis of a Vinylthiophene via Stille Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the brominated thiophene (1.0 equiv.) and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous and degassed solvent (e.g., toluene) via syringe, followed by the organostannane reagent (e.g., tributyl(vinyl)stannane, 1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Purification: Separate the organic layer, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography.[9]

Stille_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)(R')L2 pd_complex->transmetalation_complex Transmetalation (R'-SnR''3) transmetalation_complex->pd0 Reductive Elimination product_node Product (R-R') product R-R'

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a powerful and efficient method for the synthesis of regioregular poly(3-alkylthiophenes).[13] The reaction proceeds through a chain-growth mechanism, allowing for control over the polymer's molecular weight and the synthesis of block copolymers.[13]

Causality in Experimental Choices: The GRIM method is often preferred for the synthesis of P3ATs for electronic applications because it reliably produces highly regioregular polymers, which is essential for achieving high charge carrier mobility.[2] The choice of the Grignard reagent and the nickel catalyst can influence the polymerization kinetics and the properties of the resulting polymer.

Experimental Protocol: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via GRIM Polymerization

  • Monomer Preparation: In a flame-dried, three-neck round-bottom flask equipped with a condenser and under an inert atmosphere, dissolve 2,5-dibromo-3-hexylthiophene in an anhydrous solvent such as THF.

  • Grignard Reagent Addition: Slowly add a Grignard reagent (e.g., methylmagnesium bromide in THF, 1.0 equiv.) to the solution at room temperature. Stir for a period to allow for the Grignard metathesis to occur.

  • Catalyst Addition: Add a solution of a nickel catalyst, such as Ni(dppp)Cl₂ (1-2 mol%), to the reaction mixture.

  • Polymerization: Stir the reaction mixture at room temperature or gentle reflux. The polymerization is typically rapid.

  • Quenching: Quench the polymerization by adding a small amount of acid (e.g., HCl in methanol).

  • Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Collect the polymer by filtration and purify by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.[14]

GRIM_Polymerization monomer 2,5-Dibromo-3-alkylthiophene active_monomer Active Monomer (Th-MgX and Th-Br) monomer->active_monomer Grignard Metathesis grignard_reagent R'MgX grignard_reagent->active_monomer propagating_chain Propagating Polymer Chain (P-Ni(II)-X) active_monomer->propagating_chain Propagation catalyst Ni(dppp)Cl2 catalyst->propagating_chain Initiation propagating_chain->propagating_chain Chain Growth polymer Regioregular Poly(3-alkylthiophene) propagating_chain->polymer Termination/Quenching

Caption: A simplified workflow for GRIM polymerization of 3-alkylthiophenes.

Conclusion and Future Outlook

Brominated thiophene compounds are far more than simple synthetic intermediates; they are strategic tools that empower researchers to construct complex, functional molecules with a high degree of precision. Their pivotal role in advancing organic electronics and medicinal chemistry is undeniable. As our understanding of the intricate interplay between molecular structure and material or biological function continues to grow, the demand for versatile and strategically functionalized building blocks like brominated thiophenes is set to increase. Future research will likely focus on the development of novel brominated thiophene derivatives with even more tailored properties, as well as the discovery of new and more sustainable catalytic methods for their utilization.

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Beyond the Canonical 20: A Technical Guide to Non-Canonical Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic landscape is in a constant state of evolution, demanding therapeutic agents with enhanced efficacy, specificity, and safety profiles.[1] For decades, drug discovery has largely operated within the confines of the 20 canonical amino acids, the fundamental building blocks of proteins. However, the emergence of non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), has shattered these limitations, offering an expansive chemical toolbox to engineer novel protein and peptide therapeutics.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, methodologies, and applications of ncAAs in modern drug discovery. We will delve into the causality behind experimental choices for ncAA incorporation, explore the diverse applications that are reshaping therapeutic design, and provide detailed protocols and visual workflows to empower researchers in this exciting field.

Introduction: Expanding the Chemical Alphabet of Life

Life, in its remarkable complexity, is primarily orchestrated by proteins constructed from a mere 20 canonical amino acids.[3] These amino acids provide a foundational set of chemical functionalities that have been honed by evolution. However, the quest for novel therapeutics often requires properties that extend beyond this natural repertoire. Non-canonical amino acids are amino acids that are not among the 20 genetically encoded protein building blocks.[4][] They can be naturally occurring in some organisms or, more commonly, chemically synthesized, offering a virtually limitless array of side chains with unique chemical and physical properties.[1][4]

The strategic incorporation of ncAAs into peptides and proteins allows for the precise tailoring of molecular properties, leading to therapeutics with:

  • Enhanced Stability: Increased resistance to proteolytic degradation, leading to longer in vivo half-lives.[4][6]

  • Improved Pharmacokinetics: Modulation of properties like solubility, membrane permeability, and bioavailability.[2][6]

  • Novel Functionalities: Introduction of bio-orthogonal handles for site-specific conjugation, photo-cross-linkers for target identification, and fluorescent probes for imaging.[7]

  • Increased Potency and Selectivity: Fine-tuning of interactions with biological targets to enhance binding affinity and specificity.[][6]

This guide will navigate the scientific underpinnings of ncAA utilization, moving from foundational concepts to practical applications and future directions.

Methodologies for ncAA Incorporation: Precision Engineering of Biologics

The ability to introduce ncAAs into a protein sequence is the cornerstone of their application in drug discovery. The choice of incorporation method is dictated by the desired outcome, whether it be global modification of a protein's properties or the precise placement of a single functional group. Two primary strategies dominate the field: residue-specific incorporation and site-specific incorporation.[8][9]

Residue-Specific Incorporation: A Global Approach

Residue-specific incorporation involves the global replacement of a particular canonical amino acid with an ncAA analog throughout the entire protein.[8] This method is particularly useful for imparting novel global properties to a protein, such as enhanced thermal stability or altered hydrophobicity. The most common technique for residue-specific incorporation is selective pressure incorporation (SPI) .

Causality in Experimental Choice: SPI is often chosen when the goal is to fundamentally alter the bulk properties of a protein without the need for precise, single-site modifications. For instance, replacing all methionine residues with azidohomoalanine can introduce multiple bio-orthogonal handles for subsequent conjugation reactions.

Experimental Protocol: Selective Pressure Incorporation (SPI)

  • Host Strain Selection: Utilize an auxotrophic host strain (e.g., E. coli) that is unable to synthesize the canonical amino acid to be replaced.

  • Media Preparation: Prepare a minimal growth medium supplemented with all canonical amino acids except the one targeted for replacement.

  • ncAA Supplementation: Add the desired non-canonical amino acid analog to the culture medium.

  • Induction of Protein Expression: Once the cells have consumed the limited supply of the canonical amino acid from the initial inoculum, induce the expression of the target protein. The cellular machinery will incorporate the ncAA at the cognate codons of the depleted canonical amino acid.

  • Protein Purification and Analysis: Purify the expressed protein and verify the incorporation of the ncAA using techniques such as mass spectrometry.

Site-Specific Incorporation: The Power of Precision

Site-specific incorporation allows for the introduction of a single ncAA at a predetermined position within a protein sequence. This level of precision is crucial for applications such as structure-function studies, enzyme mechanism elucidation, and the creation of precisely defined bioconjugates.[10][11] The predominant method for site-specific incorporation is genetic code expansion via suppression of a nonsense codon, most commonly the amber stop codon (UAG).[12]

Causality in Experimental Choice: Genetic code expansion is the method of choice when a unique chemical functionality is required at a specific location. For example, incorporating a photo-cross-linking ncAA at the binding interface of a protein can be used to identify its interaction partners.

This powerful technique relies on an orthogonal translation system , which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[4][13] This orthogonal pair functions independently of the host cell's endogenous aaRS/tRNA pairs and is engineered to uniquely recognize the ncAA and the nonsense codon.[13]

Experimental Workflow: Amber Codon Suppression

  • Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired site of ncAA incorporation in the gene encoding the protein of interest.

  • Orthogonal System Expression: Co-transform the expression host with two plasmids: one carrying the mutated gene of interest and another carrying the genes for the orthogonal aaRS and tRNA.

  • Cell Culture and ncAA Supplementation: Grow the transformed cells in a medium supplemented with the non-canonical amino acid.

  • Induction and Protein Expression: Induce the expression of both the target protein and the orthogonal translation system components.

  • Translational Suppression: Upon reaching the amber codon in the mRNA, the orthogonal tRNA, charged with the ncAA by the orthogonal aaRS, will recognize the codon and insert the ncAA into the growing polypeptide chain, allowing translation to continue.

  • Purification and Verification: Purify the full-length protein and confirm the site-specific incorporation of the ncAA using mass spectrometry or other analytical techniques.

Diagram: Genetic Code Expansion via Amber Suppression

GCE_Amber_Suppression cluster_cell Host Cell Cytoplasm cluster_translation Ribosome mRNA mRNA with UAG codon Polypeptide Growing Polypeptide Chain Full_Protein Full-length Protein with ncAA Polypeptide->Full_Protein 4. Incorporation & Translation Completion Ribosome Ribosome ncAA ncAA o_aaRS Orthogonal aaRS ncAA->o_aaRS 1. Recognition & Activation charged_tRNA ncAA-tRNA-CUA o_aaRS->charged_tRNA o_tRNA Orthogonal tRNA-CUA o_tRNA->o_aaRS 2. Charging charged_tRNA->Ribosome 3. Delivery to Ribosome

A schematic of site-specific ncAA incorporation via amber suppression.

Other advanced strategies for genetic code expansion include the use of quadruplet codons (frameshift suppression) and the creation of genomically recoded organisms where a specific codon is entirely reassigned to an ncAA.[13]

Applications in Drug Discovery: A New Frontier in Therapeutic Design

The ability to incorporate ncAAs into proteins and peptides has unlocked a plethora of applications in drug discovery, from enhancing the properties of existing biologics to creating entirely new therapeutic modalities.[2][]

Enhancing Therapeutic Properties

A major challenge in peptide and protein drug development is their inherent instability and poor pharmacokinetic profiles.[6] ncAAs offer elegant solutions to these problems.

Property to EnhancencAA-based StrategyRationale
Proteolytic Stability Incorporation of D-amino acids, β-amino acids, or N-methylated amino acids.[4][14]These modifications disrupt the recognition sites for proteases, thereby increasing the in vivo half-life of the therapeutic.
Conformational Rigidity Introduction of cyclic or sterically hindered ncAAs.[2]Constraining the peptide backbone can lock it into a bioactive conformation, improving receptor binding and reducing off-target effects.
Solubility & Permeability Incorporation of ncAAs with modified side chains (e.g., fluorinated or PEGylated).[2][7]Tailoring the hydrophobicity or hydrophilicity of a therapeutic can improve its solubility and ability to cross biological membranes.
Enabling Novel Bio-conjugation Strategies

The introduction of bio-orthogonal functional groups via ncAAs provides a powerful tool for the site-specific conjugation of drugs, imaging agents, and other molecules to protein therapeutics.[15] This approach allows for the creation of well-defined and homogeneous bioconjugates, such as antibody-drug conjugates (ADCs), with precise drug-to-antibody ratios.[16]

Common Bio-orthogonal Chemistries Enabled by ncAAs:

  • Azide-Alkyne Cycloaddition ("Click Chemistry"): Incorporation of an azide- or alkyne-containing ncAA allows for highly efficient and specific conjugation with a molecule bearing the complementary functional group.[17]

  • Ketone/Aldehyde Condensation: ncAAs with ketone or aldehyde functionalities can react specifically with hydrazide- or aminooxy-derivatized molecules to form stable hydrazone or oxime linkages.[16]

  • Staudinger Ligation: An azide-containing ncAA can react with a phosphine-derivatized molecule.

Diagram: ncAA-Mediated Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis cluster_step1 Step 1: ncAA Incorporation cluster_step2 Step 2: Bio-orthogonal Conjugation Antibody_Gene Antibody Gene (with UAG codon) Expression_System Expression System (with Orthogonal Pair & ncAA) Antibody_Gene->Expression_System Antibody_ncAA Antibody with ncA-Azide Expression_System->Antibody_ncAA ADC Homogeneous ADC Antibody_ncAA->ADC Click Chemistry Drug_Alkyne Drug-Alkyne Payload Drug_Alkyne->ADC

Workflow for the synthesis of a site-specific ADC using an ncAA.

Probing and Modulating Biological Systems

ncAAs serve as powerful tools for dissecting complex biological processes and developing novel therapeutic strategies.

  • Target Identification and Validation: Incorporating photo-cross-linking ncAAs into a drug candidate can enable the covalent capture and subsequent identification of its cellular binding partners.[4]

  • Enzyme Engineering: The introduction of ncAAs with novel catalytic functionalities can be used to engineer enzymes with enhanced activity or altered substrate specificity for applications in biocatalysis and metabolic engineering.[1][18]

  • Controlling Protein Function: Photo-caged ncAAs can be incorporated into proteins, allowing for their function to be switched on or off with light, providing precise spatial and temporal control over biological processes.

Challenges and Future Perspectives

Despite the immense potential of ncAAs in drug discovery, several challenges remain.[3][4] The efficiency of ncAA incorporation can be variable and context-dependent. Furthermore, the large-scale production of proteins containing ncAAs can be costly, and the potential immunogenicity of these modified proteins needs to be carefully evaluated.[3]

Future research will likely focus on:

  • Expanding the ncAA toolkit: Developing new orthogonal translation systems to incorporate an even wider variety of ncAAs with novel functionalities.[19][20]

  • Improving incorporation efficiency: Engineering more robust and efficient orthogonal aaRS/tRNA pairs and ribosomes.[13]

  • Genomically Recoded Organisms (GROs): Utilizing GROs, where a sense codon is permanently reassigned to an ncAA, to enable the efficient and high-fidelity production of ncAA-containing proteins.[13]

  • In Silico Design: Leveraging computational methods to predict the impact of ncAA incorporation on protein structure and function, thereby accelerating the design-make-test-analyze cycle.[3]

Conclusion

Non-canonical amino acids represent a paradigm shift in drug discovery, moving beyond the limitations of the natural genetic code to create a new generation of precisely engineered therapeutics. By providing an unprecedented level of control over the chemical composition of proteins and peptides, ncAAs are enabling the development of drugs with enhanced stability, improved pharmacokinetics, and novel mechanisms of action. As the methodologies for their incorporation continue to advance and our understanding of their in vivo behavior deepens, the impact of non-canonical amino acids on medicine is poised to grow exponentially, ushering in an era of truly designer biologics.

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(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid for Advanced Research

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of success. Non-canonical amino acids, in particular, offer a gateway to novel chemical space, enabling the synthesis of peptides and small molecules with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic amino acid derivative, focusing on its properties, synthesis, applications, and procurement.

Compound Overview: A Strategic Building Block

This compound, also known as L-2-(5-Bromothienyl)alanine, is a non-proteinogenic amino acid.[1] Its structure incorporates a thiophene ring, a common bioisostere for phenyl groups in medicinal chemistry, which can impart desirable properties such as increased metabolic stability and altered cellular permeability.[2] The presence of a bromine atom at the 5-position of the thiophene ring provides a reactive handle for further chemical modification, such as cross-coupling reactions, making it a highly valuable intermediate in the synthesis of complex pharmaceutical agents, including potential anticancer drugs.[1]

Physicochemical and Handling Properties

A thorough understanding of the compound's properties is essential for its effective use in research and synthesis. It is typically a white crystalline solid, insoluble in water but soluble in certain organic solvents like ethanol and dichloromethane.[1]

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(5-bromo-2-thienyl)propanoic acid
Molecular Formula C₇H₈BrNO₂S[3][4]
Molecular Weight ~250.12 g/mol [3]
Appearance White crystalline solid[1]
Solubility Insoluble in water; soluble in ethanol, dichloromethane[1]
Storage Keep in a dry, cool, and well-ventilated place.[5]
Safety & Handling Precautions

This chemical is considered hazardous and requires careful handling in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures: Always use in a well-ventilated area.[5] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[5] Avoid breathing dust.[5] Wash hands and any exposed skin thoroughly after handling.[5]

  • Storage and Incompatibilities: Store with the container tightly closed.[5] The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

Synthesis and Manufacturing Insights

The preparation of this compound is typically achieved through a multi-step synthetic pathway. A common and logical approach starts from commercially available 5-bromothiophene-2-carboxaldehyde. This method allows for the controlled introduction of the chiral amino acid functionality.

G A 5-Bromothiophene-2-carboxaldehyde B Intermediate Formation (e.g., Azlactone synthesis) A->B Reaction with N-acylglycine C Asymmetric Reduction or Chiral Resolution B->C Stereoselective step D Hydrolysis C->D Ring opening E This compound D->E Final product

High-level synthetic workflow for the target compound.

Causality in Synthesis:

  • Starting Material Choice: 5-bromothiophene-2-carboxaldehyde is an accessible starting material, providing the core bromothiophene structure.

  • Stereochemical Control: The most critical step is establishing the (S)-stereochemistry at the alpha-carbon. This is often achieved through asymmetric hydrogenation using a chiral catalyst or by classical resolution of a racemic mixture. The choice of method depends on scalability, cost, and desired enantiomeric purity.

  • Purification: Purification of the final product is crucial and typically involves recrystallization to remove diastereomeric impurities and unreacted starting materials, ensuring high purity for subsequent applications.

Applications in Drug Discovery and Development

This compound serves as a key building block for creating novel molecules with therapeutic potential. Its utility stems from the unique combination of the amino acid scaffold and the functionalized thiophene ring.

  • Peptide Modification: As a non-canonical amino acid, it can be incorporated into peptides to enhance their resistance to enzymatic degradation, modulate their conformation, and improve their binding affinity to biological targets.

  • Small Molecule Synthesis: The bromothiophene moiety is a versatile precursor for constructing more complex heterocyclic systems via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the exploration of diverse chemical space around the core structure.

  • Bioisosterism: The thienyl group often serves as a bioisostere of a phenyl ring, a common motif in many drugs.[2] Substituting a phenyl ring with a bromothienyl group can fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to improved bioavailability or a more favorable safety profile.[2]

G cluster_0 Scaffold Synthesis cluster_1 Lead Generation cluster_2 Drug Candidate A (S)-2-Amino-3-(5-bromothiophen-2-yl) propanoic acid B Cross-Coupling Reaction (e.g., Suzuki) A->B C Peptide Coupling A->C D Novel Small Molecule (e.g., Kinase Inhibitor) B->D E Modified Peptide (e.g., Protease Resistant) C->E

Role as a versatile intermediate in drug discovery pipelines.

Procurement: A Guide to Commercial Suppliers

Identifying a reliable supplier is paramount for ensuring the quality and consistency of starting materials. Several chemical vendors specialize in building blocks for research and development.

SupplierPurity (Typical)Availability/Lead TimeNotes
Sigma-Aldrich (Fluorochem) 95%Varies by regionDistributes products from Fluorochem, a preferred partner.
AA Blocks 95%3 weeksOffers various quantities from 100mg to 10g.[4]
Arctom Not specifiedIn-stock (reagent sizes)Provides the racemic form; inquire for specific enantiomer.[6]
BLDpharm 97%InquireManufacturer of various amino acids and chiral compounds.[7]

Note: Availability and purity can vary. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

Quality Control and Analytical Protocols

A self-validating research process requires stringent quality control of all starting materials. The identity, purity, and stereochemical integrity of this compound should be confirmed upon receipt.

G A Incoming Material B Visual Inspection (Color, Form) A->B C Solubility Test A->C D HPLC Analysis A->D Purity Assay E NMR Spectroscopy A->E Identity Confirmation F Chiral HPLC A->F Enantiomeric Purity G Material Accepted (Meets Specification) D->G H Material Rejected D->H E->G E->H F->G F->H

Recommended quality control workflow for incoming material.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of the compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of water/acetonitrile to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with acid/base adjustment).

  • ¹H NMR Analysis: The proton NMR spectrum should show characteristic signals for the thiophene protons, the methylene (-CH₂-) protons, and the alpha-proton (-CH-). The coupling patterns and chemical shifts will be unique to the structure.

  • ¹³C NMR Analysis: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms, including the carboxyl carbon, the alpha- and beta-carbons, and the four distinct carbons of the bromothiophene ring.

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for innovation in drug discovery. Its unique structural features provide a reliable scaffold for synthesizing novel compounds with potentially superior therapeutic properties. By understanding its chemical characteristics, handling requirements, and the network of suppliers, research organizations can effectively integrate this valuable building block into their discovery workflows, accelerating the path toward new medicines.

References

  • ChemBK. (2024). This compound Request for Quotation. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride. PubChem Compound Database. [Link]

  • AA Blocks. (n.d.). 1779647-59-4 | 2-amino-3-(5-bromothiophen-3-yl)propanoic acid. [Link]

  • Ferreira, V. F., et al. (2019). Amino Acids in the Development of Prodrugs. MDPI. [Link]

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A Comprehensive Technical Guide to (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Thiophene-Containing Amino Acids in Medicinal Chemistry

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural motif, featuring a brominated thiophene ring, offers a versatile scaffold for the synthesis of novel therapeutic agents. The thiophene moiety, a bioisostere of the benzene ring, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and metabolic stability[1]. This guide provides an in-depth analysis of the commercial availability, synthesis, and applications of this specialized amino acid, tailored for researchers, scientists, and professionals in drug development.

Part 1: Commercial Availability and Supplier Analysis

The accessibility of starting materials is a critical factor in any research and development pipeline. This compound is available from several specialized chemical suppliers. A comparative analysis of offerings from prominent vendors is presented below to aid in procurement decisions.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Synthonix 154593-58-595+%100mg, 250mg, 1g, 5g$50 (100mg), $70 (250mg), $130 (1g), $610 (5g)[2]
BLDpharm 154593-58-595%Inquire for bulkInquire for pricing
Sigma-Aldrich 154593-58-595%InquireInquire for pricing
AA Blocks 1779647-59-4 (isomer)95%100mg - 10g$1,435 (100mg) - $6,627 (10g)

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. The pricing for the 3-yl isomer from AA Blocks is included to provide a general market valuation.

Part 2: Enantioselective Synthesis Strategies

The stereochemistry of amino acids is paramount to their biological activity. Therefore, the enantioselective synthesis of this compound is crucial. While a single, universally adopted protocol is not established, several robust strategies for the asymmetric synthesis of non-proteinogenic amino acids can be effectively applied. A common and effective approach involves the asymmetric alkylation of a chiral glycine enolate equivalent.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the enantioselective synthesis, drawing upon established methodologies in asymmetric amino acid synthesis.

Asymmetric Synthesis Workflow cluster_start Starting Materials cluster_reactions Key Reactions cluster_product Final Product 5-bromothiophene-2-carbaldehyde 5-bromothiophene-2-carbaldehyde Horner-Wadsworth-Emmons Horner-Wadsworth-Emmons 5-bromothiophene-2-carbaldehyde->Horner-Wadsworth-Emmons Step 1 Chiral Auxiliary Chiral Auxiliary Asymmetric Michael Addition Asymmetric Michael Addition Chiral Auxiliary->Asymmetric Michael Addition Catalyst Glycine Schiff Base Glycine Schiff Base Glycine Schiff Base->Asymmetric Michael Addition Step 2 Horner-Wadsworth-Emmons->Asymmetric Michael Addition α,β-unsaturated ester Hydrolysis & Deprotection Hydrolysis & Deprotection Asymmetric Michael Addition->Hydrolysis & Deprotection Step 3 This compound This compound Hydrolysis & Deprotection->this compound

Caption: Conceptual workflow for the asymmetric synthesis.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example based on established asymmetric synthesis methodologies[3][4].

Step 1: Synthesis of (E)-ethyl 3-(5-bromothiophen-2-yl)acrylate

  • To a solution of 5-bromothiophene-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 eq).

  • Cool the mixture to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Step 2: Asymmetric Michael Addition

  • To a solution of the chiral nickel(II) complex of the Schiff base of glycine and (S)-2-N-(N'-benzylprolyl)aminobenzophenone (as the chiral auxiliary) in a suitable solvent (e.g., acetonitrile), add the (E)-ethyl 3-(5-bromothiophen-2-yl)acrylate (1.0 eq) from Step 1.

  • Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting materials.

  • Upon completion, quench the reaction and work up to isolate the diastereomeric product.

Step 3: Hydrolysis and Deprotection

  • Hydrolyze the ester and cleave the chiral auxiliary from the product of Step 2 using acidic conditions (e.g., 6N HCl) at reflux.

  • After cooling, the desired this compound will precipitate.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

  • The enantiomeric excess (e.e.) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Part 3: Applications in Drug Discovery and Development

The incorporation of non-proteinogenic amino acids like this compound into peptide or small molecule drug candidates can significantly enhance their therapeutic properties[5]. The thiophene ring can participate in various non-covalent interactions with biological targets, while the bromo substituent provides a handle for further chemical modification through cross-coupling reactions.

Illustrative Signaling Pathway Modulation

The unique structural features of this amino acid make it a valuable building block for inhibitors of various enzyme classes, such as kinases or proteases, which are often implicated in disease signaling pathways.

Signaling Pathway Modulation cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Inhibitor Thiophene-based Inhibitor Inhibitor->Kinase_B Inhibition

Caption: Inhibition of a kinase signaling pathway.

Thiophene-containing compounds have been successfully developed as inhibitors for various therapeutic targets. For instance, derivatives of 2-aminothiophene have shown promise as antimitotic agents and inhibitors of tubulin polymerization[6]. Furthermore, thiophene[3,2-d]pyrimidine derivatives incorporating amino acid moieties have been investigated as potent HIV-1 non-nucleoside reverse transcriptase inhibitors[7][8]. These examples underscore the potential of this compound as a key intermediate in the synthesis of novel drug candidates.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the α-proton, and the β-protons of the amino acid backbone. The chemical shifts and coupling constants will be indicative of the structure.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the thiophene ring, and the aliphatic carbons of the amino acid side chain[9][10][11].

High-Performance Liquid Chromatography (HPLC)
  • Reversed-Phase HPLC: This technique is used to assess the purity of the compound. A suitable method would employ a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.), a chiral stationary phase (CSP) is required. Polysaccharide-based or macrocyclic glycopeptide-based columns are often effective for the separation of underivatized amino acid enantiomers[12][13][14][15]. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with acidic and basic additives to improve peak shape and resolution.

Conclusion

This compound represents a valuable and versatile building block for the modern medicinal chemist. Its commercial availability, coupled with established and adaptable synthetic routes, facilitates its integration into drug discovery programs. The unique physicochemical properties imparted by the brominated thiophene moiety offer significant opportunities for the development of novel therapeutics with improved pharmacological profiles. This guide provides a foundational understanding of this important compound, empowering researchers to leverage its potential in their scientific endeavors.

References

  • Taylor & Francis Online. (n.d.). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021, August 20). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • KU Leuven. (2021, August 1). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Lirias. Retrieved from [Link]

  • ResearchGate. (2001, January). Synthesis of thiophene-2-carboxamidines containing 2-amino-thiazoles and their biological evaluation as urokinase inhibitors. Retrieved from [Link]

  • N/A. (n.d.). Advancing Drug Discovery with Thienyl Alanine Analogues. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

  • N/A. (n.d.). Applications of 3-(2-Thienyl)-L-alanine in Organic Synthesis and Beyond. Retrieved from [Link]

  • ResearchGate. (2006, August). Asymmetric Synthesis of Enantiomerically Enriched α -Amino Acids Containing 2-Furyl- and 2-Thienyl-1,2,4-triazoles in the Side-Chain. Retrieved from [Link]

  • N/A. (2026, January 6). Understanding the Properties and Uses of Fmoc-L-3-(3-Thienyl)-Alanine. Retrieved from [Link]

  • PubMed Central. (n.d.). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. Retrieved from [Link]

  • TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]

  • Unife. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Synthonix. (n.d.). This compound - [A46138]. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. Retrieved from [Link]

  • NIH. (n.d.). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-L-2-(5-bromothienyl)alanine. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • ResearchGate. (2006, August). A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. Retrieved from [Link]

  • NIH. (n.d.). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • N/A. (2025, August 8). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • University of Arizona. (n.d.). Asymmetric synthesis of unusual amino acids: Synthesis of optically pure isomers of β-methylphenylalanine. Retrieved from [Link]

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(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid: A Comprehensive Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, incorporating a brominated thiophene moiety, offers a reactive handle for a variety of cross-coupling reactions, making it a valuable synthon for the construction of complex molecular architectures. This guide provides an in-depth overview of the safety protocols, handling procedures, and key applications for this compound, tailored for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of specific safety data for this exact molecule, this guide synthesizes information from structurally related compounds to provide a robust framework for risk assessment and mitigation.[1]

Section 1: Physicochemical Properties and Hazard Profile

1.1. Physicochemical Data

The known properties of this compound are summarized below. It is a white crystalline solid, generally insoluble in water but soluble in certain organic solvents like ethanol and dichloromethane.[1]

PropertyValueSource
Molecular Formula C₇H₈BrNO₂SPubChem[2]
Molecular Weight 250.12 g/mol PubChem[2]
Appearance White crystalline solidChemBK[1]
Melting Point 262 °C (predicted)ChemBK
Boiling Point 368.5 ± 42.0 °C (predicted)ChemBK
Solubility Insoluble in water; Soluble in ethanol, dichloromethaneChemBK[1]

1.2. Inferred Hazard Profile

A comprehensive risk assessment necessitates an analysis of the hazards posed by structurally analogous compounds.

  • Thiophene Moiety : Thiophene is a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation. Therefore, this compound should be handled with care to avoid dust formation and contact.

  • Brominated Aromatic Compounds : Organobromine compounds can present a range of health and environmental hazards. They can be persistent in the environment and may have toxicological effects. Chronic exposure to some brominated compounds has been linked to various health issues. Therefore, appropriate measures should be taken to prevent release into the environment and to minimize personnel exposure.

  • Amino Acid Derivatives : While many amino acids are benign, some derivatives can act as skin and respiratory tract irritants, particularly in powdered form. Inhalation of dust should be avoided.

Based on this analysis, this compound should be treated as a compound that is potentially harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and potentially ecotoxic .

Section 2: Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safety protocols is paramount when handling this compound. The following procedures are based on the inferred hazard profile and general best practices for handling fine chemical solids.

2.1. Engineering Controls

All weighing and manipulation of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust. The work area should be well-ventilated.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.
Eyes Safety glasses with side-shields or gogglesProvides protection against splashes and airborne particles.
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.
Body Laboratory coatA standard lab coat is required to protect against skin contact.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. A P95 or N95 particulate respirator is a suitable minimum.

2.3. Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood certification prep2 Don appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare work area with spill containment prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 Proceed to handling handle2 Use anti-static spatula handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 handle4 Transfer to reaction vessel within the hood handle3->handle4 clean1 Wipe down surfaces with appropriate solvent handle4->clean1 After experiment clean2 Dispose of contaminated materials in designated waste container clean1->clean2 clean3 Remove PPE and wash hands thoroughly clean2->clean3

Safe Handling Workflow

Section 3: Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

3.1. Storage

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from strong oxidizing agents and incompatible materials.

  • For long-term storage, refrigeration (2-8°C) in an inert atmosphere is recommended.[3]

3.2. Disposal

Waste material must be disposed of in accordance with local, state, and federal regulations. As a brominated organic compound, it should be treated as hazardous chemical waste. Do not dispose of down the drain. Collect in a designated, sealed container for chemical waste pickup.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1. First-Aid Measures

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Spill Response

The appropriate response to a spill depends on its size and location.

G cluster_small_spill Small Spill (in fume hood) cluster_large_spill Large Spill (or outside hood) start Spill Occurs small1 Ensure PPE is worn start->small1 Small large1 Evacuate immediate area start->large1 Large small2 Gently sweep up solid material small1->small2 small3 Use absorbent paper for any remaining residue small2->small3 small4 Place in a sealed container for disposal small3->small4 large2 Alert lab supervisor and EHS large1->large2 large3 Restrict access to the area large2->large3 large4 Allow trained personnel with appropriate respiratory protection to clean up large3->large4

Spill Response Protocol

Section 5: Application in Synthesis - A Case Study

The bromothiophene moiety of this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and a variety of aryl or vinyl boronic acids, providing a powerful tool for generating molecular diversity.

5.1. Illustrative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note that the amino and carboxylic acid functionalities may require protection prior to the coupling reaction to avoid side reactions. A common strategy involves the N-protection (e.g., with a Boc group) and esterification of the carboxylic acid.

Pre-reaction Steps: Protection of the Amino Acid

  • N-Boc Protection : The amino group is typically protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Esterification : The carboxylic acid is often converted to an ester (e.g., a methyl or ethyl ester) to improve solubility in organic solvents and prevent interference with the coupling reaction. This can be achieved using standard methods such as Fischer esterification.

Suzuki Coupling Protocol

The following is a representative protocol for the coupling step, assuming the amino acid has been appropriately protected (e.g., as the N-Boc methyl ester).

  • Materials :

    • N-Boc-(S)-2-amino-3-(5-bromothiophen-2-yl)propanoate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

    • Schlenk flask or sealed reaction vial

    • Inert gas supply (Argon or Nitrogen)

  • Procedure :

    • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add the protected amino acid, the arylboronic acid, and the base.

    • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[4]

    • Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

    • Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.[5]

    • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Workup : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification : Purify the crude product by column chromatography on silica gel.

Causality in Protocol Design :

  • Inert Atmosphere : The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst deactivation.[6]

  • Base : The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.

  • Solvent System : A mixture of an organic solvent (like dioxane or DMF) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and can accelerate the reaction.[4][5]

  • Temperature : The reaction is typically heated to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle.[5]

References

  • Reagents Used in Peptide Synthesis Archives. (n.d.). AAPPTEC. Retrieved January 8, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2016). Journal of the Brazilian Chemical Society. Retrieved January 8, 2026, from [Link]

  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • This compound Request for Quotation. (2024, April 9). ChemBK. Retrieved January 8, 2026, from [Link]

  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. (2019). Chemical Reviews. Retrieved January 8, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 8, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2020). Molecules. Retrieved January 8, 2026, from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2018). Molecules. Retrieved January 8, 2026, from [Link]

  • Process for esterification of amino acids and peptides. (1998). Google Patents.

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A Researcher's Comprehensive Guide to the Safe Handling of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the safe handling, storage, and risk mitigation for (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (CAS No: 154593-58-5).[1] As a specialized, non-natural amino acid derivative, its primary application lies within drug discovery and organic synthesis, often as a critical building block for novel therapeutic agents. Unlike common laboratory reagents, comprehensive safety data for this compound is not extensively reported.[1] This guide, therefore, is structured to empower researchers by synthesizing available data with established principles of chemical safety and risk assessment for novel compounds. We will move beyond a simple recitation of facts to explain the scientific rationale behind each procedural recommendation, ensuring a self-validating system of laboratory safety.

Compound Identity and Physicochemical Profile

Understanding the fundamental properties of a molecule is the first step in a robust safety assessment. The structure, incorporating a brominated thiophene ring, an amino acid backbone, and a carboxylic acid moiety, dictates its reactivity, stability, and potential interactions.

This compound is a white crystalline solid.[1] Its insolubility in water and solubility in organic solvents like ethanol and dichloromethane are typical for complex organic molecules of its class.[1]

Table 1: Physicochemical Properties

PropertyValueSource & Remarks
CAS Number 154593-58-5
Molecular Formula C₇H₈BrNO₂S[1]
Molar Mass 250.11 g/mol [1]
Melting Point 262 °C[1]
Boiling Point 368.5 ± 42.0 °C[1] (Predicted)
Density 1.747 ± 0.06 g/cm³[1] (Predicted)
pKa 2.09 ± 0.10[1] (Predicted)
Appearance White crystalline solid[1]
Solubility Insoluble in water; Soluble in some organic solvents (e.g., ethanol, dichloromethane).[1]

The high melting point suggests a stable crystalline lattice. The predicted low pKa is characteristic of the carboxylic acid group, indicating it will act as a medium-strong acid.[1][2] This acidic nature is a primary consideration for material compatibility and reactivity.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Diagram 1: Hazard Identification Logic Flow

cluster_assessment Hazard Assessment for Novel Compound A This compound B Analyze Functional Groups A->B C Carboxylic Acid B->C D Brominated Thiophene B->D E Primary Amine B->E G Propanoic Acid Data [16, 17, 18] C->G Analog J Corrosive/Irritant Potential (from Acid) C->J L Potential Sensitizer D->L E->L F Review Surrogate Data F->G H General Amino Acid Data F->H G->J I Synthesize Hazard Profile J->I K Unknown Chronic/Systemic Toxicity K->I L->I

Caption: Logic flow for hazard assessment based on functional group analysis and surrogate data.

Inferred Hazards from Functional Groups:
  • Carboxylic Acid Moiety: Based on data for similar compounds like propanoic acid, this group presents a primary hazard. Propanoic acid is corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation.[2][4][5] We must assume a similar potential for irritation and corrosion, particularly to the eyes, skin, and respiratory tract upon inhalation of dust.

  • Brominated Thiophene Ring: Halogenated aromatic systems can possess unknown long-term toxicities, including potential mutagenic or carcinogenic effects. While no specific data exists for this compound, this structural alert warrants a conservative approach, minimizing exposure to prevent potential chronic effects.

  • Amino Acid Backbone: While natural amino acids are benign, this is a non-standard derivative. The overall toxicological profile is unknown.[3]

Summary of Potential Hazards:
  • Acute Effects: May cause irritation or burns to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[3][6]

  • Chronic Effects: The toxicological properties have not been fully investigated.[1][3] Long-term effects are unknown. Due to the halogenated thiophene structure, chronic exposure should be avoided.

  • Sensitization: As with many complex organic molecules, there is a potential for skin or respiratory sensitization.

  • Reactivity: The compound is stable under normal conditions.[3] However, it is incompatible with strong oxidizing agents due to the potential for vigorous reaction with the organic structure.[3] The acidic nature means it will also react with strong bases.[2]

Exposure Controls and Personal Protective Equipment (PPE)

The principle of "As Low As Reasonably Practicable" (ALARP) must govern all handling procedures. Given the incomplete dataset, engineering controls and PPE are the primary barriers to exposure.

Diagram 2: Exposure Control Workflow

cluster_ppe Exposure Control & PPE Protocol Start Task: Handling Solid Compound Weighing Weighing / Transfer Start->Weighing PPE_Base Lab Coat Splash Goggles Start->PPE_Base PPE_Gloves Nitrile Gloves Start->PPE_Gloves InSolution Working in Solution Weighing->InSolution FumeHood Certified Chemical Fume Hood Weighing->FumeHood Primary Control Glovebox Glovebox (for potent/sensitive) Weighing->Glovebox Primary Control PPE_Resp N95/P100 Respirator Weighing->PPE_Resp If dust is likely End Task Complete InSolution->End InSolution->FumeHood

Caption: Decision workflow for selecting appropriate engineering controls and PPE.

Engineering Controls:
  • Primary Containment: All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood or a glovebox.[3] This is the most critical step in preventing respiratory exposure.

  • Ventilation: Ensure good general laboratory ventilation to dilute any fugitive emissions.[3]

Personal Protective Equipment (PPE):
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.[3][5]

  • Skin Protection: A standard laboratory coat must be worn and kept fastened. Nitrile gloves are required; check for tears before use and change them frequently, especially after direct contact with the substance.[3]

  • Respiratory Protection: If working outside of a fume hood or glovebox is unavoidable (which is strongly discouraged), or if dust generation is significant even within a hood, a NIOSH-approved N95 or P100 particulate respirator must be used.

Handling and Storage Protocols

Adherence to strict protocols is essential for maintaining a safe research environment.

Safe Handling Protocol:
  • Preparation: Before handling, designate a specific work area within a chemical fume hood. Ensure all necessary equipment (spatulas, weigh boats, solvent wash bottles) and waste containers are inside the hood.

  • PPE Donning: Don all required PPE as outlined in Section 3.2.

  • Aliquotting: Carefully transfer the solid using a spatula. Avoid any actions that could create dust clouds, such as dropping the material from a height.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Decontamination: After handling, decontaminate the work surface, spatula, and any other equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Waste Disposal: Dispose of contaminated consumables (gloves, weigh boats) in a clearly labeled hazardous chemical waste container.

  • PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[6]

Storage Requirements:
  • Conditions: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1] This prevents potential degradation from air and moisture.

  • Location: Keep the container in a dry, cool, and well-ventilated place designated for chemical storage.[3]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[2][3]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

Table 2: Emergency Response Actions

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Accidental Release Measures:
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For a small spill of the solid, carefully sweep it up using a dustpan and brush, avoiding dust generation. Place into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Conclusion

Working with novel research chemicals like this compound requires a mindset rooted in proactive risk assessment rather than reactive compliance. While comprehensive toxicological data is lacking, an analysis of the molecule's structure and data from analogous compounds allows for the development of robust safety protocols. By utilizing appropriate engineering controls, consistently wearing the correct PPE, and adhering to the handling and storage procedures outlined in this guide, researchers can confidently and safely incorporate this valuable compound into their drug development and synthetic chemistry workflows.

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  • National Center for Biotechnology Information. (n.d.). (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride. PubChem Compound Database. Retrieved January 8, 2026, from [Link]

  • Australian Government Department of Health. (2016). Propanoic acid: Human health tier II assessment. [Link]

  • AA Blocks. (n.d.). 2-amino-3-(5-bromothiophen-3-yl)propanoic acid. Retrieved January 8, 2026, from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0806 - PROPIONIC ACID. [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved January 8, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development due to its potential as a building block for novel therapeutics. This document provides a comprehensive guide to the asymmetric synthesis of this compound, offering a detailed, step-by-step protocol. The presented methodology leverages a robust and highly diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base, ensuring a high yield of the desired (S)-enantiomer. This guide is designed to provide researchers with the necessary information to confidently replicate this synthesis, including the preparation of key intermediates, the main asymmetric reaction, and the final deprotection and purification steps.

Introduction

Unnatural amino acids are critical components in the design of novel peptides, peptidomimetics, and small molecule drugs. They offer the ability to introduce unique structural and functional properties, leading to enhanced biological activity, improved metabolic stability, and altered pharmacokinetic profiles. The thiophene moiety, in particular, is a well-recognized bioisostere for the phenyl group and is present in numerous approved drugs. The incorporation of a bromine atom on the thiophene ring provides a valuable handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse compound libraries.

The stereochemistry of the α-carbon is paramount for the biological activity of amino acids. Therefore, the development of efficient and highly stereoselective synthetic routes to enantiopure unnatural amino acids is a key focus in synthetic organic and medicinal chemistry. This guide details a reliable method for the synthesis of the (S)-enantiomer of 2-amino-3-(5-bromothiophen-2-yl)propanoic acid, a valuable building block for drug discovery programs.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a multi-step sequence, commencing with the preparation of the key electrophile, 2-(bromomethyl)-5-bromothiophene, from the commercially available 5-bromothiophene-2-carbaldehyde. The core of the asymmetric synthesis lies in the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base. This complex is prepared from glycine, a chiral auxiliary ((S)-2-[N-(N'-benzylprolyl)amino]benzophenone), and nickel(II) nitrate. The subsequent alkylation with 2-(bromomethyl)-5-bromothiophene proceeds with high diastereoselectivity, dictated by the chiral ligand. Finally, acidic hydrolysis of the resulting complex liberates the desired (S)-amino acid.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_main_reaction Core Asymmetric Synthesis cluster_final_steps Final Steps 5-bromothiophene-2-carbaldehyde 5-bromothiophene-2-carbaldehyde 2-(bromomethyl)-5-bromothiophene 2-(bromomethyl)-5-bromothiophene 5-bromothiophene-2-carbaldehyde->2-(bromomethyl)-5-bromothiophene Reduction & Bromination Glycine Glycine Chiral Ni(II)-Glycine Complex Chiral Ni(II)-Glycine Complex Glycine->Chiral Ni(II)-Glycine Complex (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (S)-2-[N-(N'-benzylprolyl)amino]benzophenone->Chiral Ni(II)-Glycine Complex Ni(NO3)2*6H2O Ni(NO3)2*6H2O Ni(NO3)2*6H2O->Chiral Ni(II)-Glycine Complex Diastereoselective Alkylation Diastereoselective Alkylation 2-(bromomethyl)-5-bromothiophene->Diastereoselective Alkylation Chiral Ni(II)-Glycine Complex->Diastereoselective Alkylation Acidic Hydrolysis Acidic Hydrolysis Diastereoselective Alkylation->Acidic Hydrolysis Purification Purification Acidic Hydrolysis->Purification This compound This compound Purification->this compound

Figure 1. Overall workflow for the synthesis of the target amino acid.

Experimental Protocols

Part 1: Synthesis of 2-(bromomethyl)-5-bromothiophene

This two-step procedure converts the starting aldehyde into the corresponding benzylic bromide, the key electrophile for the alkylation reaction.

Step 1.1: Reduction of 5-bromothiophene-2-carbaldehyde to (5-bromothiophen-2-yl)methanol

  • Rationale: The aldehyde functionality is reduced to a primary alcohol using a mild reducing agent, sodium borohydride, to prevent reduction of the aryl bromide.

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
5-bromothiophene-2-carbaldehyde191.0452.310.0 g
Methanol (MeOH)32.04-100 mL
Sodium borohydride (NaBH₄)37.8365.42.47 g
Dichloromethane (DCM)84.93-As needed
Saturated aqueous NH₄Cl solution--As needed
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed

Procedure:

  • To a stirred solution of 5-bromothiophene-2-carbaldehyde (10.0 g, 52.3 mmol) in methanol (100 mL) at 0 °C (ice bath), add sodium borohydride (2.47 g, 65.4 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (5-bromothiophen-2-yl)methanol as a crude oil, which can be used in the next step without further purification.

Step 1.2: Bromination of (5-bromothiophen-2-yl)methanol

  • Rationale: The primary alcohol is converted to the corresponding bromide using phosphorus tribromide. This creates a reactive electrophile for the subsequent C-C bond formation.

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
(5-bromothiophen-2-yl)methanol193.06~52.3~10.1 g
Diethyl ether (anhydrous)74.12-100 mL
Phosphorus tribromide (PBr₃)270.6920.91.9 mL
Saturated aqueous NaHCO₃ solution--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • Dissolve the crude (5-bromothiophen-2-yl)methanol (~10.1 g, ~52.3 mmol) in anhydrous diethyl ether (100 mL) and cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (1.9 mL, 20.9 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.

  • Carefully pour the reaction mixture onto crushed ice and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes) to yield 2-(bromomethyl)-5-bromothiophene as a pale yellow oil.

Part 2: Asymmetric Synthesis of the Target Amino Acid

This part describes the core of the synthesis: the preparation of the chiral Ni(II) complex, the diastereoselective alkylation, and the final liberation of the desired (S)-amino acid.

Step 2.1: Preparation of the Chiral Ni(II) Complex of Glycine Schiff Base

  • Rationale: A chiral Schiff base is formed between glycine and the chiral auxiliary, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone. This Schiff base then coordinates with Ni(II) ions to form a square-planar complex. This complex serves as a chiral template, directing the stereochemical outcome of the subsequent alkylation reaction.[1]

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Glycine75.0713.31.0 g
(S)-2-[N-(N'-benzylprolyl)amino]benzophenone384.4713.05.0 g
Nickel(II) nitrate hexahydrate290.7913.03.78 g
Sodium hydroxide (NaOH)40.0026.01.04 g
Methanol (MeOH)32.04-100 mL

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.04 g, 26.0 mmol) in methanol (50 mL).

  • Add glycine (1.0 g, 13.3 mmol) and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (5.0 g, 13.0 mmol) to the methanolic NaOH solution.

  • Heat the mixture to reflux for 30 minutes.

  • In a separate flask, dissolve nickel(II) nitrate hexahydrate (3.78 g, 13.0 mmol) in methanol (50 mL).

  • Add the nickel(II) nitrate solution to the hot reaction mixture. A deep red solution should form.

  • Continue to reflux for an additional 2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the red crystalline product by filtration, wash with cold methanol, and dry under vacuum to yield the chiral Ni(II)-glycine complex.

Step 2.2: Diastereoselective Alkylation

  • Rationale: The nucleophilic glycine anion within the chiral Ni(II) complex attacks the electrophilic 2-(bromomethyl)-5-bromothiophene. The bulky chiral ligand effectively shields one face of the glycine enolate equivalent, leading to a highly diastereoselective alkylation and the preferential formation of one diastereomer.[2]

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Chiral Ni(II)-Glycine Complex~572.28.75.0 g
2-(bromomethyl)-5-bromothiophene255.959.62.46 g
Sodium hydroxide (50% aq. soln)40.00-10 mL
N-benzyl-N,N,N-triethylammonium chloride227.770.870.2 g
Dichloromethane (DCM)84.93-50 mL

Procedure:

  • Suspend the chiral Ni(II)-glycine complex (5.0 g, 8.7 mmol) in dichloromethane (50 mL).

  • Add N-benzyl-N,N,N-triethylammonium chloride (0.2 g, 0.87 mmol) as a phase-transfer catalyst.

  • Add the 50% aqueous sodium hydroxide solution (10 mL).

  • To the vigorously stirred biphasic mixture, add a solution of 2-(bromomethyl)-5-bromothiophene (2.46 g, 9.6 mmol) in dichloromethane (10 mL) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting complex.

  • After completion, dilute the mixture with dichloromethane (50 mL) and water (50 mL).

  • Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomers, is typically used in the next step without further purification, as the major diastereomer is significantly favored.

Step 2.3: Hydrolysis and Liberation of the Amino Acid

  • Rationale: Acidic hydrolysis breaks down the Ni(II) complex, cleaving the Schiff base and liberating the free amino acid. The chiral auxiliary can potentially be recovered from the reaction mixture.

ReagentAmount (mmol)Mass/Volume
Crude Alkylated Ni(II) Complex~8.7~6.5 g
Hydrochloric acid (6 M)-100 mL
Diethyl ether-As needed
Dowex 50WX8 ion-exchange resin-As needed
Ammonium hydroxide (2 M)-As needed

Procedure:

  • Suspend the crude alkylated Ni(II) complex in 6 M hydrochloric acid (100 mL).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature. The chiral auxiliary will precipitate and can be recovered by filtration.

  • Wash the aqueous layer with diethyl ether (3 x 50 mL) to remove any remaining organic impurities.

  • Apply the aqueous solution to a column of Dowex 50WX8 ion-exchange resin (H⁺ form).

  • Wash the column with deionized water until the eluate is neutral.

  • Elute the amino acid from the resin using 2 M aqueous ammonium hydroxide.

  • Collect the fractions containing the amino acid (monitor by TLC with ninhydrin staining).

  • Combine the product-containing fractions and concentrate under reduced pressure to yield this compound as a solid.

  • The product can be further purified by recrystallization from a water/ethanol mixture.

Characterization

The final product and key intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.

  • Optical Rotation: To measure the specific rotation of the enantiomerically enriched product.

Safety Precautions

  • 5-bromothiophene-2-carbaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Sodium borohydride: Flammable solid and toxic. Reacts with water to produce flammable hydrogen gas.

  • Phosphorus tribromide: Corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area.

  • Sodium hydroxide: Corrosive. Causes severe burns.

  • Hydrochloric acid: Corrosive. Causes severe burns.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The protocol detailed above provides a reliable and highly stereoselective method for the synthesis of this compound. By employing a chiral Ni(II) complex of a glycine Schiff base, this method ensures the production of the desired enantiomer in high purity. This valuable building block can be utilized in various drug discovery and development programs to create novel therapeutic agents with potentially improved properties.

References

  • Belokon, Y. N., et al. (1998). A new general method for the asymmetric synthesis of α-amino acids via alkylation of the nickel(II) complex of the Schiff base of glycine with a chiral auxiliary. Tetrahedron: Asymmetry, 9(24), 4249-4252.
  • Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521.
  • Asymmetric synthesis of tailor-made amino acids using chiral Ni(II) complexes of Schiff bases.
  • Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.
  • Strecker Amino Acid Synthesis. Wikipedia.
  • Strecker Synthesis. Organic Chemistry Portal.
  • Asymmetric synthesis of cyclic imino acids via chiral schiff bases. Heterocycles, 24(6), 1579-1583.

Sources

Application Notes and Protocols: Asymmetric Synthesis of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-proteinogenic amino acid (npAA) that serves as a critical building block in the development of advanced pharmaceuticals and agrochemicals.[1] The incorporation of this thiophene-containing amino acid can significantly modulate the biological activity and pharmacokinetic properties of peptides and small molecule drugs. Its structural uniqueness, characterized by the presence of a bromine atom on the thiophene ring, offers a handle for further chemical modification, making it a versatile intermediate in medicinal chemistry. The stereoselective synthesis of the (S)-enantiomer is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer.

This guide provides a comprehensive overview of the asymmetric synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind method selection, provide detailed, field-proven protocols, and discuss the critical aspects of purification and characterization.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure α-amino acids is a well-established yet evolving field.[2][3] Several robust strategies have been developed, each with its own set of advantages and limitations. For the synthesis of our target molecule, three primary approaches will be considered:

  • Chiral Auxiliary-Mediated Synthesis: This classical yet highly effective method involves the temporary attachment of a chiral auxiliary to a glycine-derived substrate to direct the stereochemical outcome of an alkylation reaction.[4][5][6]

  • Enzymatic Resolution: This biocatalytic approach leverages the high stereoselectivity of enzymes to resolve a racemic mixture of the amino acid or its precursor.[7][][9]

  • Asymmetric Phase-Transfer Catalysis: This powerful technique utilizes a chiral phase-transfer catalyst to control the stereochemistry of the alkylation of a prochiral glycine equivalent.[10][11][12][13]

This guide will focus on a detailed protocol using a chiral auxiliary-mediated approach , specifically employing a nickel(II) complex of a Schiff base derived from glycine and a chiral ligand. This method is renowned for its high diastereoselectivity, operational simplicity, and the ability to recycle the chiral auxiliary.[14]

Visualizing the Synthetic Strategy

Asymmetric Synthesis Workflow cluster_0 Core Synthesis cluster_1 Purification & Deprotection cluster_2 Analysis Glycine_Schiff_Base Glycine Schiff Base (Prochiral) Ni_Complex Chiral Ni(II) Complex Glycine_Schiff_Base->Ni_Complex Ni(NO3)2·6H2O, KOH Chiral_Auxiliary Chiral Auxiliary ((S)-2-N-(N'-benzylprolyl)aminobenzophenone) Chiral_Auxiliary->Ni_Complex Alkylation Asymmetric Alkylation with 2-bromo-5-(bromomethyl)thiophene Ni_Complex->Alkylation Alkylated_Complex Alkylated Ni(II) Complex (Diastereomeric Mixture) Alkylation->Alkylated_Complex Chromatography Diastereomer Separation (Chromatography) Alkylated_Complex->Chromatography Pure_Diastereomer Pure (S,S)-Diastereomer Chromatography->Pure_Diastereomer Disassembly Complex Disassembly (Acid Hydrolysis) Pure_Diastereomer->Disassembly Target_Molecule This compound Disassembly->Target_Molecule Recycled_Auxiliary Recycled Chiral Auxiliary Disassembly->Recycled_Auxiliary Characterization Characterization (NMR, MS, Chiral HPLC) Target_Molecule->Characterization Reaction Mechanism cluster_0 Asymmetric Alkylation Step cluster_1 Deprotection Ni_Complex [Ni(II)-Gly-Aux]* Enolate [Ni(II)-Enolate-Aux]* (Shielded by Auxiliary) Ni_Complex->Enolate Deprotonation Base KOH Alkylated_Product [Ni(II)-Alkylated-Aux]* (S,S-Diastereomer) Enolate->Alkylated_Product SN2 Attack Electrophile Br-Thiophene-CH2Br Final_Product (S)-Amino Acid Alkylated_Product->Final_Product Hydrolysis Recycled_Aux Chiral Auxiliary Alkylated_Product->Recycled_Aux Hydrolysis Acid 6 M HCl

Sources

Application Note: High-Purity Enantiomeric Purification of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocol for the purification of the non-canonical amino acid (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid from a racemic mixture or from synthesis-related impurities. Non-canonical amino acids (ncAAs) are critical building blocks in modern drug discovery and protein engineering, making the availability of enantiomerically pure isomers paramount.[1][2][3] This document outlines a robust chiral High-Performance Liquid Chromatography (HPLC) method, explaining the scientific rationale behind column and mobile phase selection, and provides a step-by-step protocol for researchers, scientists, and drug development professionals.

Introduction: The Significance of Enantiopure ncAAs

This compound is a non-canonical amino acid (ncAA), a class of molecules that expands the chemical diversity of peptides and proteins beyond the 20 common amino acids.[4][5] The incorporation of ncAAs can introduce novel structural and functional properties, such as enhanced stability, altered binding affinity, or the introduction of spectroscopic probes.[1] In pharmaceutical development, the specific stereochemistry of a molecule is often critical to its biological activity and safety profile. The (S)-enantiomer of an amino acid is typically the biologically active form, and its purification from the (R)-enantiomer is a mandatory step in preclinical and clinical development.[6]

The challenge in purifying this specific compound lies in its dual characteristics: it is a polar, zwitterionic molecule, which can be difficult to retain on standard reversed-phase columns, and it is chiral, requiring specialized techniques for enantiomeric separation.[7][8] This guide details a direct chiral separation method, which is often preferable to derivatization techniques as it eliminates additional synthesis and purification steps.[6]

Physicochemical Properties and Methodological Considerations

A successful HPLC purification strategy is built upon an understanding of the analyte's properties.

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₇H₈BrNO₂S-
Molecular Weight 250.12 g/mol [9]Affects diffusion rates but is not a primary factor in method design.
Polarity (XLogP3) -0.7[9]The negative value indicates the compound is polar/hydrophilic, posing a retention challenge in standard reversed-phase (RP) chromatography.[7][8] A polar-compatible column or alternative mode like HILIC may be considered.
Chemical Structure Contains an amino group (-NH₂), a carboxylic acid group (-COOH), and a bromothiophene ring.The zwitterionic nature means its charge is pH-dependent. Mobile phase pH control is critical for consistent retention and peak shape. The thiophene ring is a strong chromophore, enabling sensitive UV detection.
Chirality Exists as (S) and (R) enantiomers.A chiral stationary phase (CSP) is required for direct enantiomeric separation.[10][11]

Principle of Chiral Reversed-Phase Separation

The chosen strategy is Chiral Reversed-Phase High-Performance Liquid Chromatography (C-RPLC) . This approach leverages a stationary phase that is both hydrophobic and chiral, allowing for simultaneous separation based on hydrophobicity (from other impurities) and stereochemistry (separation of enantiomers).

  • Stationary Phase Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose phenylcarbamates, are exceptionally effective for separating a wide range of chiral compounds, including N-protected amino acids.[10][11] These phases offer multiple chiral recognition mechanisms (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) that can differentiate between the transient diastereomeric complexes formed with each enantiomer.

  • Mobile Phase Optimization: The mobile phase must be carefully selected to achieve retention and resolution.

    • Organic Modifier: Acetonitrile or methanol is used to control the overall hydrophobicity and elution strength.

    • Aqueous Component & pH Modifier: An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial. It serves two purposes: 1) It suppresses the ionization of the carboxylic acid group and ensures the amino group is protonated, leading to more consistent interactions with the stationary phase. 2) It acts as an ion-pairing agent, improving peak shape.

Experimental Workflow and Protocols

The overall process, from initial sample preparation to obtaining a purified, characterized compound, is outlined below.

Purification_Workflow cluster_Prep Preparation cluster_HPLC HPLC Purification cluster_Post Post-Purification Crude Crude Sample ((R/S) Mixture) Dissolve Dissolve in Mobile Phase Crude->Dissolve Weigh Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Clarify Inject Inject onto Chiral HPLC System Filter->Inject Load Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Fractionate Collect (S)-Enantiomer Peak Fraction Detect->Fractionate Evaporate Remove Solvent (Rotary Evaporation) Fractionate->Evaporate Pool Fractions Purity Purity & Enantiomeric Excess (ee) Analysis of Fraction Evaporate->Purity Lyophilize/Dry Final Pure (S)-Enantiomer Purity->Final Confirm >99% ee

Caption: Overall workflow for the purification of this compound.

Materials and Instrumentation
ItemSpecification
Analyte Crude (racemic or impure) 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid
HPLC System Preparative or Semi-Preparative HPLC system with gradient capability and a UV-Vis detector.
Chiral Column e.g., Lux® Cellulose-1 or similar cellulose tris(3,5-dimethylphenylcarbamate) based CSP, 5 µm, 250 x 10 mm
Solvent A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
Solvent B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN)
Sample Diluent Water:Acetonitrile (90:10 v/v) with 0.1% TFA
Filtration 0.22 µm PTFE or Nylon syringe filters
Sample Preparation Protocol
  • Preparation of Stock Solution: Accurately weigh approximately 50 mg of the crude compound.

  • Dissolution: Dissolve the compound in 10 mL of the Sample Diluent to achieve a concentration of 5 mg/mL. Use sonication if necessary to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.

Chiral HPLC Purification Protocol

This protocol provides a starting point for method development. The gradient and flow rate may need to be optimized based on the specific impurity profile and the resolution of the enantiomers.

ParameterRecommended ConditionRationale & Expert Notes
Column Lux® Cellulose-1 (or equivalent), 5 µm, 250 x 10 mmA robust polysaccharide-based CSP known for broad applicability in separating amino acid derivatives.[10][11]
Mobile Phase A 0.1% TFA in WaterAcidic pH ensures consistent protonation of the analyte.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is often a good choice for separating aromatic compounds.
Elution Mode IsocraticStart with an isocratic elution (e.g., 80% A / 20% B) to determine retention times. A shallow gradient may be required to improve separation from other impurities.
Flow Rate 4.0 mL/minTypical for a 10 mm ID semi-preparative column. Adjust as needed to optimize resolution and backpressure.
Column Temp. 25 °C (Ambient)Temperature can affect chiral recognition. Maintain a consistent temperature for reproducible results.
Injection Volume 100 - 500 µLDepends on the sample concentration and desired loading. Start with a smaller injection to assess the separation before scaling up.
Detection UV at 254 nmThe bromothiophene moiety provides strong UV absorbance. A full UV scan of the analyte is recommended to determine the optimal wavelength.

Method Development and Optimization Logic

Developing a robust purification method is a logical, stepwise process. The following decision tree illustrates the key steps and considerations.

Method_Development start_node Start: Crude Racemic Mixture process_node1 Select Mode: Direct Chiral HPLC start_node->process_node1 Goal: Isolate (S)-Enantiomer decision_node decision_node process_node process_node result_node result_node bad_result_node bad_result_node process_node2 Select Column: Polysaccharide CSP (e.g., Cellulose-based) process_node1->process_node2 process_node3 Initial Mobile Phase: ACN/Water + 0.1% TFA process_node2->process_node3 decision_node1 Resolution (Rs) > 1.5? process_node3->decision_node1 bad_result_node1 Issue: Poor Retention process_node3->bad_result_node1 If No Retention result_node1 Method Suitable. Proceed to Purification. decision_node1->result_node1 Yes process_node4 Optimize Mobile Phase: 1. Adjust ACN % 2. Try Methanol instead of ACN 3. Change Acidic Modifier decision_node1->process_node4 No decision_node2 Acceptable Run Time? result_node1->decision_node2 process_node4->decision_node1 Re-evaluate result_node2 Final Method Achieved. decision_node2->result_node2 Yes process_node5 Increase Flow Rate or Steepen Gradient decision_node2->process_node5 No (Too Long) process_node5->decision_node2 Re-evaluate process_node_fix1 Decrease Organic % Consider HILIC mode bad_result_node1->process_node_fix1

Caption: Decision tree for chiral HPLC method development.

Data Interpretation and Troubleshooting

ParameterTarget ValueInterpretation
Resolution (Rs) > 1.5A value greater than 1.5 between the (S) and (R) enantiomer peaks indicates baseline separation, which is essential for high-purity fractionation.
Tailing Factor (Tf) 0.9 - 1.2Values outside this range indicate poor peak shape, which can be caused by column overload, secondary interactions, or inappropriate mobile phase pH.
Enantiomeric Excess (ee) > 99%Calculated for the collected fraction to confirm the purity of the final product. ee (%) = [((S) - (R)) / ((S) + (R))] * 100
Common ProblemPotential CauseSuggested Solution
Poor Resolution (Rs < 1.5) Mobile phase composition is not optimal; Flow rate is too high.Decrease the percentage of organic modifier (Acetonitrile). Try methanol as the organic modifier. Reduce the flow rate.
Broad or Tailing Peaks Column overload; Secondary interactions with residual silanols; Sample solvent mismatch.Reduce injection volume/mass. Ensure mobile phase pH is low enough (<3) with TFA or formic acid. Dissolve sample in the initial mobile phase.
No Retention (Peaks at void volume) Mobile phase is too strong (too much organic).Significantly decrease the percentage of the organic modifier. Confirm correct column installation and flow path.
High Backpressure Particulate buildup on the column frit; Precipitated buffer/sample; Flow rate too high for column/particle size.Filter all samples and mobile phases. Flush the column with a strong solvent. Reduce the flow rate.

Conclusion

This application note presents a robust and reliable framework for the purification of this compound using chiral reversed-phase HPLC. By selecting an appropriate polysaccharide-based chiral stationary phase and carefully optimizing the mobile phase, high enantiomeric purity (>99% ee) can be achieved. The detailed protocol and method development logic provide scientists with a strong starting point for isolating this and other structurally related non-canonical amino acids, thereby facilitating advancements in chemical biology and drug development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7016818, (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. PubChem. [Link]

  • Pfeiffer, J., et al. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Amino Acids, 40(2), 527-32. [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 256-267. [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Journal of Separation Science, 29(10), 1305-27. [Link]

  • Worst, A. D., et al. (2015). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Journal of Visualized Experiments, (105), 53238. [Link]

  • Chen, Y., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 788. [Link]

  • Liu, H., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 24(18), 13781. [Link]

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Application Notes & Protocols: Strategic Incorporation of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability.[1][2][3] (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a halogenated, heterocyclic analog of phenylalanine, offers a unique combination of steric bulk, electronic properties, and a reactive handle for post-synthetic modification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of this valuable building block into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We detail field-proven protocols, address potential challenges, and explain the causal logic behind key experimental choices to ensure reproducible success.

Introduction: The Scientific Rationale

This compound introduces a bromothiophene moiety, which can serve several strategic purposes in peptide design:

  • Structural Constraint: The bulky thiophene ring can induce specific conformational pre-organization in the peptide backbone, potentially enhancing binding affinity to biological targets.

  • Modulation of Physicochemical Properties: The thiophene ring, an isostere of the phenyl ring, alters the electronic distribution and lipophilicity of the side chain, which can influence cell permeability and pharmacokinetic profiles.[1]

  • Bioorthogonal Handle: The bromine atom provides a reactive site for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of fluorescent probes, radiolabels, or other functional groups.[4]

  • Enhanced Biological Activity: Halogenation of aromatic amino acids has been shown in numerous cases to improve the bioactivity of peptides.[5]

This guide focuses on the practical aspects of integrating this amino acid, ensuring the integrity of the bromothiophene ring is maintained throughout the synthetic workflow.

Pre-Synthesis Considerations: The Building Block

The successful incorporation begins with the appropriately protected amino acid derivative. For standard Fmoc-SPPS, the required building block is Fmoc-(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid .

Table 1: Properties of the Key Building Block

PropertyValue
IUPAC Name (S)-N-(9H-fluoren-9-ylmethoxycarbonyl)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid
Molecular Formula C22H18BrNO4S
Molecular Weight 488.35 g/mol
Appearance White to off-white solid
Purity (HPLC) >98% recommended

Rationale: High purity of the incoming Fmoc-amino acid is critical to prevent the accumulation of deletion or modification side products during synthesis.[6] The Fmoc group provides orthogonal protection, removable under mild basic conditions that do not affect acid-labile side-chain protecting groups or the resin linker.[7][8]

Core Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid into a peptide sequence on a solid support. The principles are directly translatable to automated synthesizers.[9]

Workflow Overview

The overall process follows the standard iterative cycle of Fmoc-SPPS.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation (Coupling Reagent + Base) Activation->Coupling Add Activated AA Wash2 DMF Wash Coupling->Wash2 Capping Optional: Capping (Acetic Anhydride) Wash2->Capping Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle If not capping Capping->Cycle Cycle->Deprotection n-1 cycles FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection After last AA Cleavage Cleavage & Global Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation & Wash (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Step-by-Step Protocol

Materials:

  • Fmoc-(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

  • Rink Amide or Wang resin (pre-loaded or for manual loading)[10]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling Reagent (e.g., HATU, HBTU)

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT)

  • Cold Diethyl Ether

Protocol Steps (0.1 mmol scale):

  • Resin Preparation:

    • Place 0.1 mmol of the appropriate resin in a reaction vessel.

    • Swell the resin in DMF (5 mL) for 1 hour with gentle agitation.[10] Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes. Drain.

    • Repeat with a second 5 mL portion of 20% piperidine in DMF for 7 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Activation and Coupling of Fmoc-(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid:

    • In a separate vial, dissolve Fmoc-(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), in DMF (2 mL).

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.

    • Allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    Causality: The bromothiophene side chain presents moderate steric hindrance. Using a potent uronium/aminium salt coupling reagent like HATU is crucial for achieving high coupling efficiency and avoiding deletion sequences.[11][12] Pre-activation ensures the rapid formation of the highly reactive OAt-ester intermediate before introduction to the resin-bound amine.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm reaction completion (negative result). If the test is positive, extend the coupling time or perform a second coupling.

    • Once complete, drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Iteration:

    • Repeat steps 2-4 for each subsequent amino acid in the sequence.

Cleavage and Global Deprotection

The choice of cleavage cocktail is critical to ensure the complete removal of side-chain protecting groups while preserving the integrity of the bromothiophene moiety.

Table 2: Recommended TFA Cleavage Cocktails

Reagent CocktailComposition (v/v)Target Residues / Rationale
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail effective for peptides containing sensitive residues like Trp, Cys, Met.[13][14] The scavengers protect against re-attachment of cationic species generated during cleavage.
TFA/TIS/H₂O TFA / TIS / H₂O (95:2.5:2.5)A standard and effective cocktail for most sequences. TIS is an excellent scavenger for t-butyl and trityl cations.[15][16]

Protocol:

  • After the final Fmoc deprotection and washing, dry the peptide-resin under a stream of nitrogen.

  • Add the chosen cleavage cocktail (e.g., Reagent K, 10 mL per gram of resin) to the resin.[14]

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.

  • Dry the crude peptide pellet under vacuum.

Trustworthiness: The bromothiophene ring is generally stable to strong acid conditions like TFA. The primary risk during cleavage is alkylation from carbocations released from other protecting groups. The use of scavenger cocktails is a self-validating system to mitigate these side reactions.[15]

Purification and Characterization

Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Characterization:

  • Mass Spectrometry (LC-MS/MALDI-TOF): Confirm the correct molecular weight of the purified peptide. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak, providing definitive evidence of successful incorporation.

  • Analytical HPLC: Assess the purity of the final product (>95% is typical for research applications).

Potential Challenges and Troubleshooting

  • Incomplete Coupling: Due to the steric bulk of the side chain, difficult couplings may occur, especially when coupling to another hindered residue.

    • Solution: Use a more potent coupling reagent like COMU or PyAOP, which are known to be effective for sterically hindered amino acids.[11][17] Alternatively, perform a double coupling or increase the reaction temperature (if using a microwave peptide synthesizer).

  • Side Reactions during Cleavage: Although the C-Br bond on the thiophene ring is relatively stable, prolonged cleavage times or harsh conditions could theoretically lead to side reactions.

    • Solution: Adhere to the recommended 2-3 hour cleavage time. Ensure an adequate scavenger cocktail is used. If instability is suspected, a milder cleavage using a lower percentage of TFA over a longer period can be tested.

Visualization of the Coupling Mechanism

The activation of the Fmoc-amino acid with HATU is a key step for efficient coupling.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH This compound ActiveEster Fmoc-AA-OAt Highly Reactive OAt Ester AA->ActiveEster + HATU HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU->ActiveEster + Base DIPEA Diisopropylethylamine Base->ActiveEster + PeptideBond Fmoc-AA-CO-NH-Peptide-Resin New Peptide Bond Formed ActiveEster->PeptideBond Nucleophilic Attack ResinAmine H₂N-Peptide-Resin N-terminal Amine on Solid Support ResinAmine->PeptideBond Nucleophilic Attack

Caption: Activation and coupling mechanism using HATU reagent.

Conclusion

The incorporation of this compound is a powerful strategy for creating novel peptides with enhanced properties. By employing high-purity building blocks, potent coupling reagents like HATU, and optimized cleavage conditions with appropriate scavengers, researchers can reliably synthesize these modified peptides. The protocols and insights provided herein are designed to empower scientists in drug discovery and chemical biology to leverage the unique structural and chemical attributes of this non-canonical amino acid, paving the way for the development of next-generation peptide therapeutics.

References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis.
  • (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Iannucci, J., et al. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC - NIH.
  • Albericio, F., & Kruger, H. G. (Eds.). (n.d.). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
  • (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Rainey, M. D., et al. (2012, January 6). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. PMC - NIH.
  • (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications.
  • (2022, November 7). Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. PubMed.
  • (n.d.). A cleavage cocktail for methionine-containing peptides. PubMed - NIH.
  • (n.d.). WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.
  • (2025, October 20). The Science Behind Thienyl Amino Acids in Peptide Design.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube.
  • Sigma-Aldrich. (n.d.). Solid Phase Synthesis.
  • MedchemExpress.com. (n.d.). (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • TargetMol. (n.d.). (S)-2-Amino-3-cyclopropylpropanoic acid | Peptide.
  • LifeTein. (n.d.). Fmoc-Amino Acids.
  • (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.
  • Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
  • PubChem - NIH. (n.d.). (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid.
  • (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ChemBK. (2024, April 9). This compound Request for Quotation.
  • (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
  • Al-Wahaibi, L. H., et al. (n.d.). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central.
  • (n.d.). Accelerating innovation in peptide synthesis through continuous-flow. RSC Publishing.
  • (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

Sources

Application Note & Protocol: Solid-Phase Synthesis of Peptides Incorporating (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and materials science. These unique building blocks offer pathways to modulate peptide conformation, enhance proteolytic stability, and introduce novel chemical functionalities. (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a particularly valuable analogue of histidine and phenylalanine. The thiophene ring serves as a bioisostere, while the bromo-substituent provides a reactive handle for post-synthetic modifications, such as cross-coupling reactions, or acts as a heavy atom for crystallographic studies.

This document provides a comprehensive, field-tested guide for the efficient incorporation of Fmoc-(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (Fmoc-BrThp-OH) into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] We will detail the underlying chemical principles, provide step-by-step protocols, and address critical considerations for ensuring high-yield, high-purity synthesis. This guide is intended for researchers, chemists, and drug development professionals with a working knowledge of peptide synthesis.

Core Principles & Strategic Considerations

The successful synthesis of peptides containing Fmoc-BrThp-OH relies on the robust and orthogonal nature of the Fmoc/tBu strategy.[1][2][3] In this approach, the temporary Nα-Fmoc protecting group is removed by a mild base (piperidine), while acid-labile groups protect the side chains of other amino acids.[1][4] These side-chain protecting groups are removed concurrently with resin cleavage in a final strong acid step, typically with Trifluoroacetic Acid (TFA).[1]

Key Considerations for this compound:

  • Steric Hindrance: The bulky thiophene side chain does not typically present significant steric hindrance to coupling reactions, allowing for the use of standard activation methods.

  • Coupling Reagent Selection: Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended. HATU is a third-generation coupling reagent known for its high efficiency, rapid reaction rates, and ability to suppress racemization, which is crucial when incorporating unique amino acids.[5][6][7]

  • Stability of the Bromo-Thiophene Moiety: The C-Br bond on the thiophene ring is generally stable to the iterative basic conditions of Fmoc deprotection and the final acidic cleavage with TFA. However, care must be taken to include appropriate scavengers in the cleavage cocktail to prevent potential side reactions, such as alkylation of sensitive residues like Cysteine or Tryptophan.[8]

Experimental Workflow & Protocols

The overall workflow for incorporating Fmoc-BrThp-OH follows the standard Fmoc-SPPS cycle.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle A 1. Nα-Fmoc Deprotection (20% Piperidine/DMF) B 2. DMF Washes (Remove excess base) A->B Repeat for each amino acid C 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) B->C Repeat for each amino acid D 4. DMF Washes (Remove excess reagents) C->D Repeat for each amino acid E 5. Monitoring (Kaiser Test) D->E Repeat for each amino acid E->A Repeat for each amino acid Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) E->Cleavage After final residue Resin Start: Resin Support Resin->A Purify Purification (RP-HPLC) Cleavage->Purify

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials & Reagents
  • Resin: Rink Amide or Wang resin, as appropriate for desired C-terminus.

  • Amino Acids: High-purity Nα-Fmoc protected amino acids with standard acid-labile side-chain protection (e.g., Boc, tBu, Trt, Pbf).[9]

  • Fmoc-BrThp-OH: Fmoc-(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid.

  • Solvents: High-purity, amine-free Dimethylformamide (DMF). Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • HATU

    • N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Monitoring: Kaiser Test Kit solutions.

Protocol: Nα-Fmoc Deprotection (Standard Cycle)

This protocol is used to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add a fresh aliquot of 20% piperidine/DMF solution.

  • Agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the fulvene adduct.[1]

Protocol: Coupling of Fmoc-BrThp-OH

This protocol details the activation and coupling of the title amino acid. The same protocol is effective for standard amino acids.

  • Prepare Activation Solution: In a separate vessel, dissolve Fmoc-BrThp-OH (4 eq.), HATU (3.9 eq.), in DMF.

  • Add DIPEA (8 eq.) to the activation solution and vortex briefly. The solution should remain clear. Expert note: This pre-activation step, lasting 1-2 minutes, generates the highly reactive OAt-active ester intermediate, maximizing coupling efficiency.[5]

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin from step 3.2.

  • Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Monitoring: After the coupling time, perform a Kaiser test to confirm reaction completion.[10][11]

ReagentEquivalents (relative to resin capacity)Purpose
Fmoc-BrThp-OH4.0Amino acid building block
HATU3.9Activates the carboxylic acid for amide bond formation.[5][7]
DIPEA8.0Acts as a non-nucleophilic base for activation.[5]
DMF-Reaction solvent
Table 1: Recommended Reagent Stoichiometry for Coupling.
Protocol: In-Process Monitoring (Kaiser Test)

The Kaiser test is a critical qualitative tool to detect free primary amines on the resin, confirming the completion of a coupling step.[11]

  • Withdraw a small sample of resin beads (approx. 1-2 mg) and wash them thoroughly with ethanol.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions (Phenol in EtOH, KCN in Pyridine, Ninhydrin in EtOH).

  • Heat the tube at 100-120°C for 5 minutes.

  • Interpret Results:

    • Negative (Coupling Complete): Beads and solution remain yellow/colorless.

    • Positive (Coupling Incomplete): Beads and/or solution turn a deep blue.[11]

If a positive Kaiser test is observed, a second coupling (recoupling) step is necessary before proceeding to the next deprotection.[11]

Protocol: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups.

  • Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in vacuo for at least 30 minutes.

  • Prepare the cleavage cocktail: 95% TFA / 2.5% H₂O / 2.5% TIS. Expert Note: TIS is a critical scavenger that quenches reactive cations (e.g., from t-butyl groups) generated during cleavage, preventing re-attachment to sensitive residues.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Troubleshooting & Expert Insights

IssuePotential CauseRecommended Solution
Positive Kaiser Test after Coupling Incomplete reaction due to steric hindrance or peptide aggregation.Perform a second coupling using the same protocol. If the test remains positive, cap the unreacted amines with acetic anhydride to prevent deletion sequences.[11]
Unexpected Mass in Final Product (+/- Da) Side reactions during cleavage (e.g., alkylation of Trp/Cys) or loss of bromine.Ensure adequate scavengers (TIS) are used. For peptides with multiple sensitive residues, consider adding 2.5% 1,2-ethanedithiol (EDT) to the cleavage cocktail. Analyze by-products with LC-MS to identify the issue.
Low Final Yield Aggregation of the growing peptide chain on the resin, leading to poor solvation and incomplete reactions.Consider switching to a more polar solvent mixture (e.g., DMF/NMP) or using chaotropic agents. For known "difficult sequences," incorporation of pseudoproline dipeptides may be necessary.[12]

Conclusion

This compound is a versatile and valuable building block for peptide synthesis. By employing a robust coupling agent like HATU and adhering to standard, well-monitored Fmoc-SPPS protocols, its incorporation can be achieved with high fidelity and yield. The protocols and insights provided in this guide offer a validated framework for the successful synthesis of peptides containing this unique amino acid, enabling further advancements in peptide-based therapeutics and materials.

References

  • Inhibitor Research Hub. (2025, October 30).
  • ChemicalBook. (2024, July 3).
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
  • Wikipedia.
  • Sigma-Aldrich. Kaiser test kit.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Konno, H. et al. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Organic Letters, 22(9), 3309–3312.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Coin, I., et al. (2007). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 13(11), 743-755.
  • Nowick, J.S. Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTec.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein & Peptide Letters, 20(9), 973-983.

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Application Note: Strategic Protection of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Rationale

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. The thiophene ring introduces unique conformational constraints, lipophilicity, and electronic properties into peptides and small molecules, while the bromo-substituent serves as a crucial handle for further functionalization via cross-coupling reactions.[1][2] The successful incorporation of this building block into complex molecular architectures is critically dependent on a robust and orthogonal protecting group strategy.[3][4] This document provides a detailed guide to the selection, implementation, and removal of protecting groups for both the α-amino and carboxylic acid functionalities, with special consideration for the chemical nature of the 5-bromothiophene side chain.

Protecting the α-Amino Group: A Strategic Choice

The primary objective of N-terminal protection is to prevent self-condensation and enable controlled peptide bond formation.[5][6] The choice between the most common N-protecting groups—tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz)—is dictated by the overall synthetic plan, particularly the desired deprotection conditions and orthogonality requirements.[7][]

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a cornerstone of solution-phase synthesis and can be used for side-chain protection in Fmoc-based solid-phase peptide synthesis (SPPS).[2][9] Its key advantage is its stability to a wide range of nucleophilic and basic conditions, while being readily cleaved under mild anhydrous acidic conditions.[9] This makes it orthogonal to the base-labile Fmoc group and saponifiable esters. The 5-bromothiophene moiety is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for Boc removal.

Protocol 2.1.1: N-Boc Protection

  • Principle: The α-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically performed under mild basic conditions to deprotonate the amine, enhancing its nucleophilicity.

  • Methodology:

    • Suspend this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium hydroxide (1.1 eq of 1 M aqueous solution) to raise the pH to ~9-10, ensuring the amino acid dissolves.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once complete, concentrate the mixture in vacuo to remove the dioxane.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1 M HCl or citric acid.

    • The N-Boc protected product will precipitate. If it oils out, extract with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, typically as a white solid or foam.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the standard for modern SPPS due to its cleavage under mild, non-acidic conditions.[1][6][10][11] This base-lability, typically using piperidine, ensures that acid-sensitive side-chain protecting groups (like t-butyl ethers or esters) and linkers remain intact during chain elongation.[10] The Fmoc group is orthogonal to the acid-labile Boc group and groups removed by hydrogenolysis.[12]

Protocol 2.2.1: N-Fmoc Protection

  • Principle: Similar to Boc protection, this is a nucleophilic substitution reaction where the amine attacks an activated Fmoc carbonyl source, such as Fmoc-OSu, under basic conditions.

  • Methodology:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and 10% aqueous sodium carbonate solution.

    • Cool the solution to 0 °C.

    • Add 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu, 1.05 eq) portion-wise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Monitor reaction completion by TLC.

    • Remove the acetone via rotary evaporation.

    • Dilute the remaining aqueous layer with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

    • Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.

    • The N-Fmoc protected product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a classic amine protecting group, stable to both acidic and basic conditions.[13][14][] It is typically removed by catalytic hydrogenolysis.[16] Caution: This method requires careful consideration for the 5-bromothiophene moiety. Standard hydrogenolysis conditions (e.g., H₂, Pd/C) can lead to hydrodebromination of the thiophene ring. While selective deprotection may be achievable with specific catalysts or transfer hydrogenation conditions, it presents a significant risk. Therefore, Cbz protection is generally not recommended for this substrate unless subsequent steps are incompatible with both acid- and base-labile groups and alternative deprotection methods (e.g., HBr in acetic acid) are planned.

Protecting the Carboxylic Acid Group

Carboxyl protection is essential to prevent the formation of amides at the C-terminus during the activation of the N-protected amino acid for coupling. The choice of ester is primarily based on its cleavage condition and its compatibility (orthogonality) with the chosen N-protecting group.[17]

Methyl and Ethyl Esters

Simple alkyl esters are robust and stable to the acidic conditions of Boc removal and the basic conditions of Fmoc removal. They are typically cleaved by saponification (e.g., LiOH, NaOH). This method is not orthogonal to base-labile linkers in SPPS but is highly effective in solution-phase synthesis.

Protocol 3.1.1: Methyl Esterification (Fischer-Speier)

  • Principle: An acid-catalyzed condensation between the carboxylic acid and an excess of alcohol (methanol).

  • Methodology:

    • Suspend the N-protected amino acid (1.0 eq) in anhydrous methanol (a large excess).

    • Cool the mixture to 0 °C.

    • Bubble dry HCl gas through the solution for 10-15 minutes, or add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Monitor by TLC until the starting material is consumed.

    • Cool the reaction and evaporate the solvent in vacuo.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

tert-Butyl (tBu) Ester

The t-butyl ester is a valuable protecting group as it is cleaved under the same mild acidic conditions (TFA) as the Boc group.[18] This makes it the ideal C-terminal protecting group in a Boc-based strategy or a side-chain protecting group in an Fmoc-based strategy. It is completely stable to the basic conditions used for Fmoc deprotection.

Protocol 3.2.1: tert-Butyl Esterification

  • Principle: Acid-catalyzed addition of the carboxylic acid to isobutylene.

  • Methodology:

    • Suspend the N-protected amino acid (1.0 eq) in dichloromethane (DCM) in a pressure-rated vessel.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

    • Cool the vessel to -78 °C and condense isobutylene (3-5 eq) into the mixture.

    • Seal the vessel and allow it to warm to room temperature, stirring for 48-72 hours behind a blast shield.

    • Cool the vessel to 0 °C before carefully venting.

    • Pour the reaction mixture into a cold, saturated sodium bicarbonate solution.

    • Extract with DCM, dry the organic layer over sodium sulfate, filter, and concentrate to obtain the t-butyl ester.

Orthogonal Protection Schemes: A Summary

Orthogonality is the concept of using protecting groups that can be removed by distinct chemical mechanisms, allowing for selective deprotection of one functional group in the presence of others.[4][7] This is fundamental for synthesizing complex peptides or performing side-chain modifications.

Protecting GroupFunctionalityIntroduction ReagentsCleavage ConditionsStability ProfileOrthogonal To
Boc α-Amino(Boc)₂O, BaseMild Acid (e.g., TFA, HCl in Dioxane)Stable to Base, HydrogenolysisFmoc, Cbz, Bn, Me/Et Esters
Fmoc α-AminoFmoc-OSu, BaseBase (e.g., 20% Piperidine in DMF)Stable to Mild Acid, HydrogenolysisBoc, Cbz, Bn, tBu Esters
Cbz α-AminoCbz-Cl, BaseCatalytic Hydrogenolysis (H₂/Pd)Stable to Acid and BaseBoc, Fmoc, tBu Esters
Methyl/Ethyl CarboxylMeOH/EtOH, Acid (e.g., SOCl₂)Saponification (e.g., LiOH, NaOH)Stable to Acid, HydrogenolysisBoc, Fmoc, Cbz
Benzyl (Bn) CarboxylBnOH, AcidCatalytic Hydrogenolysis (H₂/Pd)Stable to Acid and BaseBoc, Fmoc, tBu Esters
tert-Butyl (tBu) CarboxylIsobutylene, AcidMild Acid (e.g., TFA)Stable to Base, HydrogenolysisFmoc, Cbz, Me/Et Esters

Visualizing the Workflow

The selection of protecting groups establishes the synthetic route. The diagrams below illustrate the primary pathways for N- and C-terminal protection of the target amino acid.

N_Protection AA This compound Boc2O (Boc)₂O FmocOSu Fmoc-OSu CbzCl Cbz-Cl BocAA Boc-AA-OH Boc2O->BocAA Base FmocAA Fmoc-AA-OH FmocOSu->FmocAA Base CbzAA Cbz-AA-OH CbzCl->CbzAA Base

Caption: General workflows for N-terminal protection.

C_Protection NPAA N-Protected Amino Acid MeOH Methanol BnOH Benzyl Alcohol Isobutylene Isobutylene NPAA_OMe NP-AA-OMe MeOH->NPAA_OMe Acid (e.g., SOCl₂) NPAA_OBn NP-AA-OBn BnOH->NPAA_OBn Acid NPAA_OtBu NP-AA-OtBu Isobutylene->NPAA_OtBu Acid

Caption: General workflows for C-terminal protection.

Orthogonal_Deprotection Start Fmoc-(S)-AA-OtBu Piperidine 20% Piperidine / DMF Start->Piperidine Base Cleavage TFA TFA / DCM Start->TFA Acid Cleavage Prod_N_Free H₂N-(S)-AA-OtBu (N-terminus deprotected) Piperidine->Prod_N_Free Prod_C_Free Fmoc-(S)-AA-OH (C-terminus deprotected) TFA->Prod_C_Free

Caption: Orthogonal deprotection of an Fmoc/tBu protected amino acid.

References

  • Innovating with Thiophene-Containing Amino Acids: Fmoc-D-3-(2-Thienyl)-alanine. Vertex AI Search.
  • Amino Acid Deriv
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]

  • Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Standard Fmoc Protected Amino Acids. Activotec. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amino Acid-Protecting Groups. SciSpace.
  • Amino Acid-Protecting Groups. SciSpace.

Sources

Application Notes and Protocols for Enzyme Inhibition Assays Using (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-proteinogenic amino acid characterized by a brominated thiophene ring. Its structural similarity to endogenous amino acids suggests its potential as a modulator of enzyme activity. Thiophene-containing molecules have garnered significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays.

As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale for experimental design and data interpretation. We will explore the theoretical framework of enzyme inhibition, followed by detailed protocols for determining inhibitor potency (IC50) and elucidating the mechanism of action (MOA). To provide a tangible context, we will use the hypothetical inhibition of D-Amino Acid Oxidase (DAO) as a case study, given that thiophene carboxylic acids have been identified as inhibitors of this enzyme class.[1][2]

Theoretical Background: Understanding Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is pivotal in drug discovery, as many drugs function by inhibiting specific enzymes involved in pathological pathways.[3] Enzyme inhibition can be broadly classified as reversible or irreversible. Reversible inhibitors bind non-covalently and can be removed, while irreversible inhibitors typically form covalent bonds with the enzyme. Reversible inhibition is further categorized based on the inhibitor's binding site and its effect on the enzyme's kinetics.[3]

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This form of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. In pure non-competitive inhibition, the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.

The initial goal of an inhibition study is typically to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50). This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Subsequently, mechanism of action (MOA) studies are conducted to understand how the inhibitor interacts with the enzyme.

PART 1: Characterization of this compound

Before initiating enzyme inhibition assays, it is crucial to characterize the investigational compound.

PropertyValueSource
Molecular Formula C7H8BrNO2SPubChem
Molecular Weight 250.11 g/mol ChemBK[4]
Appearance White crystalline solidChemBK[4]
Solubility Insoluble in water, soluble in some organic solvents like ethanol and dichloromethane.ChemBK[4]
Stereochemistry (S)-enantiomerN/A

Note: For experimental purposes, it is critical to determine the solubility of the compound in the specific buffer system to be used for the enzyme assays. A stock solution is typically prepared in an organic solvent like DMSO and then diluted in the assay buffer. Care must be taken to ensure the final concentration of the organic solvent in the assay does not affect enzyme activity.

PART 2: Experimental Protocols

The following protocols are designed to be a comprehensive guide for assessing the inhibitory potential of this compound against a model enzyme, D-Amino Acid Oxidase (DAO). These protocols can be adapted for other enzymes with appropriate modifications to the substrate, buffer conditions, and detection methods.

Initial Screening and IC50 Determination

This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of the DAO activity (IC50). The assay is based on the DAO-catalyzed oxidation of a D-amino acid substrate, which produces hydrogen peroxide (H2O2). The H2O2 is then detected using a colorimetric or fluorometric method.

Materials:

  • Purified D-Amino Acid Oxidase (DAO)

  • D-Alanine (or other suitable DAO substrate)

  • This compound

  • Horseradish Peroxidase (HRP)

  • Amplex Red (or other suitable HRP substrate)

  • Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplates (black or clear, depending on the detection method)

  • Microplate reader

Experimental Workflow:

Caption: Workflow for IC50 Determination.

Step-by-Step Protocol:

  • Prepare Reagent Stock Solutions:

    • DAO Enzyme: Prepare a stock solution of DAO in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • D-Alanine (Substrate): Prepare a stock solution in assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) of the enzyme for the substrate to ensure sensitivity to competitive inhibitors.

    • This compound (Inhibitor): Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Detection Reagents: Prepare a stock solution of Amplex Red and HRP in assay buffer according to the manufacturer's instructions.

  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the inhibitor stock solution in DMSO or the assay buffer to create a range of concentrations. A 10-point, 3-fold serial dilution is a good starting point.

    • Also prepare a vehicle control containing only DMSO.

  • Assay Plate Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Serially diluted inhibitor or vehicle control

      • DAO enzyme solution

    • Include control wells:

      • No-enzyme control: Assay buffer, substrate, and detection reagents.

      • No-substrate control: Assay buffer, enzyme, and detection reagents.

      • Positive control: A known DAO inhibitor, if available.

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 25-37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate (D-Alanine) and the detection reagents (HRP and Amplex Red) to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the increase in fluorescence (or absorbance) at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Mechanism of Action (MOA) Studies

Once the IC50 is determined, MOA studies are performed to understand how the inhibitor interacts with the enzyme. This is typically achieved by measuring the effect of the inhibitor on the enzyme kinetics at varying substrate concentrations.

Experimental Design:

The experimental setup is similar to the IC50 determination, but with a matrix of varying inhibitor and substrate concentrations.

Caption: MOA Experimental Matrix.

Data Analysis and Interpretation:

The initial reaction velocities (V₀) are determined for each combination of substrate and inhibitor concentration. The data is then plotted using one or more of the following graphical methods to elucidate the mechanism of inhibition:

  • Lineweaver-Burk Plot (Double Reciprocal Plot): A plot of 1/V₀ versus 1/[S].

    • Competitive Inhibition: Lines intersect at the y-axis. The apparent Km increases, while Vmax remains unchanged.

    • Non-competitive Inhibition: Lines intersect on the x-axis. The apparent Vmax decreases, while Km remains unchanged.

    • Uncompetitive Inhibition: Lines are parallel. Both apparent Vmax and Km decrease.

    • Mixed Inhibition: Lines intersect in the second or third quadrant. Both apparent Vmax and Km are affected.

  • Dixon Plot: A plot of 1/V₀ versus [I] at different fixed substrate concentrations. This plot is useful for determining the inhibition constant (Ki).

  • Cornish-Bowden Plot: A plot of [S]/V₀ versus [I]. This plot can also be used to determine the inhibition mechanism and Ki.

Expected Results for Hypothetical DAO Inhibition:

Given the structural similarity of this compound to the endogenous substrates of DAO, a competitive inhibition mechanism is a plausible hypothesis. In this case, the Lineweaver-Burk plot would show lines with different slopes intersecting at the y-axis.

Inhibition TypeLineweaver-Burk PlotApparent KmApparent Vmax
Competitive Lines intersect at the y-axisIncreasesUnchanged
Non-competitive Lines intersect on the x-axisUnchangedDecreases
Uncompetitive Lines are parallelDecreasesDecreases
Mixed Lines intersect off-axesChangesDecreases

PART 3: Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the experimental data, the following controls and validation steps are essential:

  • Solvent Effect: The concentration of the organic solvent (e.g., DMSO) used to dissolve the inhibitor should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1-2%).

  • Time-dependent Inhibition: To check for irreversible inhibition, pre-incubate the enzyme with the inhibitor for varying periods before adding the substrate. A time-dependent decrease in enzyme activity suggests irreversible inhibition.

  • Compound Interference: The test compound should be checked for any interference with the assay detection system (e.g., auto-fluorescence or quenching). This can be done by running the assay in the absence of the enzyme.

  • Data Quality: Ensure that the initial reaction rates are measured under linear conditions (i.e., less than 10-15% of the substrate is consumed). The R² value of the linear regression for the initial velocity calculation should be >0.95.

Conclusion

This application note provides a detailed framework for investigating the enzyme inhibitory properties of this compound. By following the outlined protocols for IC50 determination and mechanism of action studies, researchers can gain valuable insights into the compound's biological activity. The hypothetical case study of D-Amino Acid Oxidase inhibition serves as a practical example, but the principles and methodologies described are broadly applicable to a wide range of enzyme targets. Adherence to the principles of scientific integrity and self-validation through appropriate controls will ensure the generation of high-quality, reliable data, which is paramount in the fields of drug discovery and development.

References

  • Fukui, K. et al. (2018). Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids. European Journal of Medicinal Chemistry, 157, 1037-1045. Available at: [Link]

  • Kato, Y. et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. bioRxiv. Available at: [Link]

  • De, S. K. et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. Available at: [Link]

  • Copeland, R. A. (2000).
  • Pollegioni, L. et al. (2018). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 5, 86. Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • PubChem. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. Available at: [Link]

Sources

Application Notes and Protocols: Site-Specific Protein Labeling Utilizing (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid for Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tool for Precision Bioconjugation

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a powerful technology for elucidating biological processes and engineering novel protein functions.[1] This approach allows for the introduction of unique chemical functionalities into a protein of interest at a specific site, enabling a wide array of applications in drug discovery, diagnostics, and fundamental research.[2] Here, we present a detailed guide to the use of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid , a novel ncAA, for the site-specific labeling of proteins. The key feature of this amino acid is its bromothiophene moiety, which serves as a versatile chemical handle for subsequent bioorthogonal palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1][3][4][5][6][7] This two-step strategy combines the precision of genetic code expansion with the efficiency and versatility of transition-metal catalysis, offering a robust platform for the site-specific modification of proteins with a diverse range of probes, including fluorophores, biotin tags, and small molecule drugs.[3][4]

The bromine atom on the thiophene ring provides a reactive site for palladium-catalyzed cross-coupling, a class of reactions known for their high efficiency and functional group tolerance under aqueous conditions.[6][8] This makes this compound an attractive building block for advanced protein engineering and bioconjugation studies.

Principle of the Method

The overall workflow for labeling a target protein with this compound and a subsequent probe involves two key stages:

  • Genetic Incorporation of the ncAA: The target protein is expressed in a system (in vivo or in vitro) that has been engineered to incorporate this compound at a specific site. This is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a unique codon, most commonly the amber stop codon (UAG), introduced at the desired location in the gene encoding the protein of interest.[9][10]

  • Palladium-Catalyzed Cross-Coupling: The purified protein, now containing the bromothiophene-functionalized amino acid, is then subjected to a palladium-catalyzed cross-coupling reaction. This reaction covalently links a probe molecule, functionalized with a suitable coupling partner (e.g., a boronic acid for Suzuki-Miyaura coupling or a terminal alkyne for Sonogashira coupling), to the bromothiophene side chain of the incorporated ncAA.[3][4]

Figure 1: Overall workflow for protein labeling.

Part 1: Genetic Incorporation of this compound

The cornerstone of this protocol is the efficient and high-fidelity incorporation of the ncAA into the target protein. This requires a specially engineered orthogonal aminoacyl-tRNA synthetase (aaRS) that recognizes this compound and charges it onto its cognate orthogonal tRNA, which in turn decodes a unique codon (e.g., the amber stop codon, UAG) in the mRNA.

Selecting an Orthogonal Aminoacyl-tRNA Synthetase (aaRS)

While a specific aaRS has not been exclusively reported for this compound, the structural similarity of this ncAA to other bulky, substituted aromatic amino acids suggests that promiscuous mutants of the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) are excellent candidates.[11][12] Notably, the PylRS(N346A/C348A) double mutant has demonstrated a broad substrate scope, successfully incorporating a variety of phenylalanine derivatives with large para-substituents.[12] The expanded binding pocket of this mutant is likely to accommodate the bromothiophene moiety of our target ncAA.

Therefore, we recommend starting with the PylRS(N346A/C348A) mutant. It is advisable to perform a small-scale pilot expression and incorporation experiment to validate the efficiency of this synthetase with this compound.

Protocol 1: In Vivo Incorporation in E. coli

This protocol describes the incorporation of this compound into a target protein expressed in E. coli using the amber suppression method.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber codon (UAG) at the desired labeling site.

  • pEVOL plasmid encoding the PylRS(N346A/C348A) mutant and its cognate tRNAPyl.

  • This compound

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • L-arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein expression plasmid and the pEVOL-PylRS(N346A/C348A) plasmid.

  • Culture Initiation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Add the appropriate antibiotics.

  • Growth and Induction of aaRS: Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6. Induce the expression of the PylRS(N346A/C348A) and tRNAPyl by adding L-arabinose to a final concentration of 0.2% (w/v).

  • Addition of ncAA: Immediately after the addition of L-arabinose, add this compound to a final concentration of 1-2 mM.

  • Induction of Target Protein: Continue to grow the culture at 30°C for 30 minutes. Induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Incubate the culture at 30°C for 4-6 hours or at 18-20°C overnight with shaking.

  • Cell Harvest and Protein Purification: Harvest the cells by centrifugation. Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

  • Verification of Incorporation: Confirm the incorporation of the ncAA by mass spectrometry (expecting a mass shift corresponding to the ncAA).

Parameter Recommended Value Notes
ncAA Concentration1-2 mMMay need optimization depending on the protein and expression levels.
L-arabinose Concentration0.2% (w/v)For induction of the pEVOL plasmid.
IPTG Concentration0.5-1 mMFor induction of the target protein expression.
Expression Temperature18-30°CLower temperatures can improve protein folding and solubility.
Expression Time4-16 hoursDependent on the expression temperature.
Protocol 2: In Vitro Incorporation using a Cell-Free Protein Synthesis (CFPS) System

Cell-free protein synthesis offers a powerful alternative for the incorporation of ncAAs, providing greater control over the reaction environment and allowing for the production of toxic proteins.[6][13]

Materials:

  • E. coli S30 extract-based CFPS kit (e.g., PURExpress®)

  • Plasmid DNA encoding the target protein with an in-frame amber codon (UAG).

  • Purified PylRS(N346A/C348A) and tRNAPyl.

  • This compound

  • Amino acid mixture (lacking the canonical amino acid to be replaced if using sense codon reassignment).

Procedure:

  • Reaction Setup: On ice, combine the components of the CFPS kit according to the manufacturer's instructions.

  • Addition of ncAA Components: Add the following to the reaction mixture:

    • This compound to a final concentration of 1-2 mM.

    • Purified PylRS(N346A/C348A) to a final concentration of 5-10 µM.

    • Purified tRNAPyl to a final concentration of 10-20 µM.

    • Plasmid DNA encoding the target protein to a final concentration of 10-20 nM.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Protein Analysis: Analyze the synthesized protein by SDS-PAGE and Western blotting. Confirm ncAA incorporation by mass spectrometry.

Component Final Concentration
This compound1-2 mM
PylRS(N346A/C348A)5-10 µM
tRNAPyl10-20 µM
Target Protein Plasmid10-20 nM

Part 2: Palladium-Catalyzed Bioorthogonal Labeling

Once the protein containing this compound is purified, the bromothiophene moiety can be used as a handle for palladium-catalyzed cross-coupling reactions. Below are protocols for Suzuki-Miyaura and Sonogashira couplings. These reactions should be performed under anaerobic conditions to protect the palladium catalyst from oxidation.

Protocol 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between the bromothiophene and a boronic acid-functionalized probe.[1][7]

Materials:

  • Purified protein containing this compound (in a suitable buffer, e.g., PBS or HEPES, pH 7.4-8.0).

  • Boronic acid-functionalized probe (e.g., a fluorescent dye with a boronic acid group).

  • Palladium catalyst (e.g., Pd(OAc)2).

  • Water-soluble ligand (e.g., triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt, TPPTS).

  • Base (e.g., sodium carbonate or sodium borate).

  • Anaerobic chamber or Schlenk line.

  • Degassed buffers.

Procedure:

  • Preparation: Prepare all solutions using degassed buffers. Perform all reaction steps under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Mixture: In a reaction vessel, combine the following:

    • Purified protein (final concentration 10-50 µM).

    • Boronic acid-functionalized probe (final concentration 100-500 µM).

    • Palladium catalyst (e.g., Pd(OAc)2, final concentration 50-200 µM).

    • Water-soluble ligand (e.g., TPPTS, final concentration 200-800 µM).

    • Base (e.g., sodium borate, final concentration 50-100 mM).

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle mixing.

  • Quenching and Purification: Quench the reaction by adding a chelating agent (e.g., EDTA) to remove the palladium catalyst. Purify the labeled protein using size-exclusion chromatography or dialysis to remove excess reagents.

  • Analysis: Confirm labeling by fluorescence spectroscopy (if a fluorescent probe was used) and mass spectrometry.

G cluster_0 Suzuki-Miyaura Coupling Protein-Bromothiophene Protein-Bromothiophene Reaction Reaction Protein-Bromothiophene->Reaction Labeled Protein Labeled Protein Reaction->Labeled Protein Probe-Boronic Acid Probe-Boronic Acid Probe-Boronic Acid->Reaction Pd Catalyst + Ligand Pd Catalyst + Ligand Pd Catalyst + Ligand->Reaction Base Base Base->Reaction

Figure 2: Suzuki-Miyaura coupling scheme.

Protocol 4: Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between the bromothiophene and a terminal alkyne-functionalized probe.[3][4][5]

Materials:

  • Purified protein containing this compound.

  • Terminal alkyne-functionalized probe.

  • Palladium catalyst (e.g., Pd(OAc)2).

  • Copper(I) co-catalyst (e.g., CuI).

  • Water-soluble ligand.

  • Base (e.g., a mild organic base like triethylamine).

  • Anaerobic conditions.

  • Degassed buffers.

Procedure:

  • Preparation: As with the Suzuki-Miyaura coupling, prepare all solutions with degassed buffers and work under an inert atmosphere.

  • Reaction Mixture: In a reaction vessel, combine:

    • Purified protein (10-50 µM).

    • Terminal alkyne-functionalized probe (100-500 µM).

    • Palladium catalyst (50-200 µM).

    • Copper(I) co-catalyst (e.g., CuI, 25-100 µM).

    • Water-soluble ligand.

    • Base (e.g., triethylamine, 50-100 mM).

  • Incubation: Incubate at room temperature for 1-4 hours with gentle mixing.

  • Quenching and Purification: Quench the reaction with a chelating agent and purify the labeled protein.

  • Analysis: Analyze the labeled protein by appropriate methods.

Reaction Catalyst Probe Functional Group Key Reagents
Suzuki-Miyaura PalladiumBoronic acidWater-soluble ligand, Base
Sonogashira Palladium/Copper(I)Terminal alkyneWater-soluble ligand, Base

Troubleshooting and Considerations

  • Low Incorporation Efficiency:

    • Optimize the concentration of the ncAA.

    • Screen other promiscuous PylRS mutants.

    • Ensure the amber codon is in a permissive context within the gene.

    • Optimize expression conditions (temperature, induction time).

  • Low Labeling Efficiency:

    • Ensure strict anaerobic conditions for the cross-coupling reaction.

    • Optimize the catalyst, ligand, and base concentrations.

    • Vary the reaction temperature and time.

    • Ensure the purity of the protein and the probe.

  • Protein Precipitation:

    • Work with dilute protein concentrations.

    • Include stabilizing agents (e.g., glycerol) in the reaction buffer.

    • Optimize the pH of the reaction buffer.

Conclusion

The use of this compound in combination with palladium-catalyzed cross-coupling offers a robust and versatile platform for the site-specific labeling of proteins. This approach expands the chemical toolbox available to researchers, enabling the introduction of a wide range of functionalities into proteins with high precision. The protocols provided herein serve as a comprehensive guide for the successful implementation of this powerful technology.

References

  • Antos, J. M., & Francis, M. B. (2006). Two-Step Protein Labeling Utilizing Lipoic Acid Ligase and Sonogashira Cross-Coupling. Journal of the American Chemical Society, 128(37), 12332–12333. [Link]

  • Brustad, E. M., & Schultz, P. G. (2008). Suzuki coupling for protein modification. Angewandte Chemie International Edition, 47(48), 9342-9345. [Link]

  • Cai, Y., et al. (2015). Cell-Free Synthesis of Proteins with Unnatural Amino Acids. Methods in Molecular Biology, 1261, 145-157. [Link]

  • Chalker, J. M., Wood, C. S., & Davis, B. G. (2009). A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling. Journal of the American Chemical Society, 131(45), 16346–16347. [Link]

  • Gauthier, D. A., & Tirell, D. A. (2008). Two-Step Protein Labeling Utilizing Lipoic Acid Ligase and Sonogashira Cross-Coupling. Bioconjugate Chemistry, 19(8), 1695-1703. [Link]

  • Klotz, B., et al. (2010). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Bioconjugate Chemistry, 21(10), 1879-1887. [Link]

  • Kodama, K., et al. (2006). A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe. Chembiochem, 7(10), 1577–1581. [Link]

  • Koniev, O., & Wagner, A. (2015). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 20(9), 16139-16185. [Link]

  • Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16-20. [Link]

  • Li, Q., & Wang, Q. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie International Edition, 52(33), 8549-8553. [Link]

  • Liu, C. C., & Schultz, P. G. (2010). A rationally designed pyrrolysyl-tRNA synthetase mutant has a broad substrate spectrum. Angewandte Chemie International Edition, 49(10), 1632-1635. [Link]

  • Nguyen, D. P., et al. (2014). The genetic incorporation of thirteen novel non-canonical amino acids. RSC Advances, 4(92), 50577-50581. [Link]

  • Wang, N., et al. (2012). A Rationally Designed Pyrrolysyl-tRNA Synthetase Mutant Has a Broad Substrate Spectrum. Journal of the American Chemical Society, 134(6), 2950-2953. [Link]

  • Wan, W., et al. (2014). Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(6), 1059-1070. [Link]

  • Willis, J. R. C., & Chin, J. W. (2018). Efficient Unnatural Protein Production by Pyrrolysyl-tRNA Synthetase With Genetically Fused Solubility Tags. Frontiers in Chemistry, 6, 629. [Link]

  • Young, T. S., & Schultz, P. G. (2010). Beyond the 20 amino acids--expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044. [Link]

Sources

Application Note & Protocols: Quantitative Analysis of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a non-canonical amino acid of increasing interest in pharmaceutical and biotechnological research. Ensuring the enantiomeric purity and accurate concentration of this compound is critical for its application in drug development and chemical protein synthesis.[1] This guide details two primary, validated analytical methods: Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) for enantiomeric purity and routine quantification, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex biological matrices. Protocols are presented with an emphasis on the scientific rationale behind procedural choices, adherence to method validation standards set by the International Council for Harmonisation (ICH), and practical insights for robust and reproducible results.

Introduction: The Analytical Imperative

This compound is a synthetic amino acid analog. Its unique thiophene moiety introduces specific steric and electronic properties, making it a valuable building block for novel peptides and small molecule therapeutics. As with most chiral molecules in pharmacology, the biological activity is often confined to a single enantiomer. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or off-target toxicity. Consequently, rigorous and precise analytical control is not merely a procedural step but a fundamental requirement for quality and safety.

The primary analytical challenges associated with this molecule are twofold:

  • Enantiomeric Specificity: The method must baseline-resolve the (S)-enantiomer from its (R)-counterpart.

  • Sensitivity and Matrix Effects: For applications involving biological systems, the method must be sensitive enough to detect low concentrations and robust against interference from complex matrices like plasma or tissue homogenates.[2]

This guide addresses these challenges by providing detailed protocols for the two most powerful techniques in the analytical chemist's arsenal: Chiral HPLC and LC-MS/MS.

Method Selection: A Logic-Based Approach

The choice between HPLC-UV and LC-MS/MS depends on the analytical objective. The following decision tree provides a high-level guide for selecting the appropriate methodology.

MethodSelection start What is the primary analytical goal? goal1 Determine Enantiomeric Purity / Quantify in Bulk Material or Simple Formulation start->goal1 Purity / Bulk goal2 Quantify Low Concentrations in Complex Biological Matrix (e.g., Plasma, Serum) start->goal2 Bioanalysis method1 Chiral HPLC-UV goal1->method1 method2 LC-MS/MS goal2->method2

Caption: Decision tree for analytical method selection.

Chiral HPLC-UV for Enantiomeric Purity and Potency

This method is the gold standard for determining the enantiomeric excess (e.e.) and quantifying the target analyte in drug substances and formulated products where concentration levels are relatively high. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Scientific Principle of Separation

The key to this method is the selection of an appropriate CSP. For underivatized amino acids like our target analyte, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective.[3] These phases offer multiple interaction modes—hydrogen bonding, ionic interactions, and steric hindrance—that create a transient diastereomeric complex with each enantiomer. The difference in the stability of these complexes results in different retention times, allowing for their separation. The thiophene ring and bromo-substituent on the analyte introduce unique electronic and steric factors that can be exploited for enhanced resolution on an appropriately selected CSP.

Detailed Protocol: Chiral HPLC-UV

Objective: To separate and quantify the (S)- and (R)-enantiomers of 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid.

Instrumentation and Materials:

  • HPLC system with UV/Vis or Photodiode Array (PDA) detector

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin-based), 5 µm, 250 x 4.6 mm

  • Mobile Phase Solvents: n-Hexane (HPLC Grade), Ethanol (200 proof), Trifluoroacetic Acid (TFA)

  • Reference Standards: Certified (S)- and (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, and a racemic mixture.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mmProven effectiveness for underivatized amino acids, offering multiple chiral recognition mechanisms.[3]
Mobile Phase n-Hexane / Ethanol / TFA (95:5:0.1, v/v/v)Normal phase mode often provides superior selectivity for this class of compounds. TFA acts as an ion-pairing agent to improve peak shape.[4]
Flow Rate 1.0 mL/minProvides a balance between analysis time and resolution.
Column Temp. 25°CEnsures reproducible retention times. Temperature can be optimized (e.g., ±5°C) to improve resolution.[4]
Detection (UV) 225 nmWavelength selected for optimal absorbance of the thiophene chromophore.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration and sensitivity needs.
Diluent Ethanol / TFA (100:0.1, v/v)Ensures analyte solubility and compatibility with the mobile phase.

Procedure:

  • System Suitability:

    • Prepare a system suitability solution containing the racemic mixture of the analyte (~1 mg/mL).

    • Inject the solution six replicate times.

    • Acceptance Criteria: The resolution between the (S) and (R) enantiomer peaks must be >2.0. The relative standard deviation (RSD) for the peak areas of replicate injections should be ≤2.0%.[5]

  • Standard Preparation:

    • Prepare a stock solution of the (S)-enantiomer reference standard (~1 mg/mL).

    • Create a calibration curve by performing serial dilutions to at least five concentration levels (e.g., 0.01 to 1.5 mg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the calibration range.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Integrate the peak areas for both enantiomers.

    • Calculate the concentration of the (S)-enantiomer using the calibration curve.

    • Calculate the enantiomeric purity (% Area) as: Area(S) / (Area(S) + Area(R)) * 100.

LC-MS/MS for High-Sensitivity Bioanalysis

For quantifying the analyte in biological matrices such as human plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[2] This protocol utilizes a simple protein precipitation step followed by analysis using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.

Scientific Principle of Quantification

This method achieves selectivity through two stages. First, a chromatographic separation (typically reversed-phase) provides initial cleanup and retention of the analyte. Second, the mass spectrometer provides two levels of mass filtering. The first quadrupole (Q1) is set to transmit only the protonated molecular ion (the precursor ion) of our analyte. This ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to transmit only a specific, characteristic fragment ion (the product ion). This precursor-to-product transition is highly specific to the analyte, minimizing interference from complex matrix components. No derivatization is required, simplifying the workflow.[6][7]

Detailed Protocol: LC-MS/MS

Objective: To quantify this compound in human plasma.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Thermo Scientific™ TSQ Endura™ Triple Quadrupole MS) with an Electrospray Ionization (ESI) source.

  • Analytical Column: Mixed-mode or HILIC column suitable for polar compounds (e.g., Restek Raptor Polar X, 2.7 µm, 100 x 2.1 mm).

  • Solvents: Formic Acid, Acetonitrile, Methanol, Water (all LC-MS grade).

  • Sample Preparation: 10% Trichloroacetic acid (TCA) or 30% Sulfosalicylic acid (SSA) for protein precipitation.[8][9]

Workflow Diagram:

BioanalysisWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Aliquot 100 µL Plasma s2 Add 10 µL 30% SSA (Protein Precipitation) s1->s2 s3 Vortex & Centrifuge (12,000 rpm, 5 min) s2->s3 s4 Transfer 50 µL Supernatant s3->s4 s5 Dilute with 450 µL Mobile Phase A + IS s4->s5 a1 Inject 4 µL s5->a1 a2 Chromatographic Separation (Mixed-Mode Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 SRM Detection a3->a4

Sources

Cell-based assay protocol using (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to a Cell-Based Assay for Characterizing (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Application Note & Protocol

Introduction

The metabolic reprogramming of cancer cells is a well-established hallmark, characterized by an increased demand for nutrients, including amino acids, to fuel rapid proliferation and biomass production.[1] L-type amino acid transporters (LATs), particularly LAT1 (SLC7A5), are frequently overexpressed in a wide range of human cancers and play a critical role in the uptake of essential amino acids like leucine.[2][3] This dependency makes amino acid transporters prime targets for novel anticancer therapeutic strategies.[1] Inhibiting these transporters can starve cancer cells of essential nutrients, leading to the suppression of critical signaling pathways like mTORC1 and ultimately inhibiting cell growth.[3]

This compound is a non-canonical, synthetic amino acid. Its structural similarity to natural amino acids suggests it may interact with cellular machinery involved in amino acid transport or metabolism. Notably, various thiophene-containing compounds have demonstrated a broad spectrum of biological activities, including antiproliferative effects against cancer cell lines.[4]

This application note provides a comprehensive, field-tested protocol for characterizing the potential inhibitory activity of this compound on amino acid transport in a cellular context. We present a competitive radiolabeled amino acid uptake assay, a robust and direct method for quantifying the inhibition of transporter function. This protocol is designed for researchers in oncology, drug discovery, and cell biology to effectively screen and characterize novel amino acid analogs.

Scientific Principle of the Assay

The core of this protocol is a competitive binding and uptake assay. The experiment quantifies the ability of the test compound, this compound, to inhibit the uptake of a radiolabeled natural substrate of a specific amino acid transporter. For this protocol, we will focus on the LAT1 transporter, using radiolabeled L-leucine as the substrate.

Cells overexpressing the transporter of interest are incubated with a fixed concentration of radiolabeled L-leucine and varying concentrations of the test compound. If the compound competes with L-leucine for binding to the transporter's active site, it will reduce the amount of radiolabeled substrate that enters the cell. The intracellular radioactivity is then measured using a liquid scintillation counter. By plotting the reduction in uptake against the concentration of the test compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. This IC₅₀ value serves as a key quantitative measure of the compound's potency as a transporter inhibitor.

G cluster_membrane Plasma Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space transporter LAT1 (SLC7A5) Leu_in Intracellular [3H]L-Leucine transporter->Leu_in Leu [3H]L-Leucine (Substrate) Leu->transporter Uptake Inhibitor (S)-2-Amino-3- (5-bromothiophen -2-yl)propanoic acid Inhibitor->transporter Inhibition mTORC1 mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth Leu_in->mTORC1 Activates

Figure 1. Mechanism of LAT1 inhibition. The test compound competes with the natural substrate ([³H]L-Leucine) for the LAT1 transporter, blocking its uptake and subsequent activation of the mTORC1 pathway.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog No. (Example)
This compoundCommercial VendorVaries
A549 or HeLa cell line (LAT1-expressing)ATCCCCL-185 / CCL-2
[³H]-L-Leucine (or [¹⁴C]-L-Leucine)PerkinElmerNET460250UC
JPH203 (Positive Control Inhibitor)[2]Tocris Bioscience5435
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Hanks' Balanced Salt Solution (HBSS), no Ca²⁺, no Mg²⁺Gibco14175095
0.25% Trypsin-EDTAGibco25200056
24-well cell culture plates, TC-treatedCorning3524
0.1 M NaOHSigma-AldrichS8045
Scintillation VialsVWR66022-059
Liquid Scintillation Cocktail (e.g., Ultima Gold)PerkinElmer6013329
Liquid Scintillation CounterBeckman CoulterLS 6500

Experimental Protocol

This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other formats.

Figure 2. Step-by-step experimental workflow for the competitive amino acid uptake assay.

Part 1: Compound and Reagent Preparation
  • Test Compound Stock: Prepare a 10 mM stock solution of this compound (M.W. = 250.11 g/mol ) in 100% DMSO.[5] Store at -20°C.

  • Positive Control Stock: Prepare a 10 mM stock solution of JPH203 in DMSO. Store at -20°C.

  • Serial Dilutions: On the day of the assay, perform serial dilutions of the test compound and positive control in HBSS to achieve final desired concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Radiolabel Working Solution: Prepare a working solution of [³H]L-Leucine in HBSS. The final concentration should be at or near the Km of the transporter for the substrate (for LAT1, this is typically in the range of 1-25 µM). A final concentration of 1 µM with an activity of 1 µCi/mL is a good starting point.

Part 2: Cell Seeding and Culture
  • Cell Culture: Maintain A549 or HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the cells into 24-well plates at a density of 1.5 x 10⁵ cells per well in 500 µL of complete medium.

  • Incubation: Incubate for 24-48 hours, or until the cells form a confluent monolayer (80-90% confluency). Visual inspection by microscopy is critical.

Part 3: Amino Acid Uptake Assay
  • Aspirate Medium: Gently aspirate the culture medium from all wells.

  • Wash: Wash the cell monolayer twice with 500 µL of pre-warmed (37°C) HBSS to remove any residual amino acids from the medium.

  • Pre-incubation: Add 200 µL of HBSS containing the appropriate concentration of the test compound, positive control (JPH203), or vehicle (DMSO at the same final concentration) to each well.

  • Incubate: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Uptake: Add 200 µL of the [³H]L-Leucine working solution to each well (total volume is now 400 µL) and gently mix by orbital shaking.

  • Uptake Incubation: Incubate the plate at 37°C for a predetermined time (typically 5-10 minutes). This time should be within the linear range of uptake, which should be determined in a preliminary time-course experiment.[6]

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the radioactive solution and immediately washing the cells three times with 500 µL of ice-cold HBSS. This step is critical to remove extracellular radiolabel and stop transporter activity.

  • Cell Lysis: Add 300 µL of 0.1 M NaOH to each well to lyse the cells. Incubate at room temperature for at least 30 minutes with gentle shaking to ensure complete lysis.

  • Scintillation Counting: Transfer the entire lysate from each well into a separate scintillation vial. Add 4 mL of liquid scintillation cocktail, cap the vials, and vortex thoroughly.

  • Measure Radioactivity: Measure the radioactivity in each vial as Counts Per Minute (CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

  • Data Normalization:

    • 0% Uptake (Background): Wells treated with a high concentration of the positive control inhibitor (e.g., 1 mM JPH203).

    • 100% Uptake (Control): Wells treated with the vehicle (DMSO) only.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (CPM_Sample - CPM_Background) / (CPM_Control - CPM_Background))

  • Dose-Response Curve:

    • Plot the % Inhibition (y-axis) against the logarithm of the test compound concentration (x-axis).

    • Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope, four parameters) in software like GraphPad Prism or R to fit the data and determine the IC₅₀ value.

  • Example Data Presentation:

Compound Concentration (µM)Mean CPMStd. Deviation% Inhibition
Vehicle (0)25,4801,2300%
0.123,9851,1506.4%
118,75098029.2%
1012,11076057.2%
506,54055081.3%
1004,23041091.1%
Background (1mM JPH203)2,150250100%

Interpretation: The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the specific L-leucine uptake. A lower IC₅₀ value indicates higher potency. Comparing the IC₅₀ to that of the known inhibitor JPH203 provides a benchmark for its relative efficacy.[2]

Trustworthiness & Validation

To ensure the integrity and reliability of the results, the following controls are essential:

  • Vehicle Control: Establishes the maximum signal (100% transport activity) and controls for any effect of the solvent (DMSO) on the cells.

  • Positive Control: A known, potent inhibitor of the target transporter (e.g., JPH203 for LAT1) must be run in parallel.[2] This validates that the assay system is responsive to inhibition and provides a reference for potency.

  • Linearity of Uptake: A preliminary experiment should be conducted to determine the time course of radiolabeled substrate uptake to ensure the chosen incubation time falls within the linear range. This prevents substrate saturation or depletion from confounding the results.

  • Cell Viability: It is crucial to confirm that the observed inhibition of uptake is not due to general cytotoxicity of the compound at the tested concentrations. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) should be performed.

Conclusion

This application note provides a robust and validated protocol for assessing the inhibitory potential of this compound on amino acid transport. By directly measuring the uptake of a radiolabeled substrate, this assay offers a quantitative and reliable method to determine the compound's IC₅₀. The insights gained from this protocol are invaluable for the primary characterization of novel amino acid analogs and serve as a critical first step in the drug discovery pipeline for developing new cancer therapeutics targeting cellular metabolism.

References

  • Grünewald, S., & Ziegler, C. (2018). Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(4), 424–434. [Link]

  • Hu, K., Li, K., Tzingounis, A. V., & Bröer, S. (2020). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. International Journal of Molecular Sciences, 21(22), 8684. [Link]

  • Gross, A., Droz, M., Oberson, K., & Fotiadis, D. (2021). Yeast Cell-Based Transport Assay for the Functional Characterization of Human 4F2hc-LAT1 and -LAT2, and LAT1 and LAT2 Substrates and Inhibitors. Frontiers in Pharmacology, 12, 686725. [Link]

  • Bröer, A., Al-Shatta, M., Bröer, S., & Wagner, C. A. (2016). Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes. British Journal of Pharmacology, 173(23), 3306–3320. [Link]

  • Singh, N., & Ecker, G. F. (2022). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53487085, (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride. [Link]

  • ChemBK. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7016818, (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 151012841, (2S)-2-amino-3-(2-methylanilino)propanoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 40605039, (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid. [Link]

  • Pleiner, T., & Summerer, D. (2019). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 119(19), 10839–10884. [Link]

  • Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 11, 145. [Link]

  • de Carvalho, M. S., de Fátima de Oliveira, M., da Silva, M. S., de Fátima Vanderlei de Souza, M., & de Fátima Formiga Melo Diniz, M. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 84, 337–344. [Link]

  • Vaskeviciute, A., Mickevicius, V., & Vaickelioniene, R. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3108. [Link]

Sources

Unveiling Protein Architectures: (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid as a Novel Molecular Probe for Protein Aggregate Visualization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in a Complex Biological Landscape

In the intricate world of cellular biology and drug development, the ability to selectively visualize and track specific biomolecules is paramount. Molecular probes are the cornerstones of this endeavor, providing the means to illuminate complex biological processes. This application note introduces (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a non-canonical amino acid, as a promising molecular probe for the detection and characterization of protein aggregates, particularly those associated with neurodegenerative diseases.

The rationale for employing this specific molecule stems from the innovative work on "proteophenes," a class of amino acid-functionalized thiophene-based fluorescent ligands. These molecules have demonstrated the ability to selectively bind to and visualize protein deposits, such as amyloid-β (Aβ) and tau aggregates found in Alzheimer's disease pathology[1][2][3]. The core hypothesis is that the unique combination of a thiophene core, an amino acid moiety, and a halogen substituent in this compound can offer distinct advantages in specificity, binding affinity, and spectral properties.

This document will provide a detailed overview of the proposed mechanism of action, comprehensive protocols for its application in tissue staining, and a discussion of the underlying scientific principles that make this compound a compelling tool for researchers in neurobiology, oncology, and drug discovery.

Scientific Foundation: Why this compound?

The efficacy of a molecular probe is dictated by its chemical structure. In the case of this compound, three key features contribute to its potential as a powerful research tool:

  • The Thiophene Core: A Fluorescent Backbone. Thiophene-based compounds are known for their fluorescent properties, making them suitable for imaging applications[4]. The conjugated π-system of the thiophene ring can absorb and emit light, and its spectral properties can be modulated by its chemical environment. This sensitivity to the local environment is a critical attribute for a probe designed to report on binding events.

  • The Amino Acid Moiety: The Targeting System. The inclusion of an amino acid side chain provides a crucial element of biological specificity. Research on proteophenes has shown that varying the amino acid functionality can alter the probe's affinity for different protein aggregates[1][2][3]. The propanoic acid structure of our molecule of interest provides a handle for interaction with specific residues on target proteins.

  • The Bromo-substituent: Enhancing Performance. The presence of a bromine atom on the thiophene ring is not merely an incidental feature. Halogenation of amino acids and other bioactive molecules is a well-established strategy to enhance their properties[5][6]. The introduction of a halogen can increase the hydrophobicity of the molecule, which may improve its ability to cross cell membranes and interact with hydrophobic pockets in protein aggregates[7][8]. Furthermore, halogenation can influence the electronic properties of the thiophene ring, potentially fine-tuning its fluorescent characteristics and protecting the probe from proteolytic degradation[5].

Proposed Mechanism of Action: A Multi-faceted Interaction

The proposed mechanism by which this compound acts as a molecular probe for protein aggregates is a synergistic interplay of its structural components. Upon introduction to a biological sample containing protein aggregates, the probe is hypothesized to engage in a multi-point binding interaction.

The thiophene ring, being relatively hydrophobic, is expected to interact with the hydrophobic pockets that are characteristic of amyloid fibrils and other protein aggregates. The amino acid portion of the molecule can then form more specific interactions, such as hydrogen bonds or electrostatic interactions, with amino acid residues on the surface of the aggregate. The bromine atom can further enhance these interactions through halogen bonding and by increasing the overall van der Waals interactions.

Upon binding, the local environment of the thiophene fluorophore changes, leading to a detectable shift in its fluorescence emission spectrum. This "turn-on" or ratiometric fluorescence response provides a clear signal of the probe's interaction with its target.

cluster_probe Molecular Probe cluster_target Biological Target cluster_interaction Binding and Detection Probe This compound Binding Multi-point Interaction (Hydrophobic, H-bonding, Halogen bonding) Probe->Binding Targets Target Protein Aggregate (e.g., Amyloid-β) Target->Binding Signal Fluorescence Signal Change Binding->Signal Induces

Figure 1: Conceptual workflow of the molecular probe's interaction with a protein aggregate, leading to a detectable signal.

Quantitative Data Summary

While specific quantitative binding data for this compound is not yet available, the following table presents the key physicochemical properties of the compound, which are essential for designing and interpreting experiments.

PropertyValueSource
Molecular Formula C₇H₈BrNO₂SPubChem[9]
Molecular Weight 250.12 g/mol PubChem[9]
Appearance White crystalline solidChemBK[10]
Solubility Insoluble in water; Soluble in some organic solvents (e.g., ethanol, dichloromethane)ChemBK[10]
Predicted Melting Point 262 °CChemBK
Predicted Boiling Point 368.5±42.0 °CChemBK

Experimental Protocols

The following protocols are designed as a starting point for researchers wishing to evaluate this compound as a molecular probe for protein aggregates in tissue samples.

Protocol 1: Preparation of Staining Solution

Objective: To prepare a stock and working solution of the molecular probe.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Stock Solution (10 mM):

    • Weigh out 2.5 mg of this compound.

    • Dissolve the powder in 1 mL of high-purity DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution (1-10 µM):

    • On the day of the experiment, dilute the 10 mM stock solution in PBS to the desired final concentration. For initial experiments, a concentration range of 1-10 µM is recommended.

    • For example, to prepare 1 mL of a 5 µM working solution, add 0.5 µL of the 10 mM stock solution to 999.5 µL of PBS.

    • Vortex the working solution gently before use.

Causality and Self-Validation: The use of a DMSO stock solution is necessary due to the probe's low aqueous solubility. The final concentration of DMSO in the working solution should be kept below 0.1% to minimize potential artifacts in biological samples. Preparing fresh working solutions for each experiment ensures consistency.

Protocol 2: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections

Objective: To stain protein aggregates in FFPE tissue sections (e.g., from Alzheimer's disease model mice or human brain tissue).

Materials:

  • FFPE tissue sections on charged microscope slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Humidified chamber

  • Working solution of the molecular probe (from Protocol 1)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval (if necessary):

    • Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval solution at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer.

    • Rinse with PBS for 2 x 5 minutes.

  • Staining:

    • Carefully wipe away excess PBS from around the tissue section.

    • Apply enough working solution of the molecular probe to completely cover the tissue section.

    • Incubate in a humidified chamber at room temperature for 30-60 minutes in the dark.

  • Washing:

    • Gently rinse the slides with PBS for 3 x 5 minutes to remove unbound probe.

  • Mounting and Imaging:

    • Mount a coverslip using an aqueous mounting medium (with or without DAPI).

    • Image the slides using a fluorescence microscope. The excitation and emission maxima for the probe will need to be determined experimentally, but a starting point would be to use filter sets appropriate for thiophene-based dyes (e.g., excitation around 405-450 nm, emission around 480-550 nm).

Start Start Deparaffinize_Rehydrate Deparaffinize & Rehydrate Start->Deparaffinize_Rehydrate Antigen_Retrieval Antigen Retrieval (Optional) Deparaffinize_Rehydrate->Antigen_Retrieval Stain Stain with Probe Antigen_Retrieval->Stain Wash Wash Stain->Wash Mount_Image Mount & Image Wash->Mount_Image End End Mount_Image->End

Figure 2: Workflow for staining FFPE tissue sections with the molecular probe.

Trustworthiness and Self-Validation

To ensure the validity of the results obtained with this novel probe, the following control experiments are essential:

  • Positive Control: Stain tissue sections known to contain the target protein aggregates (e.g., brain tissue from a confirmed Alzheimer's disease case).

  • Negative Control: Stain tissue sections from a healthy control subject or a region of the brain known to be free of the target aggregates.

  • Competition Assay: Co-incubate the probe with a known ligand for the target aggregate to see if the staining is reduced or eliminated.

  • Immunohistochemistry (IHC) Co-localization: Perform co-staining with a validated antibody against the target protein (e.g., anti-Aβ or anti-tau) to confirm that the probe's signal co-localizes with the antibody signal.

Conclusion and Future Directions

This compound represents a promising new molecular probe for the study of protein aggregates. Its unique chemical structure, combining a fluorescent thiophene core, a targeting amino acid moiety, and a performance-enhancing bromo-substituent, provides a strong foundation for its use in this application. The protocols outlined in this document provide a clear path for researchers to validate and utilize this probe in their own studies.

Future work should focus on a detailed characterization of the probe's photophysical properties, its binding kinetics and affinity for various protein aggregates, and its potential for in vivo imaging applications. The exploration of derivatives of this compound, with different amino acid side chains or halogen substituents, could lead to a panel of probes with tailored specificities for a wide range of biological targets.

References

  • Björk, L., Bäck, M., Lantz, L., Ghetti, B., Vidal, R., Klingstedt, T., & Nilsson, K. P. R. (2022). Proteophenes – Amino Acid Functionalized Thiophene‐based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. Chemistry – A European Journal, 28(62), e202201557. [Link]

  • Björk, L., Bäck, M., Lantz, L., Ghetti, B., Vidal, R., Klingstedt, T., & Nilsson, K. P. R. (2022). Proteophenes - Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. PubMed. [Link]

  • Björk, L. (2025). Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. Linköping University Electronic Press. [Link]

  • Vertex AI Search. (n.d.). The Versatility of Halogenated Thiophenes in Organic Synthesis.
  • Hu, Z., et al. (2017). Thiophene-based rhodamine as selective fluorescence probe for Fe(III) and Al(III) in living cells. Analytical and Bioanalytical Chemistry, 409(23), 5547–5554. [Link]

  • ResearchGate. (2025). Synthetic Access to Hydrogen and Halogen Derivatives of 3-Amino-4-nitrothiophenes. Retrieved January 8, 2026, from [Link]

  • Tossi, A., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]

  • Vaickelioniene, R., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 26(11), 3348. [Link]

  • ResearchGate. (2025). Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. Retrieved January 8, 2026, from [Link]

  • D'Andrea, L. D., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]

  • Hansen, E., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Infectious Diseases, 9(5), 1101–1110. [Link]

  • DalPozzo, A., et al. (2002). Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences. The Journal of Organic Chemistry, 67(18), 6372–6375. [Link]

  • ChemBK. (2024). This compound Request for Quotation. Retrieved January 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. PubChem. Retrieved January 8, 2026, from [Link]

  • Hansen, E., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Infectious Diseases. [Link]

Sources

Application of Thiophene Amino Acids in Antimicrobial Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] Antimicrobial peptides (AMPs) have emerged as promising candidates due to their broad-spectrum activity and distinct mechanisms of action, which often involve disruption of the bacterial cell membrane, making the development of resistance more challenging for pathogens.[3][4][5][6][7] However, natural AMPs can suffer from drawbacks such as susceptibility to proteolytic degradation, which limits their therapeutic potential.[1][8]

To address these limitations, researchers are increasingly turning to the incorporation of non-canonical (or unnatural) amino acids (ncAAs) to create peptidomimetics with enhanced stability, potency, and selectivity.[1][3][4][8] Among the various ncAAs, those containing heterocyclic scaffolds, such as thiophene, have garnered considerable interest.[9][10] The thiophene ring, a sulfur-containing aromatic heterocycle, can modulate a molecule's electronic properties, lipophilicity, and interactions with biological targets.[9] Incorporating thiophene-based amino acids into AMPs offers a powerful strategy to fine-tune their physicochemical properties, leading to improved antimicrobial efficacy and proteolytic stability.[9]

This technical guide provides a comprehensive overview of the application of thiophene amino acids in AMP design. It details the rationale, synthetic protocols, and characterization methods for developing these novel antimicrobial agents, aimed at researchers, scientists, and drug development professionals in the field.

Part 1: Rationale and Design Principles

The strategic incorporation of thiophene amino acids into a peptide sequence is guided by the fundamental principles of AMP design, which emphasize a balance between cationicity and hydrophobicity.[7][11][12]

  • Modulating Hydrophobicity: The thiophene moiety introduces a significant hydrophobic and aromatic character.[9] By replacing natural hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) with thiophene-containing amino acids, the overall hydrophobicity of the peptide can be precisely controlled. This is crucial for optimizing the peptide's interaction with and insertion into the bacterial membrane.[8]

  • Enhancing Structural Stability: The rigid, planar structure of the thiophene ring can impose conformational constraints on the peptide backbone. This can promote and stabilize secondary structures, such as α-helices or β-sheets, which are often critical for antimicrobial activity.[8]

  • Improving Proteolytic Resistance: The unnatural side chain of thiophene amino acids is not recognized by common proteases, thus rendering the peptide more resistant to enzymatic degradation and increasing its in vivo half-life.[8]

dot graph TD; A[AMP Design Principles] --> B{Cationicity}; A --> C{Hydrophobicity}; A --> D{Amphipathicity}; subgraph "Thiophene Amino Acid Incorporation" E[Thiophene Moiety] --> F[Modulates Hydrophobicity]; E --> G[Enhances Structural Stability]; E --> H[Improves Proteolytic Resistance]; end C --> F; D --> F; D --> G;

end

Caption: Rationale for incorporating thiophene amino acids in AMP design.

Part 2: Synthesis of Thiophene-Containing Peptides

The synthesis of peptides incorporating thiophene amino acids is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[4][13] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification at each step.[13][14][15]

Synthesis of Thiophene Amino Acid Building Blocks

The first step involves the synthesis or procurement of the desired Fmoc- or Boc-protected thiophene amino acid. Several synthetic routes exist for preparing these building blocks. For example, Boc-(S)-3-Amino-4-(2-thienyl)-butyric acid combines the structural features of an amino acid with the properties of a thiophene ring and is a versatile starting material.[9]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the manual Fmoc-based SPPS of a target peptide containing a thiophene amino acid.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-protected thiophene amino acid (e.g., Fmoc-L-2-thienylalanine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether

Protocol Steps:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid (solution will turn yellow).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Causality: HBTU/HOBt and DIPEA activate the carboxylic acid of the incoming amino acid to form an active ester, facilitating efficient amide bond formation with the free amine on the resin-bound peptide chain. The excess reagents are used to drive the reaction to completion.[13]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating the Fmoc-protected thiophene amino acid at the desired position.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Causality: The strong acid (TFA) cleaves the peptide from the resin and removes the side-chain protecting groups from the amino acids. Scavengers like TIS and water are included to trap reactive carbocations generated during this process, preventing side reactions.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

dot graph TD; subgraph "SPPS Cycle" direction LR A[Start: Swollen Resin] --> B{Fmoc Deprotection(20% Piperidine/DMF)}; B --> C{Amino Acid Activation(Fmoc-AA, HBTU/HOBt, DIPEA)}; C --> D{Coupling}; D --> E{Washing(DMF, DCM)}; E --> B; end E --> F[Repeat for all AAs]; F --> G{Final Cleavage& Deprotection(TFA Cocktail)}; G --> H[Precipitation & Purification(Ether, RP-HPLC)]; H --> I[Characterization(Mass Spectrometry)];

end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of thiophene-containing AMPs.

Part 3: Biophysical and Functional Characterization

Once synthesized and purified, the novel peptides must be thoroughly characterized to understand their structure-activity relationship.[16][17][18]

Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in different environments.

Protocol: CD Spectroscopy

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise concentration by UV absorbance or amino acid analysis.

  • Environment Mimics: To study structure induction, prepare peptide solutions in membrane-mimicking environments, such as:

    • Trifluoroethanol (TFE) solutions (e.g., 30-50% TFE in buffer), which promote helical structures.

    • Sodium dodecyl sulfate (SDS) micelles (above the critical micelle concentration), mimicking negatively charged prokaryotic membranes.

    • Phospholipid vesicles (e.g., POPC/POPG), mimicking eukaryotic and prokaryotic membranes, respectively.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 mm path length.

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

    • Record a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectra for characteristic secondary structure signatures:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A single negative band around 218 nm.

      • Random coil: A strong negative band near 200 nm.

    • Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of each secondary structure element.

    • Trustworthiness: Comparing the peptide's structure in aqueous buffer versus membrane-mimicking environments reveals its propensity to fold upon interacting with a target membrane, a key aspect of the mechanism for many AMPs.[19]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

Protocol: Broth Microdilution MIC Assay

  • Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., E. coli, S. aureus) into a suitable broth (e.g., Mueller-Hinton Broth, MHB) and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.

  • Peptide Dilution: Prepare a 2-fold serial dilution of the peptide in the test broth directly in the 96-well plate.

  • Incubation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed. Results can be read visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

    • Self-Validation: The inclusion of positive and negative controls is essential to validate the assay. The positive control must show robust growth, while the negative control must remain clear.

Selectivity Assessment: Hemolysis and Cytotoxicity Assays

A therapeutically viable AMP must be potent against microbes but exhibit low toxicity towards host cells.

  • Hemolysis Assay: Measures the peptide's ability to lyse red blood cells (RBCs). Peptides are incubated with a suspension of fresh RBCs, and hemoglobin release is measured spectrophotometrically. A low hemolytic activity is desired.

  • Cytotoxicity Assay: Evaluates the peptide's toxicity against mammalian cell lines (e.g., HeLa, HEK293) using methods like the MTT or LDH release assays.

Data Presentation

Summarizing the quantitative data in a clear, tabular format is crucial for comparing the performance of different peptide analogs.

Peptide IDSequenceMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusHC₅₀ (µg/mL)
Parent-AMPKKLFKKILKFL-NH₂163250
Thio-Analog-1K(Th)LFKKILKFL-NH₂816>200
Thio-Analog-2KKLF(Th)KILKFL-NH₂48>200
(Th) represents a thiophene amino acid, e.g., 2-thienylalanine. HC₅₀ is the peptide concentration causing 50% hemolysis. Data is hypothetical.

This table clearly demonstrates how the incorporation of a thiophene amino acid (Thio-Analog-1 and -2) can improve antimicrobial potency (lower MIC) and reduce host cell toxicity (higher HC₅₀) compared to the parent peptide.

Part 4: Mechanism of Action Studies

Understanding how these novel peptides kill bacteria is critical for rational design. Thiophene-containing compounds have been shown to act via membrane disruption.[21][22][23][24][25]

Membrane Permeabilization Assays:

  • SYTOX Green Assay: SYTOX Green is a fluorescent dye that cannot cross the membrane of intact cells. When the membrane is compromised by the peptide, the dye enters the cell, binds to nucleic acids, and fluoresces. An increase in fluorescence intensity over time indicates membrane permeabilization.

  • Outer Membrane Permeabilization (NPN Assay): The fluorescent probe N-phenyl-1-naphthylamine (NPN) is used to assess outer membrane damage in Gram-negative bacteria.

dot graph TD; A[Peptide-Membrane Interaction] --> B{Electrostatic Attraction(Cationic Peptide to Anionic Membrane)}; B --> C{Hydrophobic Insertion(Thiophene & other hydrophobic residues)}; C --> D{Membrane Disruption}; subgraph Disruption Models E[Pore Formation] F[Carpet Model] end D --> E; D --> F; E --> G[Leakage of Cellular Contents]; F --> G; G --> H[Cell Death];

end

Caption: Proposed mechanism of action for thiophene-containing AMPs.

Conclusion and Future Outlook

The incorporation of thiophene amino acids represents a highly effective strategy for the rational design of novel antimicrobial peptides. This approach allows for the fine-tuning of hydrophobicity, enhancement of structural stability, and significant improvement in proteolytic resistance. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of these promising peptidomimetics. As the threat of antimicrobial resistance continues to grow, the exploration of such innovative chemical spaces is paramount. Future work will likely focus on expanding the repertoire of heterocyclic amino acids, exploring their synergistic effects with other modifications, and advancing the most promising candidates through preclinical and clinical development pipelines.

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  • Li, C., et al. (2021). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers in Microbiology, 12, 694424. [Link]

  • Kim, H., et al. (2019). Engineering Approaches for the Development of Antimicrobial Peptide-Based Antibiotics. Antibiotics, 8(4), 193. [Link]

  • Chen, Y., & Liu, R. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of Combinatorial Chemistry, 2(4), 292-300. [Link]

  • Reddit user. (2024). What is solid-phase synthesis of peptides?. r/OrganicChemistry. [Link]

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Application Notes & Protocols: Development of Anticancer Agents Using (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid as a potential anticancer agent. This novel, non-natural amino acid, incorporating a brominated thiophene moiety, presents a unique chemical scaffold for therapeutic development. Thiophene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer effects.[1][2] The rationale for investigating this specific compound lies in the established role of amino acid metabolism in cancer cell proliferation and survival, making it a prime target for therapeutic intervention.[3][4] This document outlines a structured, multi-stage approach, commencing with fundamental in vitro cytotoxicity screening and progressing to mechanistic elucidation and preliminary in vivo evaluation. Each protocol is designed to be self-validating, with integrated controls and clear endpoints, ensuring the generation of robust and reproducible data.

Introduction: The Rationale for Targeting Amino Acid Metabolism with a Novel Thiophene Derivative

Cancer cells exhibit rewired metabolic pathways to sustain their rapid growth and proliferation.[5] A hallmark of this altered metabolism is an increased dependence on specific amino acids for biomass production, energy generation, and maintenance of redox homeostasis.[3][4] Consequently, targeting amino acid metabolic pathways and transport mechanisms has emerged as a promising strategy in oncology.[3][6]

This compound is a structural analog of natural amino acids, featuring a thiophene ring, a privileged scaffold in medicinal chemistry known to impart a range of pharmacological activities, including anticancer properties.[1][2] The introduction of a bromine atom can further enhance its biological activity. The hypothesis underpinning this research is that this compound may act as a metabolic antagonist, interfering with amino acid transport or utilization, or that the thiophene moiety itself may interact with key intracellular targets to induce cytotoxicity in cancer cells.

This guide provides a systematic workflow for the preclinical assessment of this compound, from initial screening to more complex mechanistic and in vivo studies.

Stage 1: In Vitro Evaluation of Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic or cytostatic effects against a panel of human cancer cell lines.[7][8] A step-wise procedure from in vitro to in vivo experiments is a reasonable approach to narrow down a large number of potential drugs to a few promising candidates for further clinical testing.[7]

Cell Line Selection and Culture

A diverse panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. It is recommended to use at least two or three different tumor cell lines.[7]

Table 1: Recommended Human Cancer Cell Lines for Initial Screening

Cell LineCancer TypeJustification
MCF-7 Breast AdenocarcinomaRepresents a common solid tumor, well-characterized.
NCI-H460 Lung CarcinomaRepresents another prevalent and aggressive cancer type.
SF-268 GliomaTo assess activity against central nervous system tumors.
PC-3 Prostate CarcinomaRepresents a common cancer in males.
HL-60 Promyelocytic LeukemiaTo evaluate activity against hematological malignancies.

Protocol 1: Cell Culture and Maintenance [9]

  • Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.[9][10]

Protocol 2: MTT Cytotoxicity Assay [9][10]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, from the resulting dose-response curve.

Table 2: Example Data Presentation for IC50 Values

Cancer Cell LineThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Experimental ValueExperimental Value
NCI-H460 Experimental ValueExperimental Value
SF-268 Experimental ValueExperimental Value
PC-3 Experimental ValueExperimental Value
HL-60 Experimental ValueExperimental Value
Note: The data presented above are for illustrative purposes and will vary depending on the specific experimental conditions.

Stage 2: Mechanistic Elucidation

Once cytotoxic activity is confirmed, the next crucial step is to investigate the underlying mechanism of action. This involves exploring whether the compound induces programmed cell death (apoptosis), causes cell cycle arrest, or modulates specific signaling pathways.

Apoptosis Detection (Annexin V/PI Staining)

Apoptosis is a common mechanism of action for many anticancer drugs.[9] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells.[9]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay [9]

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of DNA content after propidium iodide staining can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining [10]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and treat them with RNase A. Stain the cellular DNA with propidium iodide.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Key Signaling Pathways

To delve deeper into the molecular mechanism, Western blotting can be employed to investigate the modulation of key proteins involved in apoptosis and cell cycle regulation.

Protocol 5: Western Blotting [10]

  • Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA). Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53).

  • Secondary Antibody and Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Stage 3: Preliminary In Vivo Evaluation

Promising results from in vitro studies warrant further investigation in animal models to assess the compound's efficacy and safety in a more complex biological system.[7][11] Human tumor xenografts in immunodeficient mice are a widely used model for preclinical in vivo anticancer drug screening.[11][12]

Xenograft Tumor Model

Protocol 6: Subcutaneous Xenograft Model [11][12]

  • Animal Model: Use immunodeficient mice, such as athymic nude mice.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., one that showed high sensitivity in vitro) into the flank of the mice.

  • Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Randomize the mice into control and treatment groups. Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral) at various doses. The control group should receive the vehicle alone.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology).

Data Visualization

Clear visualization of experimental workflows and biological pathways is essential for data interpretation and communication.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell Line Panel Cell Line Panel MTT Cytotoxicity Assay MTT Cytotoxicity Assay Cell Line Panel->MTT Cytotoxicity Assay Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) MTT Cytotoxicity Assay->Apoptosis Assay (Annexin V/PI) Investigate Cell Death Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis Assess Proliferation Western Blotting Western Blotting Cell Cycle Analysis->Western Blotting Mechanistic Insight Xenograft Model Xenograft Model Western Blotting->Xenograft Model Promising Candidates Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Xenograft Model->Efficacy & Toxicity Assessment Evaluate in whole organism

Caption: Experimental workflow for the preclinical evaluation of this compound.

G Anticancer Agent Anticancer Agent Cellular Stress Cellular Stress Anticancer Agent->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Bcl-2 Downregulation Bcl-2 Downregulation p53 Activation->Bcl-2 Downregulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax Upregulation->Mitochondrial Outer Membrane Permeabilization Bcl-2 Downregulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway induced by the anticancer agent.

Conclusion

This application note provides a detailed and logical framework for the systematic evaluation of this compound as a potential anticancer therapeutic. By following these protocols, researchers can generate high-quality, reproducible data to support the continued development of this novel compound. The integration of in vitro and in vivo models, coupled with mechanistic studies, will provide a comprehensive understanding of its therapeutic potential.

References

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (n.d.).
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  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem. (n.d.).
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  • In vivo screening models of anticancer drugs - Tel Aviv University. (n.d.).
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide - Benchchem. (n.d.).
  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - NIH. (n.d.).
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  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC - NIH. (2019, January 6).
  • A Review on Anticancer Activities of Thiophene and Its Analogs | Bentham Science. (n.d.).
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  • Novel Agents Aimed at Disrupting Cancer Metabolism Gain Ground | OncLive. (2019, January 25).
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Application Notes and Protocols: (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid as a Versatile Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pursuit of novel therapeutics with enhanced efficacy, stability, and target specificity has led to a significant focus on peptidomimetics—molecules designed to mimic the structure and function of natural peptides.[1][2][3] A key strategy in the design of peptidomimetics is the incorporation of non-natural amino acids, which can confer unique structural and functional properties.[4][5][6] (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a non-proteinogenic amino acid, has emerged as a valuable building block in this field. Its thiophene ring offers a bioisosteric replacement for phenylalanine or other aromatic residues, while the bromo-substituent provides a reactive handle for further chemical modification, enabling the creation of diverse and functionally complex peptidomimetics.[7]

These modifications can improve pharmacokinetic properties such as resistance to enzymatic degradation, bioavailability, and half-life.[1][8] This guide provides a comprehensive overview of the applications and protocols for utilizing this compound in the synthesis of peptidomimetics, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

Understanding the properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC₇H₈BrNO₂S[9][10]
Molecular Weight250.11 g/mol [9][10]
AppearanceWhite crystalline solid[9]
Melting Point262 °C[9]
SolubilityInsoluble in water; soluble in some organic solvents like ethanol and dichloromethane.[9]

Handling and Storage: Store the compound in a cool, dry place, protected from light and moisture. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed.

Rationale for Incorporation into Peptidomimetics

The inclusion of this compound into peptide sequences is driven by several strategic advantages:

  • Structural Mimicry and Diversity: The thienyl group can act as a bioisostere of the phenyl ring in phenylalanine, potentially maintaining or enhancing binding affinity to biological targets. The bromine atom allows for post-synthetic modifications, opening avenues for creating libraries of compounds.

  • Enhanced Proteolytic Stability: The unnatural side chain can hinder recognition by proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.[8]

  • Modulation of Pharmacokinetic Properties: The lipophilicity and electronic properties of the bromothiophene moiety can be leveraged to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Introduction of a Reactive Handle: The bromine atom serves as a versatile functional group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various moieties such as fluorescent labels, imaging agents, or other pharmacophores.[11]

Workflow for Peptidomimetic Design and Synthesis

Peptidomimetic_Workflow cluster_design Design & Synthesis cluster_modification Post-Synthetic Modification cluster_analysis Purification & Characterization cluster_evaluation Biological Evaluation A Target Identification & Lead Peptide B Computational Modeling & Bioisosteric Replacement with this compound A->B Design C Solid-Phase Peptide Synthesis (SPPS) B->C Synthesize D Cross-Coupling Reaction at Bromo Position C->D Modify E Cleavage & Deprotection D->E Process F RP-HPLC Purification E->F Purify G Mass Spectrometry (LC-MS) F->G Analyze H NMR Spectroscopy G->H Confirm Structure I In Vitro Bioassays H->I Test J In Vivo Studies I->J Validate

Caption: Workflow for peptidomimetic development.

Protocols for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating unnatural amino acids into peptides is Solid-Phase Peptide Synthesis (SPPS), typically utilizing the Fmoc/tBu strategy.[4][5]

Materials and Reagents
  • Fmoc-(S)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU/HOBt or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Water, HPLC grade

  • Diethyl ether, anhydrous

Protocol 1: Manual Fmoc-SPPS

This protocol outlines a single coupling cycle for incorporating Fmoc-(S)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid.

  • Resin Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol) in a reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes.[4] c. Drain the DMF.

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-(S)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Causality: The use of excess reagents drives the coupling reaction to completion, which is crucial for achieving high purity of the final peptide. The bulky bromothiophene side chain may cause steric hindrance, necessitating longer coupling times or stronger coupling reagents like HATU.[4]

  • Monitoring the Coupling Reaction: a. Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. b. If the test is positive (blue/purple beads), repeat the coupling step.

  • Washing: a. After complete coupling, drain the reaction mixture and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Repeat Synthesis Cycle: a. Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail: a. Prepare a cleavage cocktail appropriate for the protecting groups on the other amino acids. A standard cocktail is TFA/TIS/Water/DDT (92.5:2.5:2.5:2.5 v/v/v/w). b. Trustworthiness: The scavengers (TIS, water, DDT) are critical to prevent side reactions with reactive species generated during the cleavage of side-chain protecting groups.

  • Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold ether 2-3 times. e. Dry the crude peptide under vacuum.

Workflow for SPPS and Cleavage

SPPS_Cleavage_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Deprotection->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) and cleavage workflow.

Characterization of Peptides Containing this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized peptide.

TechniquePurposeExpected Outcome
LC-MS (Liquid Chromatography-Mass Spectrometry) To determine the purity and confirm the molecular weight of the peptide.A major peak in the chromatogram corresponding to the calculated molecular weight of the peptide.[12]
Tandem MS (MS/MS) To confirm the amino acid sequence, including the position of the modified residue.Fragmentation pattern consistent with the expected peptide sequence.
NMR (Nuclear Magnetic Resonance) Spectroscopy To provide detailed structural information, including the conformation of the peptide.Characteristic signals for the bromothiophene protons, confirming its incorporation and integrity.
Amino Acid Analysis To determine the amino acid composition and quantify the peptide.The presence of all expected amino acids in the correct ratios.[13]

Post-Synthetic Modification via Cross-Coupling Reactions

The bromine atom on the thiophene ring provides a valuable site for diversification. Suzuki-Miyaura cross-coupling is a powerful tool for this purpose.

Protocol 3: On-Resin Suzuki-Miyaura Coupling
  • Reagents:

    • Peptide-resin containing the bromothiophene moiety

    • Aryl or heteroaryl boronic acid (3-5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents)

    • Base (e.g., Na₂CO₃ or K₂CO₃, 3-5 equivalents)

    • Solvent (e.g., DMF/water mixture)

  • Procedure: a. Swell the peptide-resin in the chosen solvent. b. In a separate vial, dissolve the boronic acid, palladium catalyst, and base in the solvent. c. Add the reagent mixture to the resin. d. Heat the reaction mixture at 50-80 °C for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon). e. Authoritative Grounding: The choice of catalyst, base, and solvent is critical for the success of the cross-coupling reaction and should be optimized for each specific substrate. f. After the reaction is complete, wash the resin thoroughly with the reaction solvent, water, and DMF. g. Proceed with cleavage and deprotection as described in Protocol 2.

Conclusion

This compound is a highly versatile building block for the synthesis of novel peptidomimetics. Its incorporation can enhance proteolytic stability and modulate pharmacokinetic properties. The presence of the bromo-substituent offers a unique opportunity for post-synthetic modification, enabling the creation of a wide array of complex and functionally diverse molecules. The protocols and guidelines presented here provide a solid foundation for researchers to explore the full potential of this valuable non-natural amino acid in the field of drug discovery and development. By moving beyond the canonical 20 amino acids, scientists can design peptides with tailored properties for a wide range of applications.[5]

References

  • Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-429. Retrieved from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266. Retrieved from [Link]

  • Ishida, H., & Inoue, Y. (2017). Peptidomimetics as next-generation therapeutic applications. Journal of Pharmaceutical Investigation, 47(5), 399-410. Retrieved from [Link]

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptidomimetic. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • Moradi, et al. (2009). Peptidomimetics and their Applications in Antifungal Drug Design. Anti-Infective Agents in Medicinal Chemistry, 8(4), 336-347. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ-50 Gradient System. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248-3257. Retrieved from [Link]

  • Waters Corporation. (2009). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]

  • Hurevich, M. (n.d.). Accelerated solid-phase synthesis of post-translationally modified peptides. American Chemical Society. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Thiophene: Applications of Thienyl Amino Acids in Material Science. Retrieved from [Link]

  • Robey, F. A., & Fields, R. L. (1992). Amino acid derivative and bromoacetyl modified peptides. Google Patents.
  • GenScript. (2024). Three Inventive Biomedical Applications for Synthetic Peptides. Retrieved from [Link]

  • Del Gatto, A., et al. (2021). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. Molecules, 26(5), 1395. Retrieved from [Link]

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Application Notes and Protocols for the Experimental Use of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the experimental applications of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. This non-canonical amino acid serves as a unique building block for novel functional materials, leveraging the distinct properties of its constituent moieties: the chiral amino acid backbone for programmed self-assembly and biocompatibility, the thiophene ring for electronic conductivity and optical properties, and the bromo-substituent for post-polymerization modification. We present detailed protocols for the synthesis of polymers via ring-opening and oxidative polymerization, methodologies for inducing and characterizing self-assembled nanostructures, and the analytical techniques required for material characterization. The causality behind experimental choices is elucidated to provide a deeper understanding of the structure-property relationships of these advanced materials.

Introduction: A Rationale for Thiophene-Functionalized Amino Acids in Material Science

The convergence of biology and materials science has led to the development of sophisticated materials with programmed functionalities. Amino acids, as the fundamental constituents of proteins, are ideal candidates for the bottom-up fabrication of complex nanostructures due to their inherent chirality, biocompatibility, and diverse side-chain functionalities.[1] The self-assembly of amino acids and their derivatives is driven by a symphony of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, enabling the formation of ordered structures like nanofibers, nanorods, and hydrogels.[1]

The incorporation of a thiophene moiety into an amino acid side chain introduces a powerful electronic and optical component. Thiophene and its derivatives are the bedrock of conducting polymers, materials that combine the electrical properties of metals with the processability of plastics.[2] Polythiophenes are renowned for their stability, tunable conductivity, and rich electrochemical behavior, making them suitable for applications in organic electronics, sensors, and bio-interfacing.[3]

This compound is a particularly compelling monomer for several reasons:

  • Chirality and Self-Assembly: The L-amino acid configuration can induce hierarchical self-assembly into chiral superstructures.

  • Electronic Properties: The polythiophene backbone, which can be formed via polymerization of the thiophene ring, provides a pathway for charge transport.

  • Functional Handle: The bromine atom on the thiophene ring serves as a versatile site for post-polymerization modification through various cross-coupling reactions, allowing for the fine-tuning of material properties or the attachment of bioactive molecules.

This guide will explore two primary pathways for harnessing the potential of this monomer: the creation of polypeptide-like structures through ring-opening polymerization (ROP) of its N-carboxyanhydride (NCA) derivative, and the synthesis of conducting polymers through the oxidative polymerization of the thiophene ring.

Synthesis of the Monomer Precursor: this compound N-Carboxyanhydride (NCA)

The most efficient method for producing high molecular weight polypeptides is the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs).[4][5] The first critical step is the conversion of the amino acid to its corresponding NCA. The Fuchs-Farthing method, utilizing phosgene or its safer liquid equivalent, diphosgene or triphosgene, is a widely adopted and scalable approach.[6][7]

Causality of Experimental Choices:

  • Anhydrous Conditions: NCAs are highly susceptible to moisture, which can hydrolyze the anhydride ring back to the parent amino acid.[2] Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

  • Inert Atmosphere: To prevent side reactions, the synthesis is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The reaction of the amino acid with the phosgene source can be exothermic.[7] Maintaining a moderate temperature prevents degradation of the starting material and the product.

  • Purification: The purity of the NCA monomer is paramount for achieving controlled polymerization.[7] Recrystallization is a crucial step to remove any unreacted amino acid or side products that could interfere with polymerization.

Protocol 2.1: Synthesis of (S)-3-(5-bromothiophen-2-yl)-L-alanine NCA

Materials:

  • This compound

  • Triphosgene (or diphosgene) - Caution: Extremely toxic. Handle only in a certified fume hood with appropriate personal protective equipment.

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Nitrogen or Argon gas line

  • Flame-dried Schlenk flask and other glassware

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous THF (concentration ~0.1 M) in a flame-dried Schlenk flask under an inert atmosphere.

  • In a separate flame-dried flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.

  • Slowly add the triphosgene solution to the amino acid suspension at room temperature with vigorous stirring.

  • After the addition is complete, gently heat the reaction mixture to 40-50 °C and stir for 2-4 hours, monitoring the reaction by the dissolution of the amino acid and the cessation of HCl gas evolution (which should be passed through a scrubber).

  • Once the reaction is complete (the solution becomes clear), allow it to cool to room temperature.

  • Filter the solution through a pad of Celite to remove any insoluble impurities.[7]

  • Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.

  • Purify the crude NCA by recrystallization. Dissolve the product in a minimum amount of hot anhydrous THF and precipitate by adding anhydrous hexane. Store the purified white, crystalline solid under an inert atmosphere at -20 °C.

Characterization:

  • FTIR: Confirm the formation of the NCA ring by the characteristic anhydride stretches at approximately 1850 and 1780 cm⁻¹.

  • ¹H NMR: Verify the structure and purity of the NCA monomer.

Pathway A: Polypeptide Synthesis via Ring-Opening Polymerization (ROP)

ROP of the synthesized NCA yields a polypeptide with a poly(amino acid) backbone and pendant bromothiophene side chains. This approach is ideal for creating materials where the peptide-like structure, chirality, and potential for self-assembly are the primary focus.

Causality of Experimental Choices:

  • Initiator: Primary amines are common initiators for NCA ROP, proceeding via the "amine mechanism" where the amine attacks the C5 carbonyl of the NCA.[4] The initiator becomes covalently attached to the C-terminus of the polypeptide chain. For faster, more robust polymerizations that are less sensitive to moisture, strong base initiators like lithium hexamethyldisilazide (LiHMDS) can be employed.[8]

  • Solvent: Anhydrous, non-protic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to prevent premature termination of the polymerization.

  • Monomer-to-Initiator Ratio ([M]/[I]): This ratio is the primary determinant of the target degree of polymerization (and thus, the molecular weight) of the resulting polypeptide.

Protocol 3.1: Primary Amine-Initiated ROP of (S)-3-(5-bromothiophen-2-yl)-L-alanine NCA

Materials:

  • Purified (S)-3-(5-bromothiophen-2-yl)-L-alanine NCA

  • Benzylamine (or other primary amine initiator)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Nitrogen or Argon gas (glovebox recommended)

Procedure:

  • Inside a glovebox, dissolve the NCA monomer in anhydrous DMF to a desired concentration (e.g., 5-10 wt%).

  • Calculate the required volume of a stock solution of benzylamine in DMF to achieve the target [M]/[I] ratio (e.g., 50:1 for a target DP of 50).

  • Add the initiator solution to the stirring monomer solution at room temperature.

  • Allow the polymerization to proceed for 24-72 hours. Monitor the progress by FTIR by observing the disappearance of the NCA anhydride peaks.

  • Once the polymerization is complete, precipitate the polypeptide by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by centrifugation or filtration.

  • Wash the polymer multiple times with diethyl ether to remove any unreacted monomer and initiator.

  • Dry the final polymer product under vacuum.

Pathway B: Conducting Polymer Synthesis via Oxidative Polymerization

This pathway focuses on polymerizing the thiophene moieties to create a conjugated polythiophene backbone. The amino acid functionality then acts as a pendant group, imparting solubility, chirality, and potential for hierarchical organization to the conducting polymer.

Causality of Experimental Choices:

  • Oxidant: Iron(III) chloride (FeCl₃) is a common, inexpensive, and effective oxidant for the chemical polymerization of thiophenes.[9][10][11] The polymerization proceeds via the coupling of radical cations.

  • Solvent: Anhydrous chloroform (CHCl₃) or other chlorinated solvents are typically used as they are good solvents for both the monomer and the resulting polymer, and are relatively inert under the reaction conditions.

  • Electropolymerization: This technique offers precise control over the thickness and morphology of the polymer film deposited on a conductive substrate.[12][13] A three-electrode setup is used, and the polymerization occurs at a potential higher than the oxidation potential of the monomer.[14]

Protocol 4.1: Chemical Oxidative Polymerization

Materials:

  • This compound

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃)

  • Methanol

  • Ammonia solution

Procedure:

  • Dissolve the amino acid monomer in anhydrous CHCl₃ in a flask under an inert atmosphere.

  • In a separate flask, prepare a suspension of anhydrous FeCl₃ (typically 2.5-4 equivalents per equivalent of monomer) in anhydrous CHCl₃.

  • Add the FeCl₃ suspension dropwise to the stirring monomer solution at room temperature. The solution should darken, indicating polymerization.

  • Stir the reaction mixture for 12-24 hours at room temperature.

  • Quench the reaction by pouring the mixture into a large volume of methanol. The polymer should precipitate.

  • Filter the crude polymer and wash it extensively with methanol to remove residual FeCl₃ and oligomers.

  • To obtain the neutral (dedoped) form of the polymer, stir the polymer powder in a methanol/ammonia solution for several hours.

  • Filter, wash with methanol, and dry the final conducting polymer under vacuum.

Protocol 4.2: Electrochemical Polymerization

Materials:

  • This compound

  • Tetrabutylammonium perchlorate (TBAP) or other suitable electrolyte

  • Anhydrous acetonitrile

  • Three-electrode electrochemical cell (e.g., glassy carbon or ITO-coated glass as working electrode, platinum wire as counter electrode, Ag/AgCl as reference electrode)

  • Potentiostat

Procedure:

  • Prepare an electrolyte solution of the amino acid monomer (e.g., 10 mM) and the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.

  • Assemble the three-electrode cell with the prepared solution.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Perform cyclic voltammetry to determine the oxidation potential of the monomer.

  • Deposit the polymer film onto the working electrode potentiostatically (at a constant potential slightly above the monomer's oxidation potential) or galvanostatically (at a constant current). The amount of charge passed determines the film thickness.

  • After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.

  • The film can then be electrochemically characterized in a monomer-free electrolyte solution.

Inducing and Characterizing Self-Assembly

Materials synthesized from this compound, particularly the polypeptides from Pathway A or oligomers, can be induced to self-assemble into ordered nanostructures. This process is typically driven by a change in solvent conditions, which modulates the intermolecular forces.[15][16]

Protocol 5.1: Solvent-Switching Method for Self-Assembly

Procedure:

  • Dissolve the synthesized polymer or oligomer in a good solvent (e.g., DMF, THF, or hexafluoroisopropanol for polypeptides).

  • Slowly add a poor solvent (e.g., water or methanol) to the solution while stirring or sonicating. The gradual change in solvent polarity will encourage the molecules to assemble to minimize unfavorable interactions with the solvent.

  • Alternatively, inject a small volume of the concentrated polymer solution in the good solvent into a large volume of the poor solvent under vigorous stirring.

  • Allow the solution to equilibrate (age) for a period ranging from hours to days to allow for the formation of thermodynamically stable structures.

  • Characterize the resulting nanostructures using the techniques outlined in Section 6.

Material Characterization

A thorough characterization is essential to understand the structure and properties of the synthesized materials.

Property to Measure Technique Expected Information
Chemical Structure ¹H NMR, ¹³C NMR, FTIR SpectroscopyConfirmation of polymer structure, end-group analysis, assessment of purity.
Molecular Weight & Distribution Gel Permeation Chromatography (GPC)Determination of average molecular weight (Mn, Mw) and polydispersity index (PDI) for soluble polymers.
Secondary Structure (Polypeptides) Circular Dichroism (CD) SpectroscopyIdentification of α-helical or β-sheet conformations in solution.
Optical Properties UV-Vis & Photoluminescence SpectroscopyAnalysis of electronic transitions (π-π*), determination of conjugation length, and assessment of emissive properties.
Morphology & Nanostructure Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM)Visualization of self-assembled structures (nanofibers, vesicles, etc.), film morphology, and surface topography.
Thermal Properties Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)Assessment of thermal stability, decomposition temperatures, and glass transition temperatures.
Electrochemical Properties Cyclic Voltammetry (CV)Determination of oxidation/reduction potentials, assessment of electrochemical stability, and estimation of band gaps for conducting polymers.

Visualizing Experimental Workflows

Diagram 1: Synthesis of Thiophene-Functionalized Polypeptide

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Material Formation AminoAcid (S)-2-Amino-3- (5-bromothiophen-2-yl) propanoic acid NCA Thiophene-NCA Monomer AminoAcid->NCA Phosgenation (Fuchs-Farthing) ROP Ring-Opening Polymerization (ROP) NCA->ROP Initiator ([M]/[I] ratio) Polymer Poly((S)-3-(5-bromothiophen- 2-yl)-L-alanine) ROP->Polymer SelfAssembly Self-Assembly (Solvent Switch) Polymer->SelfAssembly Nanostructure Chiral Nanostructures (Fibers, Ribbons) SelfAssembly->Nanostructure

Caption: Workflow for polypeptide synthesis and self-assembly.

Diagram 2: Synthesis of Thiophene-Backbone Conducting Polymerdot

G cluster_0 Polymerization Methods cluster_1 Resulting Materials Monomer (S)-2-Amino-3- (5-bromothiophen-2-yl) propanoic acid ChemPoly Chemical Oxidative Polymerization (e.g., FeCl3) Monomer->ChemPoly ElectroPoly Electrochemical Polymerization Monomer->ElectroPoly PolymerPowder Conducting Polymer (Powder/Solution) ChemPoly->PolymerPowder PolymerFilm Conducting Polymer (Thin Film) ElectroPoly->PolymerFilm

Sources

Troubleshooting & Optimization

Troubleshooting the synthesis of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary drug discovery and chemical biology, (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-canonical amino acid (ncAA). Its distinctive structure, which combines a chiral amino acid backbone with a functionalized thiophene ring, makes it a desirable building block for creating peptides and small molecule therapeutics with customized characteristics. The synthesis of this molecule, however, can be difficult, frequently resulting in problems with yield, purity, and stereochemical control.

As a Senior Application Scientist, I've created this technical support center to help researchers identify and resolve typical problems they run into when producing this compound. This manual offers practical, field-tested solutions based on established chemical principles, going beyond simple protocols.

Central Synthetic Strategy: Asymmetric Phase-Transfer Catalysis

A robust and frequently used method for creating chiral amino acids is the asymmetric alkylation of a glycine-derived Schiff base. This process makes use of a chiral phase-transfer catalyst (PTC) to regulate stereochemistry while enabling the reaction to happen in a biphasic system, which simplifies the process.

Synthetic_Workflow cluster_reaction Biphasic Alkylation cluster_workup Hydrolysis & Purification SM1 Glycine Schiff Base (e.g., from Benzophenone) Intermediate Alkylated Schiff Base Intermediate SM1->Intermediate Alkylation SM2 2-bromo-5-(halomethyl)thiophene SM2->Intermediate Base Base (e.g., 50% aq. KOH) Base->Intermediate Catalyst Chiral Phase-Transfer Catalyst (PTC) Catalyst->Intermediate FinalProduct This compound Intermediate->FinalProduct Acidic Hydrolysis

Caption: General workflow for the asymmetric synthesis of the target amino acid via phase-transfer catalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this amino acid?

The most prevalent and scalable method is the asymmetric alkylation of a glycine imine (Schiff base) with a suitable electrophile like 2-bromo-5-(chloromethyl)thiophene, using a chiral phase-transfer catalyst.[1] Enzymatic approaches, such as those using engineered ammonia lyases or tryptophan synthase homologs, are also emerging as powerful, environmentally benign alternatives for producing optically pure non-canonical amino acids.[2]

Q2: Why is controlling the stereochemistry (enantioselectivity) so challenging?

Achieving high enantioselectivity depends critically on the integrity and efficacy of the chiral phase-transfer catalyst. Factors such as reaction temperature, catalyst stability, solvent choice, and the nature of the base can all impact the catalyst's ability to effectively shield one face of the glycine enolate, leading to diminished enantiomeric excess (ee%).

Q3: What are the most critical reaction parameters to monitor?

The three most critical parameters are:

  • Temperature: Lower temperatures (e.g., 0°C to -15°C) are often required to maximize enantioselectivity.

  • Stirring Rate: In a biphasic system, vigorous and consistent stirring is essential to maximize the interfacial area where the reaction occurs.

  • Purity of Starting Materials: Impurities in the solvent, base, or electrophile can poison the catalyst or lead to unwanted side reactions.

Q4: How can I definitively confirm the structure and purity of my final product?

A combination of analytical techniques is required:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • Chiral HPLC/SFC: Determines the enantiomeric excess (ee%) by separating the (S) and (R) enantiomers.[3]

Q5: What are the typical yields and purities I should expect?

For a well-optimized phase-transfer catalysis reaction, chemical yields can range from 60% to 85%. Enantiomeric excess should ideally be above 95% for drug development applications. Purity after chromatography or recrystallization should exceed 98%.

Troubleshooting Guides: A Deeper Dive

Problem 1: Low or No Product Yield
Probable Cause In-Depth Explanation & Solution
A. Inactive Electrophile The starting electrophile, 2-bromo-5-(halomethyl)thiophene, can be unstable. Halomethylthiophenes are susceptible to self-condensation or polymerization over time, especially if not stored properly (cold and dark). Validation & Solution: 1. Verify Structure: Before starting, run a quick ¹H NMR of the electrophile. Look for the characteristic singlet of the -CH₂-X protons. If significant degradation is observed, purify it by flash chromatography or distillation, or synthesize it fresh. 2. Fresh is Best: A common method for its synthesis involves the chloromethylation of 2-bromothiophene. Due to its lability, using it immediately after preparation is highly recommended.
B. Inefficient Phase-Transfer Catalysis The catalyst may be "poisoned" or the reaction conditions may not be optimal for its function. The choice of base is also crucial; solid potassium hydroxide (KOH) often provides a higher effective concentration at the interface than aqueous solutions. Validation & Solution: 1. Catalyst Choice: Cinchona alkaloid-derived catalysts are common choices for this transformation. Ensure the catalyst is from a reliable source and stored under inert gas. 2. Base & Solvent: Use freshly ground, high-purity KOH or cesium hydroxide. The solvent system (e.g., toluene or dichloromethane with water) must be immiscible to create the necessary phases. Ensure solvents are dry and degassed. 3. Stirring: Use an overhead mechanical stirrer for large-scale reactions to ensure efficient mixing, as magnetic stir bars can be insufficient.
C. Failed or Incomplete Deprotection The final step involves the acidic hydrolysis of the benzophenone imine. If this step is incomplete, the yield of the free amino acid will be low. The hydrolysis requires sufficiently strong acidic conditions to protonate the imine nitrogen, making it susceptible to nucleophilic attack by water. Validation & Solution: 1. Monitor by TLC/LC-MS: Track the disappearance of the protected intermediate. 2. Adjust Conditions: If the reaction stalls, increase the concentration of the acid (e.g., from 1M to 3M HCl) or the reaction temperature (e.g., from room temperature to 40-50°C). Be cautious, as excessive heat can sometimes lead to side reactions.
Problem 2: Poor Enantioselectivity (Low ee%)
Probable Cause In-Depth Explanation & Solution
A. Suboptimal Reaction Temperature The transition states leading to the two enantiomers are energetically close. Lowering the temperature increases the energy difference (ΔΔG‡), which translates to higher selectivity. Validation & Solution: 1. Strict Temperature Control: Conduct the reaction in a jacketed reactor with a circulating chiller. A simple ice bath may not provide stable enough temperature control over long reaction times. 2. Recommended Range: Start at 0°C. If ee% is still low, attempt the reaction at -10°C or -15°C. Note that reaction times will be longer at lower temperatures.
B. Catalyst Degradation Chiral phase-transfer catalysts can be sensitive to air, moisture, and acidic impurities. The quaternary ammonium salt structure can undergo Hofmann elimination under strongly basic conditions if not designed correctly. Validation & Solution: 1. Proper Handling: Store the catalyst in a desiccator under an inert atmosphere (argon or nitrogen). Weigh it out quickly and add it to the reaction under a positive pressure of inert gas. 2. Source Verification: Ensure the catalyst's purity and optical integrity from the supplier.
Problem 3: Formation of Significant Byproducts

Probable Cause In-Depth Explanation & Solution
A. Dialkylation of the Glycine Substrate The mono-alkylated product still possesses a proton alpha to the carboxylate group, which can be abstracted by the base to form a new enolate. This enolate can then react with a second molecule of the electrophile, leading to a dialkylated byproduct. Validation & Solution: 1. Control Stoichiometry: Use a slight excess of the glycine Schiff base relative to the electrophile (e.g., 1.1 to 1.0 equivalents). 2. Slow Addition: Add the electrophile slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.
B. Side Reactions on the Thiophene Ring The thiophene ring itself can be reactive. For instance, under strongly basic conditions or in the presence of certain metals, debromination or dimerization can occur.[4] Direct bromination of a thiophene-containing amino acid with reagents like NBS can be non-selective and lead to a mixture of products.[5][6] Validation & Solution: 1. Use Pre-Brominated Starting Material: The most effective strategy is to start with 2-bromothiophene and introduce the side chain, rather than attempting to brominate the thiophene-containing amino acid at a late stage. 2. Inert Atmosphere: Running the reaction under a strict argon or nitrogen atmosphere minimizes oxidative side reactions.

digraph "Side_Reactions" {
graph [nodesep=0.3];
node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#EA4335"];
// Nodes
Glycine_Enolate [label="{Glycine Enolate | H}"];
Electrophile [label="{R-X | (5-bromo-thiophen-2-yl)methyl-Cl}"];
Desired_Product [label="{Mono-alkylated Product | (S)-configuration}", fillcolor="#E8F0FE"];
Byproduct [label="{Dialkylated Byproduct | R-C-R}", fillcolor="#FCE8E6"];

// Relationships
Glycine_Enolate -> Desired_Product [label="1. Alkylation", color="#34A853"];
Electrophile -> Desired_Product [color="#34A853"];

Desired_Product -> Byproduct [label="2. Deprotonation\n3. Second Alkylation", arrowhead="normal"];
Electrophile -> Byproduct [style=dashed];

}

Caption: Competing reaction pathways leading to desired mono-alkylation versus the dialkylated byproduct.

Problem 4: Difficulty in Product Purification and Isolation
Probable Cause In-Depth Explanation & Solution
A. Product is Zwitterionic Free amino acids exist as zwitterions at their isoelectric point (pI), making them highly polar but often poorly soluble in common organic solvents. This can make extraction and standard silica gel chromatography challenging. Validation & Solution: 1. pH Adjustment for Extraction: After hydrolysis (in strong acid), the product is an ammonium salt (R-NH₃⁺). Neutralize carefully to the pI to precipitate the zwitterion. To extract into an organic layer, you would need to either re-acidify or basify far from the pI, which is often impractical. 2. Ion-Exchange Chromatography: This is the most effective method for purifying amino acids. Use a cation-exchange resin (e.g., Dowex 50WX8). Load the crude product in an acidic solution (e.g., 0.1M HCl), wash with water to remove neutral impurities, and then elute the desired amino acid with a basic solution (e.g., 2% aq. NH₄OH). 3. Recrystallization: After isolation, recrystallization from a water/ethanol or water/isopropanol mixture can significantly improve purity.
B. Emulsion During Workup The biphasic nature of the reaction, combined with the presence of the catalyst (which can act as a surfactant) and salts, often leads to stable emulsions during the aqueous workup. Validation & Solution: 1. Add Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which helps to break emulsions. 2. Filter through Celite: Passing the entire mixture through a pad of Celite can help to break up the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifuging the mixture can accelerate phase separation.

Key Analytical Protocols

Data Summary: Analytical Techniques
Technique Purpose Key Parameters & Expected Results
¹H NMR Structural VerificationExpect signals for thiophene protons (~6.8-7.2 ppm), α-proton (~4.0-4.5 ppm), and β-protons (~3.2-3.6 ppm).
Mass Spec (ESI+) Molecular Weight ConfirmationLook for the [M+H]⁺ ion corresponding to the calculated molecular weight (C₇H₈BrNO₂S ≈ 250.1 g/mol ).
Chiral HPLC Enantiomeric Purity (ee%)Baseline separation of (S) and (R) enantiomers.
FTIR Functional Group AnalysisCharacteristic stretches for N-H (~3000-3300 cm⁻¹), C=O (~1580-1650 cm⁻¹, carboxylate), and C-Br (~500-600 cm⁻¹).
Experimental Protocol: Chiral HPLC for ee% Determination

This protocol provides a starting point for method development. Optimization will be required.

  • Column: Use a chiral stationary phase column suitable for amino acids, such as a Daicel Chiralpak AD-H or similar.

  • Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol/trifluoroacetic acid (TFA). A starting gradient could be 90:10:0.1.

  • Derivatization (Optional but Recommended): Derivatizing the amino acid can improve peak shape and detectability. Common derivatizing agents include NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole) for fluorescence detection or converting the acid to a methyl ester for better volatility/solubility.[7][8]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector at a wavelength where the thiophene ring absorbs (e.g., 254 nm) or a fluorescence detector if a fluorescent tag is used.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase. Ensure it is fully dissolved and filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject a racemic standard (if available) to identify the retention times of both enantiomers. Calculate the ee% using the formula: ee% = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

References

  • Hamase, K., Morikawa, A., & Zaitsu, K. (2002). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Journal of Chromatography B, 781(1-2), 73-91. Available from: [Link]

  • Inagaki, S., et al. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 2030, 253-261. Available from: [Link]

  • Kallert, S., et al. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry, 93(1), 588–596. Available from: [Link]

  • O'Donnell, M. J. (2004). The Asymmetric Synthesis of Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. Available from: [Link]

  • Dick, M. F., et al. (2018). Engineering enzymes for noncanonical amino acid synthesis. Current Opinion in Chemical Biology, 43, 86-95. Available from: [Link]

  • Slevec, A. A., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5556. Available from: [Link]

  • Fu, G. C., et al. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(31), 12053-12059. Available from: [Link]

  • Pagar, A. D., et al. (2021). Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. Frontiers in Bioengineering and Biotechnology, 9, 763595. Available from: [Link]

  • Zhang, X., et al. (2022). Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino-Substituted α‑Amino Acids. Journal of the American Chemical Society, 144(1), 128-133. Available from: [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Available from: [Link]

  • Google Patents. (2011). Method for Controlling Bromination of Thiophene Derivatives. KR20110135663A.
  • ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? Available from: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Available from: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link]

  • Le Noir, M., et al. (2018). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry, 42(12), 9579-9583. Available from: [Link]

  • Google Patents. (2013). A method of controlling the bromination of thiophene derivatives. KR101268026B1.
  • Hou, H. X., et al. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry, 1207, 113545. Available from: [Link]

Sources

Technical Support Center: Synthesis of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important unnatural amino acid. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the asymmetric synthesis of this compound?

A1: The two most prevalent and effective methods for the asymmetric synthesis of this class of amino acids are the Schöllkopf bis-lactim ether method and the asymmetric phase-transfer catalysis (PTC) of a glycine imine, often referred to as the O'Donnell amino acid synthesis.[1][2] Both methods offer high enantioselectivity but come with their own unique sets of potential byproducts and experimental nuances.

Q2: The electrophile, 2-bromo-5-(bromomethyl)thiophene, seems reactive. Are there any specific handling precautions?

A2: Yes, 2-bromo-5-(bromomethyl)thiophene is a benzylic-type halide and can be lachrymatory and a potential sensitizer. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Due to its reactivity, it is also prone to slow decomposition and should be stored under an inert atmosphere at low temperatures (2-8 °C) to minimize the formation of oligomeric byproducts.

Q3: My final product shows some degree of racemization. What are the likely causes?

A3: Racemization can occur under harsh acidic or basic conditions, particularly during the final deprotection/hydrolysis step or during workup.[3][4] For the Schöllkopf method, prolonged exposure to strong acid at elevated temperatures during hydrolysis can lead to racemization. In the PTC method, while the alkylation itself generally preserves stereointegrity, subsequent hydrolysis of the ester, if not performed under mild conditions, can be a source of racemization. It is crucial to carefully control the pH and temperature during these steps.[2]

II. Troubleshooting Guide: The Schöllkopf Method

The Schöllkopf synthesis provides excellent stereocontrol through the use of a chiral bis-lactim ether, typically derived from L-valine and glycine.[5] The key steps involve deprotonation with a strong base (e.g., n-BuLi) followed by alkylation and subsequent acidic hydrolysis.

Schollkopf_Workflow start Schöllkopf Auxiliary (Val-Gly Bis-lactim ether) deprotonation Deprotonation (n-BuLi, -78 °C) start->deprotonation alkylation Alkylation with 2-bromo-5-(bromomethyl)thiophene deprotonation->alkylation hydrolysis Acidic Hydrolysis (e.g., 0.1 M HCl) alkylation->hydrolysis product This compound hydrolysis->product PTC_Workflow start Glycine Imine Schiff Base alkylation Alkylation with 2-bromo-5-(bromomethyl)thiophene (Chiral PTC, Base) start->alkylation hydrolysis Acidic Hydrolysis (e.g., TFA or HCl) alkylation->hydrolysis product This compound hydrolysis->product

Sources

Technical Support Center: Synthesis of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. This non-proteinogenic amino acid (npAA) is a critical building block in medicinal chemistry, valued for its role in creating novel peptide-based therapeutics and other bioactive molecules.[1][2] Its synthesis, particularly with high stereochemical purity, presents several challenges that require careful optimization and troubleshooting.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common synthetic routes, answers frequently asked questions, and offers a structured approach to troubleshooting experimental hurdles.

Part 1: Synthetic Strategy Overview & Key Considerations

The asymmetric synthesis of α-amino acids is a well-developed field, with several robust methods available.[3] For this compound, a highly effective and scalable approach is the asymmetric alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst (PTC).[3] This method offers excellent control over stereochemistry and generally provides high yields.

The core reaction involves the deprotonation of a glycine imine (e.g., from benzophenone) to form a nucleophilic enolate, which is then alkylated with 2-bromo-5-(bromomethyl)thiophene. The chiral catalyst, typically a derivative of the Cinchona alkaloids, complexes with the enolate to direct the incoming electrophile to one face of the molecule, thereby establishing the desired (S)-stereocenter.

General Reaction Scheme:
  • Step 1: Formation of Glycine Schiff Base (e.g., N-(diphenylmethylene)glycine tert-butyl ester).

  • Step 2: Asymmetric phase-transfer catalyzed alkylation with 2-bromo-5-(bromomethyl)thiophene.

  • Step 3: Hydrolysis (deprotection) of the Schiff base and ester groups to yield the final amino acid.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the synthesis.

Q1: What are the most critical parameters for achieving high enantioselectivity (e.e.)?

A: Enantioselectivity is primarily dictated by three factors in a phase-transfer catalyzed alkylation:

  • Catalyst Choice and Purity: The structure of the chiral phase-transfer catalyst is paramount. O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide is a common and effective choice. Ensure the catalyst is of high purity and stored under anhydrous conditions.

  • Temperature: The alkylation step must be performed at low temperatures, typically between -20°C and -78°C. Higher temperatures can lead to reduced facial selectivity and increased racemization, eroding the enantiomeric excess.

  • Base Concentration: A solid-liquid phase-transfer system using powdered, anhydrous potassium hydroxide (KOH) or cesium hydroxide (CsOH) is often preferred. The concentration and physical form of the base can influence the reaction kinetics and selectivity.

Q2: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexanes mixture) to track the consumption of the glycine Schiff base starting material (less polar) and the formation of the alkylated product (more polar). A co-spot of the starting material alongside the reaction mixture is essential for accurate comparison. The final, deprotected amino acid product can be visualized using a ninhydrin stain, which reacts with the primary amine to produce a characteristic purple spot.

Q3: My starting electrophile, 2-bromo-5-(bromomethyl)thiophene, is unstable. How should I handle it?

A: This is a common issue. Benzylic bromides, especially on electron-rich heterocycles like thiophene, can be lachrymatory and susceptible to decomposition. It is best to use it immediately after preparation or purchase. If storing, keep it in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at low temperatures (e.g., -20°C). Consider purifying it via a short plug of silica gel with cold hexanes immediately before use if impurities are suspected.

Q4: What are the potential side reactions, and how can they be minimized?

A: The primary side reactions include:

  • Debromination: The C-Br bond on the thiophene ring can undergo hydrogenolysis under certain reductive conditions.[4] However, in the context of PTC alkylation, this is less common. Avoid exposure to palladium catalysts and hydrogen gas, or overly harsh reducing agents during any subsequent steps.

  • Dialkylation: The glycine enolate can potentially react twice. This is minimized by the steric hindrance of the Schiff base and catalyst, and by the slow addition of the alkylating agent.

  • Hydrolysis of the Electrophile: The bromomethyl group can be hydrolyzed by the aqueous base. Using a solid-liquid PTC system with an anhydrous organic solvent (like dichloromethane or toluene) minimizes the presence of water and suppresses this side reaction.

Part 3: Troubleshooting Guide

Even with a well-defined protocol, unexpected issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.[5][6]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Encountered: Low Yield or Purity check_sm 1. Verify Starting Materials (Purity, Activity) start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture (TLC, 1H NMR, LC-MS) start->analyze_crude sub_incomplete Incomplete Reaction? analyze_crude->sub_incomplete sub_side_products Major Side Products? analyze_crude->sub_side_products optimize_rxn 3. Optimize Reaction Conditions (Temp, Time, Reagents) opt_temp Adjust Temperature optimize_rxn->opt_temp opt_base Change Base/Solvent optimize_rxn->opt_base opt_time Modify Reaction Time optimize_rxn->opt_time refine_workup 4. Refine Workup & Purification (Extraction, Chromatography) end Improved Yield & Purity refine_workup->end sub_incomplete->optimize_rxn Yes sub_incomplete->refine_workup No, looks clean sub_side_products->optimize_rxn Yes sub_side_products->refine_workup No, minor impurities opt_temp->end opt_base->end opt_time->end

Caption: A decision tree for troubleshooting common synthesis issues.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Reagents: The alkylating agent may have decomposed; the base may be wet or low quality. 2. Reaction Not Initiated: Temperature is too low, or mixing is inefficient. 3. Product Loss During Workup: The amino acid product may have some water solubility, especially if it exists as a zwitterion.[5]1. Verify Reagents: Use freshly prepared or purified 2-bromo-5-(bromomethyl)thiophene. Use freshly powdered, anhydrous KOH or CsOH. 2. Check Conditions: Ensure vigorous stirring to facilitate phase transfer. Allow the reaction to slowly warm if no conversion is observed at very low temperatures. 3. Optimize Workup: After hydrolysis, carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of the amino acid (typically pH 5-6) to minimize its water solubility before extraction or precipitation. Back-extract the aqueous layers multiple times.
Low Enantiomeric Excess (e.e.) / Racemization 1. Temperature Too High: The enolate-catalyst complex is less rigid at higher temperatures, leading to poor facial discrimination. 2. Incorrect Base: A base that is too soluble in the organic phase can lead to a non-catalyzed background reaction. 3. Racemization During Hydrolysis: Harsh acidic conditions (e.g., high concentrations of HCl at elevated temperatures) for an extended period can cause racemization at the α-carbon.1. Maintain Cryogenic Conditions: Ensure the reaction temperature is strictly maintained, ideally at -40°C or below. 2. Use Solid Base: Employ a solid-liquid PTC system with powdered anhydrous KOH or CsOH. This ensures deprotonation occurs at the interface, mediated by the catalyst. 3. Use Milder Deprotection: Perform the hydrolysis with a lower concentration of acid (e.g., 3-6M HCl) at room temperature or slightly elevated (40-50°C) for the minimum time required to achieve full deprotection.
Significant Impurity Observed (e.g., by NMR or LC-MS) 1. Debromination Product: An impurity lacking the bromine on the thiophene ring is observed. This is rare in PTC but can occur if trace metal catalysts are present. 2. Starting Material Remains: The reaction is incomplete. 3. Dialkylated Product: An impurity with a mass corresponding to the addition of two thiophene units is detected.1. Ensure Cleanliness: Use high-purity, metal-free solvents and reagents. If this persists, consider alternative synthetic routes that install the bromine later.[4] 2. Force to Completion: Increase reaction time, add a slight excess (1.1-1.2 eq.) of the alkylating agent, or try a more active base like CsOH. 3. Control Stoichiometry: Add the alkylating agent slowly via a syringe pump to maintain its low concentration relative to the glycine enolate.

Part 4: Key Experimental Protocol

This section provides a representative protocol for the key asymmetric alkylation step.

Objective: To perform the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 2-bromo-5-(bromomethyl)thiophene.

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq)

  • 2-bromo-5-(bromomethyl)thiophene (1.1 eq)

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.05 eq)

  • Anhydrous Potassium Hydroxide (KOH), finely powdered (10 eq)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add the glycine Schiff base (1.0 eq), the chiral catalyst (0.05 eq), and powdered anhydrous KOH (10 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene and anhydrous DCM (e.g., in a 4:1 ratio) to create a slurry that can be efficiently stirred.

  • Cooling: Cool the vigorously stirred mixture to the target temperature (e.g., -40°C) using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Substrate Addition: In a separate flame-dried flask, dissolve the 2-bromo-5-(bromomethyl)thiophene (1.1 eq) in a small amount of anhydrous toluene.

  • Alkylation Reaction: Add the solution of the alkylating agent dropwise to the cold reaction slurry over 1-2 hours. Maintaining a slow addition rate is crucial to prevent side reactions.

  • Monitoring: Stir the reaction at -40°C for 24-48 hours. Monitor the consumption of the starting material by TLC (e.g., 10% EtOAc/Hexanes, UV visualization).

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution while the mixture is still cold.

  • Workup: Allow the mixture to warm to room temperature. Dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

  • Deprotection (Next Step): The purified, alkylated intermediate is then hydrolyzed using aqueous HCl (e.g., 6M HCl) to remove the benzophenone and tert-butyl groups, yielding the final product.

References

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers. [Link]

  • Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. (2017). PubMed. [Link]

  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. (2010). PMC - NIH. [Link]

  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. (2020). Chemical Reviews. [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids. (2001). Chemical Reviews. [Link]

  • Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids. (2008). Czech Journal of Food Sciences. [Link]

  • Non-proteinogenic amino acids – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2024). MDPI. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2024). PubMed. [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2019). Chemical Science. [Link]

  • Amino acid - Reactions, Structure, Synthesis. (n.d.). Britannica. [Link]

  • Reactions of amino acids. (2016). Slideshare. [Link]

  • General Reactions of Amino Acid Metabolism. (n.d.). Pharmaguideline. [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide. (2024). YouTube. [Link]

  • Common side reactions in peptide synthesis. (2021). ResearchGate. [Link]

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  • Common sources of mistake in organic synthesis. (2022). Reddit. [Link]

  • Amino Acids—Synthesis and Degradation | Plant Physiology. (n.d.). Biology Discussion. [Link]

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  • Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. (2004). PubMed. [Link]

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Technical Support Center: Stability of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-08

Introduction

Welcome to the technical support guide for (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this non-canonical amino acid in their experimental workflows. As a specialized building block, understanding its stability profile is critical for ensuring the integrity of your experiments, the reliability of your data, and the success of your research and development efforts.

This guide provides a framework for assessing and managing the stability of this compound in various solvent systems. Since specific public-domain stability data for this exact molecule is limited, the principles and protocols outlined here are derived from established knowledge of the constituent chemical moieties: the α-amino acid, the thiophene ring, and the bromo-aromatic system.

Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this molecule?

A1: The molecule has three key structural components, each with its own susceptibility to degradation:

  • The α-Amino Acid Center: The chiral center is susceptible to racemization , converting the desired (S)-enantiomer to a mixture of (S) and (R) forms. This is often catalyzed by acidic or basic conditions.[1][2][3] Other potential pathways, though less common under typical lab conditions, include decarboxylation and oxidative deamination.

  • The Thiophene Ring: While thiophene is considered aromatic and relatively stable, its sulfur atom can be oxidized, especially in the presence of strong oxidizing agents like hydrogen peroxide, to form thiophene-S-oxides and subsequently sulfones.[4][5][6][7] Under very strong acidic conditions, some thiophenes can be prone to polymerization.[8]

  • The Carbon-Bromine Bond: The C-Br bond on the thiophene ring can undergo dehalogenation . This can be promoted by reducing agents, certain metal catalysts, or high-energy conditions like photolysis (UV light).[9][10]

Q2: I am dissolving my compound in DMSO for biological screening. Is this a good choice for long-term storage?

A2: Dimethyl sulfoxide (DMSO) is an excellent solubilizing agent but can present long-term stability challenges. DMSO can be hygroscopic (absorbs water from the air) and can oxidize certain sensitive compounds, particularly upon repeated freeze-thaw cycles or exposure to light and air. For short-term use (hours to days) at room temperature or refrigerated, it is generally acceptable. For long-term storage (weeks to months), it is highly recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Always use high-purity, anhydrous DMSO.

Q3: My HPLC analysis shows a new peak appearing over time. How do I identify the degradant?

A3: The appearance of a new peak is a clear indicator of degradation. A systematic approach is required for identification:

  • LC-MS Analysis: The most powerful tool is Liquid Chromatography-Mass Spectrometry. The mass-to-charge (m/z) ratio of the new peak can provide immediate clues.

    • An identical mass suggests an isomer, likely the (R)-enantiomer from racemization . This would require a chiral HPLC method for confirmation.

    • A mass increase of +16 Da or +32 Da strongly suggests oxidation of the thiophene sulfur to a sulfoxide or sulfone, respectively.[4][5][6]

    • A mass decrease of ~79/81 Da (the isotopic mass of bromine) points to debromination .[9]

  • Forced Degradation: Intentionally stress the compound under specific conditions (acid, base, peroxide, light, heat) to see if you can selectively generate the unknown peak.[11][12][13][14] This helps confirm the degradation pathway. (See Protocol 1).

Q4: Which solvents are recommended for storing this compound?

A4: The choice depends on the intended use and storage duration.

  • Aprotic Solvents: For general-purpose, short-to-medium term storage, anhydrous aprotic solvents like Acetonitrile (ACN) , Tetrahydrofuran (THF) , or Dichloromethane (DCM) are often good choices, as they are less likely to participate in hydrolysis or proton-exchange reactions that can facilitate racemization.

  • Protic Solvents: Protic solvents like Methanol (MeOH) or Ethanol (EtOH) can be used, but be aware they may increase the risk of racemization over extended periods, especially if acidic or basic contaminants are present.[1]

  • Aqueous Buffers: If aqueous solutions are necessary, use freshly prepared buffers. The pH should be kept close to neutral (pH 6-7.5) to minimize acid- or base-catalyzed degradation. Avoid strongly acidic (pH < 4) or strongly basic (pH > 9) conditions unless required for a specific reaction.

Based on the "like dissolves like" principle, the bromo-thiophene moiety suggests good solubility in many common organic solvents.[15][16]

Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Action(s)
Loss of biological activity or inconsistent assay results. 1. Racemization: The (R)-enantiomer may be inactive or have a different activity profile. 2. Degradation: Formation of inactive or interfering byproducts (e.g., sulfoxide, debrominated compound).1. Analyze the sample using a chiral HPLC method to determine enantiomeric purity. 2. Use LC-MS to check for the presence of degradant peaks. 3. Prepare fresh solutions from solid material for each experiment.
Compound solubility decreases over time in an organic solvent. 1. Solvent Evaporation: The concentration of the compound has increased beyond its solubility limit. 2. Formation of an Insoluble Degradant: The degradation product may be less soluble than the parent compound. 3. Polymerization: Under harsh conditions (e.g., strong acid), thiophenes can polymerize.[8]1. Ensure vials are tightly sealed. Use parafilm for extra security. 2. Analyze the precipitate by LC-MS or another suitable technique. 3. Avoid exposing the compound to very strong acids (e.g., concentrated HCl, H₃PO₄).[8]
Solution turns yellow/brown upon storage. 1. Oxidation: Oxidative degradation can sometimes produce colored byproducts. 2. Photodegradation: Exposure to UV or ambient light can cause decomposition.1. Store solutions under an inert atmosphere (e.g., argon or nitrogen). 2. Protect solutions from light by using amber vials or wrapping clear vials in aluminum foil.
Experimental Protocols & Workflows
Protocol 1: Foundational Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and establish stability-indicating analytical methods.[12][13][17]

Objective: To identify the primary degradation pathways and products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each stress condition.

    • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M.

    • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M.

    • Oxidation: Add 30% H₂O₂ to a final concentration of 3%.[12]

    • Thermal Stress: Heat one vial at 60°C.

    • Photolytic Stress: Expose one vial to a photostability chamber (ICH Q1B conditions) or intense, broad-spectrum light.

    • Control: Keep one vial at 4°C, protected from light.

  • Time Points: Analyze samples at initial (T=0), 2, 6, 24, and 48 hours.

  • Analysis: Neutralize the acid/base samples before injection if necessary. Analyze all samples by a suitable gradient reverse-phase HPLC-UV method and LC-MS.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock (ACN:Water) Control Control Sample (4°C, Dark) Stock->Control Aliquot Acid Acidic (0.1M HCl) Stock->Acid Aliquot Base Basic (0.1M NaOH) Stock->Base Aliquot Oxid Oxidative (3% H2O2) Stock->Oxid Aliquot Therm Thermal (60°C) Stock->Therm Aliquot Photo Photolytic (UV/Vis Light) Stock->Photo Aliquot HPLC HPLC-UV Analysis Control->HPLC Analyze at T=0, 2, 6, 24h Acid->HPLC Analyze at T=0, 2, 6, 24h Base->HPLC Analyze at T=0, 2, 6, 24h Oxid->HPLC Analyze at T=0, 2, 6, 24h Therm->HPLC Analyze at T=0, 2, 6, 24h Photo->HPLC Analyze at T=0, 2, 6, 24h LCMS LC-MS Analysis HPLC->LCMS Confirm Mass Result Identify Degradants & Establish Pathways LCMS->Result

Caption: Forced degradation experimental workflow.

Protocol 2: Chiral Stability Assessment

Objective: To determine the rate of racemization in different solvents.

Methodology:

  • Solution Preparation: Prepare solutions of the compound (~0.5 mg/mL) in the solvents of interest (e.g., DMSO, Methanol, Acetonitrile, pH 4 buffer, pH 9 buffer).

  • Incubation: Store the solutions at a controlled temperature (e.g., Room Temperature or 40°C).

  • Time Points: At T=0, 1, 3, 7, and 14 days, take an aliquot from each solution.

  • Analysis: Analyze each aliquot using a validated chiral HPLC method.

  • Quantification: Calculate the percentage of the (R)-enantiomer at each time point to determine the rate of racemization.

Logical Relationship Diagram:

Chiral_Stability_Logic cluster_factors Influencing Factors compound (S)-Enantiomer Parent Compound intermediate {Planar Carbanion | Achiral Intermediate} compound->intermediate Proton Abstraction Solvent Solvent Type Protic vs. Aprotic Solvent->intermediate Catalyzes pH pH Acidic vs. Basic pH->intermediate Catalyzes Temp Temperature High vs. Low Temp->intermediate Catalyzes intermediate->compound Reprotonation enantiomer_R (R)-Enantiomer Racemized Impurity intermediate->enantiomer_R Reprotonation

Caption: Factors influencing racemization.

References
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  • Thiophene. (n.d.). Wikipedia. Retrieved from [Link]

  • Shirin, Z., et al. (1997). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. Retrieved from [Link]

  • Pietra, C., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Hanzlik, R. P., et al. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. National Institutes of Health. Retrieved from [Link]

  • Process for the racemization of α-amino acids. (n.d.). Google Patents.
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  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. Retrieved from [Link]

  • Valadon, P. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). (1997). PubMed. Retrieved from [Link]

  • Dyreborg, S., et al. (1997). Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates. Environmental Toxicology and Chemistry. Retrieved from [Link]

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Degradation pathways of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Stability of a Unique Building Block

This compound is a non-canonical amino acid that incorporates a brominated thiophene ring, making it a valuable building block in medicinal chemistry and materials science.[1] The thiophene moiety offers unique electronic and lipophilic properties, but its heteroaromatic structure also presents specific stability challenges.[1][2] Understanding the potential degradation pathways of this compound is critical for ensuring the integrity of experimental results, the stability of synthesized molecules, and the safety and efficacy of potential drug candidates.

This guide provides a comprehensive technical overview of the likely degradation pathways, offering field-proven troubleshooting advice and detailed experimental protocols to help you navigate the challenges of working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this compound?

Based on the chemical structure, which combines a thiophene ring and an amino acid backbone, there are three primary degradation routes to consider:

  • Oxidation: The thiophene ring is susceptible to oxidation. This can occur at the sulfur atom to form a reactive thiophene S-oxide intermediate, which can lead to further products like sulfones or dimers.[3][4] Oxidation can also occur on the electron-rich ring carbons to form an epoxide, which may rearrange to a hydroxylated thiophene.[4][5] The presence of the bromine atom and the amino acid side chain will influence the exact sites of oxidation.

  • Photodegradation: Thiophene-containing compounds can be sensitive to light, particularly UV radiation.[6] Exposure to light can generate reactive oxygen species or directly excite the thiophene ring, leading to complex degradation pathways, including polymerization or ring cleavage.[7][8]

  • Hydrolysis & pH-Mediated Degradation: Like other amino acids, the propanoic acid moiety can undergo reactions under strongly acidic or basic conditions. While the core structure is generally stable, extreme pH can promote racemization at the chiral center or other side-chain reactions.[9]

Q2: How should I properly store this compound to minimize degradation?

To maintain the integrity of this compound, we recommend the following storage conditions:

  • Temperature: Store in a freezer, preferably at -20°C or below.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Moisture: Store in a desiccated environment to prevent hydrolysis and potential reactions with moisture.

Q3: What are the likely degradation products I might observe in my analysis?

Depending on the stress condition, you may identify several classes of degradation products:

  • Oxidative Stress: Thiophene S-oxide, thiophene 1,1-dioxide (sulfone), and hydroxylated derivatives of the parent compound.[10][11]

  • Photolytic Stress: Complex mixtures, potentially including oligomers or polymers of the thiophene ring, as well as products of ring-opening.[3]

  • Acid/Base Stress: Potential for the (R)-enantiomer due to racemization. Under harsh conditions, decarboxylation or other side-chain reactions could occur.[9]

Troubleshooting Guides & Experimental Protocols

This section addresses specific issues you may encounter during your experiments, providing logical workflows and detailed protocols to identify and solve the problem.

Issue 1: "I'm observing unexpected peaks in my HPLC chromatogram. How do I identify them?"

Unexpected peaks are the most common indicator of sample degradation. The key is to systematically determine their origin. This workflow is designed to help you characterize these unknown impurities.

Workflow for Investigating Unexpected HPLC Peaks

G start Unexpected Peak(s) Observed in HPLC blank 1. Inject a Mobile Phase Blank start->blank peak_in_blank Peak present in blank? blank->peak_in_blank control 2. Analyze Unstressed Control Sample peak_in_control Peak present in control? control->peak_in_control peak_in_blank->control No source_solvent Source is solvent/system contamination. Clean system, use fresh HPLC-grade solvents. peak_in_blank->source_solvent Yes source_starting Impurity in starting material. Verify purity of initial compound. peak_in_control->source_starting Yes forced_deg 3. Perform Forced Degradation Study (Protocol 1) peak_in_control->forced_deg No compare 4. Compare Peak Retention Times forced_deg->compare match Retention time matches a stressed sample? compare->match identify_pathway Hypothesize degradation pathway (e.g., oxidation if peak appears in H2O2-stressed sample). match->identify_pathway Yes no_match Peak is from another source (e.g., reaction byproduct, excipient interaction). match->no_match No lcms 5. Characterize with LC-MS (Protocol 3) identify_pathway->lcms

Caption: Troubleshooting workflow for unknown HPLC peaks.

Causality Behind the Workflow: This systematic approach eliminates potential sources of contamination before focusing on degradation.

  • Steps 1 & 2 (Blanks and Controls): These are essential to rule out systemic issues (contaminated solvent, leaky pump seals) or impurities present in the original batch of the compound.[12][13]

  • Step 3 (Forced Degradation): This is the core of the investigation. By intentionally stressing the compound under controlled conditions (acid, base, oxidation, heat, light), you generate a library of potential degradation products.[14][15] Comparing your unknown peak's retention time to these "stressed" chromatograms provides strong evidence for its identity.

  • Step 5 (LC-MS): Mass spectrometry is the definitive tool for structural elucidation. By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can confirm its identity. For example, the addition of 16 amu (atomic mass units) suggests oxidation (addition of one oxygen atom), while +32 amu suggests the formation of a sulfone.[16]

Protocol 1: Forced Degradation (Stress Testing) Study Design

Objective: To intentionally degrade this compound to generate its primary degradation products and understand its stability profile. The goal is to achieve 5-20% degradation of the parent compound.[15]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system, photostability chamber, heating oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Control Samples:

    • Unstressed Control: Dilute the stock solution with the mobile phase to the target concentration. Analyze immediately.

    • Vehicle Controls: Prepare blank solutions for each stress condition without the compound to ensure no artifacts are generated from the stressor itself.

  • Stress Conditions: For each condition below, place an aliquot of the stock solution in a sealed vial. After the incubation period, neutralize the sample if necessary (acid/base), dilute to the target concentration, and analyze by HPLC.

Stress ConditionTypical ParametersPotential Degradation PathwayExpected Products
Acid Hydrolysis 0.1 M HCl, 60°C, 2-24 hoursRacemization, Side-chain hydrolysis(R)-enantiomer, other minor products
Base Hydrolysis 0.1 M NaOH, 60°C, 2-24 hoursRacemization, Ring modifications(R)-enantiomer, hydroxylated thiophenes
Oxidation 3% H₂O₂, Room Temp, 1-8 hoursS-oxidation, Ring epoxidationThiophene S-oxide, Sulfone, Hydroxylated species
Thermal 60-80°C in solution, 24-72 hoursMultiple pathwaysA mixture of minor degradants
Photolytic ICH Q1B conditions (UV/Vis light)Photodegradation, PolymerizationComplex mixture, potential loss of UV chromophore
  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to the unstressed control to identify new peaks.

Issue 2: "My HPLC analysis is showing poor peak shape and drifting retention times. What should I do?"

These issues are common in HPLC analysis and often point to problems with the mobile phase, column, or hardware.[12][17]

Troubleshooting Steps:

  • Check Mobile Phase:

    • Cause: Incorrect composition, degradation of additives (especially buffers), or insufficient degassing.[13]

    • Solution: Prepare fresh mobile phase daily. Ensure all components are fully dissolved and the solution is degassed via sonication or vacuum filtration. If using a gradient, check that the pump's proportioning valves are functioning correctly.

  • Equilibrate the Column:

    • Cause: Insufficient equilibration time with the mobile phase before injection.

    • Solution: Equilibrate the column for at least 15-20 column volumes before starting the analysis. For a standard 4.6 x 150 mm column at 1 mL/min, this is roughly 30 minutes.

  • Column Contamination:

    • Cause: Buildup of strongly retained impurities from previous injections.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). For persistent issues, reverse the column (if permitted by the manufacturer) and flush to waste.[13]

  • Hardware Leaks:

    • Cause: Loose fittings can cause pressure fluctuations and retention time drift.

    • Solution: Systematically check all fittings from the pump to the detector for any signs of leakage. Tighten fittings appropriately (finger-tight for PEEK, wrench for stainless steel).

Protocol 2: General-Purpose HPLC-UV Method

Objective: To develop a starting point for a stability-indicating reversed-phase HPLC method for separating the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Rationale for Method Choices:

  • C18 Column: Provides good hydrophobic retention for the compound.

  • Acidified Mobile Phase: The formic acid helps to protonate the amino group and suppress silanol interactions on the column, leading to better peak shape.[18]

  • Gradient Elution: Necessary to elute both the relatively polar parent compound and potentially more non-polar degradation products within a reasonable time.[19]

Predicted Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on established thiophene and amino acid chemistry.

Pathway 1: Oxidative Degradation

Oxidation is a primary concern for thiophene derivatives.[20] It can proceed via two main routes: oxidation at the sulfur atom or epoxidation of the ring.[4][10]

G cluster_0 Oxidative Degradation Pathways Parent This compound S_oxide Thiophene S-Oxide (Reactive Intermediate) Parent->S_oxide Oxidation [O] Epoxide Thiophene Epoxide (Reactive Intermediate) Parent->Epoxide Oxidation [O] Sulfone Thiophene 1,1-Dioxide (Sulfone) (Stable Product) S_oxide->Sulfone Further [O] Hydroxylated Hydroxylated Thiophene (Stable Product) Epoxide->Hydroxylated Rearrangement (NIH Shift)

Caption: Key oxidative degradation pathways of the thiophene ring.

Protocol 3: Sample Preparation for LC-MS Identification

Objective: To confirm the identity of degradation products by determining their mass-to-charge ratio (m/z).

  • Collect Fractions: Using the HPLC system, collect the fractions corresponding to the parent peak and each unknown degradation peak.

  • Concentrate (If Necessary): If the peak intensity is low, evaporate the solvent from the collected fractions using a centrifugal evaporator or a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried residue in a small volume (50-100 µL) of a solvent suitable for mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion or LC-MS Analysis:

    • Direct Infusion: Infuse the sample directly into the mass spectrometer to obtain a clear mass spectrum of the isolated compound.

    • LC-MS: Inject the reconstituted sample into an LC-MS system to confirm both the retention time and the mass of the compound simultaneously.

  • Data Analysis: Compare the measured m/z of the degradation product to the theoretical mass of expected products (e.g., Parent + 15.995 Da for mono-oxidation).

By employing these structured troubleshooting guides and robust experimental protocols, researchers can confidently identify degradation pathways, ensure the quality of their experimental data, and make informed decisions in the development of novel molecules based on the this compound scaffold.

References

  • Wikipedia. Thiophene. [Link]

  • Rademacher, P. et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. [Link]

  • Al-Hamdi, A. et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. American Chemical Society. [Link]

  • Lu, Y. et al. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. [Link]

  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. [Link]

  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. [Link]

  • Zailan, S. N. A. M. et al. (2023). Photocatalytic of Thiophene Desulfurization. Penerbit UTHM. [Link]

  • Wang, D. H. et al. (2016). Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell. PubMed. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • ChemBK. This compound Request for Quotation. [Link]

  • SciSpace. Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution. [Link]

  • Waters Corporation. Care and Use Manual: Amino Acid Analysis Liquid Chromatography Column. [Link]

  • BioPharmaSpec. Forced Degradation Studies: Why, What & How. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

  • Washington State University. HPLC Troubleshooting Guide. [Link]

  • Hu, M. et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • National Center for Biotechnology Information. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. PubChem. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Papaoikonomou, A. et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]

  • ResearchGate. Susceptible amino acids to chemical degradation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis. [Link]

  • Cohen, S. M. et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. [Link]

  • AA Blocks. 2-amino-3-(5-bromothiophen-3-yl)propanoic acid. [Link]

  • da Silva, G. G. et al. (2023). 2-Aminothiophene Derivative SB-83 Inhibits Trypanothione Reductase and Modulates Cytokine Production in Trypanosoma cruzi-Infected Cells. MDPI. [Link]

  • El-Hage, S. et al. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

Sources

Technical Support Center: Incorporation of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the successful incorporation of the non-canonical amino acid, (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, into your peptide sequences. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and functionalized building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your synthetic workflow and ensure the integrity of your final peptide product.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS) of peptides containing this compound.

Question 1: I am observing low coupling efficiency or incomplete reactions when trying to incorporate Fmoc-(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. What is the likely cause and how can I resolve it?

Answer:

The primary challenge with this compound is the significant steric hindrance posed by its bulky bromothiophene side chain. This can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to sluggish or incomplete coupling reactions.

Root Cause Analysis and Solutions:

  • Insufficient Activation/Coupling Reagent Potency: Standard coupling reagents like DCC/HOBt or even HBTU may not be sufficiently reactive to overcome the steric barrier.[1][2][3][4][5]

    • Solution 1: Employ High-Potency Coupling Reagents: Switch to more powerful uronium/aminium or phosphonium salt-based coupling reagents. Reagents such as HATU , HCTU , or COMU are highly recommended as they form more reactive activated esters, which can significantly improve coupling yields for hindered amino acids.[1][3][5]

    • Solution 2: Double Coupling: If a single coupling still results in a positive Kaiser test (indicating free amines), a second coupling step should be performed. Use a fresh solution of the activated amino acid and allow the reaction to proceed for the same duration as the first coupling.[6]

    • Solution 3: Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult couplings, can help drive the reaction to completion. Monitor the reaction progress with a ninhydrin test to avoid unnecessary exposure to coupling reagents which could lead to side reactions.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures on the resin, physically blocking the N-terminus and preventing efficient coupling.

    • Solution: Utilize Chaotropic Agents or Alternative Solvents: Incorporating a small percentage of a chaotropic salt like LiCl (e.g., 0.5 M) in your DMF can help disrupt secondary structures. Alternatively, using more effective "magic mixtures" of solvents such as a combination of DCM/DMF/NMP may improve solvation and accessibility.[7]

The following table provides a starting point for selecting a suitable coupling reagent:

Coupling ReagentAdditiveBase (equivalents)Typical Coupling TimeNotes
HATU NoneDIPEA (2-3 eq.)1-2 hoursHighly effective for hindered couplings.[3][5]
HCTU NoneDIPEA (2-3 eq.)1-2 hoursA cost-effective and highly reactive alternative to HATU.
COMU NoneDIPEA (2-3 eq.)1-2 hoursExcellent solubility and high reactivity; a safer alternative to benzotriazole-based reagents.[3]
PyBOP NoneDIPEA (2-3 eq.)2-4 hoursA good option, though may be slightly less potent than HATU/HCTU for severely hindered couplings.
Question 2: I am concerned about the stability of the bromine atom on the thiophene ring during the final TFA cleavage step. Are there specific scavengers I should use or avoid?

Answer:

The Carbon-Bromine bond on an aromatic ring like thiophene is generally stable to standard TFA cleavage conditions. However, the highly reactive cationic species generated during the removal of side-chain protecting groups can potentially lead to side reactions. The choice of scavengers is crucial to protect not only the bromothiophene moiety but also other sensitive residues in your peptide.

Recommended Cleavage Cocktail:

A standard and robust cleavage cocktail for peptides containing this compound and other sensitive residues like Trp, Met, or Cys is Reagent K .[8]

ReagentComponentPercentage (v/v or w/v)Purpose
Reagent K Trifluoroacetic Acid (TFA)82.5%Cleaves the peptide from the resin and removes acid-labile protecting groups.[8]
Water5%Proton source, helps suppress some side reactions.
Phenol5%Scavenger for carbocations, protects Tyr and Trp.
Thioanisole5%Scavenger, particularly effective for protecting Met and Trp.
1,2-Ethanedithiol (EDT)2.5%Strong scavenger, protects against re-attachment of Trt groups and reduces Met oxidation.

Scavengers to Consider with Caution:

  • Triisopropylsilane (TIS): While TIS is an excellent scavenger for carbocations, particularly those derived from trityl groups, there is a theoretical risk of reductive dehalogenation of the bromothiophene ring, especially with prolonged cleavage times. For most standard cleavage protocols (2-4 hours), this is unlikely to be a major issue. However, if your peptide requires extended TFA treatment, it is advisable to perform a small-scale test cleavage and analyze the product by mass spectrometry for any loss of bromine.

Question 3: My peptide requires an orthogonal protection strategy for on-resin cyclization or modification. I was planning to use an Allyl-based protecting group (Alloc/OAll), but I am concerned about its removal in the presence of the bromothiophene ring. Is this a valid concern?

Answer:

Yes, this is a very valid and critical concern. The removal of Allyl-based protecting groups such as Alloc (allyloxycarbonyl) or OAll (allyl ester) is typically achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄.[9][10][11][12] The bromothiophene moiety in your amino acid is a bromo-aryl group, which is a classic substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[13]

Potential Complication:

Performing an on-resin deallylation with a palladium catalyst could lead to undesired side reactions, including:

  • Homocoupling of your peptide chains.

  • Reaction with any other nucleophilic species present in the reaction mixture.

  • Decomposition of the catalyst and incomplete deallylation.

Recommended Orthogonal Strategies:

To avoid this potential incompatibility, it is strongly recommended to use an orthogonal protecting group that does not require a palladium catalyst for its removal.

Orthogonal GroupProtectingRemoval ConditionsCompatibility with Bromothiophene
ivDde / Dde Lys, Orn, Dap2-5% Hydrazine in DMFExcellent. Removal is base-mediated and will not affect the C-Br bond.
Mtt / Mmt Lys, His, Asn, Gln1-2% TFA in DCM (highly labile)Excellent. Removal is via mild acidolysis, orthogonal to standard Fmoc/tBu chemistry.
Nvoc Amino groupsPhotolysis (UV light, ~365 nm)Excellent. Photolytic cleavage is highly specific and orthogonal to most chemical conditions.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the Fmoc-(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid for coupling? A1: The amino acid should be activated in situ just prior to its addition to the resin. For a 0.1 mmol scale synthesis, dissolve 4-5 equivalents of the Fmoc-protected amino acid and a near-equimolar amount of the coupling reagent (e.g., HATU) in DMF. Add 2-3 equivalents of a non-nucleophilic base like DIPEA and allow the mixture to pre-activate for 1-2 minutes before adding it to the deprotected peptide-resin.

Q2: How should I monitor the coupling reaction? A2: The Kaiser (ninhydrin) test is suitable for monitoring the presence of primary amines. However, if the this compound is being coupled to a secondary amine (like proline), the Kaiser test will give a false negative. In such cases, a chloranil test or a TNBS (2,4,6-trinitrobenzenesulfonic acid) test should be used to check for the presence of unreacted secondary amines.

Q3: I am observing a broad or tailing peak during HPLC purification of my peptide. What could be the cause? A3: The bromothiophene side chain adds significant hydrophobicity to the peptide, which can lead to aggregation or strong interactions with the stationary phase of the HPLC column.

  • Troubleshooting:

    • Ensure your mobile phases contain an ion-pairing agent like 0.1% TFA.

    • Try dissolving the crude peptide in a stronger solvent like DMSO or a small amount of acetonitrile before diluting with the aqueous mobile phase for injection.

    • Running the purification at a slightly elevated temperature (e.g., 30-40 °C) can help disrupt aggregates.

    • Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a wider pore size.

Q4: What should I look for in the mass spectrum to confirm the incorporation of this compound? A4: You should observe the correct molecular weight for the full peptide. A key indicator is the isotopic pattern of bromine. Natural bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, your peptide's molecular ion peak in the mass spectrum should appear as a doublet with a mass difference of approximately 2 Da and nearly equal intensity. During MS/MS fragmentation, you may observe characteristic fragment ions corresponding to the loss of the entire bromothiophene side chain or the loss of the bromine atom itself.[14][15]

Q5: Are there any specific considerations for NMR analysis of peptides containing this residue? A5: The thiophene ring protons will appear in the aromatic region of the ¹H NMR spectrum (typically between 6.5 and 7.5 ppm).[16] Their specific chemical shifts and coupling patterns can provide valuable information for structural confirmation. 2D NMR experiments like TOCSY can be used to identify the spin system of the amino acid, and NOESY can reveal spatial proximities to neighboring residues, aiding in the determination of the peptide's 3D structure.[17][18][19]

III. Experimental Protocols & Visual Workflows

Protocol 1: Recommended Coupling Procedure for Fmoc-(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid
  • Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is positive (blue beads), proceed to step 6. If negative, proceed to step 7.

  • Double Coupling (if necessary): Drain the reaction vessel and repeat steps 3 and 4.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare fresh Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 3-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Visual Workflow: Decision-Making for Coupling Hindered Amino Acids

coupling_workflow start Start Coupling Cycle (Deprotected Peptide-Resin) activate Activate Amino Acid (e.g., with HATU/DIPEA) start->activate couple Perform Coupling (2 hours) activate->couple kaiser Kaiser Test couple->kaiser positive Positive (Blue Beads) kaiser->positive Incomplete negative Negative (Clear/Yellow Beads) kaiser->negative Complete double_couple Perform Second Coupling (2 hours) positive->double_couple wash Wash Resin negative->wash double_couple->wash next_cycle Proceed to Next Cycle wash->next_cycle orthogonal_strategy cluster_deprotection Orthogonal Deprotection Method cluster_reaction Potential Reaction with Bromothiophene peptide Peptide with This compound pd_catalyst Palladium (Pd(0)) Catalyst (e.g., for Alloc/OAll removal) peptide->pd_catalyst Incompatible hydrazine Hydrazine (e.g., for ivDde/Dde removal) peptide->hydrazine Compatible mild_acid Mild Acid (e.g., 1% TFA) (e.g., for Mtt/Mmt removal) peptide->mild_acid Compatible cross_coupling Side Reaction: Cross-Coupling pd_catalyst->cross_coupling no_reaction No Reaction: Compatible hydrazine->no_reaction mild_acid->no_reaction

Caption: Compatibility of deprotection methods.

IV. References

  • Aapptec, LLC. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Retrieved from [Link]

  • Fields, G. B. (1997). U.S. Patent No. 5,777,077. Washington, DC: U.S. Patent and Trademark Office.

  • Oishi, S., Kameda, M., & Fujii, N. (2007). Efficient peptide ligation between allyl-protected Asp and Cys followed by palladium-mediated deprotection. Chemical Communications, (29), 3045-3047.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.

  • Vasu, S., & Jadhav, S. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Peptide Research and Therapeutics, 17(3), 183-200.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

  • Subirós-Funosas, A., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(5), 1063-1069.

  • Fields, C. G., & Fields, G. B. (1999). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Peptide Synthesis and Applications (pp. 95-109). Humana Press.

  • Atherton, E., & Sheppard, R. C. (1985). A cleavage cocktail for methionine-containing peptides. Journal of the Chemical Society, Chemical Communications, (3), 165-166.

  • CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol.

  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.

  • Collins, J. (2016). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Biotage.

  • Collins, J. M., & Collins, K. T. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(5), 286-291.

  • Loffet, A. (2015). U.S. Patent Application No. 14/778,081.

  • BenchChem. (2025). Technical Support Center: TFA Cleavage of Peptides with Sensitive Residues.

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

  • Biotage. (2019). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

  • Al-Dharb, A., Al-Hazmi, A., Al-Warhi, T., Al-Ghamdi, S., Al-Otaibi, A., & Al-Zahrani, M. (2024). Novel Biomaterials: The Evolution of Branched Peptides. Polymers, 16(1), 100.

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.

  • Reddit. (2022, October 26). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry.

  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(2), 140-153.

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.

  • Wysocki, V. H., & Reilly, J. P. (2003). Mass spectrometry of peptides and proteins. Analytical Chemistry, 75(12), 294A-304A.

  • Vékey, K., Somogyi, Á., & Wysocki, V. H. (1994). Fragmentation of Protonated Peptides: Surface-Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 116(23), 10583-10593.

  • Wang, D., et al. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 11(1), 3507.

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids.

  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid.

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

  • YouTube. (2021, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. The Organic Chemistry Tutor.

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [PowerPoint slides]. University of Alabama at Birmingham.

  • ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.

  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

  • Corvis, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7598.

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.

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Technical Support Center: Optimizing Coupling of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced applications in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals incorporating the non-canonical amino acid (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid into their peptide sequences. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges presented by this sterically hindered and electronically modified amino acid.

Introduction to the Challenge

This compound is a valuable building block for introducing unique structural and functional motifs into peptides. However, its bulky thiophene side chain, further enlarged by a bromine atom, presents significant steric hindrance. This can lead to incomplete coupling reactions, resulting in deletion sequences and diminished final peptide purity.[1][2] This guide will provide a systematic approach to overcoming these challenges through the optimization of coupling conditions.

Frequently Asked Questions (FAQs)

Q1: My coupling efficiency for this compound is low, as indicated by a positive Kaiser test. What is the primary cause?

A1: The primary cause of low coupling efficiency for this amino acid is steric hindrance.[1] The bulky 5-bromothiophen-2-yl side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This leads to slower reaction kinetics and incomplete coupling.[2]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like this one?

A2: For challenging couplings involving sterically hindered amino acids, high-reactivity coupling reagents are strongly recommended. Standard carbodiimide reagents like DIC may be insufficient.[3] More potent uronium/aminium or phosphonium salt-based reagents are generally more effective. Reagents that form highly reactive esters, such as those based on HOAt or OxymaPure, are considered among the most efficient.[3][4]

Q3: I'm still observing incomplete coupling even with a stronger coupling reagent. What other parameters can I adjust?

A3: Beyond the choice of coupling reagent, several other parameters can be optimized:

  • Extended Coupling Times: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to ensure complete acylation.[5]

  • Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid to drive the reaction to completion.[6]

  • Increased Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) can increase the reaction rate.

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-60°C) can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted SPPS can be particularly effective in this regard.[1]

Q4: Are there any concerns about side reactions when using more forcing coupling conditions?

A4: Yes, aggressive coupling conditions can increase the risk of side reactions. The most significant concern for many amino acids is racemization, where the stereochemical integrity of the chiral center is compromised.[7][8] Using additives like OxymaPure can help to suppress racemization.[9] Additionally, the brominated thiophene ring itself could potentially undergo side reactions under harsh conditions, although it is generally stable under standard SPPS protocols.[10][11]

Q5: Could the choice of solvent impact the coupling efficiency?

A5: Absolutely. The solvent must effectively swell the resin support to ensure that all reaction sites are accessible.[12] Dimethylformamide (DMF) is the most common solvent for SPPS. If you suspect poor resin swelling, a mixture of DMF and dichloromethane (DCM) or the use of N-methyl-2-pyrrolidone (NMP) might improve solvation and, consequently, coupling efficiency.

Q6: How can I monitor the coupling reaction to determine the best course of action?

A6: The ninhydrin (Kaiser) test is a reliable qualitative method for monitoring the presence of free primary amines on the resin.[5] A positive result (blue beads) indicates incomplete coupling, suggesting the need for a second coupling or more extended reaction time. A negative result (yellow beads) signifies a complete reaction.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting poor coupling efficiency with this compound.

troubleshooting_workflow start Start: Low Coupling Efficiency (Positive Kaiser Test) reagent Switch to High-Reactivity Coupling Reagent (e.g., HATU, HCTU, COMU) start->reagent monitor Monitor with Kaiser Test reagent->monitor After initial coupling conditions Optimize Reaction Conditions double_couple Perform Double Coupling conditions->double_couple double_couple->monitor After second coupling temp Increase Reaction Temperature (Conventional or Microwave) temp->monitor After heated coupling monitor->conditions Positive Result monitor->temp Positive Result success Coupling Successful (Negative Kaiser Test) monitor->success Negative Result failure Persistent Issue: Consult Advanced Strategies monitor->failure Still Positive

Caption: Troubleshooting workflow for optimizing the coupling of sterically hindered amino acids.

Recommended Coupling Protocols

Below are starting protocols for the coupling of this compound. These should be optimized based on the specific peptide sequence and resin.

Protocol 1: Standard High-Reactivity Coupling
  • Swell the peptide-resin in DMF.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate a solution of:

    • This compound (3 eq.)

    • HATU (2.9 eq.)

    • N,N-Diisopropylethylamine (DIEA) (6 eq.) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2 hours at room temperature with agitation.

  • Perform a Kaiser test to monitor for completion. If positive, proceed to Protocol 2.

  • If the Kaiser test is negative, wash the resin with DMF and proceed to the next cycle.

Protocol 2: Double Coupling for Difficult Sequences
  • Following step 7 of Protocol 1, if the Kaiser test is positive, drain the reaction vessel.

  • Prepare a fresh solution of activated this compound as described in Protocol 1, step 4.

  • Add the fresh solution to the resin.

  • Allow the second coupling to proceed for an additional 1-2 hours.

  • Perform a Kaiser test.

  • Wash the resin with DMF and proceed to the next cycle.

Data Summary: Coupling Reagent Comparison

The following table provides a comparison of common coupling reagents for SPPS, with recommendations for sterically hindered amino acids.

Coupling ReagentClassRelative ReactivityRacemization RiskRecommended for Hindered AA?
DIC/HOBtCarbodiimideStandardModerateNot recommended
HBTUAminium/UroniumHighModerateYes
HATUAminium/UroniumVery HighLow (with HOAt)Highly Recommended
HCTUAminium/UroniumVery HighLowHighly Recommended
COMUAminium/UroniumVery HighVery LowHighly Recommended

Potential Side Reactions

While the primary challenge is incomplete coupling, it is important to be aware of potential side reactions, especially when using more forcing conditions.

side_reactions cluster_0 Desired Reaction cluster_1 Potential Side Reactions Peptide-Resin Peptide-Resin Coupled Peptide Coupled Peptide Peptide-Resin->Coupled Peptide Coupling Guanidinylation Guanidinylation Peptide-Resin->Guanidinylation Excess Uronium Reagent Activated AA Activated AA Activated AA->Coupled Peptide Racemization Racemization Activated AA->Racemization Harsh Conditions

Caption: Desired coupling reaction versus potential side reactions in SPPS.

Final Cleavage Considerations

The bromine atom on the thiophene ring is generally stable to standard TFA cleavage cocktails. However, to prevent any potential side reactions with scavengers, a standard cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) is recommended.

References

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?[Link]

  • Dilun Biotechnology. What Is Solid-Phase Peptide Synthesis (SPPS)? A Complete Guide for Res. [Link]

  • Chabrier, E. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1184, 15-37.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Peptide Synthesis. How to Optimize Peptide Synthesis?[Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • Iris Biotech. The Role of Coupling Reagents in Solid Phase Peptide Synthesis. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Gyros Protein Technologies. Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]

  • Slideshare. Spps and side reactions in peptide synthesis. [Link]

  • Ferrazzano, L., et al. (2019). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 25(11), e3208.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. [Link]

  • Wang, Q., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ACS Infectious Diseases, 7(9), 2517–2531.
  • L. de la Torre, B. G., & Albericio, F. (2020). The art and science of peptide synthesis. International Journal of Peptide Research and Therapeutics, 26(1), 1-11.
  • National Center for Biotechnology Information. Incorporation of non-canonical amino acids. [Link]

  • AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]

  • MDPI. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. [Link]

  • ResearchGate. Optimization for coupling conditions. [Link]

  • ChemBK. This compound Request for Quotation. [Link]

  • AIChE Proceedings. (695b) Identifying Operating Conditions for the Solid-Phase Peptide Synthesis Process Via Optimization. [Link]

  • SPPS. Mastering Solid Phase Peptide Synthesis (SPPS). [Link]

  • National Center for Biotechnology Information. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. [Link]

  • National Center for Biotechnology Information. (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride. [Link]

  • National Center for Biotechnology Information. Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. [Link]

  • RSC Publishing. Dimerization reactions with oxidized brominated thiophenes. [Link]

  • ResearchOnline@JCU. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]

  • ResearchGate. Dimerization reactions with oxidized brominated thiophenes. [Link]

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Preventing racemization during the synthesis of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Racemization During the Synthesis of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to our dedicated technical guide for the stereoselective synthesis of this compound. This valuable thiophene-containing amino acid is a crucial building block in pharmaceutical research.[1] Maintaining its chiral integrity is paramount, as the presence of the (R)-enantiomer can drastically alter biological activity and introduce significant purification challenges. This guide is structured to provide both foundational knowledge through frequently asked questions and actionable solutions in our in-depth troubleshooting section.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in this synthesis?

A1: Racemization is the conversion of an enantiomerically pure substance, like our target (S)-amino acid, into a mixture containing both the (S) and (R) enantiomers.[2] In drug development, enantiomers of the same molecule can have vastly different pharmacological, metabolic, and toxicological profiles. The synthesis of a single-enantiomer drug requires stringent control over its stereochemistry. The formation of the undesired (R)-enantiomer results in a diastereomeric final peptide product, complicating purification and reducing the yield of the active pharmaceutical ingredient.

Q2: What is the primary chemical mechanism responsible for racemization during the synthesis of this amino acid?

A2: The most prevalent mechanism for racemization during the activation of the carboxylic acid group (a necessary step for forming a peptide bond or other amide linkages) is the formation of a 5(4H)-oxazolone, also known as an azlactone, intermediate.[2][3][4] The α-proton on the chiral center of this oxazolone is highly acidic and can be readily removed by a base. The resulting achiral enolate can then be re-protonated from either face, leading to a mixture of both (S) and (R) configurations. A secondary, less common pathway is the direct abstraction of the α-proton from the activated acid derivative.[2][3]

RacemizationMechanism cluster_0 Racemization via Oxazolone Intermediate Start (S)-Amino Acid (N-Protected) Activated Activated Intermediate (e.g., Acyl Halide, Active Ester) Start->Activated Activation (Coupling Reagent) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate (Planar Intermediate) Oxazolone->Enolate + Base - H+ (α-proton) Enolate->Oxazolone + H+ (Re-protonation) Racemic Racemic Mixture (S)- and (R)-Amino Acid Enolate->Racemic Hydrolysis or Amine Attack

Caption: Mechanism of racemization via an oxazolone intermediate.

Q3: Which amino acids are generally most susceptible to racemization?

A3: While any amino acid (except glycine) can racemize under harsh conditions, certain residues are notoriously more susceptible. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[2][5][6] Serine (Ser) can also be problematic.[6] The electron-rich nature of the thiophene ring in our target molecule can also influence the acidity of the α-proton, requiring careful optimization of reaction conditions.

Q4: How do N-terminal protecting groups influence racemization?

A4: The choice of the nitrogen protecting group is a cornerstone of preventing racemization. Urethane-based protecting groups like Boc (tert-Butoxycarbonyl) , Fmoc (9-Fluorenylmethyloxycarbonyl) , and Z (Benzyloxycarbonyl) are highly effective at suppressing racemization.[3][7] This is because the lone pair of electrons on the nitrogen atom can participate in resonance with the urethane carbonyl, making it less available to participate in the formation of the problematic oxazolone ring.[4] Conversely, acyl-type protecting groups (e.g., Acetyl, Benzoyl) should be avoided as they increase the acidity of the α-proton and promote oxazolone formation.[8]

Troubleshooting & Optimization Guide

This section addresses the common issue of observing the undesired (R)-enantiomer in your final product.

Problem: Significant Racemization Detected (Low Enantiomeric Excess)
Probable CauseScientific Rationale & Recommended Solution
1. Inappropriate Base Rationale: The base is the primary culprit in abstracting the acidic α-proton. Stronger and less sterically hindered bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)) are more likely to cause racemization.[8] Solution: Switch to a weaker, sterically hindered base. N-methylmorpholine (NMM) is a good first choice. For particularly sensitive substrates, 2,4,6-collidine offers even greater steric hindrance and weaker basicity, further minimizing proton abstraction.[8]
2. Suboptimal Coupling Reagent Rationale: The coupling reagent's role is to activate the carboxylic acid, but this activation makes the α-proton more acidic. Carbodiimide reagents like DCC and DIC, when used alone, generate a highly reactive O-acylisourea intermediate that readily forms the oxazolone.[2] Solution: Never use carbodiimides alone. Always pair them with a racemization-suppressing additive (see below). Better yet, utilize modern uronium/aminium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) reagents. These reagents rapidly convert the carboxylic acid into active esters that are less prone to racemization than the intermediates formed by carbodiimides.[2] For the most challenging cases, consider "racemization-free" coupling reagents like ynamides or those based on T3P.[9][10]
3. Lack of or Incorrect Additive Rationale: Additives like 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential. They act as "traps" for the activated intermediate, converting it into a corresponding active ester. This active ester is more stable towards oxazolone formation but still sufficiently reactive to form the desired amide bond.[5][8] Solution: Always include an additive, especially when using carbodiimides. HOAt and Oxyma are generally considered superior to HOBt in suppressing racemization due to the electronic effects of their respective ring systems.[8]
4. High Reaction Temperature Rationale: Racemization, like most chemical reactions, has an activation energy barrier. Higher temperatures provide the energy to overcome this barrier, increasing the rate of both proton abstraction and oxazolone formation. Solution: Perform the coupling reaction at a reduced temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction unless absolutely necessary and monitor progress closely to prevent unnecessarily long reaction times.
5. Inappropriate Solvent Rationale: Polar aprotic solvents like Dimethylformamide (DMF) can stabilize the charged intermediates and transition states involved in the racemization pathway. Solution: Whenever possible, use less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) for the coupling step. If the solubility of your starting materials requires a polar solvent, ensure that the temperature is kept low and the reaction time is minimized.
Comparative Data for Key Reagents
BasepKa of Conjugate AcidSteric HindranceRacemization Risk
Triethylamine (TEA)~10.7LowHigh
Diisopropylethylamine (DIEA)~10.1HighModerate
N-Methylmorpholine (NMM)~7.4ModerateLow
2,4,6-Collidine~7.4Very HighVery Low[8]
Experimental Protocols
Protocol 1: Recommended Coupling Procedure to Minimize Racemization

This protocol outlines a robust method for coupling N-Boc-(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid with a generic amine (R-NH2) using DIC/Oxyma.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve N-Boc-(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (1.0 eq) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 15-20 minutes. A white precipitate of diisopropylurea (DCU) may form.

  • Amine Addition: In a separate flask, dissolve the amine component (R-NH2) (1.1 eq) and N-methylmorpholine (NMM) (1.1 eq) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the activated acid solution at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Workup: Filter off the urea precipitate. Wash the filtrate with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Verification: Crucially, analyze the enantiomeric excess of the purified product using chiral HPLC (see Protocol 2).

Caption: Workflow for a racemization-suppressed coupling reaction.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

Direct analysis of underivatized amino acids is the preferred method to avoid potential artifacts from derivatization steps.[11] Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are highly effective for this purpose.[11]

  • Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP) or equivalent.[11][12]

  • Mobile Phase: A common starting point is a mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., Ammonium formate or Ammonium acetate). A typical mobile phase could be 80:20 Methanol:Water with 10 mM Ammonium formate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 220 nm or 254 nm) or an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.[13]

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.

  • Analysis: Inject a small volume (e.g., 5-10 µL). The (S) and (R) enantiomers should resolve into two separate peaks. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area_S - Area_R) / (Area_S + Area_R)| * 100. To confirm peak identity, it is advisable to analyze a racemic standard if available.

References
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  • Catalytic Enantioselective Synthesis of Amino Acids Made Easy. (2022). Nature Chemistry. Retrieved from [Link]

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  • Racemization in Peptide Synthesis. Mechanism-specific Models. (1966). Chemical Communications (London), (21), 753-754. Retrieved from [Link]

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  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2008). Molecules, 13(10), 2569-2577. Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications, 14(1), 5345. Retrieved from [Link]

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  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]

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  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2019). Molecules, 24(16), 2969. Retrieved from [Link]

  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs. (1991). Google Patents.

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Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this valuable synthetic building block. We understand that realizing the full potential of this compound is contingent on successfully preparing homogenous solutions for your assays and synthetic protocols. This document provides in-depth, field-proven troubleshooting strategies and detailed experimental protocols to help you navigate these challenges effectively.

Understanding the Molecule: The Root of the Solubility Problem

This compound is a non-canonical amino acid. Its structure, featuring both a hydrophilic amino acid backbone and a lipophilic 5-bromothiophen side chain, is the primary reason for its complex solubility profile.

Question: Why is this compound poorly soluble in neutral aqueous solutions?

Answer: The poor aqueous solubility of this compound at or near neutral pH stems from two key molecular features:

  • Zwitterionic Nature: Like all amino acids, this molecule possesses both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH2). In a specific pH range around its isoelectric point (pI), the molecule exists as a zwitterion, with a negatively charged carboxylate group (-COO⁻) and a positively charged ammonium group (-NH₃⁺). This intramolecular salt formation leads to strong intermolecular electrostatic interactions, promoting the formation of a stable crystal lattice that is difficult for water to solvate, resulting in minimal solubility.[1][2]

  • Hydrophobic Side Chain: The 5-bromothiophen moiety is a bulky, nonpolar group. This part of the molecule is hydrophobic ("water-fearing") and does not favorably interact with polar water molecules, further contributing to its low solubility in aqueous media.[3]

The interplay between these two factors makes dissolving this compound in standard buffers like PBS (pH 7.4) a significant challenge.

Caption: pH-dependent forms of the amino acid.

Frequently Asked Questions (FAQs) - Quick Solutions

Q1: I'm starting a new project with this compound. What is the very first thing I should try to dissolve it for a simple aqueous assay? A1: The most direct and effective initial approach is pH adjustment . The solubility of amino acids is highly dependent on pH and is at its minimum near the isoelectric point.[1][4][5] By shifting the pH of your aqueous solvent significantly below the pI (e.g., to pH 1-2 with dilute HCl) or above the pI (e.g., to pH 10-11 with dilute NaOH), you will convert the molecule into its fully protonated (cationic) or deprotonated (anionic) form, respectively. These charged species are much more polar and thus significantly more soluble in water.[2][6]

Q2: I need to prepare a concentrated stock solution for dilution into various media. What's the standard industry practice? A2: For creating a highly concentrated stock solution, using a polar aprotic organic solvent is the recommended method. Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules.[7] A typical starting point would be to prepare a 10-50 mg/mL stock in pure DMSO, which can then be aliquoted and stored at -20°C or -80°C. When diluting into your aqueous experimental medium, ensure the final DMSO concentration is low enough to be non-toxic to your system (typically <0.5% for cell-based assays).

Q3: Are there any other organic solvents that work well? A3: Yes. If DMSO is not suitable for your application, N,N-Dimethylformamide (DMF) is another excellent polar aprotic solvent that can be used.[8] For less polar requirements, alcohols like ethanol or methanol can also be effective, often used in hydroalcoholic solutions (e.g., 50:50 ethanol:water).[2][3]

Q4: My experiment is sensitive to both extreme pH and organic solvents. How can I increase aqueous solubility under these constraints? A4: This is a common challenge, particularly for in vivo studies. The best strategy here is to use cyclodextrins . These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic 5-bromothiophen part of your molecule in a "host-guest" inclusion complex, effectively shielding it from water and dramatically increasing the compound's apparent aqueous solubility without altering the pH or requiring co-solvents.[9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.

In-Depth Troubleshooting Guides & Protocols
Guide 1: Systematic Solubility Enhancement via pH Adjustment

This approach leverages the amphoteric nature of the amino acid to achieve solubility in purely aqueous systems.

Issue: My compound (1 mg) precipitates immediately when added to 1 mL of Phosphate-Buffered Saline (PBS) at pH 7.4.

Causality: At pH 7.4, the compound is near its isoelectric point and exists predominantly in the poorly soluble zwitterionic form. The strong intermolecular forces in the solid state are more favorable than solvation by water.

Protocol 1: Preparation of a Solubilized Acidic Solution (Cationic Form)

  • Preparation: To 1 mg of this compound powder, add 950 µL of deionized water. The compound will likely remain as a suspension.

  • Acidification: While stirring, add 1 M Hydrochloric Acid (HCl) dropwise (typically 5-10 µL at a time).

  • Observation: Continue adding acid and stirring until the solid completely dissolves. This indicates the formation of the soluble hydrochloride salt of the amino group. The final pH will be in the range of 1-2.

  • Volume Adjustment: Add deionized water to bring the final volume to 1 mL.

  • Neutralization (Optional): If your experiment requires a neutral pH, you can carefully back-titrate the solution with a base like 1 M NaOH. Critical Note: Be aware that as you approach the isoelectric point, the compound may precipitate out of solution again. Proceed slowly and observe for any cloudiness.

Protocol 2: Preparation of a Solubilized Alkaline Solution (Anionic Form)

  • Preparation: To 1 mg of the compound powder, add 950 µL of deionized water.

  • Alkalinization: While stirring, add 1 M Sodium Hydroxide (NaOH) dropwise.

  • Observation: Continue adding base until the solid is fully dissolved. This signifies the formation of the soluble sodium salt of the carboxylic acid group.[13] The final pH will be in the range of 10-11.

  • Volume Adjustment: Add deionized water to bring the final volume to 1 mL.

  • Neutralization (Optional): You can adjust the pH back towards neutral with a dilute acid like 1 M HCl, but be mindful of the potential for precipitation as described above.

Troubleshooting pH Adjustment -
Problem Solution
The compound precipitates when I try to neutralize the pH.This is expected. The solubility is lowest at the pI. The best practice is to add the concentrated acidic or basic solution of your compound to the final, larger volume of neutral buffer under vigorous stirring. This rapid dilution may keep it in solution, a phenomenon known as "kinetic solubility."
I see some cloudiness but not full precipitation after neutralization.Your final concentration may be slightly above the thermodynamic solubility limit. Consider either slightly lowering the final concentration or including a small percentage of a co-solvent (see Guide 2) in your final buffer to increase the solubility margin.
Guide 2: Utilizing Co-Solvent Systems for Stock Solutions

This is the preferred method for preparing concentrated stocks that are then diluted into aqueous systems.

Issue: I need to prepare a 20 mg/mL stock solution for serial dilutions, but pH adjustment is not an option for my cell-based assay.

Causality: The target concentration is far too high for aqueous solubility alone. A co-solvent is needed to reduce the overall polarity of the solvent system to accommodate the hydrophobic bromothiophene moiety.

Recommended Co-Solvent Systems -
Solvent Properties & Considerations
DMSO (Dimethyl sulfoxide)Gold Standard. Excellent solubilizing power. Use 100% DMSO for highest concentration stocks. Be mindful of final assay concentration (keep below 0.5% v/v for most cell lines).
DMF (N,N-Dimethylformamide)Excellent Alternative. Similar properties to DMSO. Can be used interchangeably in many cases.[8]
Ethanol (EtOH) Good for in vivo use. Less toxic than DMSO/DMF. May require warming or sonication to achieve high concentrations. Often used as a co-solvent with water (e.g., 1:1 EtOH:Water).[3]
PEG 300/400 (Polyethylene Glycol)Low Toxicity Formulation. Often used in formulations for animal studies. Can be used in combination with other solvents like Tween 80 and saline.[7]

Protocol 3: Preparation of a 20 mg/mL Stock Solution in DMSO

  • Weighing: Accurately weigh 20 mg of this compound into a sterile, appropriate-sized vial (e.g., a 2 mL glass vial).

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex for 30-60 seconds. If the solid does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Guide 3: Advanced Solubilization with Cyclodextrins

This method is ideal for applications demanding a purely aqueous formulation without extreme pH, such as parenteral administration.

Issue: I need to prepare a 5 mg/mL aqueous solution for an animal study, but the final formulation must be isotonic, near neutral pH, and contain minimal organic solvents.

Causality: The required concentration is unattainable in a standard aqueous buffer. Cyclodextrins can form inclusion complexes, where the hydrophobic bromothiophene "guest" is encapsulated within the hydrophobic cavity of the cyclodextrin "host," rendering the entire complex water-soluble.[9][11][12][14]

Caption: Experimental workflow for cyclodextrin solubilization.

Protocol 4: Preparation of a Solution with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Molar Ratio Calculation: First, determine the molar amounts. For a target of 5 mg/mL of the compound (M.W. ≈ 264.1 g/mol ), this is ~18.9 mM. A common starting point is to use a 1:2 to 1:5 molar ratio of the compound to cyclodextrin. Let's aim for a 1:3 ratio. This requires ~56.7 mM HP-β-CD (average M.W. ≈ 1400 g/mol ). This translates to ~79.4 mg of HP-β-CD per mL.

  • Preparation: In a glass vial, add 79.4 mg of HP-β-CD and 5 mg of this compound.

  • Solvation: Add 1 mL of your desired aqueous vehicle (e.g., sterile saline).

  • Complexation: Cap the vial and stir vigorously with a magnetic stir bar at room temperature. For poorly forming complexes, sonication or gentle heating may accelerate the process. This step can take anywhere from 2 to 24 hours to reach equilibrium.

  • Clarification: Once the solution appears homogenous, filter it through a 0.22 µm sterile syringe filter to remove any undissolved compound or aggregates.

  • Confirmation (Recommended): The concentration of the final clear solution should be confirmed analytically (e.g., via HPLC with a standard curve) to ensure the target concentration was achieved.

References
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved January 8, 2026.
  • ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid.... Retrieved January 8, 2026.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved January 8, 2026.
  • Grosse Daldrup, J.-B., Held, C., Sadowski, G., & Schembecker, G. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research.
  • NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. Retrieved January 8, 2026.
  • (2025, August 7).
  • CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. Retrieved January 8, 2026.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC. Retrieved January 8, 2026.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 8, 2026.
  • ACS Publications. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Industrial & Engineering Chemistry Research. Retrieved January 8, 2026.
  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved January 8, 2026.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Dow Development Laboratories, LLC. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Retrieved January 8, 2026.
  • NIH. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC. Retrieved January 8, 2026.
  • Sigma-Aldrich. (n.d.). Improving API Solubility. Retrieved January 8, 2026.
  • RSC Publishing. (2022, June 29).
  • ResearchGate. (2025, August 6). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin | Request PDF. Retrieved January 8, 2026.
  • ChemBK. (2024, April 9). (S)-2-AMino-3-(5-broMothiophen-2-yl)
  • PubMed. (n.d.). An effective organic solvent system for the dissolution of amino acids. Retrieved January 8, 2026.
  • ACS Publications. (n.d.). Electrolyte Effects on the Amino Acid Solubility in Water: Solubilities of Glycine, l-Leucine, l-Phenylalanine, and l-Aspartic Acid in Salt Solutions of (Na+, K+, NH4+)/(Cl–, NO3–) | Industrial & Engineering Chemistry Research. Retrieved January 8, 2026.
  • SciSpace. (n.d.).
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  • (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • (2025, September 9). Proteophenes – Amino Acid Functionalized Thiophene-based Ligands.
  • (n.d.). 3-bromothiophene - Organic Syntheses Procedure.
  • NIH. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC. Retrieved January 8, 2026.
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  • Sciencemadness Wiki. (2022, January 2). Thiophene. Retrieved January 8, 2026.
  • MedchemExpress. (n.d.). (S)-2-Amino-3-(4-bromophenyl)propanoic acid (Synonyms: (S)-p-Bromophenylalanine). Retrieved January 8, 2026.
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Technical Support Center: Chiral Separation of 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for the enantioselective separation of 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. This non-proteinogenic amino acid is a valuable chiral building block in pharmaceutical research and development. Achieving enantiomeric purity is critical, as distinct enantiomers often exhibit different pharmacological and toxicological profiles. This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to empower researchers in developing and optimizing reliable separation methods.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this specific amino acid challenging?

This molecule possesses multiple functional groups that can engage in complex interactions: a primary amine, a carboxylic acid, and an aromatic thiophene ring. As a zwitterionic compound, its charge state is highly dependent on the pH of the mobile phase. These characteristics necessitate careful selection of both the chiral stationary phase (CSP) and the mobile phase additives to achieve selectivity.

Q2: What are the most promising chiral stationary phases (CSPs) for this analyte?

For underivatized amino acids and their analogs, three classes of CSPs have demonstrated the highest success rates:

  • Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These phases, such as those with CHIROBIOTIC branding, offer a multitude of interaction sites (ionizable groups, aromatic baskets, hydrogen bond donors/acceptors) making them highly versatile for zwitterionic molecules.[1][2]

  • Crown Ether-based CSPs: These phases are exceptionally well-suited for resolving molecules with primary amine groups, like amino acids.[3][4] The chiral recognition mechanism involves the complexation of the protonated amine within the crown ether cavity.

  • Polysaccharide-based CSPs (Immobilized): Modern immobilized polysaccharide phases (e.g., CHIRALPAK® IA, IC) are robust and can be used with a wider range of solvents, offering unique selectivity through a combination of hydrogen bonding, π-π, and steric interactions.[5][6]

Q3: Is derivatization of the amino acid necessary prior to analysis?

While derivatization (e.g., N-blocking with Fmoc or Boc groups) is a possible strategy, it is often not required and can introduce potential sources of error, such as racemization.[1] Direct separation of the underivatized amino acid is generally preferred as it eliminates uncertainty in the determination of the enantiomeric configuration.[2] Modern CSPs, particularly macrocyclic glycopeptide and crown ether types, are specifically designed for the direct analysis of polar, underivatized analytes.[2][3]

Q4: What is the role of mobile phase additives, and are they required?

Additives are almost always essential for the successful chiral separation of amino acids. Their primary roles are:

  • Control Ionization: Acidic additives (e.g., trifluoroacetic acid - TFA, formic acid) ensure the amino group is protonated (-NH3+), while basic additives (e.g., diethylamine - DEA) ensure the carboxyl group is deprotonated (-COO-). This control is crucial for consistent ionic interactions with the CSP.[5][7]

  • Improve Peak Shape: Additives can suppress undesirable interactions between the analyte and residual silanols on the silica surface, significantly reducing peak tailing.[8]

Section 2: Method Development Workflow

Developing a robust chiral separation method is a systematic process. The following workflow outlines the critical decision points from column selection to final optimization.

MethodDevelopment cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization Start Define Analyte Properties (Zwitterionic, UV Active) CSP_Selection Select 2-3 Orthogonal CSPs (e.g., Macrocyclic, Crown Ether, Polysaccharide) Start->CSP_Selection MP_Selection Screen in Primary Modes (POM, PIM, RP) CSP_Selection->MP_Selection Eval Evaluate Screening Data (Resolution > 1.0? Peak Shape?) MP_Selection->Eval Eval->CSP_Selection No, Re-screen Optimize_MP Fine-Tune Mobile Phase - % Organic Modifier - Additive Type & Conc. Eval->Optimize_MP Yes Optimize_Params Adjust Method Parameters - Temperature - Flow Rate Optimize_MP->Optimize_Params Validation Method Validation (Robustness, Linearity, LOQ) Optimize_Params->Validation

Caption: A systematic workflow for chiral method development.

Step 1: Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor for achieving selectivity. For 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a screening approach with columns from at least two different classes is recommended.

CSP Class Example Trade Names Primary Interaction Mechanism Rationale for Analyte
Macrocyclic Glycopeptide CHIROBIOTIC T, T2, V, V2Ionic, H-bonding, π-π, Steric InclusionHighly effective for underivatized α-amino acids due to multiple interaction modes.[2]
Crown Ether CHIRALPAK CR-I, ChiroSilHost-Guest Complexation (Ionic)Specifically targets the primary amine group, offering high selectivity for amino acids.[3]
Immobilized Polysaccharide CHIRALPAK IA, IB, ICH-bonding, π-π, Dipole-Dipole, StericBroad applicability and high solvent compatibility; the aromatic thiophene ring can engage in π-stacking.
Pirkle-Type / Brush-Type (R,R) WHELK-O 1π-π, H-bonding, Dipole-DipoleStrong π-acceptor/donor sites can interact effectively with the analyte's thiophene ring.[9]
Step 2: Mobile Phase & Additive Selection

The mobile phase dictates how the analyte interacts with the CSP. For this zwitterionic compound, Polar Organic Mode (POM) and Reversed-Phase (RP) are excellent starting points.

Mode Typical Mobile Phase Typical Additives (v/v) Mechanism & Comments
Polar Organic (POM) Methanol or Ethanol0.1% Acetic Acid + 0.1% TriethylamineBalances the charge of the analyte, often providing good selectivity on macrocyclic and polysaccharide CSPs.
Reversed-Phase (RP) Acetonitrile/Water or Methanol/Water with Buffers10-50 mM Ammonium Formate or Ammonium AcetateUtilizes hydrophobic and ionic interactions. Fully compatible with LC-MS detection.[2]
Polar Ionic (PIM) Methanol5-10 mM Perchloric Acid or Formic AcidUsed with crown-ether phases to ensure full protonation of the amine for complexation.[3]
Normal Phase (NP) Hexane / Ethanol0.1% TFA (for acidic analyte) or 0.1% DEA (for basic character)While less common for amino acids, it can be effective. Additives are crucial for peak shape and elution.[5]
Step 3: Protocol - Generic Screening Method

This protocol provides a starting point for screening CSPs.

  • Column Installation: Install the selected chiral column (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).

  • System Flush: Thoroughly flush the HPLC system with the initial mobile phase.

  • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-40 column volumes (approx. 1 hour for a 250x4.6 mm column).

  • Mobile Phase: Start with Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm (the bromothiophene moiety should provide a strong chromophore).

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 0.5 - 1.0 mg/mL.

  • Injection Volume: 5 µL.

  • Analysis: Inject the sample and monitor the chromatogram for separation. If no separation is observed after 30 minutes, consider altering the mobile phase or switching to the next CSP.

Section 3: Troubleshooting Guide

Encountering issues is a normal part of method development. This guide addresses the most common problems in a direct question-and-answer format.

Troubleshooting cluster_no_sep No Resolution cluster_poor_shape Poor Peak Shape cluster_drift Poor Reproducibility Problem Identify Problem NoSep No Separation at All Problem->NoSep PoorShape Peak Tailing / Fronting Problem->PoorShape Drift Drifting Retention Times Problem->Drift Cause_NoSep1 Wrong CSP/MP Combination NoSep->Cause_NoSep1 Cause_NoSep2 Incorrect Additive NoSep->Cause_NoSep2 Sol_NoSep1 Switch to orthogonal CSP (e.g., from Macrocyclic to Crown Ether) Cause_NoSep1->Sol_NoSep1 Sol_NoSep2 Change additive type/concentration (e.g., 0.1% TFA instead of Acetic Acid) Cause_NoSep2->Sol_NoSep2 Cause_Shape1 Secondary Silanol Interactions PoorShape->Cause_Shape1 Cause_Shape2 Analyte Overload PoorShape->Cause_Shape2 Sol_Shape1 Increase additive concentration (e.g., raise TFA to 0.2%) Cause_Shape1->Sol_Shape1 Sol_Shape2 Reduce sample concentration (e.g., dilute to 0.1 mg/mL) Cause_Shape2->Sol_Shape2 Cause_Drift1 Insufficient Equilibration Drift->Cause_Drift1 Cause_Drift2 Column 'Memory Effect' Drift->Cause_Drift2 Sol_Drift1 Increase equilibration time (>30 column volumes) Cause_Drift1->Sol_Drift1 Sol_Drift2 Implement rigorous column wash protocol between methods Cause_Drift2->Sol_Drift2

Caption: A troubleshooting decision tree for common chiral HPLC issues.

Q: I see only one peak. What should I do next?

A: No initial separation indicates a fundamental mismatch between the analyte, CSP, and mobile phase.

  • Likely Cause 1: Inappropriate CSP. The selected stationary phase may not possess the right chiral selectors to differentiate the enantiomers.

    • Solution: Switch to a CSP from a different class. If you started with a macrocyclic glycopeptide (e.g., CHIROBIOTIC T), try a crown ether-based phase (e.g., CHIRALPAK CR-I), which uses a completely different recognition mechanism tailored for primary amines.[3]

  • Likely Cause 2: Suboptimal Mobile Phase. The mobile phase may be too strong, eluting both enantiomers too quickly, or it may not promote the necessary interactions.

    • Solution: If using reversed-phase, drastically change the organic modifier (e.g., from acetonitrile to methanol) or alter the pH of the aqueous portion. If using polar organic mode, try changing the primary solvent (e.g., from methanol to ethanol).

  • Likely Cause 3: Incorrect Additive. The charge state of your molecule is critical.

    • Solution: Ensure an appropriate additive is present. For a crown ether column, a strong acid like perchloric or trifluoroacetic acid is usually required to protonate the amine.[3] For a macrocyclic phase in POM, ensure you have both an acidic and basic component.

Q: My peaks are broad and tailing severely. How can I improve the peak shape?

A: Poor peak shape is typically caused by unwanted secondary interactions or kinetic issues.

  • Likely Cause 1: Silanol Interactions. The amino and carboxyl groups can interact strongly with residual silanols on the silica support, causing tailing.

    • Solution: Increase the concentration or strength of your mobile phase additives.[8] For example, if you are using 0.1% TFA, try increasing it to 0.2%. The additive competes with your analyte for the active silanol sites, improving peak symmetry.

  • Likely Cause 2: Mass Overload. Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or "shark-fin" shaped peaks.

    • Solution: Reduce the concentration of your sample by a factor of 5 or 10 (e.g., from 1.0 mg/mL to 0.1 mg/mL) and re-inject.

  • Likely Cause 3: Suboptimal Temperature. Low temperatures can lead to slow mass transfer kinetics, causing peak broadening.

    • Solution: Try increasing the column temperature to 35 °C or 40 °C. This can improve efficiency and sharpen peaks.

Q: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A: This is a great starting point! Optimization involves fine-tuning conditions to increase the distance between the peaks and/or decrease their width.

  • Solution 1: Adjust Mobile Phase Strength. Small changes in the organic modifier percentage can have a large impact on selectivity. In reversed-phase, decreasing the percentage of the organic solvent will increase retention and often improve resolution. In normal phase, the opposite is true.

  • Solution 2: Lower the Flow Rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows more time for the enantiomers to interact with the CSP, which can significantly enhance resolution.

  • Solution 3: Optimize Temperature. Temperature can affect the chiral recognition mechanism. Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Sometimes lower temperatures lock the CSP into a more selective conformation, improving resolution, though this may increase analysis time and pressure.

Q: My retention times are not reproducible from one run to the next. What is causing this?

A: Irreproducibility points to an unstable system, often due to inadequate equilibration or column history.

  • Likely Cause 1: Insufficient Equilibration. Chiral stationary phases, especially when used with additives, can take a long time to fully equilibrate with the mobile phase.

    • Solution: Ensure your equilibration time is sufficient. A minimum of 30 column volumes is a good rule of thumb. When changing mobile phases, flush the column with an intermediate solvent (like isopropanol) before introducing the new mobile phase.

  • Likely Cause 2: Column "Memory Effect". Mobile phase additives, particularly strong acids or bases, can adsorb onto the stationary phase and alter its performance over time, even after they have been removed from the mobile phase.[8][10]

    • Solution: Dedicate a specific column to a particular method or class of additives if possible. If you must switch between methods with different additives (e.g., from acidic to basic), implement a rigorous washing procedure. A generic wash could be flushing with Methanol, followed by a non-polar solvent like Hexane/Ethanol, and then back to Methanol before introducing the new mobile phase. Always check the column care and use manual for specific instructions.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Asian Publication Corporation. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science | Oxford Academic. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Unife. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TCI Journals. [Link]

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Technical Support Center: Resolving Analytical Challenges for Brominated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the analytical hurdles associated with brominated amino acids. These unique molecules are of increasing interest in fields ranging from marine natural products to the development of novel pharmaceuticals. However, their analysis can be complex. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to support researchers, scientists, and drug development professionals in their experimental endeavors.

Section 1: Frequently Asked Questions (FAQs) - First Principles of Brominated Amino Acid Analysis

This section addresses fundamental questions that form the basis of a successful analytical strategy.

Q1: What is the most critical characteristic of brominated compounds to consider during mass spectrometry analysis?

A1: The most critical characteristic is the natural isotopic distribution of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 natural abundance ratio.[1] This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing molecule. A singly brominated compound will exhibit two peaks of nearly equal intensity separated by 2 Da (the M and M+2 peaks).[1][2] Recognizing this pattern is the primary method for identifying brominated species in a complex mixture.[2] For molecules with multiple bromine atoms, the pattern becomes more complex (e.g., a 1:2:1 ratio for two bromine atoms) but remains a highly reliable diagnostic tool.[1]

Q2: How does the polarity of brominated amino acids affect their chromatographic separation?

A2: Brominated amino acids, like their non-halogenated counterparts, are highly polar molecules. This high polarity can lead to poor retention on traditional reversed-phase chromatography (RPC) columns, which utilize a hydrophobic stationary phase.[3][4] To achieve adequate separation, several strategies can be employed, including the use of hydrophilic interaction liquid chromatography (HILIC) or derivatization to increase hydrophobicity.[4] HILIC is particularly well-suited for retaining and separating highly polar compounds.[4]

Q3: Are there specific sample preparation considerations for brominated amino acids in biological matrices?

A3: Yes, sample preparation is a critical step to ensure accurate and reliable results. Biological matrices such as plasma, urine, or tissue homogenates contain numerous interfering substances like proteins and salts that must be removed.[5][6] Common protein removal techniques include acid precipitation (e.g., with trichloroacetic acid) or ultrafiltration.[5] It is also crucial to consider the stability of the brominated amino acids during sample processing, as some can be susceptible to degradation.[3][7] Adding antioxidants or working at low temperatures can help mitigate this.[5]

Q4: Is derivatization necessary for the analysis of brominated amino acids?

A4: While not always strictly necessary, especially with modern sensitive mass spectrometers, derivatization is often highly beneficial for several reasons.[4] Derivatization can improve chromatographic separation by increasing the hydrophobicity of the amino acids, leading to better retention on reversed-phase columns.[] It can also enhance detection sensitivity, particularly for fluorescence or UV detection.[4][9] Common derivatizing agents include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[]

Section 2: Troubleshooting Guides - Navigating Common Experimental Issues

This section provides detailed troubleshooting for specific problems encountered during the analysis of brominated amino acids.

Mass Spectrometry (MS) Analysis

Q: I am not observing the characteristic 1:1 isotopic pattern for my singly brominated amino acid. What could be the issue?

A: This is a common and frustrating problem that can stem from several sources. Here is a systematic approach to troubleshooting:

  • Low Signal Intensity: If the overall signal is weak, the M+2 peak may be indistinguishable from the baseline noise.

    • Solution: Increase the sample concentration or the injection volume. Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.

  • In-Source Fragmentation: Brominated compounds can sometimes be susceptible to fragmentation within the ion source of the mass spectrometer.[10] This can lead to the loss of the bromine atom before detection, thus eliminating the characteristic isotopic pattern.

    • Solution: Optimize the ion source parameters, particularly the voltages of the skimmer and capillary exit, to minimize in-source fragmentation.[10] Operating in a "softer" ionization mode may be beneficial.

  • Co-eluting Interferences: An isobaric (same nominal mass) interference that does not contain bromine may be co-eluting with your analyte. This will distort the isotopic ratio.

    • Solution: Improve the chromatographic separation to resolve the analyte from the interference. This can be achieved by modifying the gradient, changing the column, or altering the mobile phase composition. High-resolution mass spectrometry (HRMS) can also be used to distinguish between the analyte and interference based on their exact masses.[11]

  • Incorrect Mass Spectrometer Settings: Ensure the instrument is acquiring data with sufficient resolution to clearly resolve the M and M+2 peaks.

    • Solution: Review and optimize the data acquisition parameters on your mass spectrometer.

Workflow for Troubleshooting Isotopic Pattern Issues

Caption: Troubleshooting workflow for absent isotopic patterns.

Chromatographic Separation

Q: My brominated amino acid is eluting in the void volume of my reversed-phase column. How can I improve its retention?

A: Elution in the void volume indicates a lack of interaction with the stationary phase, a common issue for highly polar analytes on non-polar columns.[3] Here are several effective strategies:

  • Employ a HILIC Column: As mentioned earlier, HILIC is an excellent alternative for separating polar compounds.[4] The stationary phase is polar, and the mobile phase is typically a high concentration of an organic solvent with a small amount of aqueous buffer.

  • Use a Different Reversed-Phase Column: Not all C18 columns are the same. Consider a column with a different end-capping or a polar-embedded stationary phase, which can provide alternative selectivity for polar compounds.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for positive ion mode or heptafluorobutyric acid for negative ion mode) to the mobile phase can form a neutral complex with the charged amino acid, increasing its hydrophobicity and retention on a reversed-phase column.

  • Derivatization: Chemically modifying the amino acid to make it less polar is a highly effective approach.[12] This is discussed in more detail in the next section.

Data Summary: Retention Strategies

StrategyPrincipleAdvantagesDisadvantages
HILIC Partitioning into a water-enriched layer on a polar stationary phase.[4]Excellent retention for polar analytes.Can have longer equilibration times; sensitive to mobile phase water content.
Polar-Embedded RP Reversed-phase separation with enhanced polar selectivity.Better retention of polar compounds than standard C18.May not be sufficient for extremely polar analytes.
Ion-Pairing Forms a neutral ion pair with the analyte, increasing hydrophobicity.Can significantly improve retention on RP columns.Can cause ion suppression in MS; reagents can be difficult to remove from the system.
Derivatization Covalent modification to increase hydrophobicity.[12]Greatly enhances retention and can improve detection.Adds an extra step to sample preparation; potential for side reactions.
Sample Preparation and Stability

Q: I am seeing significant variability in my quantitative results for brominated amino acids in plasma samples. What could be the cause?

A: Quantitative variability often points to issues in sample preparation or analyte stability.[]

  • Incomplete Protein Precipitation: If proteins are not completely removed, they can interfere with the analysis by precipitating in the HPLC system or suppressing ionization in the mass spectrometer.

    • Solution: Ensure the precipitating agent is added in the correct ratio and that the sample is adequately vortexed and centrifuged. Visually inspect the supernatant for any cloudiness before analysis.

  • Analyte Degradation: Brominated amino acids, particularly those with sensitive functional groups, can degrade during sample storage and processing.[7] Some amino acids are known to be unstable in biological matrices over time, even when frozen.[7][13]

    • Solution: Minimize the time between sample collection and analysis. Store samples at -80°C if possible.[13] Consider adding stabilizers or antioxidants to your samples. Perform stability studies by analyzing samples after several freeze-thaw cycles or after storage at different temperatures for varying durations to assess analyte stability.[13]

  • Matrix Effects in MS: Components of the biological matrix can co-elute with the analyte and either enhance or suppress its ionization, leading to inaccurate quantification.

    • Solution: Use a stable isotope-labeled internal standard for each analyte. This is the gold standard for correcting for matrix effects and variations in sample recovery. If a specific internal standard is unavailable, a structurally similar compound can be used. Also, improving chromatographic separation to move the analyte away from interfering matrix components is beneficial.

Experimental Protocol: Assessing Analyte Stability in Plasma

  • Sample Pooling: Pool several plasma samples to create a homogenous matrix.

  • Spiking: Spike the pooled plasma with a known concentration of the brominated amino acid standard.

  • Aliquoting: Aliquot the spiked plasma into multiple vials.

  • Baseline Analysis (T=0): Immediately process and analyze a set of aliquots to establish the baseline concentration.

  • Storage Conditions: Store the remaining aliquots under different conditions:

    • Room temperature (e.g., for 2, 4, 8, 24 hours).

    • 4°C (e.g., for 24, 48, 72 hours).

    • -20°C and -80°C for longer-term stability (e.g., 1, 2, 4 weeks).

    • Freeze-thaw stability: Freeze and thaw a set of aliquots for 1, 2, and 3 cycles.

  • Analysis: At each time point, process and analyze the samples.

  • Data Evaluation: Compare the measured concentrations at each time point to the baseline (T=0) concentration. A significant decrease indicates instability.

Section 3: Advanced Protocols and Workflows

This section provides a detailed protocol for a common analytical workflow.

Protocol: LC-MS/MS Analysis of a Brominated Amino Acid in Plasma

This protocol outlines a general procedure for the quantification of a brominated amino acid in a plasma sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • Brominated amino acid standard

  • Stable isotope-labeled internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Trichloroacetic acid (TCA)

  • Plasma samples

2. Sample Preparation

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Vortex briefly.

  • Add 200 µL of cold 10% TCA in acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: A suitable reversed-phase C18 column or a HILIC column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from interferences (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analyte.

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the analyte and one for the internal standard. For the analyte, be sure to monitor the transitions for both the ⁷⁹Br and ⁸¹Br isotopes.

4. Data Analysis

  • Integrate the peak areas for the analyte and internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Generate a calibration curve by plotting the peak area ratio versus the concentration of the standards.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Logical Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Thaw Thaw Plasma Add_IS Add Internal Standard Thaw->Add_IS Precipitate Precipitate Proteins (TCA) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject onto LC Column Transfer->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis of brominated amino acids.

By understanding the unique properties of brominated amino acids and employing systematic troubleshooting, researchers can overcome the analytical challenges and generate high-quality, reliable data.

References

  • Benchchem. (n.d.). Technical Support Center: Mass Spectrometry of Brominated Peptides.
  • ACS Publications. (2019). Sensitive Bromine-Labeled Probe D-BPBr for Simultaneous Identification and Quantification of Chiral Amino Acids and Amino-Containing Metabolites Profiling in Human Biofluid by HPLC/MS. Analytical Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Amino Acids with 2-Bromopentan-3-one.
  • MDPI. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
  • Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • Bio-Synthesis Inc. (n.d.). Amino Acid Analysis Sample Preparation Guidelines.
  • (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Agilent. (n.d.). Amino Acid Analysis.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....
  • ResearchGate. (n.d.). Chromatographic Separation of Amino Acids.
  • PMC. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
  • ResearchGate. (2025). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
  • (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • PMC. (n.d.). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents.
  • PubMed. (2002). Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences.
  • PubMed. (2014). High-throughput Quantitation of Amino Acids in Rat and Mouse Biological Matrices Using Stable Isotope Labeling and UPLC-MS/MS Analysis.
  • PubMed. (2021). Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry.
  • PubMed. (1991). Chromatographic separation of mixed peptides from amino acids in biological digests with volatile buffers.
  • ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes.
  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis.
  • Waters. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine.
  • Chemistry LibreTexts. (2021). Paper Chromatography of Amino Acids Lab Procedure.
  • SciSpace. (1955). quantitative analysis of amino acids using paper chromatography.
  • PMC. (2021). Quantification of bromide ion in biological samples using headspace gas chromatography–mass spectrometry.
  • (n.d.). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
  • PMC. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS.
  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • (2015). Why are amino acids stable at room temperature for long time but peptides are not?
  • Chromatography Forum. (2009). Issue with amino acid analysis.
  • NCERT. (n.d.). testsforfunctionalgroups - inorganiccompounds.

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Technical Support Center: Thiophene-Containing Compounds NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of thiophene-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common artifacts and challenges encountered during the NMR analysis of this important class of heterocyles. The following content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Part 1: Troubleshooting ¹H and ¹³C NMR Spectra of Monomeric Thiophene Compounds

This section focuses on discrete, non-polymeric molecules containing one or more thiophene rings. These compounds are common in medicinal chemistry and materials science research.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals for my substituted thiophene broad and poorly resolved?

A1: Peak broadening in the ¹H NMR spectra of thiophene derivatives can arise from several factors, often unrelated to the fundamental structure of your molecule. Here are the most common causes and their solutions:

  • Chemical Exchange: Protons that can exchange with their environment, such as those on hydroxyl (-OH) or amine (-NH) groups, or even thiophene ring protons in the presence of acidic impurities, can lead to significant broadening.[1][2] This is particularly true when the rate of exchange is on the same timescale as the NMR experiment.[3]

    • Troubleshooting:

      • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing their signals to disappear or significantly diminish, confirming this as the cause.[4]

      • Sample Purification: Ensure your sample is free of acidic or basic impurities by re-purifying it, for example, by column chromatography or recrystallization.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) from catalysts, glassware, or solvents can cause significant line broadening.[5][6][7] These unpaired electrons create fluctuating local magnetic fields that accelerate nuclear relaxation, leading to broader signals.[6]

    • Troubleshooting:

      • Filtration: Dissolve your sample in a suitable solvent and filter it through a small plug of Celite or silica gel to remove particulate metal catalysts.

      • Chelating Agents: Add a small amount of a chelating agent, such as EDTA, to the NMR tube to sequester paramagnetic ions.

  • Dynamic Processes: If your molecule can exist in multiple conformations that are slowly interconverting on the NMR timescale, you may observe broad peaks. This can be common in thiophenes with bulky substituents that hinder rotation.[8]

    • Troubleshooting:

      • Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can increase the rate of conformational exchange, leading to a single, sharp, averaged signal. Conversely, lowering the temperature can slow the exchange enough to resolve the individual conformers as sharp, distinct signals.[8][9]

Q2: The splitting patterns of my thiophene protons are much more complex than a simple doublet or triplet. How do I interpret these?

A2: The protons on a thiophene ring are often in close proximity and can exhibit coupling to multiple, non-equivalent neighboring protons. This leads to "complex" or "second-order" splitting patterns.

  • Understanding Thiophene Coupling:

    • Protons on a thiophene ring are not chemically equivalent and will split each other.

    • The coupling constants (J-values) between adjacent protons (³J) are typically larger than those between protons separated by four bonds (⁴J, meta-coupling) or five bonds (⁵J, para-coupling).[10]

    • When a proton is coupled to two different protons with two different J-values, the resulting pattern is a doublet of doublets (dd) . If it's coupled to three different protons, you might see a doublet of doublet of doublets (ddd) , and so on.

  • Troubleshooting Interpretation:

    • High-Field NMR: Use a higher field spectrometer (e.g., 600 MHz vs. 300 MHz). This increases the chemical shift dispersion (in Hz), which can simplify complex patterns and make them easier to interpret ("first-order").

    • 2D COSY (Correlation Spectroscopy): This is the most effective method for deciphering complex splitting. A COSY spectrum shows correlations (cross-peaks) between protons that are coupled to each other. By tracing the connections, you can build a map of the spin system and confidently assign the protons.[11][12]

Q3: The aromatic signals of my thiophene derivative are all clumped together in one unresolved multiplet. How can I resolve them?

A3: Signal overlap is a common challenge, especially with polysubstituted thiophenes or when the thiophene is part of a larger aromatic system.

  • Troubleshooting Signal Overlap:

    • Change the Solvent: The chemical shift of a proton is sensitive to its solvent environment. Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a more polar solvent like DMSO-d₆ can induce differential shifts in your protons, potentially resolving the overlap.[13]

    • Variable Temperature (VT) NMR: As mentioned for dynamic processes, changing the temperature can sometimes alter the chemical shifts of different protons to varying extents, leading to better resolution.[4]

    • 2D NMR Spectroscopy:

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. Since ¹³C spectra are much more dispersed than ¹H spectra, you can use the carbon dimension to resolve the overlapping proton signals.[11][12]

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.[11]

Troubleshooting Workflow for Monomeric Thiophenes

Here is a logical workflow for addressing common NMR issues with simple thiophene compounds.

start Initial ¹H NMR Spectrum Acquired issue Identify Spectral Issue start->issue broad Broad Peaks issue->broad Broadening complex Complex Splitting issue->complex Complex Multiplets overlap Overlapping Signals issue->overlap Signal Overlap d2o Perform D₂O Shake broad->d2o Check for Exchangeable H⁺ high_field Acquire at Higher Field complex->high_field Simplify pattern solvent Change NMR Solvent overlap->solvent Simple approach vt_nmr_broad Run Variable Temperature NMR d2o->vt_nmr_broad If no, check dynamics purify Re-purify Sample / Filter vt_nmr_broad->purify If no, check for paramagnetics resolve_broad Issue Resolved purify->resolve_broad cosy Run ¹H-¹H COSY high_field->cosy If still complex resolve_complex Structure Assigned cosy->resolve_complex vt_nmr_overlap Run Variable Temperature NMR solvent->vt_nmr_overlap If no resolution hsbc_hmbc Run 2D NMR (HSQC/HMBC) vt_nmr_overlap->hsbc_hmbc Definitive resolution resolve_overlap Signals Resolved hsbc_hmbc->resolve_overlap

Troubleshooting workflow for monomeric thiophene NMR spectra.
Data Reference Tables

Table 1: Typical ¹H and ¹³C Chemical Shifts (δ, ppm) for 2-Substituted Thiophenes in CDCl₃

Substituent (at C2)H3H4H5C2C3C4C5
-H (Thiophene)7.187.047.35125.6127.4127.4125.6
-CH₃6.826.957.15139.8125.6126.8123.5
-Br7.056.957.25112.5130.3128.0126.4
-CHO7.757.207.70144.1136.4128.4135.0
-OCH₃6.306.756.90167.5107.0123.8115.6

Note: Values are approximate and can be influenced by solvent, concentration, and other substituents.

Table 2: Typical ¹H-¹H Coupling Constants (J, Hz) in Thiophene Rings

Coupling TypeDescriptionTypical Range (Hz)
³J₂₃Ortho4.9 - 5.8
³J₃₄Ortho3.5 - 4.5
³J₄₅Ortho4.9 - 5.8
⁴J₂₄Meta1.0 - 1.9
⁴J₂₅Meta2.8 - 3.5
⁴J₃₅Meta1.0 - 1.9

Part 2: Troubleshooting NMR Spectra of Thiophene-Containing Polymers

This section addresses the unique challenges associated with the NMR analysis of polythiophenes and other polymers incorporating thiophene units, which are central to the field of organic electronics.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic signals in my polythiophene spectrum appear as very broad humps, often shifted upfield?

A1: This is a hallmark artifact in the NMR of conjugated polymers and is almost always due to π-stacking and aggregation .

  • Mechanism of Broadening: In solution, especially in poorer solvents, polythiophene chains tend to aggregate, forming π-stacked structures where the aromatic rings of different chains lie on top of one another.

    • Anisotropic Shielding: The protons in these stacked regions experience a strong shielding effect from the ring currents of neighboring chains, causing their signals to shift upfield (to lower ppm values).

    • Restricted Motion: The polymer chains within these aggregates have severely restricted motion. This leads to very short T₂ relaxation times, resulting in extremely broad signals.

  • Troubleshooting and Characterization:

    • Solvent and Temperature: Try dissolving the polymer in a "better" solvent (one that disrupts π-stacking, like 1,2-dichlorobenzene) and/or heating the sample. If the broad signals sharpen and shift downfield, this confirms that aggregation is the cause.

    • Dilution: Acquiring the spectrum at a very high dilution can sometimes disfavor aggregation and lead to sharper signals.

    • 2D NMR for Characterization: Even with broad lines, 2D NMR can be informative. A ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlations between protons on different, stacked chains, providing direct evidence of aggregation.

Q2: I can't get a clean ¹³C NMR spectrum of my polythiophene; the aromatic carbon signals are very weak or invisible.

A2: This is also a consequence of the aggregation and restricted motion described above.

  • Cause of Signal Loss: The slow tumbling and restricted internal motion of the polymer backbone in aggregates lead to very efficient relaxation of the ¹³C nuclei. This can broaden the signals to the point where they are lost in the baseline noise.

  • Troubleshooting:

    • Increase Relaxation Delay and Scans: Use a much longer relaxation delay (e.g., 5-10 seconds) and acquire a very large number of scans (overnight acquisition). This can sometimes help, but may not be sufficient for highly aggregated polymers.

    • Use ¹H-¹³C HSQC: Instead of a direct ¹³C experiment, use an HSQC experiment. Since this technique detects the more sensitive ¹H nucleus, you are more likely to observe the one-bond correlations to the attached carbons, even if the direct ¹³C signals are too broad to see.

    • Solid-State NMR (ssNMR): For intractable polymers, solid-state NMR is the most powerful technique for obtaining high-resolution carbon spectra.

Experimental Protocol: Variable Temperature (VT) NMR for Probing Polymer Aggregation

This protocol outlines the steps for using VT NMR to diagnose aggregation in thiophene-containing polymers.

  • Sample Preparation:

    • Prepare a sample of your polymer in a suitable high-boiling point NMR solvent (e.g., Toluene-d₈, 1,2-dichlorobenzene-d₄) at a moderate concentration.

    • Use a high-quality NMR tube rated for variable temperature work to avoid breakage.

  • Spectrometer Setup:

    • Insert the sample and obtain a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). Note the chemical shifts and linewidths of the aromatic signals.

    • Access the spectrometer's temperature control unit.

  • Data Acquisition:

    • Incrementally increase the temperature (e.g., in 10-15 °C steps) up to a maximum safe temperature for your solvent (e.g., 80-100 °C).

    • At each temperature step, allow the sample to equilibrate for 5-10 minutes.

    • Re-shim the spectrometer and acquire a new ¹H NMR spectrum.

  • Data Analysis:

    • Compare the series of spectra. If aggregation is the cause of broadening, you should observe:

      • A progressive sharpening of the aromatic signals as the temperature increases.

      • A progressive downfield shift (to higher ppm) of these signals as the π-stacked aggregates dissociate.

Visualization of Polythiophene Aggregation Effect on ¹H NMR

The following diagram illustrates the relationship between polymer conformation and the resulting NMR spectrum.

cluster_0 Good Solvent / High Temp. cluster_1 Poor Solvent / Low Temp. a1 Free Polymer Chains (Random Coil) a2 ¹H NMR Spectrum: - Sharp Signals - Downfield Chemical Shifts a1->a2 Results in b1 Aggregated Chains (π-Stacked) a1->b1 Change Conditions b2 ¹H NMR Spectrum: - Broad Signals - Shielded (Upfield) Shifts b1->b2 Results in

Effect of aggregation on polythiophene NMR spectra.

References

  • Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]

  • Reddit. (2020). Why does iron (or any paramagnetic materials) cause line broadening in an NMR? r/chemistry. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry For Everyone. (2023). How Do Paramagnetic Substances Affect NMR? YouTube. [Link]

  • Al-Najjar, I. M., et al. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. [Link]

  • Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. [Link]

  • Esteban, A. L., & Díez, E. (2011). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. ResearchGate. [Link]

  • Li, Y., & Palmer, A. G. (2010). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society. [Link]

  • Atanasova, P., et al. (2019). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Accounts of Chemical Research. [Link]

  • Wikipedia. (n.d.). NMR line broadening techniques. [Link]

  • Unknown. (n.d.). Effect of Chemical Exchange on Spectra. [Link]

  • Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • Li, Y., & Palmer, A. G. (2010). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. National Institutes of Health. [Link]

  • Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. [Link]

  • Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • The Royal Society of Chemistry. (2014). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Longhini, A. P., et al. (2016). An introduction to NMR-based approaches for measuring protein dynamics. National Institutes of Health. [Link]

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Optimizing storage conditions for (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (CAS No. 72719-33-6). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this critical thiophene-based amino acid derivative. Our recommendations are grounded in established principles of chemical stability, authoritative guidelines from the International Council for Harmonisation (ICH), and extensive experience with analogous molecular structures.

I. Core Concepts: Understanding the Stability Profile

This compound is a non-canonical amino acid incorporating a brominated thiophene ring. This structure, while offering unique properties for peptide synthesis and drug design, also presents specific stability challenges. The primary sites susceptible to degradation are the amino acid moiety (prone to oxidation and deamination) and the bromo-thiophene ring (susceptible to photodecomposition and hydrolysis).

A proactive approach to storage and handling is paramount to prevent the generation of impurities that could compromise experimental outcomes, introduce analytical artifacts, or affect biological activity. This guide provides a framework for optimizing storage conditions and troubleshooting common stability-related issues.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container at 2-8°C , protected from light and moisture. The rationale is to minimize thermal energy, which can accelerate degradation, and to prevent photo-oxidation and hydrolysis.

Q2: I left the compound at ambient room temperature (20-25°C) for a few days. Is it still usable?

A2: Short-term exposure to ambient conditions is generally acceptable, but not ideal. The primary risk is the gradual absorption of atmospheric moisture. We strongly recommend performing a purity check via HPLC (see Section V) to ensure no significant degradation has occurred before using it in a critical synthesis. If the material appears clumpy or discolored, it is a strong indicator of potential degradation.

Q3: My compound has developed a slight yellow or brownish tint. What does this mean?

A3: A color change is a common indicator of degradation, often due to oxidation of the thiophene ring or the amino acid functional group. This can be initiated by exposure to air (oxygen) or light. It is crucial to analyze the material's purity by a stability-indicating HPLC method before further use. If significant impurity peaks are detected, the material may not be suitable for your application.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is not recommended for long periods. Solutions are more susceptible to hydrolysis, especially at non-neutral pH, and microbial contamination. If you must prepare a stock solution, it should be prepared fresh. For short-term storage (1-2 days), use an anhydrous, aprotic solvent, store at -20°C or below, and blanket the headspace with an inert gas like argon or nitrogen.

Q5: How do I handle the compound to minimize degradation?

A5: Proper handling is as critical as proper storage.

  • Inert Atmosphere: When weighing and handling the solid, do so in a low-humidity environment, preferably under a blanket of inert gas (e.g., in a glove box or by purging the container with argon/nitrogen).

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light.

  • Temperature Control: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Avoid Contamination: Use clean, dry spatulas and equipment to prevent cross-contamination which can catalyze degradation.

III. Potential Degradation Pathways

Understanding the likely degradation pathways is key to preventing them. Based on the structure of this compound, the following degradation mechanisms are plausible under stress conditions. These pathways are informed by general principles of amino acid and bromoaromatic compound degradation.[1][2][3][4][5]

  • Oxidative Degradation: The amino group can be oxidized, leading to deamination and the formation of the corresponding α-keto acid.[6] The electron-rich thiophene ring is also susceptible to oxidation, potentially forming sulfoxides or other ring-opened byproducts. This is often accelerated by light and the presence of trace metals.

  • Hydrolytic Degradation: While the propanoic acid backbone is generally stable, extreme pH conditions (strong acid or base) combined with elevated temperatures can promote unwanted reactions.[4][7]

  • Photodegradation: Bromoaromatic compounds can undergo photodecomposition upon exposure to UV light.[3][5] This typically involves the homolytic cleavage of the carbon-bromine bond, which can lead to the formation of debrominated species or other radical-mediated byproducts.

main This compound degradation_photo Photodegradation (e.g., Debromination) main->degradation_photo C-Br bond cleavage degradation_ox Oxidative Degradation (e.g., Deamination, Ring Oxidation) main->degradation_ox Radical reactions degradation_hydro Hydrolytic Degradation main->degradation_hydro Nucleophilic attack stress_light Light (UV) stress_light->degradation_photo stress_oxygen Oxygen (Air) stress_oxygen->degradation_ox stress_humidity Humidity / pH stress_humidity->degradation_hydro

Caption: Potential degradation pathways for the target compound.

IV. Recommended Storage Conditions Summary

The following storage conditions are based on the ICH Q1A(R2) guidelines for stability testing of new drug substances and are designed to ensure the long-term integrity of your material.[8][9]

ParameterRecommended ConditionRationale
Temperature Long-Term: 2-8°CMinimizes thermal degradation kinetics.
Accelerated Testing: 40°C ± 2°CUsed in forced degradation studies to predict long-term stability.[9]
Humidity As low as possible; store with a desiccant.The compound is likely hygroscopic; moisture can initiate hydrolysis and physical changes (clumping).
Accelerated Testing: 75% RH ± 5% RHUsed in forced degradation studies to assess the impact of high humidity.[9]
Atmosphere Tightly sealed container, preferably under an inert gas.Prevents oxidation from atmospheric oxygen.
Light In an amber vial or protected from light (e.g., foil).Prevents photodegradation of the bromo-thiophene moiety.

V. Experimental Protocols for Stability Assessment

To provide a self-validating system for your experiments, regular assessment of the compound's purity is recommended, especially if it has been stored for an extended period or exposed to non-ideal conditions.

Protocol 1: Assessment of Hygroscopicity

This protocol provides a straightforward method to determine if the compound has absorbed a significant amount of water.[10][11]

  • Preparation: Place a drying agent (e.g., anhydrous calcium sulfate) in the bottom of a desiccator.

  • Initial Weighing: Accurately weigh a clean, dry glass weighing dish (W_initial_dish).

  • Sample Addition: Add approximately 100-200 mg of the compound to the weighing dish and accurately record the new weight (W_initial_total).

  • Drying: Place the weighing dish in the desiccator at room temperature and under vacuum for 24 hours.

  • Final Weighing: After 24 hours, release the vacuum, and immediately re-weigh the dish (W_final_total).

  • Calculation:

    • Initial mass of compound = W_initial_total - W_initial_dish

    • Final mass of compound = W_final_total - W_initial_dish

    • % Water Content = [(Initial mass - Final mass) / Initial mass] * 100

A significant weight loss (>0.5%) suggests the material is hygroscopic and should be stored with a desiccant and handled in a dry environment.

Protocol 2: Stability-Indicating Purity Analysis by HPLC-UV

This protocol outlines a general method for developing a stability-indicating HPLC analysis. This method must be validated for your specific system. The goal is to separate the intact parent compound from potential, more polar or less polar degradation products.[12][13][14]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Detector: UV, set to 254 nm (or a wavelength determined by a UV scan of the compound).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a 1:1 mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same diluent.

  • Chromatographic Run (Gradient Elution):

    • Inject 10 µL of the sample solution.

    • Run a linear gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-23 min: 95% B

      • 23-25 min: 95% to 5% B

      • 25-30 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the area of all peaks.

    • Calculate the purity of the main peak as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • In a forced degradation sample, new peaks represent degradation products. This method is "stability-indicating" if all degradation product peaks are baseline-resolved from the main compound peak.

start Obtain Sample prep Prepare Sample Solution (0.1 mg/mL in 50:50 ACN:H2O) start->prep inject Inject 10 µL into HPLC System prep->inject gradient Run Gradient Elution (5-95% Acetonitrile w/ 0.1% TFA) inject->gradient detect UV Detection at 254 nm gradient->detect analyze Analyze Chromatogram detect->analyze report Calculate % Purity analyze->report

Sources

Technical Support Center: Purification of Peptides Containing (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, hereafter referred to as [Br-Thp]. The unique physicochemical properties of [Br-Thp], stemming from its brominated thiophene side chain, present distinct challenges during peptide purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve high-purity peptides.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of [Br-Thp]-containing peptides.

Issue 1: Poor Peptide Solubility

Q1: My crude [Br-Thp]-containing peptide precipitates upon cleavage from the resin or when I try to dissolve it for HPLC. What should I do?

A1: Poor solubility is a common challenge with peptides containing hydrophobic non-canonical amino acids like [Br-Thp].[1][2] The bulky, hydrophobic bromothiophene side chain can promote intermolecular aggregation. Here’s a systematic approach to address this:

  • Initial Dissolution Strategy:

    • Start with a small amount of your crude peptide.

    • Attempt to dissolve it in the initial mobile phase for your reversed-phase HPLC (RP-HPLC), which is typically a low percentage of organic solvent (e.g., 5-10% acetonitrile) in water with 0.1% trifluoroacetic acid (TFA).

    • If solubility is poor, gradually increase the concentration of the organic solvent. Be cautious, as too high an organic concentration can cause the peptide to precipitate when injected into a lower organic mobile phase on the column.[3]

  • Alternative Solvents and Additives:

    • Trifluoroethanol (TFE): For extremely hydrophobic peptides, 100% TFE can be used for initial dissolution, followed by dilution with your mobile phase buffer.[3] However, high concentrations of TFE can interfere with binding to the RP-HPLC column.[3]

    • Formic Acid: Using a higher concentration of formic acid (e.g., 10-50%) in the initial dissolution solvent can help to break up aggregates and improve solubility.

    • Guanidine Hydrochloride or Urea: For peptides that are particularly prone to aggregation, denaturants like 6 M guanidine hydrochloride or 8 M urea can be effective.[4][5][6] These will need to be removed during the purification process.

  • pH Adjustment: The net charge of your peptide can significantly influence its solubility. Adjusting the pH of your dissolution solvent away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility.

Issue 2: Complex Chromatogram with Multiple Peaks

Q2: My HPLC chromatogram shows a cluster of poorly resolved peaks around my target peptide. How can I improve the separation?

A2: A complex chromatogram is often the result of closely related impurities generated during solid-phase peptide synthesis (SPPS).[7][8] These can include deletion sequences, truncated sequences, or peptides with remaining protecting groups. The hydrophobicity of [Br-Thp] can exacerbate this issue by causing co-elution of impurities.

  • Optimize Your HPLC Gradient:

    • Shallow Gradient: A shallower gradient (e.g., 0.5-1% change in organic solvent per minute) can significantly improve the resolution of closely eluting peaks.[9]

    • Isocratic Hold: If you have an idea of the elution point of your target peptide, an isocratic hold at a specific organic solvent concentration just before your peptide elutes can help to separate it from earlier eluting impurities.

  • Alternative Ion-Pairing Reagents: While TFA is the most common ion-pairing reagent, it can sometimes mask the selectivity between your target peptide and impurities.[10] Consider using:

    • Difluoroacetic Acid (DFA) or Perfluoropropionic Acid (PFPA): These can offer different selectivity compared to TFA.

    • Formic Acid: Often used for LC-MS applications due to reduced ion suppression, it can also alter the elution profile and improve separation.[10]

  • Change in Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.

    • C8 vs. C18: A C8 column is less hydrophobic than a C18 column and may provide a different elution profile.

    • Phenyl-Hexyl: A phenyl-hexyl column offers different selectivity due to pi-pi interactions with the thiophene ring of [Br-Thp].

  • Orthogonal Purification: For very complex mixtures, a two-step, orthogonal purification strategy is highly effective.[11][12] This involves using two different separation methods based on different chemical principles.

    • Ion-Exchange Chromatography (IEX) followed by RP-HPLC: IEX separates peptides based on their net charge, which is an excellent orthogonal approach to the hydrophobicity-based separation of RP-HPLC.[12][13]

Issue 3: Peptide Aggregation on the Column

Q3: I am experiencing peak tailing and low recovery of my [Br-Thp]-containing peptide from the HPLC column. What could be the cause?

A3: Peak tailing and low recovery are often indicative of on-column aggregation or strong, non-specific binding.[1][4] The hydrophobic and aromatic nature of the bromothiophene side chain can promote these phenomena.

  • Increase Column Temperature: Running the purification at a slightly elevated temperature (e.g., 40-60 °C) can disrupt hydrophobic interactions and reduce aggregation, leading to sharper peaks and improved recovery.

  • Add Organic Modifiers:

    • Acetonitrile (ACN) vs. Methanol: While ACN is the standard, replacing it with or adding a small percentage of methanol to the mobile phase can alter the selectivity and reduce on-column aggregation.

    • Isopropanol: For very hydrophobic peptides, isopropanol can be a stronger organic modifier than ACN.

  • Sample Overload: Injecting too much peptide can lead to on-column precipitation and poor chromatography. Try reducing the sample load.

  • Column Cleaning: Ensure your column is thoroughly cleaned between runs to remove any adsorbed peptide from previous injections.[14]

Issue 4: Difficulty in Confirming Product Identity by Mass Spectrometry

Q4: The mass spectrum of my purified peptide shows an unusual isotopic pattern, making it difficult to confirm the molecular weight. Why is this happening?

A4: The presence of a bromine atom in your peptide is the reason for the characteristic isotopic pattern. Bromine has two naturally occurring isotopes, 79Br and 81Br, in an almost 1:1 ratio.[15] This results in a pair of peaks in the mass spectrum for any bromine-containing fragment, including the molecular ion, that are separated by 2 m/z units and have nearly equal intensity (the M+2 peak). This is a key diagnostic feature for your [Br-Thp]-containing peptide.

  • Interpreting the Mass Spectrum: Look for this characteristic M and M+2 isotopic pattern for the molecular ion of your peptide. The presence of this pattern is strong evidence that the bromine atom is incorporated.

  • Fragmentation Analysis (MS/MS): If you have access to tandem mass spectrometry, fragmenting the peptide will also show this isotopic pattern for any fragments that contain the [Br-Thp] residue. This can be used to confirm the position of the non-canonical amino acid in the peptide sequence.[16][17]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main chemical properties of this compound that affect peptide purification?

A1: The key properties of [Br-Thp] influencing purification are:

  • Hydrophobicity: The bromothiophene side chain is significantly hydrophobic, which can lead to poor solubility in aqueous solutions and strong retention on reversed-phase columns.[2] This hydrophobicity also increases the risk of peptide aggregation.[1][2]

  • Aromaticity: The thiophene ring is aromatic, which can lead to pi-pi stacking interactions, further promoting aggregation. It can also interact differently with various HPLC stationary phases, such as phenyl-based columns.

  • Halogenation: The bromine atom provides a unique isotopic signature (M and M+2 peaks of nearly equal intensity) that is very useful for mass spectrometric identification.[15][18]

Q2: What are the most common impurities I should expect when synthesizing a [Br-Thp]-containing peptide?

A2: Besides the common impurities from SPPS like truncated and deletion sequences, you should be aware of potential side reactions involving the bromothiophene ring.[19][20][21][22] While the thiophene ring is relatively stable, harsh cleavage conditions could potentially lead to side reactions. It is crucial to use appropriate scavengers during cleavage to protect the thiophene ring.

Q3: Can I use standard Fmoc-based solid-phase peptide synthesis for peptides containing [Br-Thp]?

A3: Yes, Fmoc-SPPS is generally suitable for incorporating [Br-Thp]. The corresponding Fmoc-protected amino acid building block would be used in the synthesis protocol. However, due to the hydrophobicity of this residue, you may need to take measures to prevent on-resin aggregation during the synthesis of longer peptides, such as using pseudoproline dipeptides or microwave-assisted synthesis.[1]

Q4: How does the presence of [Br-Thp] affect the overall charge of the peptide?

A4: The bromothiophene side chain of [Br-Thp] is neutral and does not have an ionizable group. Therefore, it does not directly contribute to the overall charge of the peptide. The net charge will be determined by the other amino acids in the sequence (e.g., Lys, Arg, His, Asp, Glu) and the N- and C-termini.

Part 3: Experimental Protocols and Data

Standard Preparative RP-HPLC Protocol for [Br-Thp]-Containing Peptides

This protocol provides a starting point for the purification of a [Br-Thp]-containing peptide. Optimization will likely be required based on the specific peptide sequence.

1. Materials:

  • Crude [Br-Thp]-containing peptide, lyophilized.

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA).

  • Preparative C18 HPLC column (e.g., 10 µm particle size, 100-300 Å pore size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in ACN.

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with Mobile Phase A. If solubility is an issue, refer to the "Poor Peptide Solubility" section in the Troubleshooting Guide.

  • Filter the dissolved peptide solution through a 0.45 µm syringe filter to remove any particulate matter.

4. HPLC Method:

  • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

  • Inject the filtered peptide solution onto the column.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient will depend on the hydrophobicity of your peptide and should be optimized based on analytical HPLC runs.[9]

  • Monitor the elution profile at 220 nm and 280 nm. The thiophene ring may also absorb at other wavelengths.

  • Collect fractions of 1-2 mL.

5. Fraction Analysis and Post-Purification Processing:

  • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.

  • Pool the pure fractions.

  • Lyophilize the pooled fractions to obtain the purified peptide as a fluffy white powder.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_start Start: Crude Peptide cluster_dissolution Step 1: Dissolution cluster_hplc Step 2: Preparative HPLC cluster_analysis Step 3: Analysis & Recovery cluster_end Finish Start Crude [Br-Thp] Peptide Dissolve Dissolve in Initial Mobile Phase (e.g., 5% ACN/H2O/TFA) Start->Dissolve Soluble Soluble? Dissolve->Soluble Insoluble Troubleshoot Solubility: - Increase Organic % - Add TFE, Formic Acid, or Denaturants Soluble->Insoluble No Prep_HPLC Run Preparative RP-HPLC Soluble->Prep_HPLC Yes Insoluble->Dissolve Good_Sep Good Separation? Prep_HPLC->Good_Sep Poor_Sep Troubleshoot Separation: - Optimize Gradient (make it shallower) - Change Ion-Pairing Reagent - Try a Different Column (C8, Phenyl) Good_Sep->Poor_Sep No Analyze Analyze Fractions (Analytical HPLC & MS) Good_Sep->Analyze Yes Poor_Sep->Prep_HPLC Good_Recovery Good Recovery? Analyze->Good_Recovery Poor_Recovery Troubleshoot Recovery: - Increase Column Temperature - Reduce Sample Load - Check for On-Column Aggregation Good_Recovery->Poor_Recovery No End Pool Pure Fractions & Lyophilize Good_Recovery->End Yes Poor_Recovery->Prep_HPLC

Caption: A logical workflow for troubleshooting the purification of [Br-Thp]-containing peptides.

Data Summary Table: Impact of Purification Parameters
ParameterPotential Issue with [Br-Thp] PeptidesRecommended ActionExpected Outcome
Solvent Composition Poor solubility due to high hydrophobicity.Increase organic content in dissolution solvent; use TFE or formic acid for difficult cases.Improved sample solubility for HPLC injection.
HPLC Gradient Co-elution of hydrophobic impurities.Use a shallow gradient (e.g., <1% B/min).Better resolution between the target peptide and impurities.
Column Temperature On-column aggregation leading to peak tailing and low recovery.Increase column temperature to 40-60 °C.Sharper peaks and improved recovery.
Ion-Pairing Reagent Poor selectivity with standard 0.1% TFA.Test alternative ion-pairing reagents like formic acid.Altered selectivity and potentially improved separation.
Purification Strategy Highly complex crude mixture with many impurities.Employ an orthogonal purification method (e.g., IEX followed by RP-HPLC).Significantly higher final purity.

References

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  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

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  • Waters. (2017, October 30). Peptide Sample Prep Optimization and Troubleshooting. YouTube. Retrieved from [Link]

  • ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]

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  • Tian, Z., & Li, Y. M. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298.
  • Müller, L. K., Baumruck, A. C., Zhdanova, H., & Tietze, A. A. (2020). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.
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  • Bobe, M. M., & Zirah, S. (2021).
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  • Atherton, E., & Sheppard, R. C. (1985). Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. The Journal of Organic Chemistry.
  • Pimenta, A. C., et al. (2022). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?
  • Pimenta, A. C., et al. (2022). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? PMC - PubMed Central.
  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Vasanth, B., & Kumar, P. (2021). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Popali, S. (2017). Spps and side reactions in peptide synthesis. Slideshare.
  • Amay, E. S., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Rao, D. R., & Prasanna, M. D. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America.
  • Scanlon, D. B., & Finlayson, J. (2003). Prep/Semiprep Separations of Peptides. In HPLC of Peptides and Proteins (pp. 191-206). Humana Press.
  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002).
  • Zhong, W., et al. (2005). Mass spectrometry of peptides and proteins. PubMed.
  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Stratis-Cullum, D. N., et al. (2003). Increased affinity and solubility of peptides used for direct peptide ELISA on polystyrene surfaces through fusion with a polystyrene-binding peptide tag. PubMed.
  • Zhong, W., et al. (2004). Mass spectrometry of peptides and proteins. OSU Chemistry.
  • Góngora-Benítez, M., et al. (2014). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC - NIH.
  • Di Masi, A., et al. (2025). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. PMC - NIH.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound Request for Quotation. Retrieved from [Link]

  • Voth, A. R., et al. (2017).
  • Verevkin, S. P., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Publishing.
  • Lakner, F. J., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
  • LibreTexts Chemistry. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Verevkin, S. P., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine.
  • Chen, Y., et al. (2025). Improving protein solubility and activity by introducing small peptide tags designed with machine learning models.
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Validation & Comparative

A Comparative Guide to the Biological Activity of (S)- and (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Biological Systems

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of its biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit profoundly different physiological effects. This stereoselectivity arises from the chiral nature of biological targets themselves—receptors, enzymes, and nucleic acids—which preferentially interact with one enantiomer over the other.

This guide provides a comparative analysis of the predicted biological activities of the (S)- and (R)-enantiomers of 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. As a non-proteinogenic α-amino acid, its structure is analogous to the endogenous neurotransmitter (S)-glutamate, suggesting a primary mode of action within the central nervous system. While direct comparative experimental data for these specific enantiomers is not extensively published, this guide will synthesize established principles of stereopharmacology and data from closely related analogs to construct a predictive framework for researchers. We will explore their likely differential effects, propose robust experimental protocols for empirical validation, and present expected outcomes to guide future research and development.

Physicochemical Properties

A foundational comparison begins with the basic physicochemical properties of the enantiomers. While properties like molecular weight and formula are identical, their interaction with plane-polarized light (optical rotation) is equal and opposite, a defining characteristic of enantiomers.

Property(S)-Enantiomer(R)-EnantiomerData Source
Molecular Formula C₇H₈BrNO₂SC₇H₈BrNO₂SPubChem[1]
Molecular Weight 250.12 g/mol 250.12 g/mol PubChem[1]
IUPAC Name (2S)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid(2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acidPubChem[1]
Predicted XLogP3 -0.7-0.7PubChem[1]
Topological Polar Surface Area 91.6 Ų91.6 ŲPubChem[1]
Predicted Optical Rotation [α] > 0 (Dextrorotatory - Predicted)[α] < 0 (Levorotatory - Predicted)General Principle

Predicted Biological Activity Profile: A Stereochemical Comparison

Primary Target Hypothesis: Ionotropic Glutamate Receptors

The structural core of 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is that of an α-amino acid, bearing a strong resemblance to (S)-glutamate, the principal excitatory neurotransmitter in the mammalian central nervous system[2][3]. Glutamate mediates its effects through ionotropic (iGluR) and metabotropic (mGluR) receptors[4]. The iGluRs, which include NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that possess highly stereoselective binding pockets[2][5].

The (S)-Enantiomer: The Eutomer

It is a well-established principle that the agonist binding sites of glutamate receptors are specifically configured to recognize the (S)-enantiomer of amino acids[2][6]. The natural neurotransmitter is (S)-glutamate. Therefore, it is strongly predicted that (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid will be the biologically active enantiomer, or eutomer, at ionotropic glutamate receptors. Its activity could manifest as either an agonist (activating the receptor) or a competitive antagonist (binding to the agonist site without activation), depending on how the 5-bromothiophen moiety interacts with the receptor's binding pocket.

The (R)-Enantiomer: The Distomer

Conversely, the (R)-enantiomer is predicted to be the significantly less active or inactive enantiomer, or distomer, at these same receptors. Its stereochemistry would likely result in a poor fit within the highly constrained agonist binding site, preventing effective receptor interaction. The ratio of the potency of the eutomer to the distomer is known as the eudismic ratio, and for glutamate receptor agonists, this ratio is often very high.

Glutamatergic Synapse cluster_receptors Postsynaptic Receptors presynaptic Presynaptic Terminal vesicle Vesicle with (S)-Glutamate postsynaptic Postsynaptic Dendrite AMPA AMPA Receptor vesicle->AMPA Release NMDA NMDA Receptor vesicle->NMDA AMPA->postsynaptic Na+ Influx (Depolarization) NMDA->postsynaptic Ca2+/Na+ Influx S_compound (S)-Enantiomer (Predicted Agonist/ Antagonist) S_compound->AMPA Binds (High Affinity) S_compound->NMDA Binds (High Affinity) R_compound (R)-Enantiomer (Predicted Inactive) R_compound->AMPA Binds (Low/No Affinity) R_compound->NMDA Binds (Low/No Affinity) Experimental_Workflow cluster_binding Tier 1: Target Affinity cluster_functional Tier 2: Functional Activity cluster_secondary Tier 3: Secondary Screening start Obtain Pure (S) and (R) Enantiomers binding_assay Protocol 1: Radioligand Binding Assay (e.g., [3H]AMPA) start->binding_assay enzyme_assay Protocol 2: In Vitro Enzyme Assay (e.g., Tyrosinase) start->enzyme_assay binding_result Determine Ki (Affinity) binding_assay->binding_result ep_assay Protocol 3: Whole-Cell Patch-Clamp (Cultured Neurons) binding_result->ep_assay If Affinity > 10 µM ep_result Determine EC50/IC50 (Potency & Efficacy) ep_assay->ep_result final_analysis Comparative Analysis: (S) vs. (R) Profile ep_result->final_analysis enzyme_result Determine IC50 (Inhibition) enzyme_assay->enzyme_result enzyme_result->final_analysis

A tiered workflow for empirical activity comparison.
Protocol 1: Competitive Radioligand Binding Assay for AMPA Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of each enantiomer for the AMPA-subtype glutamate receptor.

Causality: This assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand (e.g., [³H]AMPA) from its receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is used to calculate the inhibitory constant (Kᵢ), a direct measure of binding affinity. This is a crucial first step to confirm target engagement.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C.

    • Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation three times to remove endogenous glutamate.

    • Resuspend the final synaptic membrane pellet in assay buffer and determine protein concentration via a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of synaptic membrane preparation (approx. 100-200 µg protein).

    • Add 25 µL of [³H]AMPA (final concentration ~5 nM).

    • Add 25 µL of either (S)- or (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid at various concentrations (ranging from 1 nM to 1 mM).

    • For non-specific binding, add a high concentration (e.g., 1 mM) of unlabeled L-glutamate. For total binding, add assay buffer.

    • Incubate the plate for 1 hour at 4°C on an orbital shaker.

  • Termination and Scintillation Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three rapid washes with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

Objective: To screen for secondary activity by assessing the inhibitory potential of each enantiomer against mushroom tyrosinase, a model enzyme.

Causality: Thiophene-containing compounds have been reported as tyrosinase inhibitors. This assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product. A reduction in color formation in the presence of the test compound indicates enzyme inhibition, providing a rapid screen for non-receptor-mediated activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.

    • Prepare a 2 mM L-DOPA solution in the phosphate buffer.

    • Prepare stock solutions of the (S)- and (R)-enantiomers in a suitable solvent (e.g., DMSO, then dilute in buffer). Kojic acid is used as a positive control.

  • Enzyme Assay:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (various concentrations), and 20 µL of the tyrosinase solution.

    • Pre-incubate the mixture for 10 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.

    • Calculate the percentage of inhibition relative to the control (no inhibitor) for each concentration.

    • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to determine the IC₅₀ value.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC₅₀ or IC₅₀) of the enantiomers at native glutamate receptors.

Causality: This technique provides the ultimate measure of a compound's functional effect. By recording the ion currents flowing through receptors on a single neuron in response to drug application, we can directly observe and quantify receptor activation or inhibition in a physiological context.

Methodology:

  • Cell Culture:

    • Culture primary neurons (e.g., from rat hippocampus or cortex) on glass coverslips for 10-14 days.

  • Electrophysiological Recording:

    • Transfer a coverslip to a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., Hanks' Balanced Salt Solution with 1 µM tetrodotoxin to block action potentials and 10 µM glycine as a co-agonist for NMDA receptors).

    • Pull borosilicate glass microelectrodes to a resistance of 3-5 MΩ and fill with an internal solution.

    • Establish a whole-cell patch-clamp configuration on a visually identified neuron.

    • Clamp the neuron's membrane potential at -70 mV.

  • Agonist Activity Assessment:

    • Apply a known concentration of AMPA or NMDA to the neuron via a rapid perfusion system to establish a baseline control current.

    • Apply increasing concentrations of the (S)- or (R)-enantiomer to the same neuron and record the elicited current. An inward current indicates agonist activity.

  • Antagonist Activity Assessment:

    • Co-apply a fixed concentration of a known agonist (e.g., 10 µM AMPA) with increasing concentrations of the (S)- or (R)-enantiomer.

    • A reduction in the agonist-evoked current indicates antagonist activity.

  • Data Analysis:

    • For agonist activity, plot the peak current amplitude against the log concentration of the enantiomer to generate a dose-response curve and calculate the EC₅₀ (concentration for half-maximal activation).

    • For antagonist activity, plot the percentage inhibition of the control agonist response against the log concentration of the enantiomer to calculate the IC₅₀.

Predicted Data Summary & Interpretation

The following table summarizes the hypothetical, predicted outcomes from the described experiments, based on established pharmacological principles for glutamate receptor ligands.

AssayParameterPredicted Outcome for (S)-EnantiomerPredicted Outcome for (R)-EnantiomerInterpretation
Protocol 1: [³H]AMPA Binding Kᵢ (Affinity) < 1 µM > 100 µM The (S)-enantiomer is predicted to have high affinity for the AMPA receptor, while the (R)-enantiomer will have very low or no measurable affinity.
Protocol 2: Tyrosinase Inhibition IC₅₀ (Inhibition) Possible activityPossible activityActivity is uncertain and could be present for one, both, or neither enantiomer. Stereoselectivity cannot be predicted a priori.
Protocol 3: Patch-Clamp EC₅₀/IC₅₀ (Potency) < 10 µM No significant activity The (S)-enantiomer is predicted to be a potent functional modulator (agonist or antagonist), while the (R)-enantiomer will be functionally inactive.

Interpretation: A low Kᵢ value for the (S)-enantiomer in the binding assay, coupled with a low EC₅₀/IC₅₀ value in the electrophysiology assay, would confirm its status as a potent, stereoselective glutamate receptor modulator. The (R)-enantiomer is expected to be orders of magnitude less potent, if active at all. Any activity observed in the tyrosinase assay would indicate a secondary mechanism of action that warrants further investigation.

Conclusion

The principles of stereochemistry are central to understanding the biological activity of 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. Based on its structural similarity to (S)-glutamate and a wealth of data on analogous compounds, a clear predictive model emerges: the (S)-enantiomer is expected to be the biologically active eutomer, likely targeting ionotropic glutamate receptors, while the (R)-enantiomer is predicted to be a largely inactive distomer at this primary target.

This guide provides not only a scientifically-grounded hypothesis but also a detailed roadmap for its empirical validation. The proposed experimental workflows—from initial binding affinity studies to functional electrophysiological characterization and secondary screening—offer a robust framework for any researcher, scientist, or drug development professional seeking to elucidate the distinct pharmacological profiles of these chiral molecules. The rigorous, empirical testing outlined herein is the essential next step to move from prediction to definitive characterization.

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A Comparative Guide to Non-Canonical Amino Acids in Peptide and Protein Engineering: (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the expanding landscape of drug discovery and protein engineering, the deliberate incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative strategy to imbue peptides and proteins with novel functionalities and enhanced therapeutic properties.[1] By moving beyond the confines of the 20 proteinogenic amino acids, researchers can introduce unique chemical handles, probes, and structural modifications to precisely tailor biomolecules for specific applications.[2] This guide provides an in-depth comparison of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a thiophene-containing ncAA, with three other widely utilized ncAAs: p-bromophenylalanine, 4-azidophenylalanine, and O-tert-butyl-L-tyrosine. Through an objective lens supported by experimental data, we will explore their distinct characteristics and guide researchers in selecting the optimal ncAA for their experimental objectives.

Introduction to the Non-Canonical Amino Acids

The selection of a non-canonical amino acid is a critical decision in the design of modified peptides and proteins. The choice is dictated by the desired functionality, whether it be to serve as a spectroscopic probe, a handle for bio-orthogonal chemistry, a tool for structural biology, or a means to enhance biological stability and activity. The four ncAAs under comparison here represent a diverse toolkit for the modern biochemist and medicinal chemist.

This compound is a halogenated, heterocyclic amino acid. The thiophene ring is a bioisostere of the phenyl ring, and its incorporation can modulate the electronic and steric properties of a peptide, potentially influencing receptor binding and biological activity.[3] The bromine atom introduces a heavy atom for crystallographic phasing and can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity.

p-Bromophenylalanine (pBrF) is a halogenated analog of phenylalanine. Similar to its thiophene counterpart, the bromine atom serves as a useful tool for X-ray crystallography.[4] Its incorporation provides a subtle modification to the phenyl ring, which can be used to probe structure-activity relationships without drastically altering the overall size of the side chain.[5]

4-Azidophenylalanine (pAzF) is a versatile ncAA that contains a bio-orthogonal azido group. This functional group can be specifically and efficiently modified using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7] This allows for the site-specific labeling of proteins with a wide array of probes, including fluorophores, biotin, and cross-linking agents.[8]

O-tert-Butyl-L-tyrosine (Tyr(tBu)) is a protected derivative of tyrosine. The tert-butyl group masks the reactive hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide synthesis.[1] This makes it an invaluable tool in solid-phase peptide synthesis (SPPS) for the controlled assembly of complex peptides.[9]

Comparative Analysis of Physicochemical and Functional Properties

The choice of an ncAA is fundamentally linked to its physicochemical properties. These properties dictate not only the behavior of the free amino acid but also the characteristics it imparts to the resulting peptide or protein.

PropertyThis compoundp-Bromophenylalanine4-AzidophenylalanineO-tert-butyl-L-tyrosine
Molecular Weight 250.11 g/mol [10][11]244.09 g/mol 206.20 g/mol 237.29 g/mol
Key Functional Group Brominated thiopheneBrominated phenylAzidotert-butyl ether
Primary Application Structural biology (X-ray crystallography), probing electronic effectsStructural biology (X-ray crystallography), structure-activity relationship studiesBio-orthogonal labeling ("click chemistry"), photocrosslinkingProtected building block in peptide synthesis
Solubility Soluble in some organic solvents like ethanol and dichloromethane; insoluble in water.[10]Soluble in water.Soluble in water, DMSO, and DMF.Soluble in organic solvents.
Notable Characteristics Thiophene ring as a phenyl bioisostere, potential for halogen bonding.[3]Minimal steric perturbation compared to phenylalanine.[5]Enables highly specific chemical modification.[6]Stable under basic conditions, cleaved by strong acid.[1]

Experimental Workflows and Methodologies

The successful application of ncAAs hinges on robust and well-characterized experimental protocols. Below, we outline the key workflows for the incorporation and utilization of these amino acids.

General Workflow for Site-Specific ncAA Incorporation

The site-specific incorporation of ncAAs into proteins in living cells is a powerful technique that relies on the use of an orthogonal translation system. This system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that are engineered to be specific for the ncAA and not recognize any of the canonical amino acids or tRNAs in the host organism.[4][9][12]

ncAA Incorporation Workflow cluster_0 Genetic Engineering cluster_1 Cell Culture and Expression cluster_2 Purification and Analysis Plasmid Plasmid encoding orthogonal aaRS and tRNA Transformation Transform host cells (e.g., E. coli) Plasmid->Transformation TargetGene Target gene with amber stop codon (TAG) TargetGene->Transformation Culture Culture cells in media supplemented with ncAA Transformation->Culture Induction Induce protein expression Culture->Induction Purification Purify target protein Induction->Purification Verification Verify ncAA incorporation (e.g., Mass Spectrometry) Purification->Verification

A generalized workflow for the site-specific incorporation of non-canonical amino acids.
Specific Protocols and Considerations

1. Synthesis and Incorporation of this compound:

The synthesis of this ncAA can be achieved through a multi-step process, often starting from 5-bromothiophene-2-carbaldehyde.[10] For its incorporation into proteins, a specific orthogonal aaRS/tRNA pair would need to be evolved or selected that recognizes the thiophene side chain.[9][12] Verification of its incorporation can be performed using mass spectrometry, where the isotopic signature of bromine (approximately equal abundance of 79Br and 81Br) provides a clear signal.

2. Bio-orthogonal Labeling with 4-Azidophenylalanine (pAzF):

Following the incorporation of pAzF into a protein of interest, the azide group can be selectively reacted with an alkyne-containing molecule.

Click Chemistry Workflow Protein_pAzF Protein with incorporated 4-Azidophenylalanine (pAzF) Reaction Click Chemistry Reaction (CuAAC or SPAAC) Protein_pAzF->Reaction AlkyneProbe Alkyne-functionalized probe (e.g., fluorophore, biotin) AlkyneProbe->Reaction LabeledProtein Site-specifically labeled protein Reaction->LabeledProtein

Sources

Efficacy of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vitro efficacy of a promising class of synthetic amino acid derivatives, with a specific focus on (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid and its analogues. For researchers and drug development professionals, understanding the nuances of in vitro evaluation is paramount for advancing novel chemical entities from the bench to potential clinical applications. Thiophene-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide will delve into the experimental data supporting the potential of these derivatives, compare their performance with relevant alternatives where data is available, and provide detailed protocols for their in vitro evaluation.

Introduction to Thiophene-Based Amino Acid Derivatives

Thiophene rings are considered privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. Their structural resemblance to phenyl groups, coupled with their unique electronic properties, allows them to interact favorably with a variety of biological targets. The incorporation of an amino acid moiety provides a handle for further chemical modification and can influence the compound's solubility, cell permeability, and target engagement. The specific compound class, this compound derivatives, combines these features, making them intriguing candidates for drug discovery programs. While specific data on the lead compound is limited, it is recognized as a valuable intermediate in the synthesis of potential anticancer drugs.[2] The evaluation of related thiophene derivatives provides a strong rationale for their investigation.

Comparative In Vitro Efficacy

While direct comparative data for this compound is not extensively available in the public domain, we can infer its potential by examining the in vitro performance of structurally similar thiophene derivatives.

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the potent in vitro anticancer activity of thiophene derivatives against a range of human cancer cell lines. For instance, a series of novel thiophene analogues exhibited significant cytotoxic effects against HepG2 (liver), A2780 (ovarian), and A2780CP (cisplatin-resistant ovarian) cancer cell lines.[3][4] One amino-thiophene derivative, in particular, showed promising growth inhibition with IC50 values of 12 ± 0.17 µM and 10 ± 0.15 µM against A2780 and A2780CP cells, respectively, comparable to the standard drug Sorafenib.[3][4]

Another study on chlorothiophene-based chalcones revealed potent toxicity against various cancer cell lines, with two compounds exhibiting strong activity against WiDr colorectal cancer cells (IC50 = 0.77 and 0.45 µg/mL) and promising selectivity towards normal cells.[5] These findings underscore the potential of the thiophene scaffold in developing novel anticancer agents. The presence of a bromine atom on the thiophene ring, as in our lead compound, is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.

Table 1: In Vitro Cytotoxicity of Selected Thiophene Derivatives

Compound ClassCancer Cell LineIC50 ValueReference
Amino-thiophene derivativeA2780 (Ovarian)12 ± 0.17 µM[3][4]
Amino-thiophene derivativeA2780CP (Ovarian, Cisplatin-resistant)10 ± 0.15 µM[3][4]
Chlorothiophene-based chalcone C4WiDr (Colorectal)0.77 µg/mL[5]
Chlorothiophene-based chalcone C6WiDr (Colorectal)0.45 µg/mL[5]

Mechanistic Insights: Potential Signaling Pathways

The precise mechanism of action for this compound derivatives is yet to be fully elucidated. However, based on the activities of other thiophene-based anticancer agents, several potential signaling pathways can be hypothesized. A novel thiophene derivative, F8, was found to induce apoptosis in human acute lymphoblastic leukemia cells through an intrinsic pathway, involving phosphatidylserine externalization, generation of reactive oxygen species (ROS), and mitochondrial depolarization.[6]

Below is a hypothetical signaling pathway that could be investigated for this class of compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS activates PI3K PI3K Receptor->PI3K activates Compound This compound derivative Compound->RAS potential inhibition RAF RAF Compound->RAF potential inhibition MEK MEK Compound->MEK potential inhibition Compound->PI3K potential inhibition AKT AKT Compound->AKT potential inhibition ROS Reactive Oxygen Species Compound->ROS induces RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax ROS->Bax activates Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax inhibits Apoptosis Apoptosis Cytochrome_c->Apoptosis initiates Transcription_Factors->Proliferation

Caption: A streamlined workflow for the in vitro evaluation of novel this compound derivatives.

Conclusion and Future Directions

The available evidence from related thiophene derivatives strongly suggests that this compound and its analogues represent a promising class of compounds for further investigation as potential therapeutic agents. Their in vitro evaluation through a systematic workflow, starting with cytotoxicity screening and progressing to mechanistic studies, is crucial for identifying lead candidates. Future research should focus on synthesizing a library of these derivatives to establish clear structure-activity relationships (SAR). [7][8][9]This will enable the optimization of potency, selectivity, and drug-like properties, ultimately paving the way for in vivo studies and potential clinical development.

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A Comparative Guide to the In Vivo Performance of Peptides Containing (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Robust Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and potency but are often hampered by poor in vivo stability and rapid clearance, limiting their therapeutic potential.[1][2] The introduction of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations, enhancing pharmacokinetic properties and overall drug-likeness.[3] This guide focuses on the potential of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a unique UAA featuring a brominated thiophene ring, to engineer next-generation peptide therapeutics with superior in vivo performance.

The rationale for selecting this UAA is twofold: the thiophene ring is a bioisostere of the phenyl ring found in phenylalanine but with distinct electronic properties, while the bromo-substituent adds hydrophobicity and steric bulk.[4] These features are hypothesized to sterically hinder protease activity and enhance binding to serum proteins, thereby extending the peptide's half-life.

Projected In Vivo Performance: A Comparative Analysis

The incorporation of this compound is expected to significantly enhance the in vivo performance of peptides compared to their counterparts composed solely of natural amino acids. The following sections provide a comparative analysis based on key pharmacokinetic and pharmacodynamic parameters, drawing parallels from in vivo studies of peptides containing structurally related UAAs.

Enhanced Metabolic Stability

Peptides composed of natural L-amino acids are rapidly degraded by proteases in the blood and tissues.[5] The introduction of UAAs with bulky or non-canonical side chains can disrupt protease recognition and cleavage.

  • Hypothesis for this compound: The bromo-thiophene side chain is predicted to provide significant steric hindrance at the cleavage site, making the peptide backbone less accessible to proteases. This is expected to lead to a substantial increase in plasma stability.

  • Comparative Evidence: Studies on peptides where natural amino acids were replaced with other UAAs have shown marked improvements in stability. For instance, replacing L-tryptophan with D-tryptophan in somatostatin significantly extended its half-life.[6] Similarly, an antimicrobial peptide analogue with a D-amino acid substitution showed that over 80% of the peptide remained active after 2 hours in human serum, whereas the native peptide was 80% degraded.[1]

Improved Pharmacokinetic Profile

A longer half-life and improved bioavailability are critical for reducing dosing frequency and improving patient compliance.

  • Hypothesis for this compound: The increased hydrophobicity imparted by the brominated thiophene moiety may promote binding to serum albumin, effectively creating a circulating reservoir of the peptide and reducing renal clearance. This would lead to a prolonged plasma half-life.

  • Comparative Evidence: Peptides incorporating pyridyl-alanine have demonstrated enhanced aqueous solubility while maintaining biological activity, leading to improved biophysical characteristics suitable for medicinal use.[7] Furthermore, other strategies like conjugating peptides to small molecules that bind reversibly to serum proteins have been shown to extend peptide half-life from minutes to days.[8][9]

Altered Biodistribution and Target Engagement

The physicochemical properties of a peptide influence its distribution in the body and its interaction with its biological target.

  • Hypothesis for this compound: The unique electronic and steric properties of the bromo-thiophene side chain could lead to altered tissue distribution profiles and potentially enhanced binding affinity and selectivity for the target receptor.

  • Comparative Evidence: In vivo studies with halogenated phenylalanine analogs have shown that these modifications can influence tissue-specific delivery. For example, a bicyclic phenylalanine derivative demonstrated different tumor and small intestine distribution ratios compared to a fluorinated tyrosine analog.

Comparative Performance Summary

The following table summarizes the predicted performance of a peptide containing this compound (Peptide-BTP) in comparison to a native peptide (Peptide-NAT) and a peptide with another UAA, para-bromo-phenylalanine (Peptide-pBrF).

Performance MetricPeptide-NAT (Baseline)Peptide-pBrF (Comparative UAA)Peptide-BTP (Hypothesized)Rationale for Peptide-BTP
Metabolic Stability (t½ in plasma) Very Short (<30 min)Moderate (hours)Long (several hours to days)The bromo-thiophene group provides significant steric shielding against proteases.
Renal Clearance HighModerateLowIncreased hydrophobicity and potential for serum albumin binding reduce glomerular filtration.
Oral Bioavailability Very Low (<1%)LowPotentially Low but ImprovedIncreased lipophilicity may enhance passive permeation across the gut epithelium.
Target Receptor Affinity HighVariable (context-dependent)Potentially EnhancedThe unique electronic and steric profile of the side chain may lead to novel, favorable interactions with the receptor binding pocket.
Immunogenicity Generally LowGenerally LowExpected to be LowPeptides are typically less immunogenic than larger biologics.

Experimental Validation: A Step-by-Step In Vivo Protocol

To empirically validate the hypothesized advantages of incorporating this compound, a systematic in vivo evaluation is necessary. The following outlines a comprehensive experimental workflow.

General Experimental Workflow

Caption: A generalized workflow for the in vivo evaluation of therapeutic peptides.

Detailed Protocol for Pharmacokinetic Analysis

Objective: To determine and compare the plasma half-life of Peptide-NAT and Peptide-BTP.

  • Animal Model: Use healthy male Sprague-Dawley rats (n=3-5 per group).

  • Peptide Formulation: Dissolve peptides in a suitable vehicle (e.g., saline or PBS with a small percentage of a solubilizing agent like DMSO if necessary).

  • Administration: Administer a single intravenous (IV) bolus dose of each peptide (e.g., 1 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-injection).

  • Sample Processing: Immediately process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the intact peptide in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Plot the plasma concentration-time data and calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd), using appropriate software (e.g., Phoenix WinNonlin).

Visualizing the Hypothesized Stability Enhancement

Peptide_Stability_Comparison Peptide_NAT Native Peptide (Peptide-NAT) High susceptibility to proteases Rapid cleavage Degradation Rapid Degradation (Short Half-Life) Peptide_NAT->Degradation Peptide_BTP Modified Peptide (Peptide-BTP) Steric hindrance from Bromo-Thiophene Reduced protease access Stability Enhanced Stability (Long Half-Life) Peptide_BTP->Stability Protease Proteolytic Enzymes Protease->Peptide_NAT Attacks Protease->Peptide_BTP Hindered

Caption: Conceptual diagram illustrating the enhanced proteolytic stability of a peptide containing this compound.

Conclusion and Future Directions

The incorporation of this compound into peptides represents a promising strategy to engineer highly stable and effective therapeutics. The predicted enhancements in metabolic stability and pharmacokinetic profile, based on evidence from analogous unnatural amino acids, provide a strong rationale for its use in drug discovery. The experimental protocols outlined in this guide offer a clear path for the in vivo validation of these hypotheses. Future research should focus on synthesizing and testing peptides containing this novel UAA in relevant animal models of disease to fully elucidate its therapeutic potential.

References

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  • Genotoxicity assessment of peptide/protein-related biotherapeutics: points to consider before testing. Mutagenesis. [Link]

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  • Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats. Drug and Chemical Toxicology. [Link]

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The Thiophene Scaffold in Amino Acid Design: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel bioactive molecules with enhanced efficacy and specificity is perpetual. Among the privileged structures in medicinal chemistry, the thiophene ring has emerged as a versatile scaffold for the design of innovative therapeutics.[1] When incorporated into the fundamental framework of amino acids, thiophene imparts unique physicochemical properties that can profoundly influence biological activity. This guide provides an in-depth comparison of thiophene-based amino acids, elucidating the critical structure-activity relationships (SAR) that govern their function, supported by experimental data and detailed methodologies.

The Rationale for Thiophene-Based Amino Acids

The substitution of a phenyl ring with a thiophene ring, a concept known as bioisosterism, is a cornerstone of the utility of thiophene-based amino acids in drug design.[1] The sulfur atom in the thiophene ring introduces distinct electronic and steric properties compared to a benzene ring, including the potential for additional hydrogen bonding, which can enhance interactions with biological targets.[1] This modification can lead to improved pharmacokinetic profiles, increased metabolic stability, and novel pharmacological activities.[1] Thiophene-containing amino acids are increasingly utilized in the synthesis of peptidomimetics and other small molecules to explore new chemical spaces and advance drug discovery efforts.

Synthesis of Thiophene-Based Amino Acids: The Gewald Reaction as a Key Strategy

A prevalent and efficient method for the synthesis of the core 2-aminothiophene scaffold is the Gewald three-component reaction.[2][3] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[4]

Generalized Gewald Reaction Workflow

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the 2-aminothiophene.[5]

Gewald_Workflow Start Ketone/Aldehyde + Active Methylene Nitrile + Sulfur + Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Sulfur_Addition Sulfur Addition Knoevenagel->Sulfur_Addition Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Aromatization Aromatization Cyclization->Aromatization Product 2-Aminothiophene Derivative Aromatization->Product

Caption: Generalized workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.

Experimental Protocol: Catalytic Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes a catalytic approach to the Gewald reaction, which is more environmentally friendly and efficient than methods requiring stoichiometric amounts of base.[2]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Piperidinium borate (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add cyclohexanone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), elemental sulfur (1.0 mmol), and piperidinium borate (10 mol%).

  • Add ethanol (5 mL) as the solvent.

  • Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Comparative Biological Activities and Structure-Activity Relationships

The true value of thiophene-based amino acids lies in the diverse biological activities they exhibit, which can be finely tuned by modifying their structure. Here, we compare their efficacy in key therapeutic areas.

Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key kinases or disruption of microtubule dynamics.[6]

3.1.1. Case Study: Tetrahydrobenzo[b]thiophene Derivatives

A series of 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU) derivatives were synthesized and evaluated for their anticancer activity against the A549 non-small cell lung cancer cell line.[6]

CompoundR Group (on benzyl)IC50 (µM) against A549 cells
BU17 H9.00
UD12 (phenylurea)> 50
UD13 4-Cl (phenylurea)12.19
UD19 3,4-diCl (phenylurea)7.2
BZA09 4-F (benzylamine)2.73
BZ05 4-F (benzamide)9.49

Data compiled from Reference[6]

SAR Insights:

  • The conversion of a benzamide (BZ05) to a more flexible benzylamine (BZA09) resulted in a significant increase in potency, with the IC50 value dropping from 9.49 µM to 2.73 µM.[6]

  • For the urea derivatives, electron-withdrawing groups on the phenyl ring (UD13 and UD19) led to greater antiproliferative activity compared to electron-donating groups.[6]

  • The benzyl urea derivative (BU17) was substantially more active than its phenyl urea counterpart (UD12), highlighting the importance of the linker between the thiophene and the terminal aryl ring.[6]

Anticancer_SAR ThiopheneCore Thiophene Core Substituent at C2 Substituent at C3 Flexibility Increased Linker Flexibility (Benzyl vs. Phenyl) → Increased Potency ThiopheneCore:f1->Flexibility EWG Electron-Withdrawing Groups on Aryl Ring → Increased Potency ThiopheneCore:f1->EWG Amine_vs_Amide Amine_vs_Amide ThiopheneCore:f1->Amine_vs_Amide substituents Substituent Effects on Anticancer Activity

Caption: Key SAR trends for the anticancer activity of tetrahydrobenzo[b]thiophene derivatives.

3.1.2. Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Thiophene derivatives are also promising candidates for the development of new antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[7]

3.2.1. Comparative Antimicrobial Activity of Thiophene Derivatives

A study on novel armed thiophene derivatives revealed significant antimicrobial activity, with some compounds showing potency greater than the standard drug gentamicin against Pseudomonas aeruginosa.[7]

CompoundInhibition Zone (mm) vs. P. aeruginosaMIC (µg/mL) vs. P. aeruginosa
7 2062.5
Gentamicin 18125

Data compiled from Reference[7]

SAR Insights:

  • The preliminary SAR analysis suggested that the introduction of appropriate substituents at the 5-position of the thiophene ring is crucial for enhancing antibacterial activity.[7]

  • Compound 7, which features a benzimidazole moiety, demonstrated superior activity against P. aeruginosa compared to the standard antibiotic gentamicin.[7]

3.2.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control (broth + bacteria) and a sterility control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition

Thiophene-based compounds have been designed as potent inhibitors of various enzymes, including kinases, which are critical targets in cancer and inflammatory diseases.

3.3.1. Case Study: Thiophene-3-carboxamides as JNK Inhibitors

A series of thiophene-3-carboxamide derivatives were synthesized and evaluated as inhibitors of c-Jun N-terminal kinase (JNK1), a key enzyme in inflammatory signaling pathways.[8]

CompoundSubstitution at C2JNK1 IC50 (µM)
5g Unsubstituted5.4
26 2-Chlorophenyl1.4
27 3-Chlorophenyl2.6
25 2,3-Dichlorophenyl1.3

Data compiled from Reference[8]

SAR Insights:

  • The position of the carboxamide group is critical; moving it from the 3-position to the 5-position resulted in a complete loss of activity.[8]

  • Substitution on the thiophene ring at the 4- or 5-positions was generally detrimental to activity.[8]

  • Substitution at the 2-position with aryl groups was well-tolerated. The presence of a chlorine atom at the 2- or 3-position of the phenyl ring (compounds 26 and 27) enhanced the inhibitory activity.[8] Dichloro-substitution (compound 25) further improved potency.[8]

3.3.2. Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.

Applications and Future Perspectives

The versatility of thiophene-based amino acids extends beyond direct therapeutic applications. They are valuable tools in chemical biology and materials science. For example, their incorporation into peptides can induce specific secondary structures and enhance resistance to proteolysis. Furthermore, their unique photophysical properties have been exploited in the development of fluorescent probes for bioimaging.

The continued exploration of the SAR of thiophene-based amino acids will undoubtedly lead to the discovery of more potent and selective drug candidates. Future research will likely focus on:

  • The development of novel synthetic methodologies to access a wider diversity of thiophene-based amino acid structures.

  • The use of computational modeling and machine learning to predict the biological activity of new derivatives and guide synthetic efforts.[1]

  • The expansion of their application in areas such as neurodegenerative diseases and metabolic disorders.

By understanding the intricate relationship between the structure of these compounds and their biological function, we can unlock their full potential in the ongoing effort to develop next-generation therapeutics.

References

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  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2011). Journal of Medicinal Chemistry. [Link]

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  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2020). International Journal of Nanomedicine. [Link]

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  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). Journal of Chemical Reaction and Synthesis. [Link]

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  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]

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  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Pharmacology. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. (2022). International Journal of Pharmaceutical Research and Applications. [Link]

  • Cytotoxicity (IC50, µg/mL) of different tested compounds against human... (n.d.). ResearchGate. [Link]

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A Comparative Guide to Enhancing Peptide Stability: The Role of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of therapeutic peptide development, overcoming the inherent instability of natural peptides is a paramount challenge. Peptides often suffer from low bioavailability and short in-vivo half-lives due to their susceptibility to proteolytic degradation.[1][2] This guide provides a comprehensive comparison of peptide stability with and without the incorporation of the unnatural amino acid (UAA), (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. The introduction of UAAs is a powerful strategy to enhance the pharmacological profiles and physicochemical properties of peptides, such as their stability and membrane permeability.[3][4] Halogenated amino acids, in particular, have emerged as a minimally invasive yet effective tool for improving the structural stability of proteins and peptides.[5][6] This document will delve into the experimental methodologies for benchmarking peptide stability, present comparative data, and explain the underlying scientific principles.

The core hypothesis is that the incorporation of this compound, a halogenated UAA, can significantly enhance a peptide's resistance to degradation and improve its thermal stability. This is attributed to the steric and electronic effects of the bromo-functionalized thiophene ring.[7][8]

Experimental Design & Rationale

To rigorously assess the stabilizing effects of this compound, a model peptide is synthesized in two forms: a native version and a modified version containing the UAA. A well-characterized peptide with known degradation sites is an ideal candidate for this study. The rationale behind the experimental choices is to subject both peptides to conditions that mimic physiological and stress environments, allowing for a direct comparison of their stability profiles.

The following diagram illustrates the overall experimental workflow:

Peptide Stability Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Stability Assessment cluster_analysis Data Analysis & Comparison Native_Peptide Synthesis of Native Peptide Purification HPLC Purification & Characterization Native_Peptide->Purification Modified_Peptide Synthesis of Modified Peptide (with UAA) Modified_Peptide->Purification Proteolytic_Assay Proteolytic Degradation Assay Purification->Proteolytic_Assay Thermal_Assay Thermal Shift Assay Purification->Thermal_Assay Aggregation_Assay Aggregation Propensity Assay Purification->Aggregation_Assay Data_Analysis Quantification of Degradation (LC-MS) Proteolytic_Assay->Data_Analysis Tm_Calculation Melting Temperature (Tm) Determination Thermal_Assay->Tm_Calculation Aggregation_Kinetics Thioflavin T Fluorescence Kinetics Aggregation_Assay->Aggregation_Kinetics Comparison Comparative Stability Analysis Data_Analysis->Comparison Tm_Calculation->Comparison Aggregation_Kinetics->Comparison Proteolytic_Degradation_Assay start Peptide Incubation with Serum time_points Aliquots taken at Time Points (T0, T1, T2...) start->time_points quench Quench Reaction (e.g., TCA) time_points->quench centrifuge Centrifugation quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS Analysis supernatant->analysis end Determine Half-life (t½) analysis->end

Sources

A Comparative Analysis of Enzyme Inhibition by Brominated Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Tide of Brominated Amino Acids in Enzyme Inhibition

In the vast and intricate world of biochemical regulation, enzyme inhibition stands as a cornerstone of therapeutic intervention and a fundamental tool for elucidating biological pathways. Among the diverse chemical entities explored for their inhibitory potential, halogenated compounds, particularly brominated amino acids and their derivatives, have emerged as a compelling class of molecules.[1] Often originating from marine organisms, these natural products have evolved in a chemically competitive environment, leading to the development of potent and selective bioactive compounds.[2][3] The introduction of a bromine atom onto an amino acid scaffold significantly alters its electronic and steric properties, often enhancing its binding affinity and inhibitory activity against specific enzyme targets.[1]

This guide provides a comprehensive comparative analysis of the inhibitory effects of various brominated amino acids on different classes of enzymes. We will delve into the quantitative aspects of their inhibitory potency, explore the molecular mechanisms underpinning their action, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these unique natural and synthetic compounds.

Comparative Inhibitory Potency: A Quantitative Overview

The efficacy of an enzyme inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a more direct measure of the inhibitor's binding affinity. A lower IC50 or Ki value signifies a more potent inhibitor.

This section presents a comparative summary of the inhibitory activities of various brominated amino acids against three distinct enzyme targets: Acetylcholinesterase, Mycothiol-S-conjugate Amidase, and Aromatic Amino Acid Hydroxylases.

Inhibitor ClassBrominated Amino Acid DerivativeTarget EnzymeIC50 Value (µM)Inhibition TypeReference
Bromotyrosine Alkaloids Purealidin QAcetylcholinesterase1.2Non-competitive[4]
Aplysamine 2Acetylcholinesterase1.3Non-competitive[4]
Isoanomoian AAcetylcholinesterase70Non-competitive[4]
Aplyzanzine AAcetylcholinesterase104Non-competitive[4]
Bromotyrosine Derivatives Various natural and synthetic compoundsMycothiol-S-conjugate Amidase3 - 2700Not specified[5]
Bromotyrosine oxime 1Mycothiol-S-conjugate Amidase30Not specified[6]
Bromophenylalanine Analogues 3-Bromo-DL-phenylalanineAromatic Amino Acid HydroxylasesData not readily availablePotential Competitive[7]
4-Bromo-DL-phenylalanineAromatic Amino Acid HydroxylasesData not readily availablePotential Competitive[7]

Key Insights from the Data:

  • Potent Acetylcholinesterase Inhibition: Bromotyrosine-derived alkaloids, such as Purealidin Q and Aplysamine 2, demonstrate potent, low-micromolar inhibition of acetylcholinesterase.[4] Their non-competitive mode of action suggests they bind to an allosteric site on the enzyme, rather than the active site where acetylcholine binds.[4]

  • Broad Range of Activity against Mycothiol-S-conjugate Amidase: The diverse library of bromotyrosine derivatives exhibits a wide spectrum of inhibitory potency against this crucial bacterial enzyme, with some compounds reaching the low micromolar range.[5] This highlights the potential for developing novel antibacterial agents based on this scaffold.

  • Potential for Aromatic Amino Acid Hydroxylase Inhibition: While quantitative data is limited, the structural similarity of 3- and 4-bromophenylalanine to the natural substrate, phenylalanine, strongly suggests a competitive inhibition mechanism for enzymes like phenylalanine hydroxylase and tyrosine hydroxylase.[7] Further investigation is warranted to quantify their inhibitory potential.

Delving into the Molecular Mechanisms of Inhibition

Understanding the "why" behind an inhibitor's efficacy is paramount for rational drug design and optimization. This section explores the molecular mechanisms through which brominated amino acids exert their inhibitory effects.

Acetylcholinesterase Inhibition: An Allosteric Approach

The non-competitive inhibition of acetylcholinesterase by bromotyrosine alkaloids suggests an allosteric mechanism.[4] This means the inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. The structures of the active compounds suggest that the N,N-dimethylaminopropyloxydibromotyramine moiety may play a crucial role in binding to anionic and hydrophobic sites on the enzyme.[4]

Logical Relationship of Non-Competitive Inhibition

Enzyme Free Enzyme ES Enzyme-Substrate Complex Enzyme->ES + Substrate EI Enzyme-Inhibitor Complex (Inactive) Enzyme->EI + Inhibitor ES->Enzyme Product Product ES->Product k_cat ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + Inhibitor Inhibitor Bromotyrosine Alkaloid Inhibitor->EI Inhibitor->ESI EI->Enzyme ESI->ES

Caption: Non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex.

Mycothiol-S-conjugate Amidase: Targeting a Key Bacterial Enzyme

Mycothiol-S-conjugate amidase (MCA) is a crucial enzyme in the detoxification pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[8] Inhibiting this enzyme represents a promising strategy for developing new anti-tubercular drugs. A range of bromotyrosine-derived compounds have been shown to inhibit MCA, and while the exact binding mode is not fully elucidated for all inhibitors, the diversity in their IC50 values suggests that specific structural features are key for potent inhibition.[5] The correlations between the chemical structures of these compounds and their inhibitory activity are an active area of research, aiming to optimize their potency.[5]

Aromatic Amino Acid Hydroxylases: A Case for Competitive Inhibition

The enzymes phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase are vital for the biosynthesis of neurotransmitters.[9] 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine are structural analogues of the natural substrate, L-phenylalanine. This structural mimicry strongly suggests a competitive inhibition mechanism, where these brominated amino acids would compete with the endogenous substrate for binding to the enzyme's active site.[7] This competitive binding would, in turn, reduce the production of the respective hydroxylated products.

Workflow for Investigating Competitive Inhibition

cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_prep Prepare Enzyme Stock Reaction_setup Set up reactions with varying Substrate and Inhibitor concentrations Enzyme_prep->Reaction_setup Substrate_prep Prepare Substrate Stock Substrate_prep->Reaction_setup Inhibitor_prep Prepare Bromophenylalanine Stock Solutions Inhibitor_prep->Reaction_setup Incubation Incubate at optimal temperature Reaction_setup->Incubation Measurement Measure product formation (e.g., spectrophotometrically) Incubation->Measurement Lineweaver_Burk Generate Lineweaver-Burk Plot Measurement->Lineweaver_Burk Dixon Generate Dixon Plot Measurement->Dixon Ki_determination Determine Ki and confirm competitive inhibition Lineweaver_Burk->Ki_determination Dixon->Ki_determination

Caption: A typical workflow for characterizing a competitive enzyme inhibitor.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key enzyme inhibition assays discussed in this guide.

Protocol 1: Acetylcholinesterase Inhibition Assay using Ellman's Method

This spectrophotometric assay is a widely used method for measuring acetylcholinesterase activity and screening for its inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (bromotyrosine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in the appropriate solvent.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL of phosphate buffer.

    • Control (100% activity): 140 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of solvent (without inhibitor).

    • Test Sample: 130 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, and test compound/solvent to the respective wells. Mix gently and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of DTNB solution to all wells, followed by 10 µL of ATCI solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Mycothiol-S-conjugate Amidase (MCA) Inhibition Assay

This protocol is adapted for screening inhibitors against M. tuberculosis MCA.

Materials:

  • Purified recombinant M. tuberculosis MCA

  • Mycothiol S-conjugate of monobromobimane (MSmB) - Substrate

  • HEPES buffer (50 mM, pH 7.5) containing 50 mM NaCl and 0.1 mM DTT

  • Test compounds (bromotyrosine derivatives) dissolved in DMSO

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing HEPES buffer, MSmB (at a concentration close to its Km value), and the test compound at various concentrations.

    • The final DMSO concentration should be kept below 1% to avoid solvent interference.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-determined amount of purified MCA enzyme.

  • Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an equal volume of methanol or acetonitrile).

  • Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC with fluorescence detection to quantify the amount of the product formed (the bimane derivative of N-acetylcysteine).

  • Data Analysis:

    • Determine the initial velocity of the reaction for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

This guide has provided a comparative overview of the inhibitory properties of brominated amino acids against a range of enzymes. The data clearly indicates that these compounds, particularly bromotyrosine derivatives, are a rich source of potent and, in some cases, selective enzyme inhibitors. Their diverse chemical structures and mechanisms of action make them attractive lead compounds for the development of novel therapeutics for a variety of diseases, from neurodegenerative disorders to infectious diseases.

However, the field is still ripe for further exploration. Key areas for future research include:

  • Expansion of Comparative Studies: There is a need for more systematic studies that directly compare the inhibitory activities of a wider range of brominated amino acids (including bromotryptophan and other analogues) against a panel of enzymes.

  • Elucidation of Molecular Mechanisms: The use of techniques such as X-ray crystallography and cryo-electron microscopy to obtain co-crystal structures of brominated amino acid inhibitors bound to their target enzymes will provide invaluable insights into their binding modes and facilitate structure-based drug design.

  • Quantitative SAR Studies: Comprehensive structure-activity relationship studies are needed to identify the key structural features responsible for potent and selective inhibition, which will guide the synthesis of more effective second-generation inhibitors.

By continuing to explore the chemical diversity and biological activity of brominated amino acids, the scientific community can unlock their full therapeutic potential and pave the way for the development of new and effective medicines.

References

  • Bewley, C. A., et al. (2001). Novel bromotyrosine alkaloids: inhibitors of mycothiol S-conjugate amidase. Organic Letters, 3(10), 1543-1545.
  • Bewley, C. A., et al. (2002). Bromotyrosine-derived natural and synthetic products as inhibitors of mycothiol-S-conjugate amidase. Bioorganic & Medicinal Chemistry Letters, 12(17), 2487-2490.
  • Fetterolf, B., & Bewley, C. A. (2004). Synthesis of a bromotyrosine-derived natural product inhibitor of mycothiol-S-conjugate amidase. Bioorganic & Medicinal Chemistry Letters, 14(14), 3785-3788.
  • Olatunji, O. J., et al. (2014). Non-competitive inhibition of acetylcholinesterase by bromotyrosine alkaloids.
  • Spies, H. S. C., & Steenkamp, D. J. (2004). Characterization of Mycobacterium tuberculosis mycothiol S-conjugate amidase. Biochemistry, 43(42), 13392-13403.
  • UniProt Consortium. (n.d.). mca - Mycothiol S-conjugate amidase - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). UniProtKB. Retrieved from [Link]

  • Gribble, G. W. (2010). Naturally occurring organohalogen compounds - A comprehensive update. Accounts of Chemical Research, 43(12), 1663-1676.
  • Blunt, J. W., Copp, B. R., Munro, M. H., Northcote, P. T., & Prinsep, M. R. (2011). Marine natural products.
  • Kaufman, S. (1985). Regulatory properties of phenylalanine, tyrosine and tryptophan hydroxylases. Biochemical Society Transactions, 13(2), 433-436.
  • Fitzpatrick, P. F. (2013). Mechanisms of tryptophan and tyrosine hydroxylase. IUBMB Life, 65(4), 305-314.
  • Newton, G. L., et al. (2008). Biosynthesis and functions of mycothiol, the unique protective thiol of Actinobacteria. Microbiology and Molecular Biology Reviews, 72(3), 471-494.
  • Nicholas, G. M., et al. (2002). Bromotyrosine-derived natural and synthetic products as inhibitors of mycothiol-S-conjugate amidase. Bioorganic & Medicinal Chemistry Letters, 12(17), 2487-2490.
  • Piel, J. (2010). Biosynthesis of polyketides by trans-AT polyketide synthases.
  • Spies, H. S. C., & Steenkamp, D. J. (2004). Characterization of Mycobacterium tuberculosis mycothiol S-conjugate amidase. Biochemistry, 43(42), 13392-13403.
  • Fetterolf, B., & Bewley, C. A. (2004). Synthesis of a bromotyrosine-derived natural product inhibitor of mycothiol-S-conjugate amidase. Bioorganic & Medicinal Chemistry Letters, 14(14), 3785-3788.
  • Gribble, G. W. (2010). Naturally occurring organohalogen compounds - A comprehensive update. Accounts of Chemical Research, 43(12), 1663-1676.
  • Harel, M., et al. (1993). Quaternary ligand binding to aromatic residues in the active-site gorge of acetylcholinesterase. Proceedings of the National Academy of Sciences, 90(19), 9031-9035.
  • Sussman, J. L., et al. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872-879.
  • Kaufman, S. (1985). Regulatory properties of phenylalanine, tyrosine and tryptophan hydroxylases. Biochemical Society Transactions, 13(2), 433-436.
  • Fitzpatrick, P. F. (2013). Mechanisms of tryptophan and tyrosine hydroxylase. IUBMB Life, 65(4), 305-314.

Sources

A Comparative Guide to the Synthesis and Stereochemical Validation of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Enantiopure Heterocyclic Amino Acids

In the landscape of modern drug discovery, non-natural amino acids (NNAAs) are indispensable tools for medicinal chemists. Incorporating these custom-designed building blocks into peptides or small molecules can profoundly influence their pharmacological properties, enhancing potency, tuning selectivity, and improving metabolic stability. Among NNAAs, those containing heterocyclic scaffolds, such as (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, are of particular interest. The thiophene ring serves as a versatile bioisostere for phenyl groups, while the bromine atom provides a vector for further chemical modification or can engage in specific halogen bonding interactions with protein targets.

However, the biological activity of such chiral molecules is critically dependent on their absolute stereochemistry. The (S)-enantiomer may exhibit the desired therapeutic effect, while the (R)-enantiomer could be inactive or even toxic. Consequently, a robust, scalable, and verifiable synthesis method is not merely a procedural requirement but the bedrock upon which reliable drug development programs are built.

This guide provides an in-depth validation of a highly efficient asymmetric synthesis method for producing enantiomerically pure this compound. We will dissect the chosen protocol, compare it objectively with established alternatives, and present a comprehensive, self-validating workflow for confirming both chemical purity and absolute stereochemical integrity.

Featured Synthesis Method: Asymmetric Phase-Transfer Catalysis

For the synthesis of our target compound, we have selected an asymmetric alkylation of a glycine-derived Schiff base, leveraging the power of phase-transfer catalysis (PTC). This method is renowned for its operational simplicity, high stereocontrol, and scalability.

The core principle involves generating a nucleophilic glycine enolate in a basic aqueous phase and transferring it into an organic phase containing the electrophile (2-(bromomethyl)-5-bromothiophene) using a chiral quaternary ammonium salt catalyst. The catalyst creates a chiral environment around the enolate, directing the alkylation to occur preferentially on one face, thus inducing asymmetry.

Rationale for Method Selection
  • Causality: The choice of a PTC method is deliberate. Unlike many organometallic approaches, it avoids cryogenic temperatures and strictly anhydrous conditions, making it more amenable to large-scale industrial production. The catalyst, typically a derivative of the Cinchona alkaloid family, is commercially available and recyclable, offering economic and environmental advantages.

  • Expertise: Field experience shows that catalyst and solvent selection are critical. A nonpolar solvent like toluene is preferred to maximize the ion-pair interaction between the catalyst and the enolate, which is essential for high enantioselectivity.

Visualizing the Synthetic Workflow

G cluster_synthesis Part A: Synthesis cluster_validation Part B: Validation S1 Step 1: Schiff Base Formation (Glycine Ethyl Ester + Benzophenone Imine) S2 Step 2: Asymmetric Alkylation (Phase-Transfer Catalysis) S1->S2 S3 Step 3: Hydrolysis & Deprotection (Acidic Workup) S2->S3 V1 Confirm Structure (NMR & MS) S3->V1 Crude Product V2 Confirm Enantiopurity (Chiral HPLC & Polarimetry) V1->V2 P P V2->P Validated Pure (S)-Product

Caption: Overall workflow from synthesis to final product validation.

Comparative Analysis of Synthetic Strategies

No single method is universally superior. The optimal choice depends on factors like scale, available equipment, and cost. Below, we compare our featured PTC method with two viable alternatives.

FeatureMethod 1: Phase-Transfer Catalysis (PTC) Method 2: Chiral Auxiliary (Evans Oxazolidinone) Method 3: Enzymatic Kinetic Resolution
Stereocontrol High (typically 90-99% e.e.)Excellent (typically >98% d.e.)Excellent (e.e. >99% for one enantiomer)
Yield Good to Excellent (60-80%)Good (50-70% over several steps)Low (Theoretically max 50% for one enantiomer)
Scalability Excellent; amenable to flow chemistry.Moderate; requires stoichiometry of the auxiliary.Moderate; requires large reactor volumes and buffer handling.
Reagent Cost Moderate (catalyst can be expensive but is recyclable).High (chiral auxiliary is expensive and consumed).Moderate (enzyme cost can be significant).
Operational Complexity Low; does not require inert atmosphere or cryogenics.High; requires anhydrous conditions and often cryogenics.Moderate; requires strict pH and temperature control.
Key Advantage Operational simplicity and scalability.High predictability and diastereoselectivity.[1]Exceptional enantioselectivity for the resolved product.
Key Disadvantage Requires careful optimization of catalyst and conditions.Multi-step process with auxiliary attachment/removal.Inherent 50% yield limitation for the desired enantiomer.

A Self-Validating Protocol for Purity and Enantiomeric Excess

Trustworthiness in synthesis is achieved through orthogonal validation. No single analytical technique is sufficient. We present a multi-pronged approach to ensure the final product meets the highest standards of chemical and stereochemical purity.

Step 1: Confirmation of Chemical Structure & Purity

The first step is to confirm that the correct molecule has been synthesized and to identify any process-related impurities. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.[2]

  • Sample Preparation: Dissolve ~5-10 mg of the final product in 0.6 mL of a suitable deuterated solvent (e.g., D₂O with a trace of DCl, or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.[3]

  • Data Processing: Process the data using standard software, referencing the solvent peak.

  • ¹H NMR: The spectrum should show distinct signals corresponding to the protons of the molecule. Key expected signals for the thiophene ring are two doublets in the aromatic region (~6.8-7.2 ppm).[4][5] The α-proton of the amino acid backbone will appear as a triplet or doublet of doublets around 4.0-4.5 ppm, and the β-protons will be diastereotopic, appearing as two distinct signals coupled to each other and the α-proton.

  • ¹³C NMR: The spectrum should show 7 distinct carbon signals. The carbonyl carbon (~170-175 ppm) and the two brominated thiophene carbons (~110-140 ppm) are particularly diagnostic.[6]

  • Purity Assessment: The absence of significant unassignable peaks and integration of the assigned peaks corresponding to the correct proton count provides a semi-quantitative measure of purity.

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the product in a suitable solvent like methanol or acetonitrile/water.

  • Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire data in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺.

  • The target compound has a molecular weight of 250.12 g/mol .[7] The ESI-MS spectrum should show a prominent cluster of peaks centered around m/z 251. The characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be visible as two peaks of nearly equal intensity at m/z 251 and 253, providing unambiguous confirmation of the elemental composition.

Step 2: Confirmation of Enantiomeric Purity

This is the most critical validation step. We will use two orthogonal methods: the "gold standard" Chiral High-Performance Liquid Chromatography (HPLC) and the confirmatory technique of Optical Rotation.[8][9]

Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[9] The two enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times.

  • Column Selection: A crown ether-based or cyclodextrin-based CSP is often effective for the separation of underivatized amino acids.

  • Mobile Phase Optimization: Start with an acidic aqueous mobile phase (e.g., perchloric acid solution, pH 1.0-2.0) with a small amount of organic modifier like methanol. Optimize the composition and flow rate to achieve baseline separation (Resolution > 1.5).[10]

  • Sample Preparation: Prepare a standard of the racemic material (synthesized without the chiral catalyst) and a sample of the enantiopure product at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

  • Analysis: Inject the racemic standard to identify the retention times of both the (S) and (R) enantiomers. Then, inject the synthesized product.

  • Quantification: Calculate the enantiomeric excess (% e.e.) from the peak areas of the two enantiomers using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[11]

Optical rotation measures the extent to which a chiral molecule rotates plane-polarized light.[12] While less precise for quantification than HPLC, it provides crucial confirmation of the absolute configuration.[13][14]

  • Sample Preparation: Accurately prepare a solution of the product at a known concentration (c, in g/mL) in a specified solvent (e.g., 1 M HCl).

  • Measurement: Use a polarimeter to measure the observed rotation (α) in a cell of a known path length (l, in decimeters). The measurement is typically done using the sodium D-line (589 nm) at a controlled temperature (e.g., 20°C).

  • Calculation: Calculate the specific rotation [α] using Biot's law: *[α] = α / (c ⋅ l)[12]

  • Comparison: Compare the measured specific rotation to the literature value for the pure enantiomer. A value that is close in magnitude and identical in sign confirms the bulk sample has the correct absolute configuration. The optical purity can be estimated as: (Measured [α] / Literature [α]) * 100%.

Visualizing the Validation Logic

G cluster_chem Chemical Identity Validation cluster_stereo Stereochemical Validation start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms decision1 Correct Structure? nmr->decision1 ms->decision1 hplc Chiral HPLC decision2 e.e. > 99%? hplc->decision2 polar Optical Polarimetry decision3 Correct Optical Sign? polar->decision3 decision1->hplc Yes fail Synthesis Failed (Re-evaluate) decision1->fail No decision2->polar Yes decision2->fail No pass Product Validated decision3->pass Yes decision3->fail No

Caption: A decision-making workflow for product validation.

Conclusion

The validation of a synthesis is a process of building confidence through rigorous, orthogonal analysis. The Asymmetric Phase-Transfer Catalysis method presented here offers a scalable and efficient route to this compound. By following the detailed validation workflow—combining NMR and MS for structural confirmation with Chiral HPLC and Polarimetry for stereochemical verification—researchers and drug development professionals can ensure the production of this valuable building block with the highest degree of confidence in its quality and enantiopurity. This self-validating system is essential for the integrity of subsequent research and development efforts.

References

  • Benchchem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
  • Li, Y., et al. (2014). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. Food Chemistry. Available from: [Link]

  • University of Bath. Determination of enantiomeric excess.
  • ResearchGate. (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]

  • Belokon, Y. N., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. Available from: [Link]

  • Ellman, J. A., et al. (2012). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry. Available from: [Link]

  • OpenOChem Learn. Measuring Chiral Purity. Available from: [Link]

  • Strege, M. A., et al. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. Available from: [Link]

  • Wolf, C., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • ResearchGate. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. Available from: [Link]

  • Coppola, G., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.
  • Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Available from: [Link]

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. Available from: [Link]

  • Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Available from: [Link]

  • S4Science. Polarimeter. Available from: [Link]

  • Katsumoto, S., et al. (2020). Mechanism of Optical Rotation of Amino Acids Using Electronic State Calculation. IOP Conference Series: Materials Science and Engineering. Available from: [Link]

  • Marcus, Y., & Hefter, G. (2007). Specific anion effects on the optical rotation of alpha-amino acids. The Journal of Chemical Thermodynamics. Available from: [Link]

  • Adriaensens, P., et al. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry. Available from: [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available from: [Link]

  • Chemistry LibreTexts. (2022). Stereochemistry of Amino Acids. Available from: [Link]

  • ResearchGate. 1 H NMR spectra showing regioselective substitutions on thiophene. Available from: [Link]

  • UCSB MCDB Sears Biosci Portal. (2023). Amino Acid Stereochemistry. Available from: [Link]

  • Wesleyan University. (2023). NMR as a Tool for Structure Elucidation of Organic Compounds. Available from: [Link]

  • ChemBK. This compound Request for Quotation. Available from: [Link]

  • PubChem. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis and study of 2-Acetyl amino-3-[4-(2-amino-5-sulfo- phenylazo)-phenyl]-propionic acid. Available from: [Link]

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Cross-reactivity studies of antibodies against peptides with (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cross-Reactivity Studies of Antibodies Against Peptides with (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Introduction: The Specificity Challenge of Antibodies Against Non-Canonical Amino Acids

The incorporation of non-canonical amino acids, such as this compound, into peptides is a powerful strategy in drug discovery and proteomics. This particular amino acid, an analogue of tryptophan, introduces a unique structural and electronic signature, potentially leading to peptides with enhanced stability, novel binding properties, or specific functionalities. However, the generation of antibodies that can specifically recognize these modified peptides presents a significant challenge. The core of this challenge lies in ensuring the antibody's specificity for the peptide containing the unnatural amino acid, without cross-reacting with its natural counterpart or other endogenous proteins.

This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for antibodies developed against peptides incorporating this compound. We will delve into the rationale behind experimental design, provide detailed protocols for key immunoassays, and offer insights into data interpretation. The methodologies described herein are designed to create a self-validating system, ensuring the trustworthiness and reproducibility of your findings.

The Strategic Imperative: Why Cross-Reactivity Matters

Antibody cross-reactivity occurs when an antibody binds to an antigen other than the one that elicited its production. In the context of peptides containing unnatural amino acids, this can lead to several confounding outcomes:

  • False-Positive Results: In diagnostic or research assays, an antibody that cross-reacts with a natural peptide sequence will generate misleading data, obscuring the true presence or quantity of the modified target.

  • Off-Target Effects: In therapeutic applications, cross-reactivity can lead to unintended binding to other proteins in the body, potentially causing adverse effects and reducing the therapeutic efficacy.

  • Lack of Specificity: The fundamental value of an antibody lies in its specificity. An antibody that cannot distinguish between the modified peptide and its natural counterpart is of limited use.

Therefore, a rigorous assessment of cross-reactivity is not merely a quality control step but a critical component of the validation process for any antibody intended for research or clinical use.

Experimental Design: A Multi-Faceted Approach to Ensuring Specificity

A robust cross-reactivity study should employ a battery of immunoassays, each providing a different layer of evidence. The overall workflow should progress from high-throughput screening to detailed kinetic analysis.

experimental_workflow cluster_screening Initial Screening cluster_confirmation Specificity Confirmation cluster_kinetics Kinetic Analysis cluster_peptides Test Antigens ELISA ELISA Screening WesternBlot Western Blot ELISA->WesternBlot If specific binding is observed SPR Surface Plasmon Resonance (SPR) WesternBlot->SPR Confirm specificity Target Target Peptide (with unnatural AA) Target->ELISA Natural Natural Counterpart (e.g., Tryptophan) Natural->ELISA Scrambled Scrambled Peptide Scrambled->ELISA Unrelated Unrelated Peptide Unrelated->ELISA

Caption: Experimental workflow for antibody cross-reactivity assessment.

The Cornerstone of a Self-Validating System: Control Peptides
Peptide Type Purpose Example Sequence
Target Peptide The immunogen containing the unnatural amino acid (UAA).GGY-[UAA] -DEVD
Natural Counterpart To assess cross-reactivity with the corresponding natural peptide.GGY-W -DEVD (Tryptophan as natural counterpart)
Scrambled Peptide To ensure the antibody recognizes the sequence and not just the amino acid composition.DGYVED-[UAA]
Unrelated Negative Control To rule out non-specific binding.KLPAGNA

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Initial Screening

ELISA is an ideal first-line assay due to its high throughput and sensitivity. A direct or indirect ELISA format can be used to assess the binding of the antibody to the panel of control peptides.

Protocol for Indirect Peptide ELISA [1][2][3]

  • Coating:

    • Dilute each peptide (Target, Natural Counterpart, Scrambled, and Unrelated) to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).

    • Add 100 µL of each diluted peptide to separate wells of a high-binding 96-well microplate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Empty the plate and wash the wells three times with 200 µL of wash buffer (e.g., 1X PBS with 0.05% Tween-20, PBST).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well.

    • Incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Wash the wells three times with wash buffer.

    • Prepare serial dilutions of the primary antibody in blocking buffer.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG), diluted according to the manufacturer's instructions in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells five times with wash buffer.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Allow the color to develop in the dark for 15-30 minutes.

  • Stopping and Reading:

    • Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Causality Behind Experimental Choices:

  • High pH Coating Buffer: Promotes the passive adsorption of the peptide to the polystyrene plate.

  • Blocking: Prevents the primary and secondary antibodies from binding non-specifically to the plate surface, which would lead to high background signal.

  • Tween-20 in Wash Buffer: A non-ionic detergent that helps to remove non-specifically bound proteins without disrupting the specific antigen-antibody interaction.

Western Blot for Specificity Confirmation

While less common for small, unconjugated peptides, Western blotting is invaluable if the peptide was conjugated to a carrier protein (like KLH or BSA) for immunization. It can also be adapted for small peptides with specialized protocols. This technique confirms that the antibody recognizes the peptide in a different assay format and can resolve binding based on molecular weight.

Protocol for Small Peptide Western Blot [4][5]

  • Gel Electrophoresis (Tricine-SDS-PAGE):

    • Prepare a Tricine-SDS-PAGE gel (e.g., 16% resolving gel), which provides better resolution for small peptides compared to standard Glycine-SDS-PAGE.

    • Load 1-5 µg of each peptide per lane. Include a pre-stained low molecular weight ladder.

    • Run the gel until the dye front reaches the bottom.

  • Electrotransfer:

    • Transfer the separated peptides from the gel to a 0.2 µm PVDF membrane. A smaller pore size is crucial for retaining small peptides.

    • Perform the transfer at a low current for a shorter duration (e.g., 200 mA for 1 hour) to prevent smaller peptides from passing through the membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk in TBST).

  • Antibody Incubations:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Causality Behind Experimental Choices:

  • Tricine-SDS-PAGE: The tricine ion has a higher mobility than glycine, which allows for better separation of small proteins and peptides.

  • 0.2 µm PVDF Membrane: The smaller pore size increases the retention of peptides that might otherwise pass through a standard 0.45 µm membrane.

  • Fixation (Optional): For very small peptides, a brief fixation step with glutaraldehyde after transfer can covalently link the peptides to the membrane, but this may alter epitopes.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[6][7][8][9] This is the gold standard for definitively characterizing the specificity and strength of the antibody-peptide interaction.

Protocol for SPR Analysis [6][10]

  • Chip Preparation and Ligand Immobilization:

    • Activate a sensor chip (e.g., a CM5 chip) with a mixture of EDC and NHS.

    • Immobilize the antibody onto the chip surface via amine coupling to a target density (e.g., 1.5 ng/mm²).

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection (Binding Analysis):

    • Prepare a series of dilutions of each peptide (analyte) in running buffer (e.g., HBS-EP+).

    • Inject the peptide solutions over the sensor chip surface at a constant flow rate (e.g., 60 µL/min), starting with the lowest concentration.

    • Record the binding response (in Resonance Units, RU) over time. This phase measures the association rate (ka).

  • Dissociation Phase:

    • After the injection of the peptide, flow running buffer over the chip and record the decrease in RU as the peptide dissociates from the antibody. This phase measures the dissociation rate (kd).

  • Regeneration:

    • Inject a regeneration solution (e.g., low pH glycine) to remove all bound peptide from the antibody surface, preparing it for the next injection.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Causality Behind Experimental Choices:

  • Ligand Immobilization: Covalently attaching the antibody to the sensor surface allows for the study of the interaction with various peptides in solution.

  • Multiple Analyte Concentrations: Using a range of concentrations is necessary to accurately determine the kinetic constants.

  • Regeneration: A crucial step to ensure that the chip surface can be reused for multiple binding cycles, allowing for the testing of all control peptides under identical conditions.

Data Presentation and Interpretation

Table 1: Hypothetical ELISA Results (Absorbance at 450 nm)

Antibody DilutionTarget PeptideNatural CounterpartScrambled PeptideUnrelated Peptide
1:1,0002.580.150.120.10
1:5,0001.890.120.110.10
1:25,0000.950.110.100.09
  • Interpretation: A highly specific antibody will show a strong signal for the target peptide with minimal signal for all control peptides, even at high antibody concentrations.

Table 2: Hypothetical SPR Kinetic Data

Peptide Analyteka (1/Ms)kd (1/s)KD (M)
Target Peptide 1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹ (1.3 nM)
Natural Counterpart No Binding DetectedNo Binding DetectedN/A
Scrambled Peptide No Binding DetectedNo Binding DetectedN/A
  • Interpretation: A low KD value (typically in the nanomolar range or lower) indicates a high-affinity interaction. The absence of detectable binding for the control peptides provides strong evidence of specificity.

decision_tree Start ELISA Results HighSignalTarget High Signal for Target Peptide Only? Start->HighSignalTarget ProceedSPR Proceed to SPR for Kinetic Analysis HighSignalTarget->ProceedSPR Yes HighSignalControls High Signal for Controls? HighSignalTarget->HighSignalControls No Redesign Re-evaluate Immunogen or Screen New Clones HighSignalControls->ProceedSPR No (Low Signal Overall) HighSignalControls->Redesign Yes

Caption: Decision-making flowchart based on initial screening results.

Conclusion and Best Practices

The development of antibodies against peptides containing unnatural amino acids holds immense potential. However, this potential can only be realized if the specificity of these antibodies is rigorously and unequivocally demonstrated. By employing a multi-tiered approach that combines high-throughput screening with detailed kinetic analysis, and by using a comprehensive panel of control peptides, researchers can confidently validate the specificity of their reagents.

Key Takeaways for Researchers:

  • Never rely on a single assay: A combination of at least two distinct methods (e.g., ELISA and SPR) is recommended.

  • Controls are non-negotiable: The natural counterpart and scrambled peptides are the most critical controls for demonstrating specificity.

  • Quantify the interaction: Affinity (KD) is the ultimate measure of binding strength and should be determined for any antibody intended for quantitative applications.

  • Document everything: Thoroughly document all protocols, reagents, and data analysis methods to ensure reproducibility.

By adhering to these principles, scientists and drug development professionals can ensure the integrity of their research and the safety and efficacy of potential new therapeutics.

References

  • Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 785, 167-194. [Link]

  • Bio-Rad. (n.d.). Peptide-ELISA Protocol. [Link]

  • Wang, L., et al. (2024). Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis. Clinical and Experimental Rheumatology. [Link]

  • Wieland, K., et al. (2023). A Novel Click Chemistry-based Peptide ELISA Protocol: Development and Technical Evaluation. Taylor & Francis Online. [Link]

  • Innovagen AB. (n.d.). Peptide antigens, homologies and potential cross reactivity. [Link]

  • Nielsen, C. H. (2019). Peptides, Antibodies, Peptide Antibodies and More. Molecules, 24(9), 1814. [Link]

  • Creative Bioarray. (n.d.). ELISA Protocol for Binding Peptides of Screened Target Molecules. [Link]

  • Papalia, G. A. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 785, 167-194. [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. [Link]

  • Lebedev, A., et al. (2018). Peptide ligand-based ELISA reagents for antibody detection. Analytical Biochemistry, 555, 45-51. [Link]

  • GE Healthcare. (2011). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. [Link]

  • ChemBK. (2024). This compound. [Link]

  • Lippow, S. M., et al. (2010). Improving the species cross-reactivity of an antibody using computational design. Protein Engineering, Design and Selection, 23(5), 385-390. [Link]

  • LifeTein. (n.d.). Detecting synthetic peptides by SDS-PAGE for Western Blot. [Link]

  • ROCK inhibitor. (n.d.). Western Blot: A Fundamental Technique for Protein Detection and Analysis. [Link]

  • Nishi, K., et al. (2015). A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method. Journal of Immunological Methods, 420, 37-42. [Link]

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A Senior Application Scientist's Guide to the Head-to-Head Comparison of Analytical Techniques for Thiophene Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Thiophene amino acids, non-canonical amino acids incorporating a thiophene ring, are of increasing interest in medicinal chemistry and drug development. Their unique structural and electronic properties can impart novel pharmacological activities to peptides and small molecules. Accurate and robust analytical methods are therefore paramount for their characterization, quantification, and quality control. This guide provides an in-depth, head-to-head comparison of the principal analytical techniques employed for the analysis of thiophene amino acids, offering field-proven insights to aid in method selection and experimental design.

The Analytical Imperative for Thiophene Amino Acids

The incorporation of a thiophene moiety into an amino acid structure introduces specific analytical challenges. The sulfur atom and the aromatic ring can influence the molecule's polarity, ionization efficiency, and spectroscopic properties. Furthermore, as with all amino acids, the potential for stereoisomers necessitates chiral-specific analytical approaches. A thorough understanding of the available analytical toolkit is crucial for generating reliable and reproducible data in research and development settings.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation

High-Performance Liquid Chromatography (HPLC) stands as the most widely used technique for the analysis of amino acids, including their thiophene-containing counterparts.[1][2] Its versatility in separation modes and detection methods makes it an indispensable tool.

Separation Modes:
  • Reversed-Phase (RP-HPLC): This is the most common HPLC mode for amino acid analysis. Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. While effective for many thiophene amino acids, derivatization is often required to enhance retention and selectivity, especially for more polar variants.[3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds that are poorly retained in reversed-phase.[5] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, offering a different selectivity profile.

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[3] While traditionally a cornerstone of amino acid analysis, it is often more time-consuming than modern RP-HPLC methods.

Detection Methods:
  • UV-Visible (UV-Vis) Detection: Thiophene rings exhibit UV absorbance, typically in the range of 230-280 nm, allowing for direct detection.[1] However, for trace-level analysis, sensitivity can be a limitation. Derivatization with chromophoric reagents can significantly enhance detection limits.[6]

  • Fluorescence Detection: For high-sensitivity applications, pre-column or post-column derivatization with fluorescent reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) is employed.[6][7] This approach offers picomole to femtomole detection limits, making it suitable for biological samples.

Chiral HPLC: Resolving Enantiomers

The biological activity of amino acids is often stereospecific. Chiral HPLC is essential for separating and quantifying the enantiomers of thiophene amino acids. This can be achieved through two main approaches:

  • Direct Separation: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.[8][9] CSPs based on cyclodextrins, macrocyclic antibiotics, and quinine derivatives have proven effective for a wide range of amino acids.[9][10]

  • Indirect Separation: Involves derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[10][11]

Mass Spectrometry (MS): Unrivaled Specificity and Sensitivity

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions, providing highly specific and sensitive detection. When coupled with a separation technique like HPLC (LC-MS), it becomes an unparalleled tool for the analysis of complex mixtures.[12]

Ionization Techniques:
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules like amino acids.[13][14] It typically produces protonated molecules [M+H]+.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization method, often used for analyzing larger molecules like peptides and proteins, but also applicable to smaller molecules.[13][15]

Mass Analyzers:
  • Quadrupole: A common and robust mass analyzer that offers good sensitivity and is often used in tandem MS (MS/MS) for structural elucidation.[14]

  • Time-of-Flight (TOF): Provides high mass resolution and accuracy, which is crucial for determining the elemental composition of unknown compounds.[14]

  • Ion Trap and Orbitrap: These analyzers offer high sensitivity and the ability to perform multiple stages of fragmentation (MSn), providing detailed structural information.[14]

The fragmentation patterns of thiophene amino acids in MS/MS experiments can provide valuable structural information, including the position of substituents on the thiophene ring.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of novel thiophene amino acids. It provides detailed information about the chemical environment of each atom in a molecule.

  • ¹H NMR: Provides information about the number, type, and connectivity of hydrogen atoms. The chemical shifts and coupling constants of the protons on the thiophene ring are characteristic and can be used to confirm the structure.[18][19][20]

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • ³¹P NMR: For thiophene-derived α-aminophosphonic acids, ³¹P NMR is essential for characterizing the phosphorus-containing group.[21]

While NMR is not typically used for quantitative analysis in the same way as HPLC or MS, it is unparalleled for structural verification and purity assessment of synthesized compounds.[16][21]

The Critical Role of Derivatization

For many analytical techniques, particularly HPLC with UV or fluorescence detection, derivatization is a crucial step to enhance detectability and improve chromatographic separation.[3][4] Common derivatization strategies for amino acids target the primary or secondary amine group.[7]

Common Derivatizing Reagents:

ReagentDetection MethodAdvantagesDisadvantages
Phenylisothiocyanate (PITC)UV (254 nm)Reacts with primary and secondary amines, stable derivatives.[7]Can have reagent-related interfering peaks.
o-Phthalaldehyde (OPA)FluorescenceFast reaction, high sensitivity.[4][7]Reacts only with primary amines, derivatives can be unstable.
9-Fluorenylmethyl chloroformate (FMOC-Cl)FluorescenceHigh sensitivity, reacts with primary and secondary amines.[6][7]Reagent itself is fluorescent, requiring careful separation.
Dansyl ChlorideFluorescenceStable derivatives.Long reaction times.

The choice of derivatization reagent depends on the specific amino acid, the desired sensitivity, and the available instrumentation.[15]

Experimental Workflow: A Practical Approach

The following diagram illustrates a typical workflow for the analysis of thiophene amino acids, from sample preparation to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Sample Sample Collection (e.g., biological fluid, reaction mixture) Extraction Extraction / Purification Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC Separation (Reversed-Phase, HILIC, Chiral) Derivatization->HPLC MS Mass Spectrometry (ESI, MALDI) HPLC->MS Quantification Quantification HPLC->Quantification Identification Structural Identification MS->Identification NMR->Identification Purity Purity Assessment NMR->Purity

Caption: General workflow for the analysis of thiophene amino acids.

Comparative Summary of Analytical Techniques

TechniquePrinciplePrimary ApplicationAdvantagesLimitations
HPLC-UV Differential partitioning and UV absorbanceQuantification, PurityRobust, widely available, relatively low costModerate sensitivity, may require derivatization
HPLC-Fluorescence Differential partitioning and fluorescence emissionTrace quantificationHigh sensitivity and selectivityRequires derivatization with a fluorescent tag
LC-MS Separation by chromatography, detection by massIdentification, quantification, structural elucidationHigh sensitivity and specificity, provides molecular weight and structural informationHigher instrument cost and complexity
NMR Spectroscopy Nuclear spin resonance in a magnetic fieldUnambiguous structural elucidation, purity assessmentProvides detailed structural informationLower sensitivity, not ideal for quantification of complex mixtures
Chiral HPLC/CE Enantioselective separationChiral purity determination, separation of enantiomersEssential for stereoisomer analysisRequires specialized columns or chiral selectors

Conclusion and Recommendations

The selection of the most appropriate analytical technique for thiophene amino acids is dictated by the specific goals of the analysis.

  • For routine quantification and purity assessment in synthetic chemistry, HPLC with UV detection is often sufficient.

  • For trace-level quantification in biological matrices, HPLC with fluorescence detection or LC-MS are the methods of choice due to their superior sensitivity.

  • For the unambiguous structural confirmation of novel thiophene amino acids, NMR spectroscopy is essential.

  • When dealing with chiral thiophene amino acids, chiral HPLC or capillary electrophoresis is mandatory to determine enantiomeric purity.

A multi-technique approach is often the most comprehensive strategy. For instance, a new synthetic thiophene amino acid would ideally be characterized by NMR for structural verification, followed by the development of a validated HPLC-UV or LC-MS method for routine quantification and quality control. By understanding the strengths and weaknesses of each technique, researchers can confidently select the optimal analytical strategy to advance their research and development of novel thiophene-based therapeutics.

References

  • Zimmerman, C. L. (1983). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 274, 149-158.
  • SpectraBase. (n.d.). Thiophene-2-carboxylic acid, 5-amino-4-aminocarbonyl-3-methyl-, methyl ester - Optional[1H NMR] - Spectrum.
  • Kim, H. J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(13), 4057.
  • Houben-Weyl. (2002). Amino Acid Analysis. In Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.
  • Saevels, J., et al. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Journal of Chromatography A, 875(1-2), 43-88.
  • Yadav, P., et al. (2018). Probing the molecular orientation of chemically polymerized polythiophene-polyrotaxane via solid state NMR. ResearchGate.
  • Schütz, A. K., et al. (2020). Proteophenes – Amino Acid Functionalized Thiophene‐based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. Advanced Science, 7(15), 2000911.
  • NIST. (n.d.). Thiophene. In NIST WebBook.
  • Bäck, M. (2022). Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. Linköping University Electronic Press.
  • El-Gazzar, A. B. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PLoS ONE, 13(9), e0203228.
  • Bio-Synthesis Inc. (2012). Amino Acid Analysis Overview.
  • Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine.
  • Guezgouz, H., et al. (2022). New thiophene-derived α-aminophosphonic acids: Synthesis under microwave irradiations, antioxidant and antifungal activities, DFT investigations and SARS-CoV-2 main protease inhibition. Heliyon, 8(7), e09893.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Vasas, A., et al. (2004). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Scriba, G. K. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 43-88.
  • Cera, E. D., et al. (2015). Non-canonical amino acids bearing thiophene and bithiophene: synthesis by an Ugi multicomponent reaction and studies on ion recognition ability. Organic & Biomolecular Chemistry, 13(35), 9233-9243.
  • Tsai, W. S., et al. (2002). Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector. Journal of Chromatography A, 978(1-2), 221-230.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
  • Teerlink, T., et al. (1994). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 661(1), 1-12.
  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Iowa State University.
  • Go, Y. M., & Jones, D. P. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Free Radical Biology and Medicine, 76, 236-248.
  • Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • Kalyanaraman, B., et al. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 76, 236-248.

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A Senior Application Scientist's Guide to the Bromo-Substituent in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Evaluating the Impact on Biological Activity: A Comparative Analysis

In the landscape of modern medicinal chemistry, the strategic introduction of halogen atoms into drug candidates is a cornerstone of lead optimization.[1][2] Among the halogens, bromine offers a unique and compelling profile of physicochemical properties that can be leveraged to enhance a molecule's therapeutic potential. However, the decision to incorporate a bromo-substituent—a process often termed "bromination"—is not without its complexities and potential pitfalls.[1][2][3]

This guide provides an in-depth, experience-driven comparison of the effects of the bromo-substituent on biological activity. We will move beyond simplistic rules of thumb to explore the underlying mechanisms, supported by experimental data and validated protocols, to empower researchers in making informed decisions in their drug discovery programs.

The Dual Nature of Bromine: Modulating Pharmacokinetics and Pharmacodynamics

The introduction of a bromine atom can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target.[4][5] These effects are largely driven by bromine's size, electronegativity, and its unique ability to form a "halogen bond."[4][6][7]

Pharmacokinetic Considerations: Beyond Simple Lipophilicity

A common initial thought is that adding a halogen simply increases lipophilicity, which can enhance membrane permeability. While bromine does increase lipophilicity, its impact is more nuanced.

  • Lipophilicity and Permeability: The bromo group, being larger and more polarizable than chlorine and fluorine, generally imparts a greater increase in lipophilicity.[8] This can be advantageous for crossing biological membranes, a critical factor for oral bioavailability. However, an excessive increase in lipophilicity can lead to poor aqueous solubility and non-specific binding.

Table 1: Comparative Physicochemical Properties of Halogen Substituents on a Benzene Ring
Substituent Van der Waals Radius (Å) Electronegativity (Pauling Scale) Hansch-Fujita π Constant (Lipophilicity Contribution) C-X Bond Dissociation Energy (kcal/mol)
-H1.202.200.00111
-F1.473.98+0.14115
-Cl1.753.16+0.7183.7
-Br1.852.96+0.8672.1
-I1.982.66+1.1257.6

Data compiled from various sources on chemical properties.

  • Metabolic Stability: The carbon-bromine (C-Br) bond is weaker than carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, but significantly stronger than a carbon-hydrogen (C-H) bond.[9] Strategically placing a bromine atom at a known site of metabolic oxidation can block this pathway, thereby increasing the compound's half-life and metabolic stability.[4][10][11] However, it's crucial to recognize that the C-Br bond itself can be a target for certain metabolic enzymes, leading to potential dehalogenation.[1][3]

Pharmacodynamic Enhancements: The Power of the Halogen Bond

Perhaps the most compelling reason for incorporating bromine is its ability to act as a halogen bond donor.[4][6][7] This is a non-covalent interaction where the electropositive region on the outer side of the bromine atom (the "sigma-hole") interacts favorably with an electron-rich atom (like oxygen, nitrogen, or sulfur) in the target's binding pocket.[3][7][12]

  • Increased Affinity and Selectivity: A well-oriented halogen bond can significantly increase the binding affinity of a ligand for its target, often with an interaction energy comparable to a weak-to-moderate hydrogen bond.[7] Because halogen bonds are highly directional, they can also impart greater selectivity, favoring binding to the intended target over off-targets that may lack the appropriate halogen bond acceptor.[4][13]

HalogenBond cluster_0 Drug Molecule cluster_1 Protein Target Ligand R-Br Acceptor O=C Ligand->Acceptor Halogen Bond (σ-hole interaction)

Caption: The Halogen Bond Interaction.

Experimental Workflow for Evaluating Bromo-Substituents

A systematic, data-driven approach is essential to validate the decision to include a bromo-substituent. The following workflow outlines key experiments and provides standardized protocols.

Workflow cluster_physchem Physicochemical cluster_adme ADME cluster_affinity Target Interaction A Lead Compound (R-H) B Synthesize Bromo-Analog (R-Br) A->B C Physicochemical Profiling B->C D In Vitro ADME Assays B->D E Target Affinity & Selectivity Assays B->E F In Vivo PK/PD Studies C->F C1 LogP/LogD Determination C->C1 C2 Aqueous Solubility C->C2 D->F D1 Metabolic Stability (Microsomes, Hepatocytes) D->D1 D2 Permeability (e.g., PAMPA, Caco-2) D->D2 E->F E1 Binding Affinity (e.g., SPR, ITC) E->E1 E2 Functional Activity (Cell-based assay) E->E2 G Decision: Advance Candidate? F->G

Caption: Experimental evaluation workflow.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method

This protocol provides a foundational measure of a compound's lipophilicity.

Objective: To determine the octanol-water partition coefficient (LogP) of the parent and bromo-substituted compounds.

Materials:

  • Test compound (parent and bromo-analog)

  • 1-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer and centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: Add a small volume of the stock solution to a vial containing equal volumes of pre-saturated 1-octanol and water (e.g., 1 mL of each). The final concentration of the test compound should be in the linear range of the analytical method.

  • Equilibration: Cap the vials tightly and vortex vigorously for 5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the vials at 2000 x g for 10 minutes to achieve complete separation of the octanol and aqueous layers.

  • Sampling and Analysis: Carefully withdraw an aliquot from the aqueous layer. Quantify the concentration of the compound using a validated HPLC-UV method.

  • Calculation:

    • LogP = log10 ( [Compound]octanol / [Compound]aqueous )

    • Where [Compound]octanol = (Initial total amount - Amount in aqueous phase) / Volume of octanol.

Self-Validation: Run a standard compound with a known LogP value (e.g., testosterone) in parallel to validate the experimental setup. The resulting LogP should be within ±0.2 log units of the accepted literature value.

Protocol 2: In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolic degradation.[10][11][14]

Objective: To compare the metabolic stability of the parent and bromo-substituted compounds in human liver microsomes.

Materials:

  • Test compounds (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard for reaction quenching

  • LC-MS/MS for quantification

Procedure:

  • Incubation Preparation: In a 96-well plate, pre-warm the HLM solution in phosphate buffer to 37°C.

  • Initiate Reaction: Add the test compound to the HLM solution (final concentration typically 1 µM) and pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 3000 x g for 15 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Self-Validation: Include a positive control compound with known metabolic lability (e.g., verapamil) and a negative control with known stability (e.g., warfarin) to ensure the microsomal activity is within the expected range.

Comparative Data in Action: A Case Study

Consider the development of methylphenidate analogs. A study synthesized ortho-, meta-, and para-bromo derivatives and evaluated their binding to monoamine transporters.[15]

Table 2: Binding Affinities (IC50, nM) of Methylphenidate and Bromo-Analogs
Compound Dopamine Transporter (DAT) Norepinephrine Transporter (NET)
Methylphenidate (Parent)82440
o-Bromo-methylphenidate1332
m-Bromo-methylphenidate420
p-Bromo-methylphenidate2031

Data adapted from Gatley et al. (1996).[15]

This data clearly demonstrates that the introduction of a bromo-substituent, particularly at the meta-position, dramatically increased the binding affinity for both the dopamine and norepinephrine transporters compared to the unsubstituted parent compound.[15] This highlights the potential for bromine to engage in favorable interactions within the transporter binding sites.

Conclusion: A Strategic Tool, Not a Magic Bullet

The decision to introduce a bromo-substituent should be a strategic one, guided by a clear hypothesis and validated by rigorous experimental comparison. While offering significant advantages in modulating lipophilicity, enhancing metabolic stability, and increasing binding affinity through halogen bonding, it is not a universal solution.[1][2][3] Potential drawbacks, such as increased toxicity or unforeseen metabolic liabilities, must also be carefully evaluated.[1][2][3][16]

By employing the systematic evaluation workflow and robust protocols outlined in this guide, researchers can effectively de-risk the "bromination" strategy and harness the unique properties of bromine to develop safer and more effective medicines.

References

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025).
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (n.d.). PMC - NIH.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013).
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2025). ChemRxiv.
  • The Biological Impact of the Halogen Bond and its Contribution in Drug Development for Cancer Treatment. (n.d.). University of Illinois Urbana-Champaign.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science.
  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2013).
  • Introducing bromine to the molecular structure as a good strategy to the drug design. (2024). Semantic Scholar.
  • Bromo Group Definition. (n.d.). Fiveable.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2025). ChemRxiv.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2025).
  • The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2025).
  • Halogen bonding for rational drug design and new drug discovery. (2025).
  • Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. (1996). PubMed.
  • Organobromine chemistry. (n.d.). Wikipedia.
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed.
  • The role of pharmacokinetics and pharmacodynamics in clinical anaesthesia practice. (n.d.). PubMed.
  • Optimization of metabolic stability as a goal of modern drug design. (2001). PubMed.
  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (n.d.). Longdom Publishing.

Sources

The Thiophene Advantage: A Comparative Guide to the Pharmacokinetic Properties of Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is immense, offering high specificity and potency. However, their clinical translation is often hampered by inherent pharmacokinetic challenges, primarily their rapid degradation by proteases in the body. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, with thiophene-containing residues emerging as a particularly effective modification. This guide provides a comparative analysis of the pharmacokinetic properties of peptides modified with different thiophene amino acids, supported by experimental data and detailed protocols.

The Challenge of Peptide Stability and the Thiophene Solution

Native peptides, composed of L-amino acids, are readily recognized and cleaved by a multitude of endogenous proteases, leading to short in vivo half-lives and reduced bioavailability.[1][2] This rapid clearance necessitates frequent administration at high doses, increasing the cost of treatment and the potential for adverse effects.

The introduction of unnatural amino acids is a powerful strategy to enhance the metabolic stability of peptides.[3][4] Thiophene-containing amino acids, such as 2-thienylalanine and 3-thienylalanine, are structural analogues of phenylalanine where the phenyl ring is replaced by a thiophene ring. This substitution introduces unique steric and electronic properties that can significantly improve a peptide's pharmacokinetic profile.[5] The sulfur-containing aromatic ring of thiophene can disrupt the recognition sites for proteolytic enzymes, thereby shielding the peptide backbone from degradation.

The rationale behind this approach lies in altering the peptide's conformation and reducing its affinity for the catalytic sites of proteases. By replacing a natural amino acid with a thiophene-containing counterpart, the resulting peptide becomes a poorer substrate for these enzymes, leading to a longer circulation time and enhanced therapeutic efficacy.

Comparative Analysis of Pharmacokinetic Properties

While direct head-to-head comparative studies of peptides with different thiophene amino acids are not abundant in publicly available literature, the existing data strongly supports the stability-enhancing effects of these modifications. The following table summarizes hypothetical yet representative data based on the established principles of peptide modification.

Peptide VariantAmino Acid at Position XIn Vitro Plasma Half-life (t½) (hours)In Vivo Half-life (t½) (hours)Proteolytic Cleavage Rate (relative to Parent Peptide)
Parent PeptideL-Phenylalanine1.50.5100%
Analogue 1D-Phenylalanine12420%
Analogue 2L-2-Thienylalanine8335%
Analogue 3L-3-Thienylalanine103.530%
Analogue 4D-2-Thienylalanine248<10%
Analogue 5D-3-Thienylalanine289<8%

Data Interpretation:

  • L-Thiophene Amino Acids (Analogue 2 & 3): The substitution of L-phenylalanine with either L-2-thienylalanine or L-3-thienylalanine is expected to confer a significant increase in both in vitro and in vivo half-life. The thiophene ring's steric bulk and altered electronic distribution compared to the phenyl ring hinder protease recognition.

  • D-Thiophene Amino Acids (Analogue 4 & 5): The incorporation of the D-enantiomer of thiophene amino acids provides a synergistic effect. D-amino acids are inherently resistant to degradation by most endogenous proteases, which are stereospecific for L-amino acids.[1] This, combined with the properties of the thiophene ring, results in a dramatic enhancement of peptide stability.

Experimental Protocols for Assessing Pharmacokinetic Properties

To empirically determine the pharmacokinetic advantages of incorporating thiophene amino acids, the following experimental protocols are essential.

In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of a peptide's stability in a biological matrix.

Protocol:

  • Peptide and Plasma Preparation:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or aqueous buffer).

    • Thaw fresh frozen plasma (e.g., human, rat, or mouse) at 37°C.

  • Incubation:

    • Spike the test peptide into the pre-warmed plasma to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to three volumes of an ice-cold organic solvent (e.g., acetonitrile or methanol) containing a suitable internal standard to stop enzymatic activity and precipitate plasma proteins.

  • Sample Processing:

    • Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant containing the remaining intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).[6][7]

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point relative to the time zero sample.

    • Plot the percentage of remaining peptide against time and calculate the half-life (t½).

Workflow for the in vitro plasma stability assay.

Proteolytic Degradation Assay

This assay helps to identify specific cleavage sites and assess the peptide's resistance to particular proteases.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test peptide and a specific protease (e.g., trypsin, chymotrypsin) in an appropriate assay buffer.

  • Reaction Initiation:

    • Mix the peptide and protease solutions in a defined ratio (e.g., 100:1 substrate to enzyme).

  • Incubation:

    • Incubate the mixture at 37°C.

  • Time-Point Sampling and Quenching:

    • At various time points, take aliquots of the reaction mixture and add a quenching solution (e.g., 1% trifluoroacetic acid) to stop the reaction.[8]

  • Analysis:

    • Analyze the samples by RP-HPLC or LC-MS to identify and quantify the intact peptide and any degradation products.

  • Data Analysis:

    • Determine the rate of degradation and identify the cleavage sites by analyzing the masses of the peptide fragments.

Proteolytic_Degradation_Assay_Workflow Start Start Prep Prepare Peptide and Protease Solutions Start->Prep Mix Mix Peptide and Protease Prep->Mix Incubate Incubate at 37°C Mix->Incubate Sample Take Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction (e.g., with TFA) Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze End Determine Degradation Rate and Cleavage Sites Analyze->End

Sources

A Researcher's Guide to (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid: A Predictive Comparison for Tryptophan Pathway Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a novel non-proteinogenic amino acid. In the absence of direct peer-reviewed studies on its biological effects, this document establishes a predictive framework based on its strong structural analogy to L-tryptophan. We hypothesize that this compound is a competitive inhibitor of two key enzymes in the tryptophan metabolic pathway: Tryptophan Hydroxylase (TPH) and Indoleamine 2,3-dioxygenase (IDO1).

This guide is structured to provide researchers with the foundational logic, comparative benchmarks against known inhibitors, and actionable experimental protocols to systematically investigate the biological activity of this promising compound.

Part 1: Structural Analysis and Target Hypothesis

The core of our hypothesis rests on the principle of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to maintain or enhance biological activity. This compound is a structural analog of L-tryptophan, where the native indole group is replaced by a 5-brominated thiophene ring.

Structural Comparison:

  • L-Tryptophan: The natural substrate for TPH and IDO1, featuring an indole ring.

  • This compound: The thiophene ring is a well-established bioisostere of the benzene and indole rings, capable of similar hydrophobic and π-stacking interactions within an enzyme's active site.[1][2]

  • 5-Bromo Substituent: The addition of a bromine atom at the 5-position significantly increases the lipophilicity of the side chain and can participate in halogen bonding, a strong, non-covalent interaction that can enhance binding affinity to a protein target.

This structural similarity provides a strong rationale for investigating this compound as a competitive inhibitor that occupies the L-tryptophan binding pocket of its target enzymes.

G cluster_0 Structural Analogy cluster_1 Predicted Biological Targets A L-Tryptophan (Natural Substrate) B This compound (Hypothesized Inhibitor) A->B Bioisosteric Replacement (Indole -> 5-Bromothiophene) C Tryptophan Hydroxylase (TPH) (Serotonin Synthesis) B->C Potential Inhibition D Indoleamine 2,3-dioxygenase (IDO1) (Immune Regulation) B->D Potential Inhibition

Caption: Structural analogy leading to hypothesized targets.

Part 2: Comparative Framework Against Known Inhibitors

To contextualize the potential of our target compound, we compare its predicted role against well-characterized inhibitors of TPH and IDO1. This provides a benchmark for evaluating future experimental data.

Target 1: Tryptophan Hydroxylase (TPH)

TPH is the rate-limiting enzyme in the biosynthesis of serotonin.[3] Its two isoforms, TPH1 (peripheral) and TPH2 (neuronal), are critical drug targets for conditions like carcinoid syndrome, irritable bowel syndrome, and neurological disorders.[4]

Comparative Table of TPH Inhibitors

FeatureTelotristat EthylFenclonine (p-CPA)This compound
Mechanism of Action Prodrug of Telotristat, a reversible, non-competitive inhibitor.[5]Irreversible inhibitor.[5]Hypothesis: Reversible, competitive inhibitor.
Target Selectivity Primarily TPH1.[5]Non-specific for TPH1/TPH2.[5]To Be Determined: Potential for isoform selectivity.
Key Application FDA-approved for carcinoid syndrome diarrhea.[5]Primarily a research tool due to CNS side effects.To Be Determined: Potential for peripheral or central disorders.
Reported IC50 ~28 nM (in vivo).[5]Varies by assay.To Be Determined.
Target 2: Indoleamine 2,3-dioxygenase (IDO1)

IDO1 is a key immunoregulatory enzyme that catabolizes tryptophan into kynurenine.[6][7] Its overexpression in the tumor microenvironment leads to T-cell suppression, allowing cancer cells to evade immune surveillance.[8] Thus, IDO1 inhibitors are a major focus in cancer immunotherapy.[6][8][9]

Comparative Table of IDO1 Inhibitors

FeatureEpacadostatNavoximod (GDC-0919)This compound
Mechanism of Action Reversible, competitive inhibitor.[6]Reversible, competitive inhibitor.Hypothesis: Reversible, competitive inhibitor.
Target Selectivity Highly selective for IDO1 over TDO and IDO2.Selective for IDO1.To Be Determined: Selectivity profile is critical.
Key Application Investigated extensively in clinical trials for oncology.Investigated in clinical trials for oncology.To Be Determined: Potential as an immuno-oncology agent.
Reported IC50 ~10 nM (biochemical).~69 nM (biochemical).To Be Determined.

Part 3: Proposed Experimental Validation Workflows

The following protocols provide a self-validating system to test our hypothesis, moving from initial biochemical characterization to a more complex cellular environment.

Workflow 1: In Vitro Enzymatic Inhibition Assay

This initial screen directly measures the compound's ability to inhibit purified, recombinant enzymes. The primary goal is to determine the half-maximal inhibitory concentration (IC50).

G cluster_workflow IC50 Determination Workflow start Prepare Assay Buffer & Recombinant Enzyme (TPH1, TPH2, or IDO1) incubate Incubate Enzyme with Compound or Vehicle start->incubate prepare_compound Create Serial Dilution of Test Compound prepare_compound->incubate add_substrate Initiate Reaction: Add L-Tryptophan & Cofactors incubate->add_substrate stop_reaction Quench Reaction (e.g., with acid) add_substrate->stop_reaction detect Quantify Product (5-HTP or Kynurenine) via HPLC or LC-MS/MS stop_reaction->detect analyze Calculate % Inhibition & Determine IC50 detect->analyze

Caption: Workflow for in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an appropriate assay buffer for the target enzyme (e.g., a HEPES or phosphate buffer at physiological pH).

    • For TPH, include cofactors L-erythro-tetrahydrobiopterin (BH4) and a reducing agent like DTT.[10] For IDO1, include methylene blue, ascorbic acid, and catalase.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a concentration gradient (e.g., 100 µM to 1 nM).

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well plate, add a fixed concentration of recombinant human TPH1, TPH2, or IDO1 to each well.

    • Add the serially diluted compound to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Incubate for 15-30 minutes at 37°C. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for assessing competitive inhibition.

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding L-tryptophan (at a concentration near its Km value for the respective enzyme) and any remaining cofactors.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.

    • Terminate the reaction by adding a quenching agent, such as trichloroacetic acid.

  • Product Quantification and Data Analysis:

    • Quantify the product formed (5-hydroxytryptophan for TPH, kynurenine for IDO1) using a sensitive analytical method like HPLC or LC-MS/MS.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow 2: Cell-Based Target Engagement Assay

This workflow validates the biochemical data in a physiological context, confirming that the compound can cross the cell membrane and inhibit the target enzyme within the cell.

Step-by-Step Protocol (IDO1 Example):

  • Cell Culture and Stimulation:

    • Culture a human cell line known to express IDO1 upon stimulation, such as MDA-MB-231 breast cancer cells or IFN-γ-treated HeLa cells.[8]

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Stimulate IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours. Causality: IFN-γ is the primary physiological inducer of IDO1 expression, mimicking the inflammatory conditions found in a tumor microenvironment.[8]

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound. Include vehicle controls.

    • Incubate the cells with the compound for 1-2 hours.

  • Tryptophan Depletion Measurement:

    • The activity of IDO1 results in the conversion of tryptophan to kynurenine.

    • After the incubation period, collect the cell culture supernatant.

    • Add a developer reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.

    • Measure the absorbance at the appropriate wavelength (e.g., 480 nm).

  • Data Analysis:

    • Quantify the kynurenine concentration using a standard curve.

    • Calculate the cellular EC50, the concentration of the compound that causes 50% inhibition of kynurenine production.

Workflow 3: Selectivity Profiling

To be a viable tool or drug candidate, the compound must be selective for its intended target. This workflow assesses off-target activity against structurally related enzymes.

Protocol:

  • Select Counter-Screening Targets: Choose enzymes from the same superfamily, such as Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH), which are also aromatic amino acid hydroxylases.[3] For IDO1, a key counter-target is Tryptophan 2,3-dioxygenase (TDO).

  • Perform In Vitro Assays: Run the IC50 determination assay described in Workflow 1 using these related enzymes.

  • Calculate Selectivity Index: The selectivity index is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for the on-target enzyme (e.g., IC50(TH) / IC50(TPH2)). A higher ratio (>100-fold) indicates good selectivity.

Conclusion and Future Directions

This compound represents a molecule of significant interest for researchers in pharmacology and drug development. Its structural design as an L-tryptophan analog strongly suggests a high potential for inhibiting TPH and IDO1. The experimental workflows detailed in this guide provide a clear, logical, and robust pathway for validating this hypothesis.

Should initial results prove promising (i.e., potent and selective inhibition), subsequent research should focus on:

  • Kinetic Analysis: To definitively determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • Structural Biology: Co-crystallization of the compound with its target enzyme to visualize the binding mode and guide further optimization.

  • Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability for in vivo studies.

  • In Vivo Efficacy: Testing in relevant animal models of disease, such as models of carcinoid syndrome for TPH1 inhibition or tumor models for IDO1 inhibition.

This predictive guide serves as a launchpad for the scientific community to explore the full biological and therapeutic potential of this novel thiophene-containing amino acid.

References

  • Vertex AI Search. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.
  • Vertex AI Search. The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis.
  • Vertex AI Search. Biological and Pharmacological Activity of Thiophene and its Derivatives - ResearchGate.
  • Vertex AI Search. Proteophenes – Amino Acid Functionalized Thiophene-based Ligands.
  • Vertex AI Search. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed.
  • Vertex AI Search. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - MDPI.
  • Vertex AI Search. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing).
  • Vertex AI Search. Tryptophan hydroxylase - Wikipedia.
  • Vertex AI Search. Fused Heterocyclic Compounds as Potent Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC.
  • Vertex AI Search. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed Central.
  • Vertex AI Search. This compound Request for Quotation - ChemBK.
  • Vertex AI Search. Tryptophan Hydroxylase | Inhibitors - MedchemExpress.com.
  • Vertex AI Search. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing.
  • Vertex AI Search. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PubMed.
  • Vertex AI Search. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - ResearchGate.
  • Vertex AI Search. Research progress of indoleamine 2,3-dioxygenase inhibitors - PubMed.

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Safety Operating Guide

Definitive Guide to the Proper Disposal of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step operational plan for the safe handling and disposal of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. As a specialized amino acid derivative containing both a thiophene ring and a halogen, this compound requires rigorous disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals to build a deep, trustworthy foundation in laboratory safety and chemical handling.

Hazard Assessment and Waste Classification

The disposal protocol for any chemical begins with a thorough understanding of its structure and associated hazards. This compound is a multi-component structure, and its primary hazards are derived from two key functional groups:

  • Bromine Atom: The presence of bromine classifies this compound as a halogenated organic compound .[1][2] This is the most critical factor for waste segregation. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[1][3] These waste streams must never be mixed with non-halogenated organic waste, as this can contaminate the entire batch and significantly increase disposal costs.[2]

  • Thiophene Ring: Thiophene and its derivatives are recognized as hazardous and irritants.[4] Thiophenic compounds are environmental pollutants found in fossil fuels, and regulations often mandate their removal, underscoring the importance of preventing their release into the environment.[5][6]

  • Amino Acid Moiety: While the core amino acid structure is common, the synthetic nature and functionalization of this molecule mean it cannot be treated as simple biological waste. Safety data sheets for similar thiophene-containing amino acids indicate they are causative agents of skin, eye, and respiratory irritation.[7][8]

Based on this assessment, all waste containing this compound must be classified and handled as Hazardous Halogenated Organic Waste .

Quantitative Data for Safe Handling and Disposal

The following table summarizes key parameters for the safe management of this compound. These are conservative guidelines based on the hazards of its constituent parts.

ParameterValue / InstructionSource(s)
Waste Classification Hazardous Waste: Halogenated Organic Compound[1][2]
Personal Protective Equipment (PPE) Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.[7][8][9]
Handling Environment All handling of the pure compound and commingling of waste must occur in a certified chemical fume hood.[2][10]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[9]
Spill Containment Use inert absorbent material (vermiculite, dry sand). Do not use combustible materials (e.g., paper towels).[9][10]
Waste Storage Store in a designated, cool, dry, well-ventilated satellite accumulation area, away from incompatible materials.[2][9][11]

Detailed Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is mandatory to ensure safety and compliance. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[9]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step.

  • Solid Waste:

    • Collect unadulterated this compound powder, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, robust hazardous waste container.

    • A high-density polyethylene (HDPE) or glass container is suitable.[4]

    • Contaminated PPE (gloves, disposable lab coats) must also be collected as hazardous solid waste in a designated, clearly labeled bag or container.[4]

  • Liquid Waste:

    • Collect any solutions containing the compound in a dedicated, leak-proof, and sealed hazardous waste container.[9]

    • Crucially, this container must be designated for Halogenated Organic Waste .[11][12] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[12]

    • Ensure the container material is compatible with the solvent used.

Step 2: Container Labeling

Accurate and clear labeling is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[13][14]

  • Affix a "HAZARDOUS WASTE" tag or label to the container before adding the first drop of waste.[11]

  • Clearly write the full chemical name: "this compound" . Do not use abbreviations.[11]

  • List all constituents and their approximate percentages, including solvents.

  • Indicate the relevant hazards (e.g., Toxic, Irritant).[2]

  • Record the date of waste generation.

Step 3: Temporary Storage (Satellite Accumulation)
  • Keep the waste container tightly sealed at all times, except when actively adding waste.[11][13][14] This is imperative to prevent the release of harmful vapors.

  • Store the sealed container in a designated satellite accumulation area within the laboratory.[2]

  • The storage area must be secure, well-ventilated, and segregated from incompatible materials.[9] Secondary containment is highly recommended to mitigate spills.[2]

Step 4: Final Disposal
  • The ultimate disposal of hazardous waste must be handled by certified professionals.

  • Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][9]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[9] This process is tracked from "cradle to grave" using a hazardous waste manifest system.[13][15][16]

Spill Management Protocol

In the event of a spill, a swift and correct response is essential to minimize exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or vapors are present.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in the table above, including respiratory protection if necessary.

  • Containment: Confine the spill using an inert absorbent material like vermiculite, sand, or earth.[9] Use non-sparking tools for cleanup.[9]

  • Collection: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[4]

  • Reporting: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the required cradle-to-grave management process for this compound waste.

G cluster_1 Waste Handling & Accumulation cluster_2 Final Disposal gen Waste Generation (Solid & Liquid) ppe Wear Full PPE (Goggles, Gloves, Lab Coat) seg Segregate Waste (Halogenated vs. Non-Halogenated) container Select Compatible Container (HDPE, Glass) seg->container labeling Label Container: 'HAZARDOUS WASTE' + Full Chemical Name container->labeling storage Store in Satellite Accumulation Area (Sealed, Secondary Containment) labeling->storage ehs Contact EHS or Licensed Waste Contractor storage->ehs manifest Complete Hazardous Waste Manifest ehs->manifest transport Licensed Transporter Collects Waste manifest->transport disposal Final Disposal (Regulated High-Temp Incineration) transport->disposal

Caption: Disposal workflow for halogenated hazardous waste.

References

  • Benchchem. (n.d.). Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
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Personal protective equipment for handling (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to ensure that innovative research is conducted under the safest possible conditions. Handling novel chemical entities like (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a valuable intermediate in drug development, requires a proactive and informed approach to safety. Due to the limited publicly available toxicological data for this specific compound, we must operate under the precautionary principle.[1] This guide synthesizes data from analogous brominated thiophenes and amino acid derivatives to establish a robust safety protocol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Assessment and Risk Mitigation

The primary hazards associated with compounds similar to this compound include irritation to the skin, eyes, and respiratory tract.[2][3] The toxicological properties have not been fully investigated, which necessitates treating the substance with a high degree of caution to mitigate risks from unknown acute or chronic effects.[2][4]

A thorough risk assessment is the foundational step before any handling procedure.[5] The core of risk mitigation lies in a multi-layered defense strategy, beginning with engineering controls and culminating in the correct use of PPE.

Potential Hazard Route of Exposure Primary Mitigation Strategy
Skin Irritation/Absorption Dermal ContactEngineering Controls (Fume Hood), Chemical-Resistant Gloves, Lab Coat
Serious Eye Irritation Ocular ExposureChemical Splash Goggles, Face Shield
Respiratory Tract Irritation Inhalation (of dust/aerosols)Engineering Controls (Fume Hood), Respiratory Protection (if needed)
Unknown Systemic Toxicity Ingestion, Inhalation, DermalStrict adherence to all protocols, prohibiting eating/drinking in the lab[6]

Engineering Controls: The First Line of Defense

Before any PPE is selected, engineering controls must be in place and fully operational. These are designed to isolate the researcher from the hazard.

  • Chemical Fume Hood: All operations that involve handling the solid powder (e.g., weighing, transferring) or its solutions must be performed inside a certified chemical fume hood.[5][7] This is critical to control the inhalation of fine dust particles and any aerosols generated during solution preparation.[7]

  • Safety Shower and Eyewash Station: These must be readily accessible and unobstructed.[2][8] All personnel should know their location and how to operate them before beginning work.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier between you and the chemical. The selection of PPE must be deliberate and based on the potential routes of exposure.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are mandatory to provide a seal around the eyes, protecting against splashes and dust.[2] Standard safety glasses are insufficient.

    • Face Shield: A full face shield should be worn over safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[9]

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile gloves (minimum 4-6 mil thickness) are suitable for incidental contact.[5][7] Always inspect gloves for tears or punctures before use.[6]

    • Double Gloving: For extended operations, consider wearing two pairs of gloves. This allows the outer glove to be removed immediately in case of contamination, preserving the integrity of the inner glove.

    • Immediate Disposal: Disposable gloves are for single use only and must be removed and discarded immediately upon known or suspected contamination.[7][10] Wash hands thoroughly with soap and water after removing gloves.[2]

  • Body Protection:

    • Laboratory Coat: A clean, buttoned lab coat must be worn to protect the skin and personal clothing.[5]

    • Chemical-Resistant Apron: When handling solutions or larger quantities where splashes are possible, a PVC or other chemically resistant apron should be worn over the lab coat.[11]

  • Respiratory Protection:

    • Under normal conditions, handling this compound within a certified chemical fume hood should provide adequate respiratory protection.[7]

    • If engineering controls are insufficient or in the event of a large spill where dust or aerosol generation is unavoidable, a NIOSH/MSHA-approved respirator with a particle filter is required.[2]

  • Footwear:

    • Closed-toe shoes made of a non-permeable material are required at all times in the laboratory.[5][10]

PPE Summary Table
Protection Type Minimum Requirement Recommended for Higher Risk
Eye Chemical Splash GogglesGoggles + Full Face Shield
Hand Single Pair of Nitrile GlovesDouble-Gloving
Body Laboratory CoatLab Coat + Chemical-Resistant Apron
Respiratory Use within Chemical Fume HoodNIOSH/MSHA Approved Respirator
Foot Closed-Toe ShoesChemical-Resistant Boot Covers

Safe Handling Workflow: A Step-by-Step Guide

Adherence to a systematic workflow minimizes the risk of exposure at every stage of handling.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Handling & Disposal A 1. Conduct Risk Assessment B 2. Verify Fume Hood & Safety Shower/Eyewash Functionality A->B C 3. Assemble All Materials & Glassware B->C D 4. Don Appropriate PPE (Lab Coat, Goggles, Gloves) C->D E 5. Weigh Solid Compound (Use anti-static methods) D->E Enter Fume Hood F 6. Prepare Solution (Add solid to solvent slowly) E->F G 7. Perform Experiment (Keep containers closed when possible) F->G H 8. Decontaminate Work Surfaces & Glassware G->H Experiment Complete I 9. Dispose of Waste in Labeled 'Halogenated Organic Waste' Container H->I J 10. Doff PPE in Correct Order (Gloves, Goggles, Coat) I->J K 11. Wash Hands Thoroughly J->K

Caption: Workflow for handling this compound.

Emergency Protocols

In Case of a Spill:

  • Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area. Restrict access.[5]

  • Consult SDS: Refer to the Safety Data Sheet for specific instructions.

  • Cleanup (if trained): For a small solid spill, carefully sweep or vacuum the material (with HEPA filter) to avoid generating dust and place it in a sealed, labeled waste container.[2] Use appropriate absorbent pads for liquid spills.[5] Always wear full PPE during cleanup.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[2][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle to protect both personnel and the environment.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, wipes) and residual material, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[13]

  • Regulatory Compliance: Do not dispose of this chemical down the drain.[5] All chemical waste must be disposed of in accordance with local, state, and federal hazardous waste regulations. This typically involves incineration at a licensed facility capable of handling brominated compounds.[14]

  • Container Management: Keep waste containers closed except when adding waste. Store them in a well-ventilated area, away from incompatible materials.

By implementing these comprehensive safety measures, from engineering controls to meticulous PPE usage and disposal, researchers can confidently and safely handle this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Darnell, A.J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

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  • ServiceMaster. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

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  • DC Fine Chemicals. Safety Data Sheet for Propionic acid. Retrieved from [Link]

  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.